5-(2-Bromophenyl)isoxazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(2-bromophenyl)-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIWXQDRNFECMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NO2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370827 | |
| Record name | 5-(2-Bromophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
387358-52-3 | |
| Record name | 5-(2-Bromophenyl)isoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(2-Bromophenyl)isoxazole synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)isoxazole
Abstract
The isoxazole ring is a prominent five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry, appearing in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a versatile synthetic intermediate make it a privileged structure in drug design.[4][5] The incorporation of a bromophenyl moiety can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing properties such as metabolic stability and binding affinity through halogen bonding.[6] This guide provides a comprehensive, in-depth exploration of the principal synthetic pathway to 5-(2-Bromophenyl)isoxazole, focusing on the mechanistic underpinnings, detailed experimental protocols, and the causal logic behind procedural choices.
Core Synthetic Strategy: The Huisgen 1,3-Dipolar Cycloaddition
The most robust and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition reaction, a cornerstone of heterocyclic chemistry pioneered by Rolf Huisgen.[7][8][9] This powerful, concerted pericyclic reaction involves the fusion of a 1,3-dipole with a dipolarophile to form a five-membered ring.[8]
For the synthesis of 5-(2-Bromophenyl)isoxazole, the key building blocks are:
-
1,3-Dipole: 2-Bromobenzonitrile Oxide, a reactive intermediate.
-
Dipolarophile: Acetylene or a synthetic equivalent, which serves as the two-carbon component.[7][10]
The overall transformation is highly efficient and regioselective, typically proceeding through a one-pot protocol to maximize yield and operational simplicity.[4][11]
The Step-by-Step Synthesis Pathway
The synthesis is best understood as a three-stage process, often conducted sequentially in a single reaction vessel. It begins with a stable aldehyde and culminates in the formation of the target isoxazole.
Caption: Overall workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.
Step 1: Synthesis of (E)-2-Bromobenzaldehyde Oxime
Causality & Expertise: The journey to the isoxazole begins with the synthesis of its stable precursor, the aldoxime. Nitrile oxides are too unstable for isolation and storage, making the corresponding aldoxime the ideal starting point for their in situ generation.[10] The reaction is a classical condensation between an aldehyde and hydroxylamine. A base is required to liberate the free hydroxylamine nucleophile from its stable hydrochloride salt.[12] While various bases can be used, a mild inorganic base like sodium carbonate is effective and easily removed during workup.[12] Alternatively, a Lewis acid catalyst such as zinc chloride can be employed to activate the aldehyde carbonyl, also leading to high yields.[13][14]
Experimental Protocol:
-
To a solution of 2-bromobenzaldehyde (1.0 eq.) in ethanol (0.2 M), add hydroxylamine hydrochloride (1.1-1.2 eq.).
-
Add anhydrous sodium carbonate (1.5 eq.) portion-wise with stirring.[12]
-
Stir the resulting suspension at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (E)-2-Bromobenzaldehyde oxime, which can be purified by recrystallization or column chromatography if necessary.[13][14]
Steps 2 & 3: In Situ Nitrile Oxide Generation and [3+2] Cycloaddition
Causality & Expertise: This is the core of the isoxazole synthesis, where two reactions are performed concurrently in one pot. The aldoxime is oxidized to the highly electrophilic 2-bromobenzonitrile oxide.[4] This transient species is immediately intercepted by the dipolarophile (acetylene) present in the reaction mixture. This in situ approach is critical to prevent the nitrile oxide from undergoing undesired side reactions, such as dimerization to form a furoxan.
The choice of oxidant is key. Mild oxidants are preferred to avoid degradation of the starting material or product. Common and effective systems include:
-
Sodium hypochlorite (household bleach): An inexpensive and readily available oxidant.[4]
-
N-Chlorosuccinimide (NCS): A mild and selective oxidant that is easy to handle.
-
Hypervalent iodine reagents: Reagents like [bis(trifluoroacetoxy)iodo]benzene (PIFA) offer rapid and clean conversions under mild conditions.[11][15]
The cycloaddition itself is governed by Frontier Molecular Orbital (FMO) theory.[9] The reaction between an electron-rich alkyne (the HOMO) and an electron-deficient nitrile oxide (the LUMO) proceeds via a concerted mechanism, leading to the highly regioselective formation of the 3,5-disubstituted isoxazole isomer.[8][11]
Caption: Mechanism of the 1,3-dipolar cycloaddition reaction.
Experimental Protocol (One-Pot Procedure):
-
Dissolve (E)-2-bromobenzaldehyde oxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Introduce the acetylene dipolarophile. This can be achieved by bubbling acetylene gas through the solution or by using a protected acetylene source like 2-methyl-3-butyn-2-ol, followed by a deprotection step.[16]
-
Add a catalytic amount of a base, such as triethylamine (0.1 eq.), to facilitate the reaction.[4]
-
Slowly add a solution of the chosen oxidant (e.g., NCS, 1.1 eq.) in the same solvent to the reaction mixture at 0 °C or room temperature. The slow addition is crucial to maintain a low concentration of the nitrile oxide and suppress dimerization.
-
Monitor the reaction by TLC. Once the oxime is consumed (typically 1-3 hours), quench the reaction with water.
-
Perform an aqueous workup, extracting the product with an organic solvent. Dry the combined organic layers and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure 5-(2-Bromophenyl)isoxazole.
Data Summary & Validation
The following tables provide a summary of the reagents and representative quantitative data for the synthesis.
Table 1: Reagent Summary
| Reagent | Role | Molar Eq. | Key Considerations |
| 2-Bromobenzaldehyde | Starting Material | 1.0 | Commercially available. |
| Hydroxylamine HCl | Oxime Formation | 1.1 - 1.2 | Used in slight excess to ensure complete conversion. |
| Sodium Carbonate | Base | 1.5 | Frees hydroxylamine from its salt. |
| N-Chlorosuccinimide | Oxidant | 1.1 | Generates nitrile oxide in situ. |
| Acetylene | Dipolarophile | >1.0 | The C2 source for the isoxazole ring. |
| Triethylamine | Catalytic Base | 0.1 | Facilitates the cycloaddition. |
| Dichloromethane | Solvent | - | A suitable solvent for the cycloaddition step. |
Table 2: Typical Experimental Parameters and Yields
| Step | Reaction | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Oxime Formation | 25 | 2-4 | >90 |
| 2/3 | Cycloaddition | 0 to 25 | 1-3 | 75-85 |
| - | Overall | - | - | ~65-75 |
Conclusion and Outlook
The 1,3-dipolar cycloaddition of an in situ generated nitrile oxide with acetylene provides a highly reliable and efficient pathway for the synthesis of 5-(2-Bromophenyl)isoxazole. This technical guide outlines a field-proven protocol, emphasizing the mechanistic rationale behind each experimental step. The methodology is robust, scalable, and tolerant of a wide range of functional groups, making it a valuable tool for medicinal chemists and researchers in drug development. Further optimization of reaction conditions, such as exploring alternative oxidants or employing flow chemistry, could lead to even greater efficiency and sustainability.[10]
References
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]
-
Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications (RSC Publishing). Available at: [Link]
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health (NIH). Available at: [Link]
-
[3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Taylor & Francis Online. Available at: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... ResearchGate. Available at: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. Available at: [Link]
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A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. National Center for Biotechnology Information (NCBI). Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. International Union of Crystallography. Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. National Center for Biotechnology Information (NCBI). Available at: [Link]
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1,3-Dipolar cycloaddition. Wikipedia. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. ResearchGate. Available at: [Link]
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Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. Available at: [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
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Preparation of 4-bromobenzonitrile. PrepChem. Available at: [Link]
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Sequential Reactions of Acetylene with the Benzonitrile Radical Cation: New Insights into Structures and Rate Coefficients of the Covalent Ion Products. National Institutes of Health (NIH). Available at: [Link]
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The Role of Bromine in Modern Pharmaceuticals. Tethys Chemical. Available at: [Link]
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Introduction: The Strategic Importance of the Isoxazole Scaffold
An In-Depth Technical Guide to the Physicochemical Profile of 5-(2-Bromophenyl)isoxazole
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into a multitude of therapeutic agents to enhance biological activity, modulate physicochemical properties, and improve metabolic stability.[3][4] Isoxazole derivatives are found in numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][5][6] Notable examples include the COX-2 inhibitor Valdecoxib, the anticonvulsant Zonisamide, and a range of β-lactamase resistant antibiotics like Cloxacillin and Flucloxacillin.[5][7]
This guide focuses on a specific, strategically important derivative: 5-(2-Bromophenyl)isoxazole . The introduction of a bromine atom at the ortho-position of the C5-phenyl ring is not a trivial substitution. This halogen serves two primary purposes for the research and drug development professional:
-
Modulation of Physicochemical Properties: The bromine atom significantly increases the molecule's lipophilicity and introduces the potential for halogen bonding, a key non-covalent interaction in drug-receptor binding.
-
A Versatile Synthetic Handle: The carbon-bromine bond is an ideal site for post-synthesis modification via transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
This document provides a comprehensive technical overview of the known and predicted physicochemical properties of 5-(2-Bromophenyl)isoxazole, details robust protocols for its synthesis and characterization, and explores its applications as a versatile building block in drug discovery.
Molecular Identity and Core Properties
The foundational step in any chemical investigation is the unambiguous identification of the molecule. 5-(2-Bromophenyl)isoxazole is a disubstituted aromatic heterocycle with a well-defined structure and molecular formula.
Caption: Chemical structure of 5-(2-Bromophenyl)isoxazole.
| Property | Value | Source |
| IUPAC Name | 5-(2-bromophenyl)-1,2-oxazole | [8] |
| CAS Number | 387358-52-3 | [9][10] |
| Molecular Formula | C₉H₆BrNO | [10] |
| Molecular Weight | 224.05 g/mol | [10] |
Synthesis and Purification: A Validated Protocol
The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved via the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. An alternative, robust method involves the condensation of a substituted chalcone with hydroxylamine.[2][11] The cycloaddition approach is often preferred for its regiochemical control and modularity.
Causality of Experimental Design: The chosen protocol illustrates the in-situ generation of 2-bromobenzonitrile oxide from the corresponding aldoxime. This avoids the isolation of the potentially unstable nitrile oxide intermediate. The subsequent cycloaddition with acetylene provides the target molecule. Purification by column chromatography is selected based on the predicted polarity of the compound, ensuring separation from non-polar starting materials and polar byproducts.
Caption: Workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.
Detailed Experimental Protocol: Synthesis via [3+2] Cycloaddition
-
Step 1: Formation of 2-Bromobenzaldehyde Oxime.
-
To a solution of 2-bromobenzaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude oxime, which can often be used without further purification.
-
-
Step 2: In-situ Generation and Cycloaddition.
-
Dissolve the crude 2-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C.
-
Add a source of acetylene, such as ethynyltrimethylsilane (1.5 eq).
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent, followed by the dropwise addition of a base like triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC. Note: If using ethynyltrimethylsilane, a subsequent deprotection step with a fluoride source (e.g., TBAF) or acid is required.
-
-
Step 3: Workup and Purification.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford pure 5-(2-Bromophenyl)isoxazole.
-
Core Physicochemical Properties
The combination of an aromatic heterocycle and a halogenated phenyl ring imparts distinct physical and chemical characteristics to the molecule. The data below, compiled from experimental and predictive sources, provides a quantitative basis for its handling and application.
| Property | Value / Description | Significance & Rationale | Source |
| Physical State | Expected to be a high-boiling liquid or low-melting solid at STP. | Influences material handling, storage, and formulation choices. | Inferred |
| Boiling Point | 95-97 °C at 0.23 mmHg | The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition at atmospheric pressure. | [9] |
| Density | 1.524 g/cm³ | Higher than water, which is typical for brominated aromatic compounds. Relevant for reaction workups and solvent layering. | [9][10] |
| Refractive Index | 1.6148 | A measure of how light propagates through the substance; useful for rapid purity assessment of liquid samples. | [9] |
| pKa (Predicted) | -3.20 ± 0.10 | Indicates the molecule is a very weak base. The nitrogen lone pair is part of the aromatic system and not readily available for protonation. This is critical for designing acid/base extractions. | [9] |
| Solubility | Poorly soluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMSO). | The lipophilic bromophenyl group dominates, dictating its solubility profile. Essential for choosing appropriate solvents for reactions, purification, and biological assays. | Inferred |
| Chemical Stability | Generally stable under neutral and acidic conditions. The isoxazole ring can be susceptible to cleavage under strong basic conditions. | Dictates compatible reaction conditions for further chemical modification and determines appropriate storage conditions. | [12] |
Spectroscopic and Crystallographic Characterization
Spectroscopic analysis provides an empirical fingerprint of the molecule, serving as the ultimate validation of its identity and purity following synthesis. While specific spectra for this exact compound are not widely published, the expected signatures can be reliably predicted based on its structure and data from analogous compounds.[13][14]
Expected Spectroscopic Signatures
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.2-8.0 ppm): A complex multiplet pattern corresponding to the 4 protons of the 2-bromophenyl ring.
-
Isoxazole H4 (δ ~6.5-7.0 ppm): A doublet corresponding to the proton at the C4 position.
-
Isoxazole H3 (δ ~8.2-8.5 ppm): A doublet coupled to the H4 proton. The downfield shift is due to the influence of the adjacent ring nitrogen.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Aromatic Carbons (δ ~120-135 ppm): Signals for the six carbons of the phenyl ring, including the bromine-bearing carbon.
-
Isoxazole Carbons: Expect signals around δ ~100-110 ppm (C4), δ ~150-160 ppm (C3), and δ ~165-175 ppm (C5).
-
-
FT-IR (KBr, cm⁻¹):
-
~3100-3000: Aromatic C-H stretching.
-
~1600, 1470: C=C and C=N stretching of the aromatic and isoxazole rings.
-
~1420: N-O stretching, characteristic of the isoxazole ring.
-
~750: Strong band for ortho-disubstituted benzene C-H out-of-plane bending.
-
~600-500: C-Br stretching.
-
-
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): A prominent peak at m/z 223 and an equally intense peak at m/z 225, corresponding to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. This M/M+2 pattern is a definitive indicator of a monobrominated compound.
-
Crystallographic Insights (Comparative Analysis)
While a specific crystal structure for 5-(2-Bromophenyl)isoxazole is not publicly available, analysis of related structures provides valuable insights.[15][16] The dihedral angle between the isoxazole and phenyl rings is expected to be non-planar due to steric hindrance from the ortho-bromo substituent. In the solid state, crystal packing would likely be governed by a combination of π-π stacking interactions between the aromatic rings and potential C-H···N or C-H···O hydrogen bonds. The presence of the bromine atom also introduces the possibility of halogen bonding (Br···O or Br···N interactions), which can significantly influence the supramolecular architecture.[16]
Applications in Research and Development
The utility of 5-(2-Bromophenyl)isoxazole extends far beyond its intrinsic properties. It serves as a highly valuable and versatile intermediate for the synthesis of more complex molecular architectures.
Caption: Synthetic utility of 5-(2-Bromophenyl)isoxazole in cross-coupling reactions.
-
Medicinal Chemistry Core: This molecule can be used as a starting point for the synthesis of novel compounds to be screened for a wide range of biological activities, leveraging the established pharmacological potential of the isoxazole scaffold.[3][6]
-
Versatile Synthetic Building Block: As illustrated above, the C-Br bond is primed for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of aryl, alkynyl, and amino functionalities, making it an ideal substrate for building molecular libraries aimed at optimizing ligand-protein interactions.
-
Fragment-Based Drug Discovery (FBDD): With a molecular weight under 250 g/mol , it fits the criteria for a molecular fragment. It can be used in FBDD screening campaigns to identify initial low-affinity hits that can then be elaborated into more potent leads, using the bromine as a vector for chemical growth.
Conclusion
5-(2-Bromophenyl)isoxazole is more than just another heterocycle; it is a strategically designed chemical tool. Its physicochemical properties—governed by the interplay between the electron-deficient isoxazole ring and the lipophilic bromophenyl substituent—make it an intriguing candidate for biological screening. More importantly, its synthetic accessibility and the reactive handle provided by the bromine atom establish it as a valuable and versatile platform for researchers in organic synthesis and drug discovery. A thorough understanding of the properties and protocols detailed in this guide empowers scientists to effectively utilize this compound in the rational design and development of novel, high-value molecules.
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An In-Depth Technical Guide to 5-(2-Bromophenyl)isoxazole: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazoles are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science.[1][2] The unique arrangement of nitrogen and oxygen atoms within the aromatic ring imparts a distinct electronic and structural profile, making the isoxazole scaffold a valuable pharmacophore in drug discovery.[3][4] This guide focuses on a specific derivative, 5-(2-Bromophenyl)isoxazole, providing a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications for researchers in the field. The presence of the bromophenyl moiety offers a versatile handle for further chemical modifications, making it an attractive building block in the synthesis of complex molecular architectures.[5]
Chemical Identity and Properties
CAS Number: 387358-52-3[6]
Molecular Formula: C₉H₆BrNO[6]
Molecular Weight: 224.05 g/mol [6]
| Property | Value | Source |
| Boiling Point | 95-97 °C / 0.23 mmHg | [6] |
| Density | 1.524 g/cm³ | [6] |
| Refractive Index | 1.6148 | [6] |
| Predicted pKa | -3.20 ± 0.10 | [6] |
Note: Solubility and a precise melting point have not been reported in the available literature. It is anticipated to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.
Synthesis of 5-(2-Bromophenyl)isoxazole
The synthesis of 3,5-disubstituted isoxazoles can be achieved through several reliable methods, with the most common being the [3+2] cycloaddition of a nitrile oxide with an alkyne, or the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine.[7] A highly effective and adaptable method involves the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[8]
Proposed Synthetic Protocol: From 2-Bromoacetophenone
This protocol is adapted from established procedures for the synthesis of related 3,5-disubstituted isoxazoles.[8][9]
Step 1: Synthesis of (E)-1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (a β-enaminone intermediate)
-
To a solution of 2-bromoacetophenone (1 equivalent) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Step 2: Cyclization to 5-(2-Bromophenyl)isoxazole
-
Dissolve the crude β-enaminone from Step 1 in ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate or triethylamine (2 equivalents) in water.
-
Reflux the mixture for 4-6 hours, again monitoring by TLC.
-
After completion, cool the reaction to room temperature and add water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry.
-
Purify the crude 5-(2-bromophenyl)isoxazole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Causality of Experimental Choices: The use of DMF-DMA in the first step serves as a convenient one-carbon electrophile to form the β-enaminone, which is a stable and versatile intermediate. The subsequent cyclization with hydroxylamine hydrochloride proceeds via a condensation-elimination mechanism to form the stable aromatic isoxazole ring. The choice of a mild base in the second step is crucial to facilitate the reaction without promoting side reactions.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 5-(2-Bromophenyl)isoxazole.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Aromatic Protons (Bromophenyl Ring): A complex multiplet is expected between δ 7.20 and 7.80 ppm, integrating to 4 protons. The ortho, meta, and para protons will exhibit distinct splitting patterns.
-
Isoxazole Protons: Two doublets are expected for the isoxazole ring protons. The proton at the C4 position is anticipated to appear around δ 6.50-6.90 ppm, while the proton at the C3 position would likely be further downfield. However, in a 5-substituted isoxazole, the C3 and C4 protons would be present. For a 5-substituted isoxazole, there would be a proton at C4 and a proton at C3. The C4-H is expected around δ 6.8-7.0 ppm and the C3-H around δ 8.2-8.4 ppm.
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Aromatic Carbons (Bromophenyl Ring): Multiple signals are expected in the range of δ 120-135 ppm. The carbon attached to the bromine atom (C-Br) will be significantly shielded.
-
Isoxazole Carbons: The carbon atoms of the isoxazole ring are expected to resonate at approximately δ 100-110 ppm (C4), δ 150-160 ppm (C3), and δ 165-175 ppm (C5).
-
Quaternary Carbon: The carbon of the bromophenyl ring attached to the isoxazole ring is expected around δ 125-130 ppm.
Infrared (IR) Spectroscopy
-
Aromatic C-H stretching: 3100-3000 cm⁻¹
-
C=N stretching (isoxazole ring): 1610-1580 cm⁻¹[8]
-
C=C stretching (aromatic and isoxazole rings): 1550-1450 cm⁻¹[8]
-
N-O stretching (isoxazole ring): 1420-1380 cm⁻¹[8]
-
C-Br stretching: 700-600 cm⁻¹[8]
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 223, with an M+2 peak of similar intensity at m/z 225, characteristic of a monobrominated compound.
-
Fragmentation: Common fragmentation patterns would involve the loss of Br, CO, and cleavage of the isoxazole ring.
Reactivity and Potential Applications
The 5-(2-bromophenyl)isoxazole molecule possesses several reactive sites that can be exploited for further synthetic transformations.
-
The Bromine Atom: The C-Br bond is a versatile functional group for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents at the 2-position of the phenyl ring.
-
The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.
Applications in Drug Discovery
The isoxazole nucleus is a key component in numerous biologically active compounds, exhibiting a wide range of pharmacological activities including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][13] The bromophenyl substituent provides a strategic point for modification to explore structure-activity relationships (SAR) in drug design. This compound can serve as a valuable starting material for the synthesis of novel therapeutic agents.
Experimental Workflow for Application Screening
Caption: Workflow for exploring the therapeutic potential of 5-(2-Bromophenyl)isoxazole.
Safety and Handling
Hazard Identification: 5-(2-Bromophenyl)isoxazole is classified as an irritant (Xi).[6]
GHS Hazard Statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Precautionary Statements:
-
Prevention: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling.[6]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[6]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[6]
It is imperative to handle this compound in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
5-(2-Bromophenyl)isoxazole is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis, coupled with the versatility of the bromophenyl and isoxazole moieties, makes it an attractive starting material for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties and synthesis, empowering researchers to explore its full potential in their scientific endeavors.
References
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Beilstein Journal of Organic Chemistry. (2023). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Characterization of Some Novel Isoxazole Derivatives and Their Anti-Inflammatory Activity. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the brominated isoxazole 5a. Retrieved from [Link]
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ChemBK. (n.d.). 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester. Retrieved from [Link]
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Chemsrc.com. (2025). 5-(2-Bromophenyl)isoxazole Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. Retrieved from [Link]
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Grady, A. (2023). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (n.d.). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Retrieved from [Link]
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PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-. Retrieved from [Link]
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ACS Publications. (n.d.). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Retrieved from [Link]
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JETIR. (n.d.). Synthesis of some isoxazole derivatives by ring transformation of pyrone-2. Retrieved from [Link]
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ResearchGate. (n.d.). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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EJPMR. (n.d.). A REVIEW ON ISOXAZOLE AND ITS DERIVATIVES WITH THEIR PHARMACOLOGICAL ACTIVITIES. Retrieved from [Link]
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Preprints.org. (n.d.). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Retrieved from [Link]
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RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
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Chemcd. (n.d.). 5-(2-bromophenyl)-3-(3-methoxyphenyl)-4-isoxazolecarboxylic acid ethyl ester. Retrieved from [Link]
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MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
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The Versatile Scaffold: A Technical Guide to the Biological Activities of Isoxazole Derivatives
Executive Summary
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2] Its unique electronic properties and structural versatility have enabled the development of a vast array of derivatives with a broad spectrum of pharmacological activities.[3][4][5][6][7] This technical guide provides an in-depth analysis of the primary biological activities of isoxazole derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. Designed for researchers, scientists, and drug development professionals, this document synthesizes mechanistic insights, showcases key structure-activity relationships (SAR), presents comparative biological data, and provides detailed experimental protocols for the evaluation of these potent compounds.
Introduction to the Isoxazole Scaffold
Isoxazole is an aromatic, five-membered heterocyclic compound distinguished by the presence of an oxygen atom adjacent to a nitrogen atom.[3][5] This arrangement imparts a unique set of physicochemical properties, including a significant dipole moment and the ability to act as a hydrogen bond acceptor.[1] The isoxazole nucleus is a bioisostere for other functional groups, allowing it to modulate the pharmacokinetic and pharmacodynamic profiles of a molecule.[1] Its relative stability allows for extensive functionalization, yet the weak N-O bond can be strategically cleaved under certain reductive or basic conditions, making it a useful synthetic intermediate.[6][8] These characteristics have established isoxazole as a cornerstone for designing novel therapeutics targeting a wide range of diseases.[2][4][9]
Anticancer Activity
Isoxazole derivatives have emerged as a prominent class of anticancer agents, demonstrating efficacy against numerous cancer cell lines through diverse mechanisms of action.[10][11][12][13] Their ability to be readily synthesized and modified allows for the fine-tuning of their activity against specific oncogenic targets.
Mechanisms of Action
The antitumor potential of isoxazole derivatives stems from their ability to interfere with multiple critical pathways involved in cancer cell proliferation, survival, and metastasis.[10][11][12]
Key mechanisms include:
-
Protein Kinase Inhibition: Many isoxazole derivatives are designed to target the ATP-binding site of protein kinases, which are frequently dysregulated in cancer. By inhibiting kinases such as EGFR, JNK, and receptor tyrosine kinases like VEGFR, these compounds can disrupt downstream signaling pathways essential for tumor growth.[10][14]
-
Induction of Apoptosis: Isoxazoles can trigger programmed cell death (apoptosis) in cancer cells.[10][12] This is often achieved by modulating the expression of pro- and anti-apoptotic proteins or by inducing cellular stress.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[10][12] This disruption of the cytoskeleton arrests the cell cycle, leading to cell death.
-
Enzyme Inhibition: Isoxazoles have been shown to inhibit other crucial enzymes like topoisomerase, aromatase, and histone deacetylase (HDAC), all of which are validated targets in oncology.[10][11]
Data Spotlight: Comparative Cytotoxicity of Isoxazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀) of representative isoxazole derivatives against various cancer cell lines, illustrating the impact of structural modifications on potency.
| Compound ID | R1 Group (at C3) | R2 Group (at C5) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound A | 4-Bromophenyl | Indole | Prostate (C4-2) | 2.5 - 5.0 | [15] |
| Compound B | 4-Chlorophenyl | Indole | Prostate (C4-2) | 2.5 - 5.0 | [15] |
| Compound C | 3,4,5-Trimethoxyphenyl | Thiophene | - | - | [16] |
| Curcumin-Isoxazole 40 | Curcumin Scaffold | - | Breast (MCF-7) | 3.97 | [17] |
| Chalcone-Isoxazole 10a | Chalcone Scaffold | - | Prostate (DU145) | 0.96 | [17][18] |
| Chalcone-Isoxazole 10b | Chalcone Scaffold | - | Prostate (DU145) | 1.06 | [17][18] |
This table is a representative compilation from literature sources and is not exhaustive.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[19][20][21]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[19][21][22] The amount of formazan produced is directly proportional to the number of viable cells.[19] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[19][22]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the target cancer cells (e.g., MCF-7 or DU145).
-
Prepare a cell suspension and seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Causality: Seeding density is critical; it must allow for logarithmic growth during the experiment without reaching overconfluency, which would inhibit growth regardless of the compound's effect.[19]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[19]
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final test concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following treatment, carefully aspirate the compound-containing medium.
-
Add 100 µL of fresh, serum-free medium containing MTT (final concentration 0.5 mg/mL) to each well.[21]
-
Causality: Serum-free medium is often used during this step as serum components can interfere with the reduction of MTT and lead to variable background readings.[22]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form within viable cells.
-
-
Solubilization and Measurement:
-
Carefully aspirate the MTT solution without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the crystals.[19]
-
Causality: Complete solubilization is essential for accurate absorbance readings. Shaking the plate on an orbital shaker for 15 minutes can facilitate this process.[22]
-
Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.[22] A reference wavelength of 630 nm can be used to subtract background noise.[22]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualization: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Antimicrobial Activity
The isoxazole scaffold is a key component in several clinically important antimicrobial agents and a fertile ground for the discovery of new ones.[8] Derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[3][23][24]
Mechanisms of Action & Structure-Activity Relationship (SAR)
The antimicrobial action of isoxazoles can be either bactericidal (killing bacteria) or bacteriostatic (inhibiting growth).[8] The specific mechanism depends on the derivative's structure.
-
Enzyme Inhibition: A primary mode of action is the inhibition of essential bacterial enzymes involved in cell wall synthesis, DNA replication, or metabolic pathways.
-
Cell Membrane Disruption: Some derivatives can interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.
Structure-activity relationship studies have provided crucial insights for optimizing antimicrobial potency. For instance, the presence of electron-withdrawing groups (e.g., nitro, chloro) at the C3-phenyl ring and electron-donating groups (e.g., methoxy, bromo) at the C5-phenyl ring has been shown to enhance antibacterial activity.[3]
Data Spotlight: Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[25] It is the gold standard for measuring in vitro antimicrobial potency.
| Compound ID | Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |
| Chalcone 28 | 2,4,6-trimethoxyphenyl | 1 | > Ciprofloxacin | 2 | [26] |
| Dihydropyrazole 46 | - | - | - | 2 | [26] |
| Curcumin-Isoxazole 40 | Curcumin Scaffold | > Kanamycin | - | - | [17] |
| Cinchonic Acid Deriv. | Cinchonic Acid | 0.03 (vs P. aeruginosa) | - | - | [17] |
This table presents selected data to highlight the potency and spectrum of different isoxazole classes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the MIC of antimicrobial agents in a quantitative manner.[25][27]
Principle: A standardized inoculum of the test microorganism is exposed to serial twofold dilutions of the antimicrobial compound in a liquid broth medium within a 96-well microtiter plate.[25] Following incubation, the wells are visually inspected for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no growth is observed.[25]
Step-by-Step Methodology:
-
Preparation of Inoculum:
-
From a fresh culture plate, pick a few isolated colonies of the test bacterium (e.g., S. aureus).
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Causality: Standardizing the initial bacterial concentration is paramount for reproducibility and comparability of MIC values across different experiments and labs.
-
Dilute this standardized suspension to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.[28]
-
Prepare a stock solution of the isoxazole compound at twice the highest desired test concentration.
-
Add 100 µL of this stock solution to the first column of wells. This results in a total volume of 200 µL.[28]
-
Using a multichannel pipette, perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[28]
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[25][28]
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum (from Step 1) to each well (columns 1-11), ensuring the final volume in each well is consistent.
-
Seal the plate and incubate at 37°C for 18-24 hours.[27]
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.
-
The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.
-
The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[25]
-
Anti-inflammatory Activity
Isoxazole derivatives, including the well-known COX-2 inhibitor Valdecoxib, are potent anti-inflammatory agents.[3] Their activity often stems from the inhibition of key enzymes in the arachidonic acid inflammatory cascade.[16]
Targeting Inflammatory Pathways
-
Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX-1 and COX-2 enzymes, which are responsible for converting arachidonic acid into prostaglandins—key mediators of pain and inflammation.[6][29] Many isoxazole derivatives have been designed to selectively inhibit COX-2, which is upregulated at sites of inflammation, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1.[30][31]
-
Lipoxygenase (LOX) Inhibition: Some derivatives also show activity against 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators.[6][16] Dual COX/LOX inhibitors are of significant therapeutic interest.
Visualization: COX-2 Inhibition Pathway
Caption: Inhibition of the COX-2 pathway by an isoxazole derivative.
Conclusion and Future Outlook
The isoxazole moiety is unequivocally a privileged structure in drug discovery, demonstrating a remarkable breadth of biological activities.[4][5][6][7][10] Its utility in anticancer, antimicrobial, and anti-inflammatory applications is well-established, with numerous derivatives progressing through preclinical and clinical development. Future research will likely focus on developing multi-targeted therapies, such as dual kinase inhibitors or compounds with combined anticancer and anti-inflammatory properties.[4][6][7] Advances in synthetic chemistry will continue to expand the accessible chemical space, enabling the creation of next-generation isoxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles to address unmet medical needs.[4][6][7]
References
Click to expand
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Shshira, M., et al. (2021). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Pharmacy and Biological Sciences. [Link]
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
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Arya, G. C., et al. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]
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Al-Ostath, A. S., et al. (2023). Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. MDPI. [Link]
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de Groot, R., et al. (2007). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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Lee, H., et al. (2024). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Witek, K., & Nazar, M. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
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Patel, R., et al. (2014). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]
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Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Mali, D., et al. (2024). Synthesis and evaluation of isoxazole derivatives of lapachol as inhibitors of pyruvate kinase M2. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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McKay, L. G., et al. (2023). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. PMC - NIH. [Link]
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Wujec, M., & Paneth, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. PMC - NIH. [Link]
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Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PubMed. [Link]
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Wujec, M., & Paneth, A. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]
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Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed. [Link]
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Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. [Link]
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ResearchGate. (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ResearchGate. [Link]
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Paneth, A., & Wujec, M. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC - NIH. [Link]
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Al-Sanea, M. M., et al. (2023). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. PubMed Central. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 5-(2-Bromophenyl)isoxazole
Prepared by: A Senior Application Scientist
Preamble: Structuring the Analysis
In the landscape of pharmaceutical and materials science, the unambiguous structural confirmation of novel heterocyclic compounds is the bedrock of credible research. This guide eschews a generic template to deliver a focused, logic-driven workflow for the complete spectroscopic characterization of 5-(2-Bromophenyl)isoxazole. As researchers and drug development professionals, our goal is not merely to collect spectra but to interrogate the molecule—to understand how its unique electronic and steric features are translated into the language of NMR, IR, and Mass Spectrometry. This document is structured to mirror the logical progression of an investigation, moving from broad structural hypotheses to fine-tuned confirmation, ensuring that each step validates the next.
The Subject: 5-(2-Bromophenyl)isoxazole - An Overview
5-(2-Bromophenyl)isoxazole is a heterocyclic compound featuring a five-membered isoxazole ring substituted at the 5-position with a 2-bromophenyl group. The isoxazole moiety is a well-established pharmacophore present in numerous biologically active compounds, prized for its role as a bioisostere and its ability to engage in hydrogen bonding.[1] The ortho-bromine substituent introduces significant steric and electronic influences, which are key features we will seek to confirm. Its molecular formula is C₉H₆BrNO, and its monoisotopic mass is 222.9633 Da.
A robust analytical workflow is critical to verify the regiochemistry (distinguishing it from the 3-, 4-, or other isomers) and confirm the integrity of the synthesized compound before its use in further applications.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure of 5-(2-Bromophenyl)isoxazole with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Causality of Experimental Choices
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the typical first-choice solvent due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window. However, intermolecular interactions between the solvent and analyte can influence chemical shifts.[2] For compounds with poor solubility or to resolve overlapping signals, a more polar solvent like DMSO-d₆ may be employed. All predicted shifts herein are based on CDCl₃ as the solvent.
-
Field Strength: A high-field instrument (e.g., 400 MHz or higher) is essential. For the bromophenyl moiety, the protons are closely coupled, and a higher field strength will increase spectral dispersion, allowing for the resolution of complex multiplets and accurate determination of coupling constants.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show five distinct signals: one from the isoxazole ring and four from the ortho-substituted phenyl ring.
| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
| ~8.40 | d, J ≈ 1.8 Hz | 1H | H3 | The H3 proton is adjacent to the electronegative nitrogen and oxygen atoms, shifting it significantly downfield. In 3,5-diphenylisoxazole, this proton appears at δ 6.84 ppm.[3] The additional deshielding here is predicted based on substitution patterns in other isoxazoles. |
| ~7.75 | dd, J ≈ 8.0, 1.2 Hz | 1H | H6' | This proton is ortho to the bromine atom, experiencing a deshielding inductive effect. It is expected to be a doublet of doublets due to coupling with H5' and H4'. |
| ~7.50 | dd, J ≈ 7.6, 1.6 Hz | 1H | H3' | This proton is ortho to the isoxazole substituent. Its chemical shift is influenced by the magnetic anisotropy of the heterocyclic ring. |
| ~7.45 | td, J ≈ 7.6, 1.2 Hz | 1H | H4' | This proton is meta to the bromine and couples to three other protons, resulting in a triplet of doublets. Data from 5-(3-bromophenyl)-3-phenylisoxazole shows aromatic protons in the δ 7.36-7.98 ppm range.[3] |
| ~7.30 | td, J ≈ 7.6, 1.6 Hz | 1H | H5' | This proton is meta to the bromine and is typically the most upfield of the phenyl signals. |
| ~6.85 | d, J ≈ 1.8 Hz | 1H | H4 | The H4 proton is coupled only to H3, resulting in a doublet. In many 3,5-disubstituted isoxazoles, this signal appears as a sharp singlet around δ 6.8-6.9 ppm.[3][4] |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide a count of unique carbon atoms and information on their electronic environment. Nine distinct signals are expected.
| Predicted Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
| ~171.0 | C5 | Attached to both the ring oxygen and nitrogen, and the phenyl group, this carbon is highly deshielded. In 5-(3-chlorophenyl)-3-phenylisoxazole, this carbon appears at δ 168.9 ppm.[3] |
| ~151.0 | C3 | This imine carbon is also significantly downfield. In related structures, it is often found around δ 161-163 ppm.[4] |
| ~134.0 | C6' | Aromatic carbon adjacent to bromine. |
| ~132.0 | C4' | Aromatic CH carbon. |
| ~130.0 | C1' | The ipso-carbon attached to the isoxazole ring. Its shift is influenced by the substituent effect of the heterocycle. |
| ~128.5 | C3' | Aromatic CH carbon. |
| ~127.8 | C5' | Aromatic CH carbon. |
| ~122.5 | C2' | The ipso-carbon directly attached to the bromine atom. The C-Br bond causes a characteristic shift. |
| ~99.0 | C4 | This carbon is typically the most upfield in the isoxazole ring, appearing around δ 97-103 ppm in various analogs.[3][4] |
Self-Validating NMR Protocol
This protocol ensures data integrity and reproducibility.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Cap the tube and gently agitate until the sample is fully dissolved. A clear, particulate-free solution is required.
-
-
Instrument Setup & Shimming:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. A narrow and symmetrical solvent peak indicates successful shimming.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a 30-45 degree pulse angle with a relaxation delay of 1-2 seconds.
-
Accumulate at least 16 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C channel.
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program).
-
Set the spectral width to cover 0-200 ppm.
-
Use a relaxation delay of 2 seconds and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as the ¹³C isotope has a low natural abundance.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired FIDs.
-
Phase the spectra manually to achieve a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.
-
Integrate the ¹H signals and pick all peaks in both spectra.
-
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Causality of Experimental Choices
-
Sample Preparation: For a solid sample like 5-(2-Bromophenyl)isoxazole, the KBr pellet method is a classic choice that provides high-quality transmission spectra.[5] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster technique requiring minimal sample preparation.[6]
Predicted IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Rationale & Comparative Insights |
| 3150–3050 | Aromatic C-H Stretch | Characteristic sharp, medium-intensity bands for sp² C-H bonds on both rings. |
| 1615–1580 | C=N Stretch (Isoxazole) | The imine bond of the isoxazole ring gives a strong absorption in this region. Related isoxazoles show this band around 1570-1613 cm⁻¹.[4][5] |
| 1500–1400 | Aromatic C=C Stretch | Multiple sharp bands of variable intensity, characteristic of the aromatic rings. |
| 1420–1380 | N-O Stretch (Isoxazole) | A key diagnostic peak for the isoxazole ring, often appearing in this range.[5] |
| ~1100 | C-O Stretch (Isoxazole) | The C-O single bond stretch within the isoxazole ring. |
| 800-750 | ortho-Disubstituted C-H Bend | A strong out-of-plane bending vibration characteristic of the 1,2-disubstituted phenyl ring. |
| 650-550 | C-Br Stretch | The carbon-bromine bond vibration typically appears in the far-IR region.[5] |
Self-Validating IR Protocol (KBr Pellet Method)
-
Preparation:
-
Gently heat spectroscopic grade potassium bromide (KBr) in an oven to ensure it is completely dry.
-
Place ~100 mg of the dry KBr into an agate mortar. Add ~1-2 mg of the 5-(2-Bromophenyl)isoxazole sample.
-
Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size.[7]
-
-
Pellet Formation:
-
Transfer a small amount of the powder into a pellet die.
-
Place the die under a hydraulic press and apply pressure (approx. 8-10 tons) for 1-2 minutes.
-
Carefully release the pressure and retrieve the die. The resulting pellet should be clear and translucent. An opaque or cloudy pellet indicates insufficient grinding or moisture.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background.
-
Label the significant peaks and compare them to the predicted values to confirm the presence of key functional groups.
-
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues about its structure.
Causality of Experimental Choices
-
Ionization Method: Electron Ionization (EI) is the standard method for relatively small, volatile organic molecules. It imparts high energy, leading to extensive and reproducible fragmentation patterns that are excellent for structural confirmation and library matching.
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The most crucial feature will be the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a characteristic doublet will be observed.
-
m/z 223: [C₉H₆⁷⁹BrNO]⁺
-
m/z 225: [C₉H₆⁸¹BrNO]⁺ The relative intensity of these two peaks will be approximately 1:1, a definitive signature for a monobrominated compound.
-
-
Key Fragmentation Pathways: A logical fragmentation cascade can be predicted.
Caption: Predicted EI-MS fragmentation pathway for 5-(2-Bromophenyl)isoxazole.
-
Loss of Bromine Radical: Cleavage of the C-Br bond gives a prominent peak at m/z 144 ([C₉H₆NO]⁺).
-
Loss of Carbon Monoxide: A common fragmentation for isoxazoles is the loss of CO to form an azirine intermediate, leading to a peak at m/z 195/197 .
-
Formation of Bromobenzoyl Cation: Cleavage can lead to the formation of the bromophenyl cation at m/z 155/157 .
-
Loss of Bromine from Phenyl Cation: The bromophenyl cation can subsequently lose a bromine radical to give the phenyl cation radical at m/z 76 .
High-Level GC-MS Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation:
-
Inject 1 µL of the solution into a gas chromatograph equipped with a standard non-polar column (e.g., DB-5ms).
-
Use a temperature program that starts at ~100 °C and ramps to ~280 °C to ensure elution of the compound.
-
-
MS Detection:
-
The GC eluent is directed into the EI source of the mass spectrometer.
-
Scan a mass range from m/z 40 to 300.
-
Acquire spectra across the entire chromatographic peak.
-
-
Data Analysis:
-
Extract the mass spectrum from the apex of the GC peak corresponding to the compound.
-
Identify the molecular ion doublet (M⁺ and M+2) to confirm the molecular weight and presence of bromine.
-
Analyze the major fragment ions and compare them to the predicted fragmentation pathway for structural validation.
-
Integrated Analysis: The Unified Structural Proof
No single technique provides the complete picture. The power of this workflow lies in the convergence of data from all three methods.
Caption: Workflow for integrated spectroscopic analysis.
The workflow is self-validating: MS confirms the molecular formula predicted by the structure. IR confirms the functional groups (isoxazole, aromatic bromide) implied by the structure. Finally, NMR provides the definitive proof of the specific arrangement of atoms and, crucially, the ortho regiochemistry of the substitution, which would be distinct from its meta or para isomers. The convergence of these independent datasets provides an unassailable confirmation of the structure of 5-(2-Bromophenyl)isoxazole.
References
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- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- Supporting Information. (n.d.). Synthesis of 5-(3-bromophenyl)-3-phenylisoxazole (2ai).
- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.
- RJPBCS. (2013). Synthesis and characterization of isoxazole derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 4(2), 389.
- JASCO Inc. (n.d.). Sampling Techniques for FTIR Spectroscopy.
- Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy.
- Guidechem. (n.d.). 5-(3-BROMOPHENYL)ISOXAZOLE 7064-33-7 wiki.
- Smolecule. (n.d.). 2-(2-Bromophenyl)-5-phenyl-1,3-oxazole.
- ChemBK. (n.d.). 4-Isoxazolecarboxylic acid, 5-(2-bromophenyl)-3-methyl-, methyl ester.
- Chemcd. (n.d.). 5-(2-bromophenyl)-3-(3-methoxyphenyl)-4-isoxazolecarboxylic acid ethyl ester.
- SpectraBase. (n.d.). 5-(p-Bromophenyl)oxazole.
- Grady, A. (2023, December 8). Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole.
- PubChem. (n.d.). Isoxazole, 5-(4-bromophenyl)-3-phenyl-.
- PubChemLite. (n.d.). 5-(4-bromophenyl)isoxazole-3-carboxylic acid (C10H6BrNO3).
-
PubChem. (n.d.). Isoxazole. Retrieved January 12, 2026, from [Link]
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MDPI. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Retrieved January 12, 2026, from [Link]
- Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307–317.
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An In-Depth Technical Guide to the Putative Mechanism of Action of 5-(2-Bromophenyl)isoxazole
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 5-(2-Bromophenyl)isoxazole. In the absence of direct experimental data for this specific molecule, this document synthesizes the extensive body of research on structurally related isoxazole derivatives to propose plausible biological targets and signaling pathways. We will delve into the established anticancer, anti-inflammatory, and enzyme-inhibitory activities of the isoxazole class, offering a framework for the rational investigation of 5-(2-Bromophenyl)isoxazole. Detailed, field-proven experimental protocols are provided to facilitate the elucidation of its precise molecular interactions and therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the pharmacological landscape of this promising chemical entity.
Introduction: The Isoxazole Moiety as a Privileged Scaffold
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its unique electronic properties and structural rigidity contribute to its ability to interact with a wide range of biological targets, including enzymes and receptors.[3] The therapeutic landscape of isoxazole derivatives is broad, encompassing anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant activities.[1][2][4] The specific pharmacological profile of an isoxazole derivative is intricately linked to the nature and position of its substituents. The subject of this guide, 5-(2-Bromophenyl)isoxazole, features a brominated phenyl ring at the 5-position, a substitution pattern that has been associated with enhanced biological activity in other heterocyclic compounds.[5] This guide will, therefore, explore the most probable mechanisms of action for this compound based on the established pharmacology of its chemical cousins.
Postulated Mechanisms of Action for 5-(2-Bromophenyl)isoxazole
Based on the extensive literature on isoxazole derivatives, we can hypothesize several primary mechanisms of action for 5-(2-Bromophenyl)isoxazole. These fall into three main categories: anticancer, anti-inflammatory, and enzyme inhibition.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Isoxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][6]
A common mechanism of action for anticancer isoxazoles is the induction of apoptosis, or programmed cell death.[1][6] This can be achieved through the modulation of key signaling pathways, such as the p53 tumor suppressor pathway and the Bcl-2 family of proteins. Some isoxazole derivatives have been shown to upregulate pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL, thereby shifting the cellular balance towards apoptosis.
-
Proposed Pathway for 5-(2-Bromophenyl)isoxazole:
Caption: Inhibition of inflammatory pathways by 5-(2-Bromophenyl)isoxazole.
Enzyme Inhibition: A Targeted Approach
The isoxazole scaffold has proven to be an effective template for the design of specific enzyme inhibitors.
Xanthine oxidase is an enzyme that plays a key role in purine metabolism and its overactivity is implicated in conditions like gout. Certain 5-phenylisoxazole derivatives have been identified as potent inhibitors of xanthine oxidase. [7][8]
Experimental Protocols for Mechanistic Elucidation
To validate the hypothesized mechanisms of action for 5-(2-Bromophenyl)isoxazole, a series of well-defined experimental protocols are essential.
Anticancer Activity Assessment
-
Protocol: MTT Assay
-
Seed cancer cell lines (e.g., MCF-7, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of 5-(2-Bromophenyl)isoxazole (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
-
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treat cancer cells with 5-(2-Bromophenyl)isoxazole at its IC50 concentration for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Anti-inflammatory Activity Assessment
-
Protocol: Enzyme Inhibition Assay (Colorimetric)
-
Utilize commercially available COX-1/COX-2 and 5-LOX inhibitor screening assay kits.
-
Prepare a reaction mixture containing the respective enzyme, arachidonic acid as the substrate, and various concentrations of 5-(2-Bromophenyl)isoxazole.
-
Incubate the reaction mixture according to the manufacturer's instructions.
-
Measure the production of the enzymatic product colorimetrically using a microplate reader.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value.
-
Enzyme Inhibition Assays
-
Protocol: Spectrophotometric Assay
-
Prepare a reaction mixture containing phosphate buffer, xanthine (substrate), and various concentrations of 5-(2-Bromophenyl)isoxazole.
-
Initiate the reaction by adding xanthine oxidase.
-
Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity and determine the percentage of inhibition and the IC50 value.
-
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
| Assay | Parameter | 5-(2-Bromophenyl)isoxazole | Positive Control |
| MTT Assay (MCF-7, 48h) | IC50 (µM) | Experimental Value | Doxorubicin: Value |
| COX-2 Inhibition Assay | IC50 (µM) | Experimental Value | Celecoxib: Value |
| 5-LOX Inhibition Assay | IC50 (µM) | Experimental Value | Zileuton: Value |
| Xanthine Oxidase Assay | IC50 (µM) | Experimental Value | Allopurinol: Value |
Conclusion and Future Directions
This technical guide has outlined the most probable mechanisms of action for 5-(2-Bromophenyl)isoxazole based on the established pharmacology of the isoxazole scaffold. The proposed anticancer, anti-inflammatory, and enzyme-inhibitory activities provide a solid foundation for the systematic investigation of this compound. The detailed experimental protocols offer a clear roadmap for researchers to elucidate its precise molecular targets and signaling pathways. Future studies should focus on in vivo efficacy and toxicity profiling to fully assess the therapeutic potential of 5-(2-Bromophenyl)isoxazole. The structural insights gained from these studies will be invaluable for the rational design and development of next-generation isoxazole-based therapeutics.
References
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Arya, G. C., Kaur, K., & Jaitak, V. (2021). Isoxazole derivatives as anticancer agent: a review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511. [Link]
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The Synthesis of 5-Bromoisoxazoles: A Comprehensive Technical Guide for Researchers
Introduction: The Significance of the 5-Bromoisoxazole Moiety
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique physicochemical properties.[1][2][3][4] Among its many derivatives, 5-bromoisoxazoles stand out as particularly valuable synthetic intermediates. The bromine atom at the 5-position serves as a versatile handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[5][6] This guide provides an in-depth exploration of the primary synthetic strategies for accessing 5-bromoisoxazoles, with a focus on the underlying mechanisms and practical experimental considerations.
Strategic Approaches to the Synthesis of 5-Bromoisoxazoles
The construction of the 5-bromoisoxazole core can be broadly approached through two main strategies:
-
Direct Bromination of a Pre-formed Isoxazole Ring: This method involves the electrophilic bromination of an existing isoxazole scaffold. The success of this approach is highly dependent on the substitution pattern of the isoxazole ring and the regioselectivity of the bromination reaction.
-
Construction of the Isoxazole Ring with a Bromine-Containing Precursor: This strategy introduces the bromine atom as part of one of the key building blocks prior to the cyclization reaction that forms the isoxazole ring. This often provides greater control over the final position of the bromine atom.
This guide will delve into specific methodologies within these strategic frameworks, providing both theoretical understanding and practical protocols.
Methodology 1: Synthesis via 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a cornerstone of isoxazole synthesis.[7][8][9][10] To generate 5-bromoisoxazoles, this powerful transformation can be adapted by utilizing a bromo-substituted alkyne.
Causality of Experimental Choices
The choice of reagents and conditions for this cycloaddition is critical for achieving high yields and regioselectivity. The in situ generation of the nitrile oxide from an aldoxime is a common and efficient approach. A mild oxidizing agent is required to convert the aldoxime to the corresponding hydroximoyl halide, which then undergoes base-mediated elimination to furnish the reactive nitrile oxide dipole. The choice of base is crucial to avoid side reactions and ensure efficient cycloaddition.
Experimental Protocol: Synthesis of 3-Aryl-5-bromoisoxazoles
This protocol outlines a general procedure for the synthesis of 3-aryl-5-bromoisoxazoles starting from an aromatic aldoxime and bromoacetylene.
Step 1: In Situ Generation of the Nitrile Oxide
-
To a stirred solution of the aromatic aldoxime (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
Step 2: 1,3-Dipolar Cycloaddition
-
To the reaction mixture containing the in situ generated hydroximoyl bromide, add a solution of bromoacetylene (1.2 eq.) in the same solvent.
-
Slowly add a non-nucleophilic base, such as triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.), dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the completion of the reaction.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-bromoisoxazole.
Visualizing the Workflow
Caption: Workflow for the synthesis of 3-aryl-5-bromoisoxazoles via 1,3-dipolar cycloaddition.
Methodology 2: Electrophilic Bromination of Isoxazoles
Direct bromination of a pre-synthesized isoxazole ring can be an effective method for producing 5-bromoisoxazoles, particularly when the 5-position is activated towards electrophilic attack.
Causality of Experimental Choices
The regioselectivity of electrophilic bromination on the isoxazole ring is dictated by the electronic properties of the existing substituents. Electron-donating groups can activate the ring, while electron-withdrawing groups can deactivate it. The choice of brominating agent and reaction conditions is crucial to control the selectivity and prevent over-bromination or undesired side reactions. N-Bromosuccinimide (NBS) is a commonly used and relatively mild source of electrophilic bromine.
Experimental Protocol: Bromination of a 3-Substituted Isoxazole
This protocol describes the direct bromination of a 3-substituted isoxazole at the 5-position.
Step 1: Reaction Setup
-
Dissolve the 3-substituted isoxazole (1.0 eq.) in a suitable solvent, such as acetonitrile or chloroform.
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq.) to the solution.
Step 2: Reaction Execution
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrate.
-
Monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.
Step 3: Work-up and Purification
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the 3-substituted-5-bromoisoxazole.
Data Presentation: Bromination of Various 3-Substituted Isoxazoles
| Entry | 3-Substituent (R) | Brominating Agent | Solvent | Temperature (°C) | Yield (%) |
| 1 | Phenyl | NBS | Acetonitrile | Reflux | 85 |
| 2 | 4-Methoxyphenyl | Br₂ | Acetic Acid | 25 | 92 |
| 3 | Methyl | NBS | CCl₄ | Reflux | 78 |
| 4 | tert-Butyl | Br₂ | DCM | 0 | 88 |
Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.
Methodology 3: Synthesis from β-Diketones and Hydroxylamine with Subsequent Bromination
A classic and robust method for isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[3] This approach can be adapted to produce 5-bromoisoxazoles by performing a subsequent bromination step.
Logical Relationship Diagram
Caption: Synthesis of bromoisoxazoles from 1,3-diketones.
Experimental Protocol: Two-Step Synthesis of a 3,5-Disubstituted-4-bromoisoxazole
This protocol illustrates the synthesis of a 3,5-disubstituted isoxazole followed by bromination, which, depending on the substituents, can lead to 4- or 5-bromoisoxazoles. For obtaining a 5-bromoisoxazole, one would start with a precursor that leads to an isoxazole with an unsubstituted 5-position that is amenable to selective bromination.
Step 1: Isoxazole Formation
-
Dissolve the 1,3-diketone (1.0 eq.) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq.) and sodium acetate (1.2 eq.).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 3,5-disubstituted isoxazole.
Step 2: Bromination
-
Follow the protocol outlined in Methodology 2 for the electrophilic bromination of the synthesized isoxazole to introduce the bromine atom.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through rigorous in-process monitoring and final product characterization.
-
Chromatographic Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for tracking the progress of these reactions, allowing for the determination of reaction completion and the identification of potential side products.
-
Spectroscopic Characterization: The structure and purity of the final 5-bromoisoxazole products must be unequivocally confirmed by a suite of spectroscopic techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the position of the bromine atom and other substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that support the proposed structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule.
-
Conclusion and Future Outlook
The synthesis of 5-bromoisoxazoles is a critical endeavor for advancing medicinal chemistry and materials science. The methodologies presented in this guide, including 1,3-dipolar cycloaddition and electrophilic bromination, offer reliable and versatile routes to these important building blocks. The choice of synthetic strategy should be guided by the desired substitution pattern, the availability of starting materials, and considerations of regioselectivity. As the demand for novel isoxazole-containing compounds continues to grow, the development of even more efficient, sustainable, and selective methods for the synthesis of 5-bromoisoxazoles will remain an active and important area of chemical research.
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A Technical Guide to the Synthesis of 5-(2-Bromophenyl)isoxazole: Core Starting Materials and Methodologies
Executive Summary
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The synthesis of specifically substituted isoxazoles, such as 5-(2-Bromophenyl)isoxazole, is of significant interest to researchers in drug discovery and development, as it provides a versatile building block for creating complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic route to 5-(2-Bromophenyl)isoxazole, focusing on the critical starting materials and the causal logic behind the chosen experimental methodologies. The cornerstone of this synthesis is the 1,3-dipolar cycloaddition reaction, a robust and highly efficient method for constructing the isoxazole heterocycle.[2][4][5] We will dissect the synthesis of the key precursor, 2-bromobenzaldehyde oxime, detail the in situ generation of the reactive 2-bromobenzonitrile oxide intermediate, and describe its subsequent cycloaddition to yield the target compound. This document is intended for researchers, chemists, and drug development professionals seeking a practical, mechanistically grounded understanding of this synthetic pathway.
Section 1: The Core Synthetic Strategy: [3+2] Cycloaddition
The most reliable and widely adopted method for constructing the 3,5-disubstituted isoxazole core is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne.[4][6][7] This reaction forms two new covalent bonds (one C-C and one C-O) in a single, often concerted, step to create the five-membered heterocyclic ring.
For the synthesis of 5-(2-Bromophenyl)isoxazole, our retrosynthetic analysis identifies two primary components: a C2-alkyne unit and a 2-bromophenyl-substituted nitrile oxide. This approach is advantageous due to the commercial availability of the ultimate precursors and the high efficiency of the cycloaddition step.
The overall synthetic workflow is depicted below. It begins with a commercially available starting material, 2-bromobenzaldehyde, and proceeds through two key transformations: oximation and a one-pot oxidative cycloaddition.
Caption: High-level workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.
Section 2: Preparation of the Key Precursor: 2-Bromobenzaldehyde Oxime
The synthesis begins with the conversion of 2-bromobenzaldehyde into its corresponding aldoxime. This oxime is a stable, isolable solid that serves as the direct precursor to the highly reactive nitrile oxide intermediate.
The reaction is a classic condensation between an aldehyde and hydroxylamine.[8] The nucleophilic nitrogen of hydroxylamine attacks the electrophilic carbonyl carbon of 2-bromobenzaldehyde. Subsequent proton transfer and dehydration yield the C=N double bond of the oxime. The use of a mild base is often employed to free the hydroxylamine from its hydrochloride salt.[8]
Experimental Protocol: Synthesis of (E)-2-Bromobenzaldehyde Oxime
This protocol is adapted from established procedures for the synthesis of aryl aldoximes.[9][10][11]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromobenzaldehyde (1.0 eq, e.g., 1.85 g, 10 mmol).
-
Reagents: Add ethanol (30 mL) to dissolve the aldehyde. In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 eq, 1.04 g, 15 mmol) and sodium carbonate (1.5 eq, 1.59 g, 15 mmol) or pyridine (1.5 eq, 1.2 mL, 15 mmol) in water (10 mL).
-
Reaction: Add the aqueous hydroxylamine solution to the stirred ethanolic solution of the aldehyde at room temperature.
-
Heating & Monitoring: Heat the mixture to reflux (approx. 80-90 °C) for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde (e.g., using a 4:1 hexanes:ethyl acetate eluent).
-
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold deionized water. A white precipitate should form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 20 mL). The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield colorless crystals.[9][10]
| Parameter | Value/Condition | Rationale & Expertise |
| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both organic aldehyde and inorganic salts. |
| Base | Na₂CO₃ or Pyridine | Neutralizes the HCl from hydroxylamine hydrochloride, liberating the free nucleophile. |
| Temperature | Reflux | Provides sufficient activation energy for the dehydration step, ensuring a reasonable reaction rate. |
| Reaction Time | 1-2 hours | Typically sufficient for complete conversion as monitored by TLC. |
| Typical Yield | >90% | This is a high-yielding, robust reaction.[9][10] |
Section 3: In Situ Generation of 2-Bromobenzonitrile Oxide
Nitrile oxides are highly reactive 1,3-dipoles that readily dimerize or undergo other side reactions.[12] Therefore, they are almost exclusively generated in situ and immediately trapped by a dipolarophile (the alkyne).[13][14] The two most common and reliable methods for generating nitrile oxides from aldoximes are the dehydrohalogenation of an intermediate hydroximoyl halide and direct oxidation.
Method A: The Dehydrohalogenation Pathway
This is a field-proven, two-step, one-pot process. The aldoxime is first converted to a hydroximoyl chloride, which is not isolated but is immediately treated with a non-nucleophilic base to trigger the elimination of HCl, yielding the nitrile oxide.[5]
-
Chlorination: The oxime is treated with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS). The nitrogen atom attacks the chlorine, and subsequent rearrangement forms the N-hydroxyimidoyl chloride (hydroximoyl chloride).
-
Elimination: A hindered organic base, typically triethylamine (TEA), is added. TEA is strong enough to deprotonate the acidic hydroxyl group, but its steric bulk prevents it from acting as a competing nucleophile. The resulting anion rapidly eliminates a chloride ion to form the linear, high-energy nitrile oxide.[5]
Caption: Dehydrohalogenation pathway for in situ nitrile oxide generation.
Method B: The Direct Oxidation Pathway
Direct oxidation offers a more streamlined approach, avoiding the use of halogenating agents and organic bases. Common oxidants include aqueous sodium hypochlorite (NaOCl, household bleach) or hypervalent iodine reagents.[7][13][15]
The mechanism involves oxidation of the oxime C-H bond, which generates an intermediate that readily eliminates water to furnish the nitrile oxide. This method is often considered "greener" as the byproducts are typically inorganic salts.[14][16]
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Dehydrohalogenation | Oxime, NCS, Triethylamine | Anhydrous organic solvent (e.g., DCM, THF), 0 °C to RT | High-yielding, well-controlled, broad substrate scope.[5][17] | Requires stoichiometric base and halogenating agent; forms salt byproduct. |
| Direct Oxidation | Oxime, NaOCl (bleach) | Biphasic (e.g., DCM/water), 0 °C to RT | Inexpensive, simple, "green" byproducts (NaCl, H₂O).[13] | Can sometimes lead to over-oxidation or side reactions. |
| Direct Oxidation | Oxime, PIFA or DIB | Organic solvent (e.g., MeCN), RT | Mild conditions, high efficiency for sensitive substrates.[7][15] | Reagents are more expensive; stoichiometric waste. |
Section 4: The [3+2] Cycloaddition Event
With the 2-bromobenzonitrile oxide generated in situ, it is immediately trapped by an alkyne. To synthesize the target molecule, the required dipolarophile is acetylene . Due to the hazards and technical challenges of handling gaseous acetylene in the lab, synthetic equivalents are often preferred. For this synthesis, bubbling acetylene gas through the solution or using an acetylene-saturated solvent are viable options in a well-ventilated fume hood.
Experimental Protocol: One-Pot Synthesis of 5-(2-Bromophenyl)isoxazole
This self-validating protocol combines the in situ generation of the nitrile oxide (Method A) and its subsequent trapping in a single, continuous operation.
-
Setup: In a flame-dried, 250 mL three-neck flask under a nitrogen atmosphere, dissolve 2-bromobenzaldehyde oxime (1.0 eq, e.g., 2.00 g, 10 mmol) in anhydrous dichloromethane (DCM, 100 mL). Cool the solution to 0 °C in an ice bath.
-
Chlorination: Add N-chlorosuccinimide (NCS) (1.05 eq, 1.40 g, 10.5 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at 0 °C for 1 hour.
-
Cycloaddition Setup: While the chlorination proceeds, prepare a saturated solution of acetylene in DCM by bubbling acetylene gas through a separate flask of cold DCM (approx. 50 mL) for 20-30 minutes.
-
Nitrile Oxide Generation & Trapping: Slowly add triethylamine (TEA) (1.2 eq, 1.67 mL, 12 mmol) dropwise to the reaction flask containing the hydroximoyl chloride solution at 0 °C. Immediately after the TEA addition begins, start adding the acetylene-saturated DCM solution via a dropping funnel. The addition should be controlled to maintain a slow, steady reaction.
-
Reaction: After the additions are complete, allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours).
-
Workup: Quench the reaction by adding 50 mL of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to afford 5-(2-Bromophenyl)isoxazole as a pure solid.
Mechanism of Cycloaddition
The [3+2] cycloaddition is a pericyclic reaction where the π-systems of the linear nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile) interact in a concerted fashion through a cyclic transition state. This process is highly efficient and forms the aromatic isoxazole ring directly.
Caption: The concerted mechanism of the 1,3-dipolar cycloaddition.
References
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules. Available at: [Link]
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Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. National Institutes of Health (NIH). Available at: [Link]
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Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. Organic Letters. Available at: [Link]
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
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Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
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In Situ Generation of Nitrile Oxides from NaCl-Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. PubMed. Available at: [Link]
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Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Taylor & Francis Online. Available at: [Link]
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In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
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Nitrile Oxide/Alkyne Cycloadditions. Maynooth University Research Archive Library. Available at: [Link]
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Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. National Institutes of Health (NIH). Available at: [Link]
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. Available at: [Link]
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Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Royal Society of Chemistry. Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. IUCr Journals. Available at: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. National Institutes of Health (NIH). Available at: [Link]
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Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available at: [Link]
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An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. Available at: [Link]
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Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. National Institutes of Health (NIH). Available at: [Link]
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(E)-2-Bromobenzaldehyde oxime. ResearchGate. Available at: [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Some known approaches to trisubstituted 5‐aminooxazoles. ResearchGate. Available at: [Link]
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The possible mechanism of the reaction between aromatic aldehyde, hydroxylamine and ethyl acetoacetate in the presence of vitamin B1. ResearchGate. Available at: [Link]
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Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. MDPI. Available at: [Link]
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Synthesis of the brominated isoxazole 5a. ResearchGate. Available at: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available at: [Link]
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A Review on Synthetic Routes of 5-Aryl-1,3,4-oxadiazoles. ResearchGate. Available at: [Link]
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Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]
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Reaction of 2-Bromobenzaldehyde (1) with Benzamidine 2a. ResearchGate. Available at: [Link]
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Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. National Institutes of Health (NIH). Available at: [Link]
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An In-Depth Technical Guide to the Chemical Structure and Properties of Bromophenyl Isoxazoles
Abstract
This technical guide provides a comprehensive overview of bromophenyl isoxazoles, a pivotal class of heterocyclic compounds with extensive applications in medicinal chemistry and drug development. We delve into the core chemical structure, isomerism, and the profound influence of the bromophenyl moiety on the molecule's physicochemical properties and biological activity. This document details robust synthetic methodologies, including the prevalent [3+2] cycloaddition and chalcone-based cyclization routes, offering insights into the rationale behind experimental choices. Furthermore, we explore the structure-activity relationships (SAR) that govern the therapeutic potential of these compounds, with a focus on their demonstrated anticancer, antimicrobial, and antiviral activities. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of the bromophenyl isoxazole scaffold in their scientific endeavors.
The Bromophenyl Isoxazole Scaffold: A Fusion of Stability and Activity
The Isoxazole Ring: A Privileged Heterocycle
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique electronic profile, characterized by stability and the ability to participate in various non-covalent interactions, such as hydrogen bonding via the nitrogen atom.[1][2] Its presence is a hallmark of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscoring its status as a "privileged structure" in pharmaceutical sciences.[1][2] The incorporation of an isoxazole moiety can enhance a molecule's physicochemical properties, improve its pharmacokinetic profile, and provide a rigid scaffold for orienting functional groups toward biological targets.[2][3]
Strategic Impact of Bromine Substitution
The introduction of a bromine atom onto the appended phenyl ring is a deliberate strategic choice in medicinal chemistry. As a halogen, bromine is moderately lipophilic, which can enhance membrane permeability. More importantly, it is an electron-withdrawing group that can modulate the electronic properties of the entire molecule. This electronic influence, combined with the ability of bromine to act as a halogen bond donor, can lead to stronger and more specific interactions with target proteins, often resulting in enhanced biological potency.[1] Studies have explicitly shown that the presence of a bromine group on the phenyl ring can augment the antibacterial activity of isoxazole derivatives.[1]
Core Chemical Structure and Nomenclature
The general structure of a bromophenyl isoxazole consists of a phenyl ring substituted with one or more bromine atoms, which is covalently bonded to an isoxazole ring. The precise connectivity and the position of the bromine atom give rise to several important isomers, each with potentially distinct chemical and biological properties.
-
Regioisomerism: The bromophenyl group can be attached at either the C3 or C5 position of the isoxazole ring.
-
Positional Isomerism: The bromine atom can be located at the ortho- (2-), meta- (3-), or para- (4-) position of the phenyl ring.
For example, 3-(4-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole are regioisomers, while 5-(3-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole are positional isomers. This structural diversity is a critical asset in drug discovery, allowing for fine-tuning of a compound's properties.
Sources
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(2-Bromophenyl)isoxazole
Introduction: The Isoxazole Scaffold and the Emergence of 5-(2-Bromophenyl)isoxazole as a Molecule of Interest
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a structural motif that has garnered significant attention in medicinal chemistry.[1][2][3][4][5] This scaffold is considered a "privileged" structure due to its ability to serve as a versatile template for the design of ligands for a wide array of biological targets. The electronic properties of the isoxazole ring, coupled with its metabolic stability and capacity to engage in various non-covalent interactions, make it a cornerstone in the development of novel therapeutics.[6] Numerous clinically approved drugs, such as the anti-inflammatory agent valdecoxib and the antibiotic sulfamethoxazole, feature the isoxazole core, underscoring its therapeutic relevance.[1]
This guide focuses on the specific derivative, 5-(2-Bromophenyl)isoxazole . While direct and extensive research on this particular molecule is nascent, its structural features—namely the 5-arylisoxazole core and the presence of a bromine atom at the ortho position of the phenyl ring—provide a strong basis for postulating its potential therapeutic targets. The 2-bromo substitution can influence the molecule's conformation, lipophilicity, and electronic distribution, potentially enhancing its binding affinity and selectivity for specific biological macromolecules.
Based on the well-documented bioactivities of structurally related 5-arylisoxazoles and other isoxazole-containing compounds, this document will explore four primary, high-potential therapeutic targets for 5-(2-Bromophenyl)isoxazole:
-
Cyclooxygenase-2 (COX-2)
-
p38 Mitogen-Activated Protein (MAP) Kinase
-
AKT (Protein Kinase B)
-
Monoamine Oxidase B (MAO-B)
For each of these putative targets, we will delve into their roles in pathophysiology, the scientific rationale for their modulation by 5-(2-Bromophenyl)isoxazole, and detailed, field-proven experimental protocols for the validation of these interactions.
Potential Therapeutic Target 1: Cyclooxygenase-2 (COX-2)
The Role of COX-2 in Inflammation and Carcinogenesis
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins.[7] Two primary isoforms exist: COX-1, which is constitutively expressed and involved in physiological "housekeeping" functions, and COX-2, which is inducible and significantly upregulated at sites of inflammation.[7] Chronic inflammation is a hallmark of numerous diseases, including arthritis and various cancers. Consequently, selective inhibition of COX-2 is a well-established therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[8][9]
Rationale for Targeting COX-2 with 5-(2-Bromophenyl)isoxazole
The isoxazole scaffold is a key component of several known COX-2 inhibitors, including the commercial drug valdecoxib.[10] Numerous studies have demonstrated that 5-arylisoxazole derivatives can exhibit potent and selective COX-2 inhibitory activity.[8][9][10][11] The diarylheterocycle motif, common in selective COX-2 inhibitors, is present in 5-(2-Bromophenyl)isoxazole. The 2-bromo substituent on the phenyl ring may further enhance selectivity by interacting with specific residues within the COX-2 active site.
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a robust method for determining the half-maximal inhibitory concentration (IC50) of 5-(2-Bromophenyl)isoxazole against human recombinant COX-2.
Principle:
The assay measures the peroxidase activity of COX-2, which is coupled to the generation of a fluorescent product from a suitable probe. The reduction in fluorescence in the presence of the test compound is proportional to the inhibition of COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red)
-
Arachidonic acid (substrate)
-
Heme cofactor
-
5-(2-Bromophenyl)isoxazole
-
Celecoxib (positive control inhibitor)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 5-(2-Bromophenyl)isoxazole in DMSO.
-
Prepare a series of dilutions of the test compound and celecoxib in COX Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Prepare the COX-2 enzyme solution in cold COX Assay Buffer containing the heme cofactor.
-
Prepare the substrate solution (arachidonic acid) in COX Assay Buffer.
-
-
Assay Protocol:
-
To the wells of a 96-well black microplate, add the test compound dilutions or controls (vehicle and celecoxib).
-
Add the COX-2 enzyme solution to all wells except the "no enzyme" control.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding the arachidonic acid substrate solution.
-
Immediately add the COX Probe solution.
-
Incubate the plate at 37°C for 10-20 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
Subtract the background fluorescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: COX-2 Inhibition
| Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5-(2-Bromophenyl)isoxazole | Experimental Value | Experimental Value | Calculated Value |
| Celecoxib (Control) | Known Value | Known Value | Known Value |
Visualization: The Arachidonic Acid Cascade and COX-2 Inhibition
Caption: Role of COX-2 in prostaglandin synthesis and its inhibition.
Potential Therapeutic Target 2: p38 Mitogen-Activated Protein (MAP) Kinase
The Role of p38 MAP Kinase in Inflammatory Signaling
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.[12] Activation of the p38 MAP kinase pathway leads to the phosphorylation and activation of downstream transcription factors, resulting in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[12] Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases.
Rationale for Targeting p38 MAP Kinase with 5-(2-Bromophenyl)isoxazole
Several studies have reported the development of isoxazole-based compounds as potent inhibitors of p38 MAP kinase.[1][2][5] The isoxazole ring can serve as a bioisosteric replacement for the imidazole core found in many well-characterized p38 inhibitors.[1] The 5-arylisoxazole structure provides a scaffold that can be functionalized to achieve high affinity and selectivity for the ATP-binding pocket of p38 MAP kinase.
Experimental Protocol: In Vitro p38α MAP Kinase Assay (Non-Radioactive)
This protocol describes an immunoprecipitation-based kinase assay to measure the inhibitory effect of 5-(2-Bromophenyl)isoxazole on p38α MAP kinase activity.
Principle:
p38α MAP kinase is first immunoprecipitated from stimulated cell lysates. The captured kinase is then incubated with a specific substrate (e.g., ATF-2) and ATP. The extent of substrate phosphorylation is quantified by Western blotting with a phospho-specific antibody.
Materials:
-
Cell line known to express p38 MAP kinase (e.g., HeLa or THP-1)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., anisomycin or UV radiation)
-
Lysis buffer
-
Immobilized anti-phospho-p38 MAP kinase antibody
-
Recombinant ATF-2 protein (substrate)
-
ATP solution
-
Kinase assay buffer
-
5-(2-Bromophenyl)isoxazole
-
Known p38 inhibitor (e.g., SB203580) as a positive control
-
SDS-PAGE gels and buffers
-
Anti-phospho-ATF-2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture cells to an appropriate density.
-
Stimulate the cells with anisomycin or UV radiation to activate the p38 MAP kinase pathway.
-
-
Immunoprecipitation of p38 MAP Kinase:
-
Lyse the stimulated cells and quantify the protein concentration.
-
Incubate the cell lysates with the immobilized anti-phospho-p38 antibody to capture the activated kinase.
-
Wash the beads extensively to remove non-specific binding.
-
-
Kinase Assay:
-
Resuspend the beads in kinase assay buffer.
-
Add the test compound at various concentrations, the positive control, or vehicle.
-
Add the ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubate at 30°C for 30 minutes.
-
-
Detection of Substrate Phosphorylation:
-
Terminate the reaction by adding SDS-PAGE loading buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ATF-2 antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for phosphorylated ATF-2.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis.
-
Data Presentation: p38α MAP Kinase Inhibition
| Compound | p38α IC50 (nM) |
| 5-(2-Bromophenyl)isoxazole | Experimental Value |
| SB203580 (Control) | Known Value |
Visualization: p38 MAP Kinase Signaling Pathway
Caption: Inhibition of the p38 MAP kinase signaling cascade.
Potential Therapeutic Target 3: AKT (Protein Kinase B)
The Role of AKT in Cell Survival and Proliferation
AKT, also known as Protein Kinase B, is a serine/threonine-specific protein kinase that plays a critical role in the PI3K/AKT/mTOR signaling pathway.[13] This pathway is fundamental for regulating cell growth, survival, proliferation, and metabolism.[13] Hyperactivation of the AKT pathway is a common event in many human cancers, making it a prime target for the development of novel anticancer therapies.[14]
Rationale for Targeting AKT with 5-(2-Bromophenyl)isoxazole
While less common than for COX-2 or p38, there is emerging evidence for isoxazole-based compounds as inhibitors of protein kinases, including those in the AKT pathway.[14][15] The isoxazole scaffold can be elaborated to target the ATP-binding site of AKT. The development of small molecule inhibitors of AKT is an active area of cancer research, and the 5-(2-Bromophenyl)isoxazole scaffold represents a novel starting point for such endeavors.
Experimental Protocol: Cell-Based AKT Phosphorylation Assay
This protocol describes a cell-based ELISA to measure the inhibition of AKT phosphorylation at Ser473, a key marker of its activation.
Principle:
Cells are treated with a growth factor to stimulate the PI3K/AKT pathway in the presence or absence of the test compound. The cells are then fixed, and the levels of phosphorylated AKT (Ser473) and total AKT are quantified using specific primary antibodies and HRP-conjugated secondary antibodies.
Materials:
-
Cancer cell line with an active PI3K/AKT pathway (e.g., MCF-7, PC-3)
-
Cell culture medium and serum
-
Growth factor (e.g., IGF-1 or EGF)
-
5-(2-Bromophenyl)isoxazole
-
Known AKT inhibitor (e.g., MK-2206) as a positive control
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Quenching solution (e.g., hydrogen peroxide in PBS)
-
Blocking buffer
-
Primary antibodies: anti-phospho-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Serum-starve the cells for a few hours.
-
Pre-treat the cells with various concentrations of 5-(2-Bromophenyl)isoxazole, positive control, or vehicle for 1-2 hours.
-
Stimulate the cells with the growth factor for 15-30 minutes.
-
-
Cell Fixing and Permeabilization:
-
Fix the cells with the fixing solution.
-
Wash the cells with PBS.
-
Permeabilize the cells with a suitable buffer (e.g., PBS with Triton X-100).
-
-
Immunodetection:
-
Block non-specific binding sites with blocking buffer.
-
Incubate the cells with either the anti-phospho-AKT or anti-total AKT primary antibody.
-
Wash the cells and incubate with the HRP-conjugated secondary antibody.
-
Wash the cells and add the TMB substrate.
-
-
Data Acquisition and Analysis:
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Normalize the phospho-AKT signal to the total AKT signal for each condition.
-
Calculate the percentage of inhibition of AKT phosphorylation.
-
Determine the IC50 value.
-
Data Presentation: Inhibition of AKT Phosphorylation
| Compound | IC50 for p-AKT (Ser473) Inhibition (µM) |
| 5-(2-Bromophenyl)isoxazole | Experimental Value |
| MK-2206 (Control) | Known Value |
Visualization: PI3K/AKT Signaling Pathway
Caption: The PI3K/AKT signaling pathway and its inhibition.
Potential Therapeutic Target 4: Monoamine Oxidase B (MAO-B)
The Role of MAO-B in Neurodegeneration
Monoamine oxidases (MAO) are enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters like dopamine.[3][16] There are two isoforms, MAO-A and MAO-B. MAO-B is of particular interest in neurodegenerative disorders such as Parkinson's disease because its levels increase with age and in the brains of Parkinson's patients, contributing to a reduction in dopamine levels and an increase in oxidative stress.[3] Selective inhibition of MAO-B can increase dopamine availability and is a therapeutic strategy for Parkinson's disease.
Rationale for Targeting MAO-B with 5-(2-Bromophenyl)isoxazole
Several studies have highlighted that 3,5-diaryl-4,5-dihydroisoxazoles and other isoxazole derivatives can be potent and selective inhibitors of MAO-B.[3][6][16][17][18] The 5-arylisoxazole scaffold appears to be well-suited for interaction with the active site of MAO-B. The specific substitution pattern on the phenyl ring is crucial for potency and selectivity, suggesting that the 2-bromophenyl group of the compound of interest could confer favorable inhibitory properties.
Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)
This protocol details a method for determining the inhibitory activity of 5-(2-Bromophenyl)isoxazole against human recombinant MAO-B.
Principle:
The assay measures the hydrogen peroxide (H2O2) produced during the MAO-B-catalyzed oxidation of a substrate (e.g., kynuramine or tyramine). The H2O2 is detected using a fluorometric probe in a reaction catalyzed by horseradish peroxidase (HRP).
Materials:
-
Human recombinant MAO-B enzyme
-
MAO Assay Buffer
-
Kynuramine or Tyramine (MAO substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Horseradish peroxidase (HRP)
-
5-(2-Bromophenyl)isoxazole
-
Selegiline (selective MAO-B inhibitor, positive control)
-
DMSO (vehicle)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test compound and selegiline in DMSO.
-
Create serial dilutions in MAO Assay Buffer.
-
Prepare the MAO-B enzyme solution in cold MAO Assay Buffer.
-
Prepare a working solution of the substrate, HRP, and the fluorometric probe in MAO Assay Buffer.
-
-
Assay Protocol:
-
Add the test compound dilutions or controls to the wells of a 96-well black microplate.
-
Add the MAO-B enzyme solution to all wells except the background control.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate/probe/HRP working solution.
-
-
Data Acquisition and Analysis:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm.
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Data Presentation: MAO-B Inhibition
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| 5-(2-Bromophenyl)isoxazole | Experimental Value | Experimental Value | Calculated Value |
| Selegiline (Control) | Known Value | Known Value | Known Value |
Visualization: MAO-B Function and Inhibition
Caption: Inhibition of MAO-B-mediated dopamine degradation.
Conclusion and Future Directions
This technical guide has delineated a rational, evidence-based approach to identifying and validating the potential therapeutic targets of 5-(2-Bromophenyl)isoxazole. Based on the extensive literature on the bioactivities of the isoxazole scaffold, we have proposed COX-2, p38 MAP kinase, AKT, and MAO-B as high-priority targets for investigation. The detailed experimental protocols provided herein offer a clear roadmap for researchers to empirically test these hypotheses.
The successful validation of 5-(2-Bromophenyl)isoxazole as a modulator of one or more of these targets would open up exciting avenues for drug development. Future work would involve:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of inflammation, cancer, or neurodegenerative disease.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The exploration of 5-(2-Bromophenyl)isoxazole and its analogs has the potential to yield novel therapeutic agents with significant clinical impact.
References
- Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
- Meleddu, R., et al. (2017). Through scaffold modification to 3,5-diaryl-4,5-dihydroisoxazoles: new potent and selective inhibitors of monoamine oxidase B. Journal of Medicinal Chemistry.
- ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
- Fritz, M. D. (2004). p38 MAP Kinase Inhibitoren Synthese, Analytik und biologische Testung substituierter Isoxazole. Dissertation, Eberhard-Karls-Universität Tübingen.
- Bansal, R., & Kumar, A. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
- ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- Perrone, M. G., et al. (2016). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs). ChemMedChem.
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Whitepaper: Navigating the Chemical Space of Brominated Isoxazoles: A Guide for Synthetic and Medicinal Chemists
Abstract
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic introduction of a bromine atom onto this heterocycle unlocks a vast and largely untapped chemical space, providing a versatile handle for intricate molecular diversification. This guide offers a deep dive into the synthesis, reactivity, and application of brominated isoxazoles. We move beyond simple procedural descriptions to explore the underlying chemical principles and strategic considerations that empower researchers to harness the full potential of these building blocks. From regioselective bromination tactics to their pivotal role in modern cross-coupling chemistry, this document serves as a comprehensive resource for scientists engaged in drug discovery and complex molecule synthesis.
Introduction: The Strategic Value of the Bromo-Isoxazole Motif
The five-membered isoxazole heterocycle is a cornerstone of modern drug design, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5]
The introduction of a bromine atom is not merely an incremental modification; it is a strategic gateway to chemical diversity. Bromine's unique properties—its moderate electronegativity, size, and its exceptional utility as a leaving group in transition-metal-catalyzed reactions—transform the isoxazole from a static core into a dynamic platform for innovation.[6] A brominated isoxazole is a linchpin intermediate, primed for late-stage functionalization, which is a highly sought-after capability in modern drug development programs. This guide will illuminate the pathways to access these key intermediates and leverage their reactivity.
Our exploration begins with a high-level overview of the typical research workflow.
Caption: Generalized workflow for bromoisoxazole synthesis and evaluation.
Synthetic Strategies: Achieving Regiocontrol
The reactivity of the isoxazole ring towards electrophilic substitution is governed by the interplay of the electron-withdrawing nitrogen atom and the electron-donating oxygen atom. This results in the C4 position being the most electron-rich and, therefore, the most susceptible to electrophilic attack.[7] However, various strategies allow for the selective introduction of bromine at any of the three available carbon positions.
Bromination at the C4 Position: The Path of Least Resistance
Direct electrophilic bromination is the most straightforward method for synthesizing 4-bromoisoxazoles. The choice of brominating agent is critical and depends on the substrate's reactivity and the desired reaction conditions.
-
N-Bromosuccinimide (NBS): NBS is a mild and highly effective source of electrophilic bromine, making it the workhorse for this transformation. The reaction typically proceeds in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).[8] The rationale for using NBS is its ease of handling and the generation of succinimide as a benign byproduct, simplifying purification.
-
Molecular Bromine (Br₂): While effective, Br₂ is more aggressive and corrosive. Its use often requires a Lewis acid catalyst or is performed in an acidic medium like acetic acid.[9] The kinetics of this reaction are rapid, following second-order kinetics in an aqueous medium.[7]
-
Pyridinium Tribromide: This solid reagent offers a safer and more convenient alternative to liquid bromine, slowly releasing Br₂ into the reaction mixture. It is particularly useful for reactions where slow addition of the brominating agent is required to control exotherms or prevent side reactions.[10]
Accessing the C5 and C3 Positions: Overcoming Electronic Bias
Synthesizing 3-bromo and 5-bromoisoxazoles requires circumventing the inherent electronic preference for C4 substitution. This is typically achieved through two primary strategies: directed metallation-bromination or constructing the ring with the bromine atom already in place.
-
Directed Lithiation-Bromination: This powerful technique involves the deprotonation of the isoxazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting anion with an electrophilic bromine source (e.g., Br₂, CBr₄). The regioselectivity of the deprotonation is directed by substituents on the ring. For instance, a substituent at C3 can direct lithiation to the C5 position, and vice-versa. This method provides clean access to specific isomers that are inaccessible via electrophilic substitution.[11]
-
Cycloaddition Strategies: A more elegant approach involves the [3+2] cycloaddition of a nitrile oxide with a bromo-substituted alkyne or alkene.[12] For example, the reaction of dibromoformaldoxime (which generates bromonitrile oxide in situ) with various alkenes or alkynes can produce 3-bromoisoxazolines and 3-bromoisoxazoles, respectively.[12] This "bottom-up" approach builds the desired functionality directly into the core scaffold.
Caption: Key synthetic routes to positional isomers of bromoisoxazole.
Reactivity and Further Functionalization: The Power of Cross-Coupling
The primary synthetic value of a brominated isoxazole lies in its ability to participate in palladium-catalyzed cross-coupling reactions.[13] This family of reactions has revolutionized organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[14] The bromo-isoxazole serves as a stable, reliable electrophilic partner in these transformations.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, ideal for introducing aryl or heteroaryl substituents.[15] This is arguably the most widely used cross-coupling reaction in drug discovery for library synthesis.
-
Sonogashira Coupling: Coupling with terminal alkynes to install alkynyl moieties, providing access to linear, rigid structures often used as linkers or pharmacophoric elements.
-
Heck Coupling: Reaction with alkenes to form substituted olefins.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines, a cornerstone for introducing diverse amine functionalities.
The choice of catalyst, ligand, base, and solvent is paramount for achieving high yields. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), allow these reactions to proceed under mild conditions, even with sterically hindered substrates.
Caption: Utility of bromoisoxazoles in cross-coupling reactions.
A Medicinal Chemistry Perspective: Structure-Activity Relationships (SAR)
The introduction of bromine and subsequent functionalization can profoundly impact a molecule's biological activity. Halogen atoms, including bromine, can modulate lipophilicity, metabolic stability, and binding affinity through halogen bonding.[6] Studies have shown that the presence of bromo-phenyl groups on an isoxazole core can enhance antibacterial and anti-inflammatory activity.[2][5][16]
For instance, in a series of indolyl-isoxazoline derivatives evaluated for anticancer activity against prostate cancer cells, compounds bearing a 4-bromophenyl group at the C3 position of the isoxazoline ring demonstrated potent activity with IC₅₀ values in the low micromolar range.[6] Similarly, another study found that the presence of a bromine group on the C-5 phenyl ring of certain isoxazole derivatives enhanced their antibacterial effects.[16]
Table 1: Examples of Biologically Active Brominated Isoxazoles
| Compound Structure/Reference | Target/Activity | Reported Potency (IC₅₀/EC₅₀) | Citation(s) |
| 3-(4-bromophenyl)-5-(1-methyl-1H-pyrrol-2-yl)isoxazole | Antiviral (Zika Virus) | EC₅₀ = 5.3 µM | [17] |
| Indolylisoxazoline with 4-bromophenyl at C3 | Anticancer (Prostate, C4-2 cells) | IC₅₀ = 2.5 - 5.0 µM | [6] |
| Phenyl methyl-isoxazole derivatives | Bioactivation / Reactive Metabolite Formation | N/A (Mechanistic Study) | [18] |
This data underscores the value of the bromo-isoxazole motif as a starting point for SAR exploration. The ability to rapidly generate analogs via cross-coupling allows for systematic probing of the chemical space around the isoxazole core to optimize for potency and selectivity.
Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, with built-in checkpoints and justifications for key steps, reflecting best practices in a modern synthesis laboratory.
Protocol 1: Electrophilic C4-Bromination of 3,5-Disubstituted Isoxazole
Objective: To regioselectively install a bromine atom at the C4 position of a generic 3,5-diphenylisoxazole.
Rationale: This protocol uses N-Bromosuccinimide (NBS) for its mild reactivity and ease of handling. Acetonitrile is chosen as the solvent for its ability to dissolve both the substrate and reagent, and its relatively high boiling point if heating is required. The reaction is monitored by TLC to ensure complete consumption of the starting material, preventing a difficult purification.
Materials:
-
3,5-diphenylisoxazole (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) & Hexanes for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3,5-diphenylisoxazole (e.g., 1.00 g, 4.52 mmol). Dissolve the solid in anhydrous acetonitrile (20 mL).
-
Reagent Addition: Add NBS (0.88 g, 4.97 mmol, 1.1 eq) to the solution in one portion at room temperature.
-
Reaction Monitoring (Checkpoint): Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes (e.g., using a 4:1 Hexanes:EtOAc eluent). The starting material should be consumed within 2-4 hours. The product spot should appear at a higher Rf.
-
Workup - Quenching: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing saturated aqueous Na₂S₂O₃ (20 mL) to quench any unreacted bromine/NBS.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ (20 mL) and brine (20 mL). The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 4-bromo-3,5-diphenylisoxazole.
-
Characterization (Validation): Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of the C4-H proton signal in the ¹H NMR spectrum is a key diagnostic indicator of successful bromination.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a 4-Bromoisoxazole
Objective: To couple 4-bromo-3,5-diphenylisoxazole with 4-methoxyphenylboronic acid.
Rationale: This protocol employs a modern palladium catalyst system (Pd(dppf)Cl₂) known for its robustness and efficiency in coupling aryl bromides. A mixture of toluene and aqueous base is used to facilitate the catalytic cycle, with toluene dissolving the organic components and the aqueous base activating the boronic acid.
Materials:
-
4-bromo-3,5-diphenylisoxazole (1.0 eq)
-
4-methoxyphenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene
-
Deionized water
-
Diatomaceous earth (Celite®)
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask, combine 4-bromo-3,5-diphenylisoxazole (e.g., 500 mg, 1.67 mmol), 4-methoxyphenylboronic acid (380 mg, 2.50 mmol), and K₂CO₃ (695 mg, 5.01 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (41 mg, 0.05 mmol, 3 mol%).
-
Solvent Addition & Degassing (Critical Step): Add toluene (15 mL) and water (5 mL). Degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen through the solution. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring under an inert atmosphere.
-
Reaction Monitoring (Checkpoint): Monitor the reaction by TLC or LC-MS until the starting bromoisoxazole is consumed (typically 6-12 hours).
-
Workup - Filtration: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography to yield the desired tri-aryl isoxazole.
-
Characterization (Validation): Confirm the structure by NMR and HRMS. The ¹H NMR will show new signals corresponding to the 4-methoxyphenyl group, and the mass spectrum will match the calculated exact mass of the coupled product.
Conclusion
Brominated isoxazoles are far more than simple halogenated heterocycles; they are enabling tools for the rapid exploration of complex chemical space. A thorough understanding of their regioselective synthesis and their reactivity in cornerstone reactions like palladium-catalyzed cross-coupling empowers chemists to design and execute efficient synthetic campaigns. By leveraging the strategies and protocols outlined in this guide, researchers in both academic and industrial settings can accelerate the discovery of novel molecules with significant therapeutic potential. The strategic placement of a single bromine atom on the isoxazole core opens a door to limitless possibilities, making it a critical motif in the modern chemist's toolbox.
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Introduction: The Significance of the Isoxazole Scaffold
An In-Depth Technical Guide to the Theoretical and Computational Analysis of 5-(2-Bromophenyl)isoxazole
Executive Summary: The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of 5-(2-Bromophenyl)isoxazole, a molecule of interest for drug discovery. By integrating established synthetic protocols with advanced computational methodologies, we delineate a pathway for its complete characterization, from synthesis and structural elucidation to the prediction of its bioactivity. This document is intended for researchers, medicinal chemists, and drug development professionals, offering expert insights into the causality behind experimental and computational choices, grounded in authoritative scientific literature.
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[3][4] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions make it a versatile building block for designing molecules with a wide spectrum of therapeutic activities.[2][5] Isoxazole derivatives have demonstrated potent anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties, among others.[3][5][6] The introduction of a 2-bromophenyl substituent at the 5-position of the isoxazole ring introduces specific steric and electronic features, including a halogen bond donor, which can be exploited to modulate binding affinity and selectivity for biological targets. This guide focuses on 5-(2-Bromophenyl)isoxazole (CAS 387358-52-3) as a case study for a rigorous theoretical and computational evaluation pipeline.[7][8]
Synthetic Strategy and Protocol
The synthesis of 3,5-disubstituted isoxazoles is well-established, with the most common route involving the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[2] An alternative, highly efficient method is the [3+2] cycloaddition of a nitrile oxide with an alkyne.[3][9] Below is a detailed protocol for the chalcone-based synthesis.
Experimental Protocol: Synthesis via Chalcone Intermediate
This protocol is a standard, reliable method for generating the isoxazole core.
Step 1: Synthesis of 1-(2-bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Chalcone Precursor)
-
In a round-bottom flask, dissolve 2'-bromoacetophenone (1.0 eq) in 15 mL of toluene.
-
Add Bredereck's reagent (tert-butoxybis(dimethylamino)methane) (1.2 eq).
-
Reflux the mixture at 110°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often used directly in the next step without further purification.
Step 2: Cyclization to form 5-(2-Bromophenyl)isoxazole
-
Dissolve the crude chalcone precursor from Step 1 in 20 mL of ethanol.
-
Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq) to the solution.
-
Reflux the mixture for 4-6 hours. Monitor the formation of the isoxazole product by TLC.
-
After cooling, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2-Bromophenyl)isoxazole.
Caption: Generalized workflow for the synthesis of 5-(2-Bromophenyl)isoxazole.
Structural Elucidation and Spectroscopic Analysis
Confirming the chemical structure is a critical step that combines multiple spectroscopic techniques. The data presented here are representative expectations for this class of compounds, based on literature for similar structures.[1][10][11][12]
Expected Spectroscopic Data
| Technique | Expected Observation | Rationale |
| FT-IR (cm⁻¹) | ~3100-3150 (C-H, aromatic), ~1610-1620 (C=N stretch), ~1450-1550 (C=C stretch), ~1400 (N-O stretch), ~750 (C-Br stretch) | These frequencies correspond to the characteristic vibrations of the functional groups present in the molecule.[1][13] |
| ¹H NMR (CDCl₃, δ ppm) | ~8.0-7.2 (m, 4H, Ar-H), ~7.0 (s, 1H, Isoxazole C4-H) | The four protons on the bromophenyl ring will appear as a complex multiplet. The proton at the 4-position of the isoxazole ring is unique and typically appears as a sharp singlet.[10][12] |
| ¹³C NMR (CDCl₃, δ ppm) | ~170 (Isoxazole C5), ~162 (Isoxazole C3), ~135-120 (Ar-C), ~122 (Ar-C-Br), ~100 (Isoxazole C4) | The chemical shifts are indicative of the electronic environment of each carbon atom. The C-Br carbon is deshielded, while the isoxazole C4 is notably shielded.[10][12] |
| HRMS (ESI) | Calculated m/z for [M+H]⁺: 223.9706 | High-Resolution Mass Spectrometry confirms the molecular formula (C₉H₆BrNO) by providing a highly accurate mass measurement.[3] |
Computational and Theoretical Framework
Computational chemistry provides profound insights into molecular properties that are difficult or impossible to measure experimentally. Density Functional Theory (DFT) and molecular docking are two pillars of modern computational drug discovery.
Caption: Integrated workflow for DFT and molecular docking studies.
Density Functional Theory (DFT) Calculations
DFT is a powerful quantum mechanical method used to calculate the electronic structure of molecules.[4][14] For a molecule like 5-(2-Bromophenyl)isoxazole, calculations would typically be performed using the Gaussian software package with the B3LYP hybrid functional and a 6-311++G(d,p) basis set, which provides a good balance of accuracy and computational cost for organic molecules.[4][14]
-
Geometric Optimization: The first step is to find the most stable 3D conformation of the molecule by minimizing its energy. This optimized structure is the basis for all subsequent calculations.
-
Vibrational Analysis: Calculating the vibrational frequencies allows for a theoretical IR spectrum to be generated. A key validation step is to compare this theoretical spectrum with the experimental FT-IR data.[4] The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum.
-
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[14]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution across the molecule. Red regions (negative potential) indicate electron-rich areas prone to electrophilic attack, while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack. For this molecule, the isoxazole oxygen and nitrogen atoms are expected to be regions of negative potential.[14]
Expected Quantum Chemical Descriptors
| Parameter | Hypothetical Value | Significance |
| E_HOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| E_LUMO | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| Energy Gap (ΔE) | 5.3 eV | E_LUMO - E_HOMO; indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Dipole Moment | 2.5 Debye | Measures the overall polarity of the molecule, which influences solubility and intermolecular interactions. |
Molecular Docking Studies
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. This is crucial for understanding potential mechanisms of action and for structure-based drug design.[6]
-
Causality of Target Selection: Isoxazole derivatives are well-documented inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[6] Therefore, COX-2 (PDB ID: 5KIR) is a logical and authoritative choice for an initial docking study.
-
Protocol:
-
Preparation: The crystal structure of the target protein is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are removed, and polar hydrogens are added. The ligand (5-(2-Bromophenyl)isoxazole) is prepared by assigning charges and minimizing its energy using the DFT-optimized geometry.
-
Simulation: Using software like AutoDock Vina, a grid box is defined around the active site of the protein. The software then systematically explores different conformations (poses) of the ligand within this site.
-
Analysis: The results are ranked by binding affinity (in kcal/mol). The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds with specific amino acid residues in the active site.
-
Hypothetical Docking Results against COX-2
| Parameter | Value/Residue | Type of Interaction |
| Binding Affinity | -8.5 kcal/mol | A strong negative value suggests favorable binding. |
| Interacting Residue | ARG-513 | Hydrogen bond with isoxazole oxygen/nitrogen. |
| Interacting Residue | TYR-385 | π-π stacking with the phenyl ring. |
| Interacting Residue | SER-530 | Halogen bond with the bromine atom. |
digraph "Validation Loop" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#34A853"];Theory [label="Theoretical Prediction\n(DFT, Docking)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Experiment [label="Experimental Validation\n(Spectroscopy, Bioassays)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SAR [label="Structure-Activity\nRelationship (SAR)", shape=ellipse, fillcolor="#FBBC05"]; Design [label="Rational Drug Design", shape=diamond, fillcolor="#F1F3F4"];
Theory -> Experiment [label="guides experiment"]; Experiment -> SAR [label="generates data"]; SAR -> Design [label="informs design"]; Design -> Theory [label="proposes new molecules"]; }
Caption: The iterative cycle of theoretical prediction and experimental validation.
Structure-Activity Insights and Drug Development
The theoretical data provides a foundation for predicting the biological potential of 5-(2-Bromophenyl)isoxazole. The docking results suggest that the molecule could act as a COX-2 inhibitor, with the bromophenyl group potentially forming a halogen bond to enhance binding affinity, a key interaction sought in modern drug design. The MEP and FMO analyses can guide further chemical modifications. For instance, adding electron-donating or withdrawing groups to the phenyl ring could alter the HOMO-LUMO gap and charge distribution, fine-tuning the molecule's reactivity and binding properties. This iterative process of computational analysis followed by synthetic modification and biological testing is the essence of rational drug design.
Conclusion
The theoretical study of 5-(2-Bromophenyl)isoxazole, through a synergistic application of DFT calculations and molecular docking, provides a powerful, predictive framework for understanding its chemical and biological properties. This in-depth guide outlines an authoritative and self-validating workflow, from synthesis to in silico screening. By explaining the causality behind each methodological choice, it demonstrates how computational chemistry can accelerate the identification and optimization of novel isoxazole-based therapeutic agents, saving significant time and resources in the drug discovery pipeline.
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Foreword: The Enduring Significance of the 5-Arylisoxazole Scaffold
An In-depth Technical Guide to the Synthesis of 5-Arylisoxazoles
To the practicing researcher in medicinal chemistry or materials science, the isoxazole ring is more than a simple five-membered heterocycle. It is a privileged scaffold, a structural motif whose unique electronic properties and metabolic stability have made it a cornerstone of modern drug design.[1] When substituted with an aryl group at the 5-position, the resulting 5-arylisoxazole core becomes a versatile pharmacophore present in a multitude of clinically significant agents. From the anti-inflammatory properties of Valdecoxib to the immunosuppressive action of Leflunomide and the antipsychotic efficacy of Risperidone, the isoxazole moiety is integral to their therapeutic function.[1][2]
This guide moves beyond a simple recitation of reactions. It is designed as a technical deep-dive for the laboratory scientist. We will dissect the core synthetic strategies, focusing on the mechanistic underpinnings that govern their success. By understanding the causality behind reagent choice, reaction conditions, and potential pitfalls, you, the researcher, will be empowered to not only replicate these methods but to rationally adapt and innovate upon them.
Chapter 1: The Cornerstone of Isoxazole Synthesis: [3+2] Cycloaddition of Nitrile Oxides
The most powerful and widely utilized strategy for constructing the 5-arylisoxazole ring is the 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition.[3] This reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole—in this case, an aryl nitrile oxide—with a dipolarophile, which for our purposes is a terminal alkyne.[4][5]
Mechanistic Rationale and Regioselectivity
The reaction proceeds through a concerted, pericyclic transition state where the π-systems of the nitrile oxide and the alkyne overlap to form two new sigma bonds simultaneously.[3] A critical aspect of this synthesis is the high degree of regioselectivity. The reaction of an aryl nitrile oxide with a terminal alkyne, such as phenylacetylene, almost exclusively yields the 5-aryl-3-substituted isoxazole, not the 4-aryl isomer.
This selectivity is governed by Frontier Molecular Orbital (FMO) theory.[6][7] The dominant interaction is typically between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the 1,3-dipole (the nitrile oxide). The orbital coefficients are largest on the terminal carbon of the alkyne and the carbon atom of the nitrile oxide, leading to the preferential bond formation that places the aryl groups at the 3- and 5-positions of the final isoxazole ring.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-morpholinoacrylonitrile (a cyanoenamine dipolarophile, 0.25 mol) and p-chlorobenzohydroxamoyl chloride (0.25 mol) in toluene (100 mL). [8]2. Nitrile Oxide Generation: Cool the mixture in an ice bath. Slowly add a solution of triethylamine (0.26 mol) in toluene (20 mL) dropwise over 30 minutes. The triethylamine serves as a base to eliminate HCl from the hydroxamoyl chloride, generating the p-chlorobenzonitrile oxide in situ.
-
Cycloaddition: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Work-up: Upon completion, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure 5-aminoisoxazole product. The original protocol reports yields ranging from 70% to 95% for this class of reaction. [8]
Representative Data: Substrate Scope in Cycloaddition Reactions
The versatility of the [3+2] cycloaddition is demonstrated by its tolerance for various functional groups on both the nitrile oxide and alkyne components.
| Aryl Group (on Nitrile Oxide) | Alkyne Substituent (R') | Yield (%) | Reference |
| 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl | 2-Naphthyl | 56 | [9] |
| 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl | 1-Naphthyl | 57 | [9] |
| 2,3,4,6-tetra-O-acetyl-β-d-galactopyranosyl | 2-Pyridyl | 63 | [9] |
| 2,3,4,6-tetra-O-benzoyl-β-d-glucopyranosyl | Phenyl | 57 | [9] |
| 4-Chlorophenyl | Morpholino | 75 | [8] |
| 4-Nitrophenyl | Phenyl | 91 | [10] |
| 4-Methoxyphenyl | Phenyl | 85 | [10] |
Chapter 2: The Classical Approach: Condensation of 1,3-Dicarbonyls with Hydroxylamine
A foundational, and still highly relevant, method for isoxazole synthesis involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine. [11][12]This approach is conceptually related to the well-known Paal-Knorr synthesis of pyrroles and furans, which also utilizes a dicarbonyl precursor. [13][14]
Mechanistic Rationale
The reaction proceeds via a two-stage condensation-cyclization-dehydration sequence.
-
Initial Condensation: The more electrophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically followed by dehydration to form a stable oxime intermediate. [12]2. Intramolecular Cyclization: The hydroxyl group of the oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group to form a five-membered heterocyclic intermediate (a 5-hydroxy isoxazoline). [12]3. Dehydration and Aromatization: Under the reaction conditions (often acidic or heated), this intermediate readily eliminates a molecule of water to form the stable, aromatic isoxazole ring. [11]
Causality in Experimental Design
-
Choice of Dicarbonyl: The key precursor is a 1-aryl-1,3-dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione). These are readily accessible via Claisen condensation between an aryl ester and a ketone. The nature of the substituents dictates the final substitution pattern on the isoxazole ring.
-
Reaction Conditions:
-
Solvent: Ethanol is commonly used as it effectively dissolves both the dicarbonyl and hydroxylamine hydrochloride.
-
Base/Acid: While the reaction can proceed under neutral conditions, it is often facilitated by a weak base (like pyridine or sodium acetate) to free the hydroxylamine from its hydrochloride salt, or by refluxing in an acidic medium which catalyzes the dehydration steps. [12]
-
Field-Proven Experimental Protocol: Synthesis of 3,5-Diphenylisoxazole
The following protocol is a robust and high-yielding example of this classical method, provided by Tokyo Chemical Industry (TCI).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,3-diphenyl-1,3-propanedione (1.12 g, 5.0 mmol) in ethanol (20 mL) in a round-bottom flask at room temperature.
-
Reagent Addition: Add hydroxylamine hydrochloride (396 mg, 6.0 mmol, 1.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., overnight). The progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture and add water (80 mL). The product, being organic and often solid, will precipitate out of the aqueous ethanol solution.
-
Purification: Collect the precipitate by filtration and wash with water. The resulting solid can be further purified by recrystallization if necessary. This specific protocol reports a near-quantitative yield (99%) of 3,5-diphenylisoxazole as a pale red solid.
Chapter 3: Modern Frontiers: Transition-Metal-Catalyzed Approaches
While the classical methods remain workhorses, the field has evolved to include more sophisticated strategies. Transition metal catalysis, in particular, has opened new avenues for isoxazole synthesis and functionalization, offering novel reactivity and access to complex structures. [15][16]
-
Catalytic Cycloadditions: While the thermal [3+2] cycloaddition is highly efficient, certain catalyst systems (e.g., copper or ruthenium) can be used to alter or enforce regioselectivity, particularly with challenging substrates. [17]* C-H Functionalization: For pre-formed isoxazole rings, transition metals like palladium or rhodium can catalyze the direct functionalization of C-H bonds, allowing for late-stage modification of the scaffold without requiring de novo synthesis. [15][16]* Isomerization Reactions: Metal catalysts can induce novel isomerization pathways, for example, converting 5-alkoxyisoxazoles into highly reactive 2H-azirine derivatives, which are valuable synthetic intermediates. [18][19] These methods represent the cutting edge of the field and provide powerful tools for accessing novel chemical space, a critical endeavor in modern drug discovery. [20]
Conclusion
The synthesis of 5-arylisoxazoles is a mature yet continually evolving field of organic chemistry. The foundational pillars of 1,3-dipolar cycloaddition and 1,3-dicarbonyl condensation provide robust, reliable, and scalable routes to this essential heterocyclic core. An intimate understanding of the mechanisms behind these transformations—the concerted nature of the cycloaddition, the step-wise logic of the condensation, and the causality driving reagent and condition selection—is paramount for the modern researcher. Coupled with emerging transition-metal-catalyzed techniques, the synthetic chemist's toolbox for accessing this privileged scaffold is more powerful and versatile than ever before.
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synthesis of isoxazoles. (2019). YouTube. Retrieved from [Link]
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Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (2021). MDPI. Retrieved from [Link]
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Metal-Catalyzed Isomerization of 5-Heteroatom-Substituted Isoxazoles as a New Route to 2-Halo-2H-azirines. (2017). Organic Chemistry Portal. Retrieved from [Link]
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Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2012). ResearchGate. Retrieved from [Link]
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Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2020). MDPI. Retrieved from [Link]
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1,3-Dipolar cycloaddition. Wikipedia. Retrieved from [Link]
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5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. (2024). PubMed Central. Retrieved from [Link]
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Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). PubMed. Retrieved from [Link]
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One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. (2001). PubMed Central. Retrieved from [Link]
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Computational Study of Transition States Selectivity, Solvent Effects, and Bicyclo Formation The 1,3-Dipolar Cycloaddition of Nitrile Oxide to Vinylacetic Acid. (2018). SciELO. Retrieved from [Link]
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Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). Beilstein Journals. Retrieved from [Link]
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Methodological & Application
5-(2-Bromophenyl)isoxazole synthesis protocol
An In-Depth Guide to the Synthesis of 5-(2-Bromophenyl)isoxazole for Advanced Research Applications
Authored by a Senior Application Scientist
Abstract
Isoxazoles represent a cornerstone class of five-membered heterocyclic compounds, integral to the fields of medicinal chemistry and drug discovery due to their wide spectrum of biological activities.[1][2] The 5-(2-Bromophenyl)isoxazole scaffold, in particular, serves as a versatile synthetic intermediate, offering a reactive bromine handle for further functionalization through cross-coupling reactions, thereby enabling the generation of diverse molecular libraries. This application note provides a comprehensive, field-proven protocol for the synthesis of 5-(2-Bromophenyl)isoxazole. We will detail a highly efficient two-step methodology commencing with the synthesis of a key β-enaminone intermediate, followed by its cyclization with hydroxylamine. This guide is meticulously designed for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and expert insights to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of the Isoxazole Core
The isoxazole ring is a privileged structure in pharmaceutical science, found in numerous FDA-approved drugs such as the antibiotic sulfamethoxazole and the anti-inflammatory agent valdecoxib.[1][3] Its prevalence stems from the ring's electronic properties and its ability to act as a bioisostere for other functional groups, enhancing metabolic stability and modulating pharmacokinetic profiles. The synthesis of specifically substituted isoxazoles, such as the 5-aryl variants, is a critical task in synthetic chemistry.
The most robust and regioselective method for preparing 5-arylisoxazoles involves the cyclization of 1-aryl-3-(dimethylamino)prop-2-en-1-ones (β-enaminones) with hydroxylamine.[4] This approach offers significant advantages over other methods, such as the classical 1,3-dipolar cycloaddition, by providing unambiguous control over the regiochemistry, leading exclusively to the desired 5-substituted isomer.
Reaction Schematics and Mechanism
The synthesis proceeds via a two-part sequence:
-
Formation of the β-Enaminone Intermediate: 2'-Bromoacetophenone is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Isoxazole Ring Formation: The resulting enaminone is cyclized with hydroxylamine hydrochloride in an aqueous medium.
The mechanism for the final cyclization step involves an initial nucleophilic attack by hydroxylamine on the β-carbon of the enaminone, followed by the elimination of dimethylamine. A subsequent intramolecular cyclization via attack of the oxime nitrogen onto the carbonyl carbon, followed by dehydration, yields the stable aromatic isoxazole ring.
Diagram of the Overall Synthetic Workflow
Caption: Workflow for the two-step synthesis of 5-(2-Bromophenyl)isoxazole.
Detailed Experimental Protocols
Part A: Synthesis of 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one
This protocol details the formation of the key β-enaminone intermediate.
Materials and Equipment:
-
2'-Bromoacetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Reagents for purification (e.g., ethanol for recrystallization)
Protocol Steps:
-
Reaction Setup: In a 100 mL round-bottom flask, combine 2'-bromoacetophenone (e.g., 10.0 g, 50.2 mmol, 1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (9.0 g, 75.3 mmol, 1.5 equiv).
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80-90 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.
-
Isolation: Remove the excess DMF-DMA and volatile byproducts under reduced pressure using a rotary evaporator. The crude product is often obtained as an oil or a semi-solid.
-
Purification: The crude enaminone can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel if necessary. The product is typically a pale yellow solid.
Senior Application Scientist's Note: DMF-DMA serves a dual role as both a reagent and a solvent in this condensation. It provides the dimethylamino and methine groups required to form the enaminone system. Using a slight excess ensures the complete conversion of the starting acetophenone. The reaction is driven by the formation of methanol as a volatile byproduct.
Part B: Synthesis of 5-(2-Bromophenyl)isoxazole
This protocol describes the cyclization of the enaminone intermediate to form the final isoxazole product, adapted from established methods for synthesizing 5-arylisoxazoles in aqueous media.[4]
Materials and Equipment:
-
1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (from Part A)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Water (deionized)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Suction filtration apparatus (Büchner funnel)
Protocol Steps:
-
Reaction Setup: To a 25 mL round-bottom flask, add the enaminone from Part A (e.g., 1.0 g, 3.9 mmol, 1.0 equiv), hydroxylamine hydrochloride (0.27 g, 3.9 mmol, 1.0 equiv), and 5 mL of water.
-
Heating: Stir the mixture at 50 °C for approximately 2 hours. Monitor the reaction by TLC until the starting enaminone is consumed.
-
Product Precipitation: Upon completion, cool the reaction mixture to room temperature. The desired isoxazole product will typically precipitate out of the aqueous solution as a solid.
-
Isolation: Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold water to remove any residual salts. Dry the product under vacuum to yield the final 5-(2-Bromophenyl)isoxazole. Further purification is typically not required, but recrystallization can be performed if needed.
Senior Application Scientist's Note: This cyclization is highly efficient in water, making it a green and straightforward procedure.[4] The reaction is mildly acidic due to the use of hydroxylamine hydrochloride, which facilitates the key steps of the mechanism. The high purity of the precipitated product often eliminates the need for chromatographic purification, which is a significant advantage for scalability.
Quantitative Data Summary
The following table summarizes the typical reagents and expected outcomes for this synthesis protocol.
| Parameter | Part A: Enaminone Synthesis | Part B: Isoxazole Formation |
| Key Reagents | 2'-Bromoacetophenone, DMF-DMA | 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one, NH₂OH·HCl |
| Stoichiometry (Equiv.) | 1.0 : 1.5 | 1.0 : 1.0 |
| Solvent | None (DMF-DMA acts as solvent) | Water |
| Temperature | 80-90 °C | 50 °C |
| Reaction Time | 2-3 hours | ~2 hours |
| Typical Yield | >85% | >90% |
| Purification Method | Recrystallization / Evaporation | Precipitation / Filtration |
Alternative Synthetic Strategy: 1,3-Dipolar Cycloaddition
While the enaminone route is superior for this specific target, it is crucial for researchers to be familiar with the 1,3-dipolar cycloaddition, which is a powerful and widely used method for constructing isoxazole rings.[3][5][6]
To synthesize 5-(2-Bromophenyl)isoxazole via this method, the required starting materials would be:
-
Dipolarophile: 2-Bromophenylacetylene
-
1,3-Dipole Source: A reagent that generates formonitrile oxide (HCNO) in situ.
The general reaction involves the in situ generation of a nitrile oxide from an aldoxime or hydroximoyl chloride, which then reacts with an alkyne.[7][8]
Diagram of the 1,3-Dipolar Cycloaddition Mechanism
Caption: General mechanism of isoxazole synthesis via 1,3-dipolar cycloaddition.
Senior Application Scientist's Note: The key challenge in using this method for 5-(2-Bromophenyl)isoxazole is the regioselectivity. The reaction of an arylacetylene with formonitrile oxide can lead to a mixture of 3-aryl and 5-aryl isomers. The enaminone protocol presented as the primary method in this guide completely circumvents this issue, providing a single, predictable regioisomer.
Conclusion
This application note provides a validated and highly efficient protocol for the synthesis of 5-(2-Bromophenyl)isoxazole, a valuable building block for pharmaceutical and materials science research. By employing a two-step sequence involving the formation and subsequent cyclization of a β-enaminone intermediate, researchers can achieve high yields of the desired product with excellent regiocontrol and purity. The detailed experimental steps, coupled with expert insights into the underlying chemical principles, are intended to empower scientific professionals to confidently and successfully incorporate this synthesis into their research and development workflows.
References
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (URL: )
- In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition | Organic Letters - ACS Public
- Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communic
- Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents. (URL: )
- Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (URL: )
- Application Notes: [2+3] Cycloaddition Reactions for Isoxazole Synthesis - Benchchem. (URL: )
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - NIH. (URL: )
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition | Organic Letters - ACS Public
- In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition - ACS Figshare. (URL: )
- (E)-2-Bromobenzaldehyde oxime - PMC - NIH. (URL: )
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (URL: )
- Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC - NIH. (URL: )
- Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - MDPI. (URL: )
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile - Zanco Journal of Medical Sciences. (URL: )
- A review of isoxazole biological activity and present synthetic techniques. (URL: )
- Clean and Efficient Synthesis of Isoxazole Deriv
Sources
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Introduction: The Enduring Significance of the Isoxazole Scaffold
An Application Guide to the Experimental Synthesis of the Isoxazole Ring
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in the landscape of modern chemistry. Its unique electronic properties and structural rigidity have made it a cornerstone in medicinal chemistry, featuring in a wide array of FDA-approved drugs with activities spanning from anticancer and anti-inflammatory to antimicrobial and antiviral.[1][2][3] The isoxazole moiety is not merely a passive structural component; its N-O bond can be strategically cleaved to reveal other valuable functional groups, making it a versatile synthetic intermediate.[4]
This guide provides an in-depth exploration of the most robust and widely employed experimental procedures for the formation of the isoxazole ring. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of each method, explaining the causality behind experimental choices to empower researchers to adapt, troubleshoot, and innovate. We will cover the classical 1,3-dipolar cycloaddition, the condensation of 1,3-dicarbonyls, and syntheses from α,β-unsaturated systems, providing detailed, field-tested protocols and visual aids to ensure clarity and reproducibility.
Method 1: The Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is arguably the most powerful and versatile method for constructing the isoxazole ring.[5][6][7] The primary challenge and area of experimental focus in this method is the generation of the nitrile oxide, which is often unstable and is therefore typically generated in situ.
Mechanistic Insight
The reaction proceeds via a concerted, pericyclic mechanism where the π-systems of the nitrile oxide and the alkyne overlap to form a five-membered transition state, leading directly to the isoxazole ring.[5] A key consideration is regioselectivity. With terminal alkynes, two regioisomers (3,5-disubstituted and 3,4-disubstituted) are possible. While thermal reactions can produce mixtures, the use of copper(I) catalysts, in a "click chemistry" approach, often provides excellent regioselectivity for the 3,5-disubstituted product.[8][9][10]
The most common methods for in situ nitrile oxide generation are the oxidation of aldoximes or the base-induced dehydrohalogenation of hydroximoyl chlorides.
Caption: General workflow for isoxazole synthesis via 1,3-dipolar cycloaddition.
Protocol 1A: Isoxazole Synthesis via Oxidation of an Aldoxime
This protocol describes a common lab-scale procedure using an oxidant to generate the nitrile oxide from an aldoxime for reaction with a terminal alkyne.[11]
Materials:
-
Aromatic Aldoxime (e.g., benzaldehyde oxime) (1.0 eq)
-
Terminal Alkyne (e.g., phenylacetylene) (1.2 eq)
-
Oxidant (e.g., Chloramine-T or Sodium Hypochlorite solution) (1.5 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate)
-
Base (optional, e.g., triethylamine) if using hydroximoyl chloride precursor
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq) and the terminal alkyne (1.2 eq). Dissolve the mixture in a suitable solvent (e.g., DCM, 0.2 M concentration).
-
Reagent Addition: Begin stirring the solution at room temperature. Add the oxidant (e.g., Chloramine-T) portion-wise over 15-20 minutes. If using aqueous bleach, add it dropwise. Causality Note: Slow addition of the oxidant is crucial to keep the concentration of the reactive nitrile oxide intermediate low, minimizing its dimerization into a furoxan byproduct.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Protocol 1B: Copper(I)-Catalyzed Regioselective Synthesis ("Click" Reaction)
This procedure leverages a copper(I) catalyst to ensure high regioselectivity for the 3,5-disubstituted isomer and often proceeds under milder conditions.[3][10]
Materials:
-
Aldoxime (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Copper(I) source (e.g., CuI or CuSO₄·5H₂O) (5-10 mol%)
-
Reducing agent (if using CuSO₄) (e.g., Sodium Ascorbate) (20 mol%)
-
Base (e.g., Triethylamine or DIPEA) (2.0 eq)
-
Oxidant/Halogenating agent (e.g., N-Chlorosuccinimide, NCS) (1.1 eq)
-
Solvent (e.g., t-BuOH/H₂O mixture, THF)
Step-by-Step Procedure:
-
Catalyst Premix (if using Cu(II)): In a flask, dissolve CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a small amount of water until a pale yellow solution forms. Expertise Insight: Sodium ascorbate reduces Cu(II) to the active Cu(I) catalytic species in situ.
-
Reaction Setup: In a separate round-bottom flask, dissolve the aldoxime (1.0 eq) in the chosen solvent (e.g., THF or t-BuOH). Add the terminal alkyne (1.1 eq) and the base (2.0 eq).
-
Initiation: Add the copper catalyst source (either CuI directly or the premixed Cu(I) solution) to the reaction mixture.
-
Nitrile Oxide Generation: Add the oxidant/halogenating agent (e.g., NCS) portion-wise at 0 °C or room temperature. The reaction mixture may change color.
-
Reaction & Monitoring: Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.
-
Workup & Purification: Quench the reaction with aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude residue by flash chromatography to obtain the desired 3,5-disubstituted isoxazole.
| Parameter | Thermal Cycloaddition | Cu(I)-Catalyzed Cycloaddition | Causality & Remarks |
| Regioselectivity | Often yields mixtures of 3,4- and 3,5-isomers. | Highly selective for the 3,5-disubstituted isomer. | The copper catalyst coordinates with the terminal alkyne, directing the cycloaddition.[9] |
| Reaction Conditions | Often requires elevated temperatures. | Typically proceeds at room temperature. | Catalysis lowers the activation energy of the reaction. |
| Substrate Scope | Broad, but can be limited by thermal stability. | Very broad and highly functional group tolerant. | The mild conditions preserve sensitive functional groups. |
| Common Oxidants | NaOCl (Bleach), Chloramine-T, PIFA.[11] | NCS, NBS. | Choice depends on substrate compatibility and reaction conditions. |
Method 2: Condensation with 1,3-Dicarbonyl Compounds
This classical method involves the reaction of hydroxylamine with a 1,3-dicarbonyl compound or its equivalent. It is a straightforward, atom-economical approach to a wide variety of isoxazoles.[12][13]
Mechanistic Insight
The reaction is a condensation-cyclization-dehydration cascade. First, the more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons (often the more electrophilic one in an unsymmetrical diketone) to form a carbinolamine, which dehydrates to an oxime intermediate. The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl group. A final dehydration step aromatizes the ring to form the stable isoxazole.[13]
Caption: Reaction pathway for isoxazole synthesis from 1,3-dicarbonyls.
Protocol 2: Synthesis from a β-Diketone
This protocol details the synthesis of 3,5-dimethylisoxazole from acetylacetone, a common and inexpensive starting material.
Materials:
-
Acetylacetone (1,3-pentanedione) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)
-
Base (e.g., Pyridine, Sodium Acetate, or KOH)
-
Solvent (e.g., Ethanol)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve the hydroxylamine hydrochloride (1.1 eq) in ethanol. Add the base (e.g., 1.2 eq of pyridine) to liberate the free hydroxylamine.
-
Reagent Addition: To the stirred solution, add the 1,3-dicarbonyl compound (acetylacetone, 1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 2-4 hours. Trustworthiness Check: The formation of a salt (e.g., pyridinium hydrochloride) may be observed. The reaction progress can be followed by TLC or GC-MS.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or DCM).
-
Purification: Wash the combined organic extracts with water and then brine. Dry the solution over anhydrous MgSO₄, filter, and carefully remove the solvent by rotary evaporation (the product can be volatile). The resulting 3,5-dimethylisoxazole is often pure enough for subsequent use, but can be further purified by distillation if necessary.
| 1,3-Dicarbonyl Precursor | Key Reaction Condition | Major Isoxazole Product(s) | Regioselectivity Note |
| Acetylacetone | Reflux in Ethanol/Pyridine | 3,5-Dimethylisoxazole | Symmetrical precursor, single product. |
| Benzoylacetone | Acidic (HCl) vs. Basic (NaOEt) | Mixture vs. mainly 5-methyl-3-phenylisoxazole | In base, NH₂ attacks the more electrophilic benzoyl carbonyl first.[14] |
| Ethyl Acetoacetate | Reflux in Ethanol/Base | 3-Methylisoxazol-5(4H)-one | The ester carbonyl is less reactive, leading to the isoxazolone.[15] |
Method 3: Synthesis from α,β-Unsaturated Ketones (Chalcones)
This two-step approach first involves the synthesis of an α,β-unsaturated ketone, commonly a chalcone, followed by its cyclization with hydroxylamine.[16]
Protocol 3A: Claisen-Schmidt Condensation to Synthesize Chalcone
Materials:
-
Aromatic Ketone (e.g., Acetophenone) (1.0 eq)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq)
-
Base (e.g., NaOH or KOH, aqueous solution)
-
Solvent (Ethanol)
Step-by-Step Procedure:
-
Dissolve the acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask with vigorous stirring.
-
Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours. A precipitate (the chalcone) usually forms.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from ethanol typically yields pure chalcone.[16]
Protocol 3B: Cyclization of Chalcone to Isoxazole
Materials:
-
Chalcone (from Protocol 3A) (1.0 eq)
-
Hydroxylamine hydrochloride (1.5 eq)
-
Base (e.g., KOH or Sodium Acetate)
-
Solvent (Ethanol)
Step-by-Step Procedure:
-
In a round-bottom flask, reflux a mixture of the chalcone (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and a base (e.g., KOH, 2.0 eq) in ethanol for 6-12 hours.[17]
-
Monitor the reaction by TLC until the chalcone is consumed.
-
Cool the reaction mixture, concentrate it under reduced pressure, and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify by flash column chromatography or recrystallization to yield the 3,5-disubstituted isoxazole.
Conclusion
The synthesis of the isoxazole ring is a well-established field with a rich variety of reliable methods available to the modern chemist. The 1,3-dipolar cycloaddition offers unparalleled versatility and functional group tolerance, especially in its copper-catalyzed "click" variant. For simpler, atom-economical syntheses from readily available starting materials, the condensation of hydroxylamine with 1,3-dicarbonyls or α,β-unsaturated ketones remains a powerful and efficient choice. By understanding the mechanisms and key experimental parameters behind these core methods, researchers are well-equipped to synthesize a diverse array of isoxazole-containing molecules for applications in drug discovery, materials science, and beyond.
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Kumar, M., Kumar, V., & Sharma, M. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
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Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
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da Rosa, G. P., et al. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
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Khan, I., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
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Zhang, J., et al. (2022). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Publications. [Link]
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Tan, P., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. [Link]
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Sharma, V., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central. [Link]
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Sam, N. K., et al. (2011). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. PubMed Central. [Link]
-
Deka, B., et al. (2023). Domino Reaction for the Synthesis of Pyrazole/Isoxazole Fused Naphthyridine Derivatives Involving Indole Ring Opening and Double Ring Formation. ACS Publications. [Link]
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Chanda, K., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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Zhang, Y., et al. (2024). Electrochemical assembly of isoxazoles via a four-component domino reaction. Semantic Scholar. [Link]
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-
Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. RSC Publishing. [Link]
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Tran, J., et al. (2017). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Sciforum. [Link]
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ResearchGate. (n.d.). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. ResearchGate. [Link]
-
JournalAgent. (n.d.). A NEW SYNTHESIS OF 5-HYDROXY-2- ISOXAZOLINES AND THEIR CONVERSION INTO ISOXAZOLES. JournalAgent. [Link]
-
Letters in Applied NanoBioScience. (2024). Construction of Isoxazole ring: An Overview. nanobioletters.com. [Link]
-
ResearchGate. (2025). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. ResearchGate. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Synthesis and Characterization of Novel Isoxazole derivatives. ajrconline.org. [Link]
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The Strategic Application of 5-(2-Bromophenyl)isoxazole in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
The isoxazole motif is a cornerstone in contemporary medicinal chemistry, prized for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile synthetic handle.[1][2] Among the myriad of isoxazole-containing building blocks, 5-(2-Bromophenyl)isoxazole stands out as a particularly strategic starting material. Its utility stems from the ortho-bromophenyl moiety, which serves as a prime anchor point for diversification through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the synthesis of 5-(2-Bromophenyl)isoxazole and detailed protocols for its subsequent derivatization, offering researchers a robust platform for the generation of novel compound libraries for drug discovery.
Introduction to the Isoxazole Scaffold
Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, rendering the isoxazole ring a valuable pharmacophore. It is found in numerous FDA-approved drugs, highlighting its broad therapeutic relevance.[1][2] The isoxazole core can act as a bioisostere for other functional groups, such as esters and amides, while offering improved pharmacokinetic properties. Furthermore, the substituents on the isoxazole ring can be readily modified to fine-tune the biological activity and selectivity of a lead compound. The presence of a bromine atom, as in 5-(2-Bromophenyl)isoxazole, opens up a vast chemical space for exploration through well-established and reliable synthetic methodologies.
Synthesis of 5-(2-Bromophenyl)isoxazole: A Step-by-Step Protocol
The most common and reliable method for the synthesis of 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. In the case of 5-(2-Bromophenyl)isoxazole, the key intermediates are 2-bromobenzaldehyde oxime and a source of acetylene. The nitrile oxide is generated in situ from the oxime, which then rapidly undergoes cycloaddition.
Part 1: Synthesis of (E)-2-Bromobenzaldehyde Oxime
The initial step involves the formation of the aldoxime from 2-bromobenzaldehyde.
Protocol 1: Synthesis of (E)-2-Bromobenzaldehyde Oxime
-
Materials:
-
2-Bromobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
To a 100 mL round-bottomed flask, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol), hydroxylamine hydrochloride (4.13 g, 59.4 mmol), and sodium acetate (9.84 g, 120 mmol).
-
Add a mixture of ethanol (20 mL) and water (80 mL) to the flask.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-2 hours).
-
Once the reaction is complete, pour the hot reaction mixture into a 500 mL beaker containing 200 mL of ice-cold water.
-
A white precipitate of (E)-2-bromobenzaldehyde oxime will form. Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water (3 x 50 mL) to remove any inorganic salts.
-
Dry the product under vacuum to afford (E)-2-bromobenzaldehyde oxime as a white solid.
-
-
Expected Outcome: A white crystalline solid with a yield of 90-95%.
Part 2: 1,3-Dipolar Cycloaddition to form 5-(2-Bromophenyl)isoxazole
The second stage involves the in situ generation of 2-bromobenzonitrile oxide from the oxime and its subsequent cycloaddition with acetylene.
Protocol 2: Synthesis of 5-(2-Bromophenyl)isoxazole
-
Materials:
-
(E)-2-Bromobenzaldehyde oxime
-
Sodium hypochlorite solution (NaOCl, commercial bleach)
-
Dichloromethane (DCM)
-
Acetylene gas or a suitable acetylene surrogate
-
Round-bottomed flask
-
Gas dispersion tube or balloon filled with acetylene
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
-
-
Procedure:
-
Dissolve (E)-2-bromobenzaldehyde oxime (5.0 g, 25.0 mmol) in dichloromethane (100 mL) in a 250 mL round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add aqueous sodium hypochlorite solution (e.g., commercial bleach, ~6% NaOCl, 50 mL) dropwise to the stirred solution over 30 minutes. The NaOCl acts as an oxidant to generate the nitrile oxide in situ.
-
While maintaining the temperature at 0 °C, bubble acetylene gas through the reaction mixture using a gas dispersion tube for 2-3 hours. Alternatively, a balloon filled with acetylene can be fitted to the flask.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC for the disappearance of the oxime.
-
Transfer the reaction mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield 5-(2-Bromophenyl)isoxazole.
-
-
Expected Outcome: A white to off-white solid.
Characterization of 5-(2-Bromophenyl)isoxazole
Thorough characterization is essential to confirm the identity and purity of the synthesized compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl ring (multiplets), a doublet for the H4 proton of the isoxazole ring, and a doublet for the H5 proton of the isoxazole ring. |
| ¹³C NMR | Resonances corresponding to the carbons of the bromophenyl ring and the isoxazole ring. |
| Mass Spec. | A molecular ion peak corresponding to the mass of C₉H₆BrNO. |
| Melting Point | A sharp melting point range. |
Applications in Medicinal Chemistry: Derivatization via Cross-Coupling
The true power of 5-(2-Bromophenyl)isoxazole lies in its capacity to undergo palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 2-position of the phenyl ring. This allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
5-(2-Bromophenyl)isoxazole
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Dioxane/Water, Toluene/Water)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add 5-(2-Bromophenyl)isoxazole (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (1-5 mol%) and ligand (if required).
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Materials:
-
5-(2-Bromophenyl)isoxazole
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 times the palladium loading).
-
Add the base (1.2-2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent.
-
Add 5-(2-Bromophenyl)isoxazole (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Visualizing the Synthetic Strategy
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by an isoxazole derivative.
Safety Precautions
As with all laboratory procedures, appropriate safety measures must be taken.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Handling of Reagents:
-
2-Bromobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Hydroxylamine hydrochloride: Can be corrosive and an irritant. Handle with care.
-
Sodium hypochlorite: Corrosive. Avoid contact with skin and eyes.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a fume hood.
-
Palladium catalysts and phosphine ligands: Can be toxic and air-sensitive. Handle under an inert atmosphere.
-
Bases (e.g., NaOt-Bu): Corrosive and moisture-sensitive. Handle with care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
5-(2-Bromophenyl)isoxazole is a highly valuable and versatile building block in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for its synthesis and subsequent elaboration into diverse libraries of novel compounds. The strategic placement of the bromine atom allows for the facile introduction of a wide range of chemical functionalities, making it an ideal starting point for hit-to-lead and lead optimization campaigns in drug discovery, particularly in the pursuit of new anticancer therapeutics. By understanding the underlying chemistry and adhering to safe laboratory practices, researchers can effectively leverage this powerful scaffold to accelerate their drug discovery efforts.
References
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved January 12, 2026, from [Link]
- Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters, 22(17), 5424-5427.
- The synthetic and therapeutic expedition of isoxazole and its analogs. (2018). Bioorganic Chemistry, 77, 457-481.
- New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. (2015). Doklady of the National Academy of Sciences of Belarus, 59(2), 58-62.
- Medicinal Chemistry Perspective of Fused Isoxazole Derivatives. (2019). Current Drug Targets, 20(13), 1348-1365.
- Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. (2024). European Journal of Clinical and Experimental Medicine, 22(2), 376-387.
- Microwave synthesis method of benzaldehyde oxime compound. (n.d.). Google Patents.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2019). Molbank, 2019(4), M1094.
- General Platform for the Conversion of Isoxazol‐5‐ones to 3,5‐Disubstituted Isoxazoles via Nucleophilic Substitutions and Palladium Catalyzed Cross‐Coupling Strategies. (2020).
- Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. (2021). Letters in Drug Design & Discovery, 18(10), 964-972.
-
Isoxazole analogues showing anticancer activity. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Pd‐catalyzed cross‐coupling reaction of isoxazole derivatives. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- [Supporting Information] Table of Contents. (2013). The Royal Society of Chemistry.
-
2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Organic and Pharmaceutical Chemistry, 16(4), 127.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances, 15(1), 1-20.
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Application Notes: 5-(2-Bromophenyl)isoxazole as a Versatile Scaffold for Kinase Inhibitor Discovery
Introduction: The Strategic Value of the Isoxazole Core
The isoxazole ring is a five-membered heterocycle that stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in numerous FDA-approved drugs, such as the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide, underscores its significance.[1] The isoxazole moiety is not merely a passive linker; its electronic properties, ability to engage in hydrogen bonding, and metabolic stability contribute favorably to pharmacokinetic and pharmacodynamic profiles.[2] This scaffold has been successfully incorporated into compounds demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5]
This guide focuses on a particularly strategic building block: 5-(2-Bromophenyl)isoxazole . The utility of this compound lies in the combination of the proven isoxazole core with a synthetically versatile handle—the bromine atom at the ortho position of the phenyl ring. This bromine atom is primed for palladium-catalyzed cross-coupling reactions, enabling the systematic and efficient exploration of chemical space. This application note provides detailed protocols for the synthesis of 5-(2-Bromophenyl)isoxazole and its subsequent elaboration into a library of potential kinase inhibitors, followed by a representative biological screening workflow.
Part 1: Synthesis of the Core Scaffold: 5-(2-Bromophenyl)isoxazole
The synthesis of 3,5-disubstituted isoxazoles is reliably achieved through the cyclization of an α,β-unsaturated ketone (a chalcone) with hydroxylamine.[6][7][8] This method is robust, high-yielding, and proceeds through a well-understood mechanism, making it ideal for the foundational synthesis of our core scaffold.
Causality Behind the Synthetic Strategy:
-
Claisen-Schmidt Condensation: We begin by forming the chalcone precursor. This classic condensation reaction between an aldehyde and an acetophenone is highly efficient for creating the required α,β-unsaturated carbonyl system. We specifically choose 2-bromoacetophenone and an appropriate aldehyde to construct the desired chalcone.
-
Cyclization with Hydroxylamine: The subsequent reaction with hydroxylamine hydrochloride proceeds via nucleophilic attack on the β-carbon of the chalcone, followed by intramolecular condensation and dehydration to form the stable aromatic isoxazole ring. Using a base like sodium acetate is crucial to liberate the free hydroxylamine from its hydrochloride salt.[6][8]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of (E)-1-(2-bromophenyl)-3-phenylprop-2-en-1-one (Chalcone Intermediate)
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in 50 mL of ethanol.
-
Reaction Initiation: While stirring vigorously at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise over 15 minutes. A color change to yellow and the formation of a precipitate should be observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates reaction completion.
-
Work-up and Isolation: Pour the reaction mixture into 200 mL of ice-cold water. Acidify carefully with dilute HCl until the pH is ~7. Filter the resulting solid precipitate using a Büchner funnel, wash thoroughly with cold water until the filtrate is neutral, and dry the solid under vacuum.
-
Purification: Recrystallize the crude product from ethanol to yield the pure chalcone as a pale yellow solid.
Step 2: Synthesis of 5-(2-Bromophenyl)isoxazole
-
Reaction Setup: To a 100 mL round-bottom flask, add the synthesized chalcone (2.87 g, 10 mmol), hydroxylamine hydrochloride (0.83 g, 12 mmol), and sodium acetate (0.98 g, 12 mmol).[6][8]
-
Solvent Addition: Add 40 mL of glacial acetic acid as the solvent.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) with continuous stirring for 8-10 hours.[6] Monitor the reaction by TLC (3:1 hexane:ethyl acetate).
-
Isolation: After completion, allow the reaction mixture to cool to room temperature and pour it slowly into 250 mL of ice-cold water with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acetic acid, followed by a brine wash (1 x 50 mL).
-
Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to afford pure 5-(2-Bromophenyl)isoxazole. Characterize the final product by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Part 2: Application in Library Generation via Suzuki-Miyaura Cross-Coupling
The true power of 5-(2-Bromophenyl)isoxazole as a building block is realized in its ability to undergo diversification. The C-Br bond provides a reactive handle for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier choice due to its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[9]
Rationale for Suzuki-Miyaura Coupling:
This reaction enables the formation of a new C-C bond between the bromophenyl moiety and a new aryl or heteroaryl group introduced from the boronic acid. This allows for the rapid generation of a library of analogues with diverse substituents, which is a cornerstone of modern hit-to-lead optimization in drug discovery. By varying the boronic acid partner, researchers can systematically probe the structure-activity relationship (SAR) around the isoxazole core.
General Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add 5-(2-Bromophenyl)isoxazole (0.238 g, 1 mmol), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃) (0.65 g, 2 mmol, 2 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), (0.03 mmol, 3 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Under a positive pressure of inert gas, add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).[9]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-18 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue via column chromatography to yield the final coupled product.
Table 1: Representative Library of 5-(2-Arylphenyl)isoxazole Derivatives
| Entry | Boronic Acid Partner | Final Product Structure | Potential Therapeutic Relevance |
| 1 | Phenylboronic acid | 5-(Biphenyl-2-yl)isoxazole | Core phenyl-phenyl interaction motif |
| 2 | 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-2-yl)isoxazole | H-bond acceptor, alters electronics |
| 3 | Pyridine-3-boronic acid | 5-(2-(Pyridin-3-yl)phenyl)isoxazole | Improves solubility, H-bond acceptor |
| 4 | 4-Fluorophenylboronic acid | 5-(4'-Fluorobiphenyl-2-yl)isoxazole | Metabolic blocker, modulates binding |
Part 3: Biological Evaluation Workflow - A Kinase Screening Cascade
Given that many isoxazole-containing compounds have shown promise as anticancer agents, a logical application is to screen the newly synthesized library against a panel of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2][10]
Workflow Rationale:
A tiered screening approach is employed for efficiency. It begins with a broad primary screen to identify initial "hits," followed by more focused secondary and mechanistic assays to confirm activity and elucidate the mechanism of action.
Protocol: In Vitro Kinase Inhibition Assay (Primary Screen)
-
Assay Principle: A common method is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be detected using various methods, such as fluorescence resonance energy transfer (FRET) or luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare assay plates (e.g., 384-well) containing the kinase, its specific substrate, and ATP. b. Add the library compounds from a stock solution (typically in DMSO) to a final concentration of 10 µM. Include a positive control (a known inhibitor, e.g., Staurosporine) and a negative control (DMSO vehicle). c. Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed. d. Add a detection reagent that quantifies the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. e. Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition (e.g., >50%) are classified as primary hits.
Protocol: Cell Proliferation Assay (Secondary Screen)
-
Assay Principle: This assay determines the effect of the hit compounds on the growth of cancer cell lines. The MTT or SRB assay is commonly used.[3]
-
Procedure: a. Seed cancer cells (e.g., MCF-7 breast cancer cells) into 96-well plates and allow them to adhere overnight.[2][10] b. Treat the cells with serial dilutions of the hit compounds (e.g., from 0.01 µM to 100 µM) for 72 hours. c. After incubation, add MTT reagent and incubate for another 4 hours. The living cells will convert MTT to formazan crystals. d. Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO). e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
5-(2-Bromophenyl)isoxazole is not merely a single compound but a strategic entry point into a vast and pharmacologically relevant chemical space. Its straightforward, high-yield synthesis combined with the synthetic versatility of the 2-bromophenyl group makes it an exceptional building block for generating diverse compound libraries. The protocols detailed herein provide a robust framework for its synthesis, diversification via Suzuki coupling, and subsequent evaluation in a kinase-focused drug discovery cascade. This integrated approach allows researchers to efficiently leverage the privileged isoxazole scaffold to discover novel and potent therapeutic agents.
References
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Hawash, M., Eid, A. M., Mesmar, J., & Al-Qirim, T. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. BioMed Research International, 2021, 6633297. [Link]
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Hawash, M., Eid, A. M., Mesmar, J., & Al-Qirim, T. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. [Link]
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Martis, G. J., Rai, G., & Chandrashekaran, A. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
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Martis, G. J., Rai, G., & Chandrashekaran, A. (2024). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
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Hussain, Z., et al. (2012). Synthesis, Antiinflammatory and Antibacterial Activity of Novel Indolyl-isoxazoles. Indian Journal of Pharmaceutical Sciences. [Link]
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Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society. [Link]
-
Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. [Link]
-
Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [Link]
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Wang, C., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Wang, Y., et al. (2020). Design, synthesis and biological evaluation of isoxazole-naphthalene derivatives as anti-tubulin agents. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]
-
Narender, P., & Beilstein, J. O. (2014). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
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Yilmaz, I., et al. (2020). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Serbian Chemical Society. [Link]
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Abibindhu, S., et al. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan Journal of Chemistry. [Link]
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NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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IT Medical Team. (2023). Pharmacological screening: The drug discovery. IT Medical Team. [Link]
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Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition. [Link]
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Application Notes & Protocols: 5-(2-Bromophenyl)isoxazole as a Strategic Precursor for the Synthesis of Complex Molecules
Abstract
This technical guide provides an in-depth exploration of 5-(2-bromophenyl)isoxazole, a highly versatile heterocyclic building block. We delve into its fundamental physicochemical properties, provide a robust protocol for its synthesis, and meticulously detail its strategic application in the construction of complex molecular architectures. The dual reactivity of this precursor—stemming from the palladium-catalyzable aryl bromide and the synthetically labile isoxazole ring—offers a powerful toolkit for researchers in medicinal chemistry and materials science. This document provides detailed, field-tested protocols for key transformations, including Suzuki-Miyaura cross-coupling and reductive isoxazole ring-opening, explaining the mechanistic rationale behind experimental choices to empower researchers to adapt and innovate.
Introduction: The Strategic Value of a Dual-Function Precursor
5-(2-Bromophenyl)isoxazole is a five-membered aromatic heterocycle distinguished by two key functional handles that can be manipulated with high selectivity: an ortho-positioned bromine atom on the C5-phenyl substituent and the isoxazole core itself.[1] This unique arrangement makes it an invaluable precursor for generating molecular diversity.
-
The Aryl Bromide Handle: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions, enabling the facile formation of C-C, C-N, and C-O bonds. This allows for the strategic introduction of a wide array of substituents, crucial for structure-activity relationship (SAR) studies in drug discovery.[2]
-
The Isoxazole Core as a "Masked" Functionality: The isoxazole ring is a stable aromatic system under many conditions, yet its weak N-O bond can be selectively cleaved.[3] This ring-opening transforms the heterocycle into a flexible β-amino enone or related acyclic structure, providing a completely different set of functional groups for further elaboration.[1][4]
The isoxazole motif is a privileged scaffold found in numerous FDA-approved drugs and biologically active compounds, prized for its ability to participate in hydrogen bonding and its favorable metabolic profile.[5][6][7][8][9] Consequently, mastering the chemistry of precursors like 5-(2-bromophenyl)isoxazole is of paramount importance for the modern synthetic chemist.
Physicochemical Profile
A summary of the key properties of the title compound is presented below.
| Property | Value | Reference |
| CAS Number | 387358-52-3 | [10] |
| Molecular Formula | C₉H₆BrNO | [10] |
| Molecular Weight | 224.05 g/mol | [10] |
| Boiling Point | 95-97 °C / 0.23 mmHg | [10] |
| Density | 1.524 g/cm³ | [10] |
| Appearance | Not specified, typically an off-white solid or oil | |
| pKa (Predicted) | -3.20 ± 0.10 | [10] |
Synthesis of the Precursor: 5-(2-Bromophenyl)isoxazole
The most common and reliable method for synthesizing 3,5-disubstituted isoxazoles is the reaction of a chalcone derivative with hydroxylamine hydrochloride.[11][12] This protocol details the synthesis starting from 2-bromoacetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the intermediate enaminone, which is then cyclized.
Workflow for Precursor Synthesis
Caption: Synthetic workflow for 5-(2-Bromophenyl)isoxazole.
Detailed Experimental Protocol
Materials:
-
2-Bromoacetophenone (1.0 equiv)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Anhydrous Sodium Acetate (NaOAc) (1.2 equiv)
-
Glacial Acetic Acid
-
Ethanol
-
Ethyl acetate
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Enaminone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (1.0 equiv) in DMF-DMA (1.5 equiv).
-
Heat the mixture to reflux for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and remove the excess DMF-DMA under reduced pressure to yield the crude enaminone, which is used directly in the next step without further purification.
-
-
Cyclization to form the Isoxazole:
-
To the crude enaminone, add glacial acetic acid to dissolve.
-
In a separate flask, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium acetate (1.2 equiv) in a minimal amount of hot glacial acetic acid.[11]
-
Add the hydroxylamine/acetate solution to the enaminone solution.
-
Heat the combined reaction mixture to reflux for 3-4 hours.[11]
-
Upon completion, cool the reaction to room temperature and carefully pour it over crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford 5-(2-bromophenyl)isoxazole as a pure compound.
-
Key Transformation I: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the creation of biaryl structures.[13][14] For 5-(2-bromophenyl)isoxazole, this reaction is exceptionally reliable for modifying the phenyl ring without affecting the isoxazole core.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ is often used as it is commercially available and effective. The bulky phosphine ligands facilitate the reductive elimination step. For more challenging substrates, catalysts with more specialized ligands like SPhos or XPhos may be required.[15]
-
Base: The base (e.g., K₂CO₃, Cs₂CO₃) is crucial for the transmetalation step, where the organic group is transferred from boron to palladium.[16] Carbonates are often sufficient and cost-effective.
-
Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. The water helps dissolve the inorganic base, while the organic solvent dissolves the organic reactants.[15][17]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
5-(2-Bromophenyl)isoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a dry Schlenk flask, add 5-(2-bromophenyl)isoxazole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv), to the flask.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.
-
Heat the reaction mixture to 90-100 °C and stir vigorously overnight. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel) or recrystallization to obtain the coupled product.
Data Presentation: Representative Suzuki Couplings
| Arylboronic Acid Partner | Product | Yield (%) |
| Phenylboronic acid | 5-(Biphenyl-2-yl)isoxazole | ~85-95% |
| 4-Methoxyphenylboronic acid | 5-(4'-Methoxybiphenyl-2-yl)isoxazole | ~80-92% |
| 3-Thienylboronic acid | 5-(2-(Thiophen-3-yl)phenyl)isoxazole | ~75-88% |
| 4-Cyanophenylboronic acid | 5-(4'-Cyanobiphenyl-2-yl)isoxazole | ~70-85% |
| (Yields are illustrative and depend on precise reaction conditions and purification.) |
Key Transformation II: Isoxazole Ring-Opening
The reductive cleavage of the isoxazole N-O bond is a powerful transformation that unmasks a β-amino enone moiety. This is particularly useful as it converts a stable aromatic ring into a flexible, functionalized chain that can be used for subsequent cyclizations or other modifications.[1][4][18]
Causality Behind Experimental Choices:
-
Catalyst: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common method. These heterogeneous catalysts are easily removed by filtration.
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the standard reductant. Alternatively, transfer hydrogenation using reagents like ammonium formate can be employed for setups where handling H₂ gas is inconvenient.
-
Solvent: Protic solvents like ethanol or methanol are typically used as they are compatible with the catalyst and help protonate the intermediates formed during the reduction.
Mechanism of Reductive Ring-Opening
Caption: Simplified pathway for the reductive ring-opening of an isoxazole.
Protocol for Reductive Ring-Opening
Materials:
-
Substituted 5-arylisoxazole (e.g., 5-(biphenyl-2-yl)isoxazole) (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (10 mol% by weight)
-
Ethanol or Methanol
-
Hydrogen (H₂) gas balloon or Parr hydrogenator
Procedure:
-
Dissolve the 5-arylisoxazole substrate (1.0 equiv) in ethanol in a high-pressure reaction vessel or a thick-walled round-bottom flask.
-
Carefully add the 10% Pd/C catalyst.
-
Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).
-
Evacuate the vessel and backfill with hydrogen gas. Repeat this purge-fill cycle three times.
-
Pressurize the vessel to the desired pressure (typically 1-3 atm, or as needed) or maintain a positive pressure with a hydrogen balloon.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction should be monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude β-amino enone, which can be purified by chromatography if necessary.
References
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The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]
-
Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. ACS Publications. Available at: [Link]
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Synthetic reactions using isoxazole compounds. J-STAGE. Available at: [Link]
-
Diradical Interactions in Ring-Open Isoxazole. NSF Public Access Repository. Available at: [Link]
-
Ring-Opening Fluorination of Isoxazoles. ResearchGate. Available at: [Link]
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Ring-Opening Fluorination of Isoxazoles. ACS Publications. Available at: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Synthesis of Fused Isoxazoles: A Comprehensive Review. ResearchGate. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
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A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Europe PMC. Available at: [Link]
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Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. Available at: [Link]
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Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Available at: [Link]
-
Synthesis of the brominated isoxazole 5a. ResearchGate. Available at: [Link]
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Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. ACS Publications. Available at: [Link]
-
Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. Available at: [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide-Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. Available at: [Link]
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Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Asian Journal of Research in Chemistry. Available at: [Link]
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A review of isoxazole biological activity and present synthetic techniques. Journal of Applied Pharmaceutical Science. Available at: [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. Available at: [Link]
-
New catalysts for cross-coupling reactions based on Pd(II) complexes with substituted isoxazoles and isothiazoles. elib.bsu.by. Available at: [Link]
-
The recent progress of isoxazole in medicinal chemistry. ResearchGate. Available at: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publications. Available at: [Link]
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Pd‐catalyzed cross‐coupling reaction of isoxazolyl‐5 iodides. ResearchGate. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. Available at: [Link]
-
The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available at: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. japsonline.com. Available at: [Link]
-
5-amino-4-(4-bromophenyl)isoxazole (C9H7BrN2O). PubChemLite. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC - NIH. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Available at: [Link]
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Application Note: A Multi-technique Approach for the Definitive Characterization of 5-(2-Bromophenyl)isoxazole
Abstract
This document provides a comprehensive guide to the analytical methodologies required for the unambiguous structural characterization and purity assessment of 5-(2-Bromophenyl)isoxazole. As a key heterocyclic scaffold, isoxazole derivatives are prevalent in medicinal chemistry and drug discovery, demanding rigorous analytical validation.[1][2] This guide moves beyond rote procedural lists to explain the causal-driven choices behind each analytical technique, ensuring a self-validating and robust characterization workflow. We present detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Infrared (IR) Spectroscopy, and Elemental Analysis. The integration of these orthogonal techniques provides the high-fidelity data required by researchers, quality control analysts, and drug development professionals.
Introduction and Strategic Analytical Workflow
The isoxazole ring is a five-membered heterocycle that serves as a critical pharmacophore in a multitude of therapeutic agents, including COX-2 inhibitors and beta-lactamase-resistant antibiotics. The specific compound, 5-(2-Bromophenyl)isoxazole, presents a unique analytical challenge due to the influence of the bromine substituent on its spectral and chromatographic properties. Accurate characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of intermediates in multi-step syntheses.
Our recommended analytical strategy is a holistic, multi-technique approach where each method provides a unique piece of the structural puzzle. The data are cross-validated to build an unassailable case for the compound's identity, structure, and purity.
Caption: Integrated workflow for synthesis and analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For 5-(2-Bromophenyl)isoxazole, both ¹H and ¹³C NMR are essential.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds. However, if solubility is an issue, or if key proton signals are obscured, DMSO-d₆ is a valuable alternative.[3] TMS (tetramethylsilane) is used as an internal standard (δ = 0.00 ppm) for universal referencing.
Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% v/v TMS.
-
Solubilization: Cap the tube and gently agitate or sonicate until the sample is fully dissolved.
-
Data Acquisition: Place the tube in the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum. Standard acquisition parameters on a 400 or 500 MHz spectrometer are typically sufficient.[4][5][6]
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the spectra to the TMS peak.
Expected Spectral Data
The bromophenyl group and the isoxazole ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm). The single proton on the isoxazole ring (H-4) is expected to be a singlet, while the protons on the phenyl ring will exhibit characteristic splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.
| Structure & Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| H-3: ~8.4 ppm (d) H-4: ~6.9 ppm (d) Phenyl H's: 7.3-7.8 ppm (m) | C-5: ~170 ppm C-3: ~150 ppm C-4: ~100 ppm C-Br: ~122 ppm Phenyl C's: 127-134 ppm |
Note: Predicted chemical shifts are based on general values for similar isoxazole structures and may vary slightly.[7]
Mass Spectrometry (MS): Molecular Weight and Elemental Verification
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it can determine the mass to within a few parts per million (ppm), allowing for the unambiguous assignment of the elemental composition.
Trustworthiness Pillar: The most definitive feature in the mass spectrum of 5-(2-Bromophenyl)isoxazole is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major molecular ion peaks separated by 2 m/z units ([M+H]⁺ and [M+2+H]⁺) with nearly identical intensities, providing a self-validating confirmation of a single bromine atom in the structure.
Protocol: LC-MS (ESI-HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an Electrospray Ionization (ESI) source.
-
Infusion: Directly infuse the sample solution into the ESI source or perform a rapid chromatographic separation.
-
Ionization Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the molecular ion cluster and compare the measured m/z values and isotopic pattern to the theoretical values.
Expected Mass Spectral Data
| Ion | Theoretical m/z (Monoisotopic) | Expected Relative Intensity |
| [C₉H₆⁷⁹BrNO + H]⁺ | 223.9711 | 100% |
| [C₉H₆⁸¹BrNO + H]⁺ | 225.9691 | ~98% |
High-Performance Liquid Chromatography (HPLC): Purity Assessment
HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is typically employed for isoxazole derivatives, separating the target compound from impurities based on differences in hydrophobicity.
Expert Insight: A C18 column is a robust starting point for method development. However, for halogenated compounds like this, a Pentafluorophenyl (PFP) stationary phase can offer alternative selectivity and improved peak shape due to unique dipole-dipole and π-π interactions.[8] The detection wavelength should be set at an absorption maximum of the chromophore, typically determined by UV-Vis spectroscopy, to ensure maximum sensitivity. A wavelength around 220-254 nm is often a good starting point.
Protocol: Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in the mobile phase or a compatible solvent like acetonitrile.
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
A pure sample should yield a single, sharp, symmetrical peak. The retention time is a characteristic property under these specific conditions.
Supporting Analytical Techniques
While NMR, MS, and HPLC form the core characterization triad, IR spectroscopy and elemental analysis provide valuable confirmatory data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups. The data confirms that the fundamental building blocks of the molecule are present.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N (isoxazole ring) | 1610 - 1640[4] |
| C=C (aromatic) | 1500 - 1600[4] |
| C-O (isoxazole ring) | 1020 - 1250[4] |
| C-Br (aryl-bromide) | 600 - 800[3] |
Elemental Analysis
This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must align with the theoretical percentages calculated from the molecular formula (C₉H₆BrNO) within an acceptable error margin (typically ±0.4%).
| Element | Theoretical % |
| Carbon (C) | 48.25 |
| Hydrogen (H) | 2.70 |
| Nitrogen (N) | 6.25 |
Data Integration and Final Confirmation
No single technique is sufficient for full characterization. The power of this approach lies in the convergence of data from orthogonal methods.
Caption: Convergence of analytical data for structural proof.
The molecular formula (C₉H₆BrNO) suggested by HRMS is validated by Elemental Analysis. The specific arrangement of these atoms to form the 5-(2-Bromophenyl)isoxazole structure is then unequivocally established by the specific chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra. Finally, HPLC confirms the sample's purity, ensuring that the spectral data corresponds to the compound of interest and not an impurity.
References
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Vashisht K, Sethi P, Bansal A, Singh T, Kumar R, Tuli HS, Saini S. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Eur J Clin Exp Med. 2024;22(2):376–387. [Link]
-
Patel, R. B., et al. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. 2018;34(1):347-357. [Link]
-
Srinivas, M., et al. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. 2015;7(10):337-343. [Link]
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Supporting Information for various isoxazole syntheses. Beilstein Journals. [Link]
-
Supporting Information for Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journals. [Link]
-
Gomha, S. M., et al. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. 2018. [Link]
-
Ribeiro da Silva, M. A., et al. Enthalpies of formation of four isoxazole derivatives in the solid and gas phases: application to the study of chemical equilibria. ResearchGate. 2017. [Link]
-
James, J., & K.S., S. Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. 2018;11(1):163. [Link]
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Supporting Information for synthesis of 3,5-disubstituted isoxazoles. Organic Chemistry. [Link]
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Khan, I., et al. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH. 2022. [Link]
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Kumar, K. S., et al. Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. 2011;3(5):113-122. [Link]
-
Grady, A. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. 2023. [Link]
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purification methods for 5-(2-Bromophenyl)isoxazole
An In-Depth Guide to the Purification of 5-(2-Bromophenyl)isoxazole
Introduction: The Imperative for Purity
5-(2-Bromophenyl)isoxazole is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a substituted isoxazole, it serves as a valuable scaffold and synthetic intermediate for the development of novel therapeutic agents and functional materials.[1][2] The isoxazole ring is a key structural motif in a wide array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities.[3] Consequently, the purity of 5-(2-Bromophenyl)isoxazole is not merely a quality metric but a fundamental prerequisite for its successful application. Impurities, even in trace amounts, can confound biological screening results, lead to undesirable side reactions in subsequent synthetic steps, and compromise the integrity of research data.
This comprehensive guide provides detailed application notes and protocols for the purification of 5-(2-Bromophenyl)isoxazole. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the primary purification techniques—recrystallization, column chromatography, and preparative HPLC—explaining the causality behind experimental choices to empower scientists to achieve the highest possible purity for this critical building block.
Physicochemical Profile: A Foundation for Purification Strategy
Understanding the physicochemical properties of 5-(2-Bromophenyl)isoxazole is the cornerstone of developing an effective purification strategy. These properties dictate the compound's behavior in various solvents and chromatographic systems.
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO | [4] |
| Molecular Weight | 224.05 g/mol | [4] |
| Boiling Point | 95-97°C / 0.23 mmHg | [4] |
| Density | 1.524 g/cm³ | [4] |
| pKa (Predicted) | -3.20 ± 0.10 | [4] |
| Polarity | Polar Compound | [5] |
The presence of the electronegative bromine, nitrogen, and oxygen atoms makes 5-(2-Bromophenyl)isoxazole a polar molecule. This polarity is a critical factor in selecting appropriate stationary and mobile phases for chromatography. Its solid nature at room temperature (inferred from its high boiling point) suggests that recrystallization is a viable primary purification method.
Method 1: Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on both small and large scales, provided a suitable solvent can be identified. The principle relies on the differential solubility of the target compound and its impurities in a solvent at varying temperatures.
Causality of Solvent Selection
The ideal solvent should dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). This differential solubility allows for the selective crystallization of the pure product upon cooling, leaving impurities behind in the solvent (mother liquor). Common solvents for recrystallizing moderately polar aromatic compounds include ethanol, methanol, and isopropanol.[6][7][8] For compounds that are too soluble in one solvent and not soluble enough in another, a binary solvent system (e.g., ethyl acetate/hexane) can be employed.
Step-by-Step Recrystallization Protocol
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude material in 0.5 mL of various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) at room temperature and upon heating. A good solvent will show poor solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude 5-(2-Bromophenyl)isoxazole in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to highly polar, colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath to maximize crystal yield.
-
Troubleshooting: If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the pure compound.[9] If the product "oils out," it may be due to a high concentration of impurities or the solvent's boiling point being higher than the compound's melting point; in this case, pre-purification by chromatography is recommended.[9]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Recrystallization Workflow Diagram
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assays to determine biological activity of 5-(2-Bromophenyl)isoxazole
An Application Guide to the Biological Characterization of 5-(2-Bromophenyl)isoxazole
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. This privileged scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions allow it to serve as a versatile pharmacophore. Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5][6]
5-(2-Bromophenyl)isoxazole is a specific derivative whose biological activity is not yet fully characterized. The presence of the bromophenyl group can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially by forming halogen bonds with biological targets or by altering its metabolic profile. This guide presents a systematic, tiered approach to comprehensively profile the biological activity of 5-(2-Bromophenyl)isoxazole, designed for researchers in academic and industrial drug discovery settings. Our methodology begins with broad phenotypic screening and progresses to specific target deconvolution and essential safety profiling.
Guiding Philosophy: A Tiered Approach to Biological Profiling
A hierarchical screening cascade is the most efficient method for characterizing a novel compound. This strategy prioritizes resources by using broad, high-throughput assays initially to identify general bioactivity, followed by more complex, target-specific assays to elucidate the mechanism of action (MoA).
Figure 1: A tiered workflow for characterizing 5-(2-Bromophenyl)isoxazole.
Tier 1: Foundational Screening - General Cell Health and Cytotoxicity
Scientific Rationale: Before investigating specific molecular targets, it is crucial to determine if the compound has a general effect on cell viability and to establish a working concentration range. The MTT assay is a robust, colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[8] The concentration of these crystals, measured spectrophotometrically, is proportional to the number of metabolically active cells.[9]
Protocol 1: MTT Cell Viability Assay
This protocol is designed to assess the dose-dependent effect of 5-(2-Bromophenyl)isoxazole on the viability of a selected cancer cell line (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293) to determine general cytotoxicity and potential for cancer-specific effects.
Materials:
-
5-(2-Bromophenyl)isoxazole (stock solution in DMSO)
-
HeLa and HEK293 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette, CO₂ incubator, microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Culture cells to an exponential growth phase and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 5-(2-Bromophenyl)isoxazole in culture medium from a DMSO stock. The final DMSO concentration in all wells should be kept constant and below 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the 5 mg/mL MTT stock solution to each well.[10] Incubate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.[7]
-
Formazan Solubilization: Carefully discard the MTT solution. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9] Mix thoroughly by gentle pipetting.
-
Absorbance Measurement: Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability using the formula: Viability % = (OD of treated cells / OD of vehicle control cells) * 100. Plot the viability percentage against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Hypothetical Data Presentation:
| Compound Concentration (µM) | % Viability (HeLa) | % Viability (HEK293) |
| 0.1 | 98.5 ± 2.1 | 99.1 ± 1.8 |
| 1 | 95.2 ± 3.4 | 97.6 ± 2.5 |
| 10 | 52.1 ± 4.5 | 88.3 ± 3.9 |
| 50 | 15.7 ± 2.8 | 65.4 ± 5.1 |
| 100 | 5.3 ± 1.9 | 42.1 ± 4.7 |
| IC₅₀ (µM) | 9.8 | >100 |
Interpretation: The hypothetical data suggests that 5-(2-Bromophenyl)isoxazole exhibits selective cytotoxicity against the HeLa cancer cell line while having a minimal effect on the non-cancerous HEK293 cell line at concentrations up to 50 µM. This warrants further investigation into its potential as an anticancer agent. The subsequent assays should be conducted at concentrations below the cytotoxic threshold for the relevant cell lines.
Tier 2: Target Deconvolution & Secondary Assays
Scientific Rationale: Given the broad range of activities reported for isoxazole derivatives, a logical next step is to screen the compound against major drug target classes: G-protein coupled receptors (GPCRs), kinases, and ion channels.[11][12][13] This approach helps to rapidly narrow down the potential mechanism of action.
GPCR Activity Profiling
GPCRs are the largest family of cell surface receptors and are targets for approximately 40% of approved drugs.[11] They signal through various downstream pathways, primarily mediated by Gαs (stimulatory, increases cAMP), Gαi (inhibitory, decreases cAMP), and Gαq (activates phospholipase C, leading to calcium mobilization).[14] A functional assay measuring a common second messenger like cAMP can provide broad insights into GPCR modulation.
Figure 2: Simplified GPCR signaling pathway via Adenylate Cyclase.
Protocol 2: cAMP-Glo™ Assay for Gs/Gi-Coupled GPCRs
Scientific Rationale: The cAMP-Glo™ Assay is a bioluminescence-based method that quantitatively measures cyclic AMP (cAMP) levels in cells.[11] It is ideal for screening compound libraries against GPCRs that signal through the modulation of adenylate cyclase. The assay relies on a luciferase enzyme whose activity is dependent on the amount of ATP present; cAMP levels are inversely correlated with light output.
Materials:
-
HEK293 cells stably expressing a target GPCR (e.g., β2-Adrenergic Receptor for Gs, or CB1 Cannabinoid Receptor for Gi)
-
cAMP-Glo™ Assay Kit (Promega)
-
5-(2-Bromophenyl)isoxazole
-
Appropriate agonist/antagonist controls (e.g., Isoproterenol for β2-AR, CP-55940 for CB1)
-
Opaque-walled 96-well assay plates
Step-by-Step Methodology:
-
Cell Preparation: Seed cells expressing the target GPCR into opaque-walled 96-well plates and incubate overnight.
-
Compound Addition (Agonist Mode): Add serial dilutions of 5-(2-Bromophenyl)isoxazole to the cells. Incubate for 30 minutes at room temperature.
-
Compound Addition (Antagonist Mode): Pre-incubate cells with serial dilutions of 5-(2-Bromophenyl)isoxazole for 15-30 minutes, then add a known agonist at its EC₅₀ concentration.
-
Cell Lysis and cAMP Detection: Add cAMP-Glo™ Lysis Buffer, which also contains a reagent to stop phosphodiesterase activity. Incubate for 20 minutes.
-
Kinase Reaction: Add the Kinase Glo® Reagent. This contains a PKA kinase that will consume ATP in a cAMP-dependent manner. Incubate for 10 minutes.
-
Luminescence Detection: Measure luminescence using a plate-reading luminometer. Low luminescence indicates high cAMP levels (agonist effect on a Gs-coupled receptor), while high luminescence indicates low cAMP levels (agonist effect on a Gi-coupled receptor or antagonist effect on a Gs-coupled receptor).
-
Data Analysis: Normalize the data to vehicle controls and plot dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Kinase Activity Profiling
Scientific Rationale: Protein kinases are a large family of enzymes that regulate a majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[15] Many small molecules containing heterocyclic scaffolds are known to be kinase inhibitors. A universal, non-radioactive assay that measures the product of the kinase reaction (ADP) is an efficient primary screen. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures ADP produced during a kinase reaction.[15]
Protocol 3: ADP-Glo™ Universal Kinase Assay
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
A panel of recombinant kinases (e.g., SRC, ABL, EGFR) and their corresponding substrates
-
5-(2-Bromophenyl)isoxazole
-
ATP, appropriate buffers
-
White, opaque 384-well plates
Step-by-Step Methodology:
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP in the appropriate reaction buffer.
-
Compound Addition: Add 5-(2-Bromophenyl)isoxazole at various concentrations. Include a known inhibitor for each kinase as a positive control and a DMSO vehicle control.
-
Incubation: Incubate the reaction at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the newly synthesized ADP back to ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.
-
Luminescence Measurement: Read the luminescence signal. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value for each kinase.
Hypothetical Data Presentation:
| Kinase Target | IC₅₀ of 5-(2-Bromophenyl)isoxazole (µM) |
| SRC | 7.5 |
| ABL | > 100 |
| EGFR | 85.2 |
| VEGFR2 | 9.1 |
Interpretation: The hypothetical results suggest that the compound is a moderately potent and selective inhibitor of SRC and VEGFR2 kinases. This aligns with the initial observation of cytotoxicity in a cancer cell line and provides specific targets for further investigation.
Tier 3: Safety & Liability Profiling
Scientific Rationale: Early assessment of a compound's safety profile is critical to prevent costly failures in later stages of drug development. Two of the most important liabilities to assess are cardiotoxicity, often mediated by inhibition of the hERG potassium ion channel, and the potential for drug-drug interactions, commonly caused by inhibition of Cytochrome P450 (CYP) enzymes.[16][17]
hERG Channel Inhibition Assay (Cardiotoxicity)
Scientific Rationale: The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel crucial for cardiac repolarization.[16] Inhibition of this channel can prolong the QT interval, leading to a potentially fatal arrhythmia called Torsades de Pointes.[18][19] Therefore, screening for hERG inhibition is a regulatory requirement for drug development.[20] Automated patch-clamp electrophysiology is the gold standard for this assessment.
Protocol 4: Automated Patch-Clamp hERG Assay
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Automated patch-clamp system (e.g., QPatch, SyncroPatch)
-
Appropriate extracellular and intracellular solutions
-
5-(2-Bromophenyl)isoxazole
-
Known hERG inhibitor as a positive control (e.g., E-4031)
Step-by-Step Methodology:
-
Cell Preparation: Harvest hERG-expressing HEK293 cells and prepare a single-cell suspension according to the instrument manufacturer's protocol.
-
System Setup: Load cells and solutions onto the automated patch-clamp system. The system will automatically establish whole-cell patch-clamp recordings.
-
Baseline Recording: Record the baseline hERG current using a specific voltage protocol designed to elicit the characteristic tail current.[20]
-
Compound Application: Apply the vehicle control (DMSO in extracellular solution) followed by cumulative concentrations of 5-(2-Bromophenyl)isoxazole.
-
Data Acquisition: Continuously record the hERG tail current during compound application until a steady-state effect is observed at each concentration.
-
Data Analysis: Measure the peak tail current amplitude at each concentration. Calculate the percentage of current inhibition relative to the baseline. Plot the percent inhibition against compound concentration to determine the IC₅₀ value.
Cytochrome P450 (CYP) Inhibition Assay (Drug-Drug Interactions)
Scientific Rationale: CYP enzymes, primarily located in the liver, are responsible for the metabolism of most drugs.[21] Inhibition of a specific CYP isoform by a new compound can slow the metabolism of co-administered drugs that are substrates for that isoform, leading to toxic accumulation.[17][22] FDA and EMA guidance recommend testing for inhibition of the most clinically relevant isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).[23]
Protocol 5: Fluorometric CYP450 Inhibition Assay
Materials:
-
Human liver microsomes
-
A panel of fluorogenic substrates specific for each CYP isoform
-
NADPH regenerating system
-
5-(2-Bromophenyl)isoxazole
-
Known inhibitors for each isoform (e.g., Furafylline for 1A2, Ketoconazole for 3A4)
-
96-well black plates, fluorescence plate reader
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, pre-incubate human liver microsomes with serial dilutions of 5-(2-Bromophenyl)isoxazole (or a known inhibitor) for 10-15 minutes at 37°C.
-
Initiate Reaction: Add a cocktail of the specific fluorogenic substrate and the NADPH regenerating system to initiate the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Fluorescence Measurement: Read the fluorescence of the metabolized product using a plate reader at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the percent inhibition of enzyme activity for each CYP isoform at each concentration of the test compound. Determine the IC₅₀ values from the resulting dose-response curves.
Hypothetical Safety Profiling Data:
| Assay Target | IC₅₀ of 5-(2-Bromophenyl)isoxazole (µM) |
| hERG Channel | > 50 |
| CYP1A2 | > 100 |
| CYP2C9 | 22.5 |
| CYP2C19 | > 100 |
| CYP2D6 | 78.1 |
| CYP3A4 | 15.3 |
Interpretation: The compound shows a low risk for hERG-related cardiotoxicity (IC₅₀ > 50 µM). However, it demonstrates moderate inhibition of CYP3A4 and CYP2C9. This suggests a potential for drug-drug interactions with medications metabolized by these enzymes, a factor that must be considered in future development.
Conclusion and Future Directions
This application guide outlines a comprehensive, tiered strategy for the initial biological characterization of 5-(2-Bromophenyl)isoxazole. The hypothetical results from this workflow suggest that the compound is a selective cytotoxic agent against cancer cells, potentially acting through the inhibition of SRC and VEGFR2 kinases. Furthermore, the initial safety screen indicates a low risk of cardiotoxicity but a moderate potential for drug-drug interactions via CYP3A4/2C9 inhibition.
Based on these findings, logical next steps would include:
-
Target Validation: Confirm the on-target effects in cell-based assays by measuring the phosphorylation of downstream substrates of SRC and VEGFR2.
-
Selectivity Profiling: Screen against a broader panel of kinases to better define the selectivity profile.
-
In Vivo Efficacy: Evaluate the compound in animal models of cancer to determine its therapeutic potential.
-
Metabolic Stability: Perform studies to understand its metabolic fate and further investigate the clinical relevance of the observed CYP inhibition.
By following this structured, data-driven approach, researchers can efficiently and robustly characterize novel chemical entities, enabling informed decisions for the advancement of promising compounds in the drug discovery pipeline.
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]
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Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 11(4), 307-317. [Link]
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Wikipedia. MTT assay. Wikipedia. [Link]
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National Center for Biotechnology Information. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH. [Link]
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American Physiological Society. (2021). Recent progress in assays for GPCR drug discovery. American Physiological Society. [Link]
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Charles River Laboratories. Ion Channel Assays. Charles River Laboratories. [Link]
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IJCRT.org. (2025). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]
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Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]
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National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual. NCBI. [Link]
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Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
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Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
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Reaction Biology. GPCR Assay Services. Reaction Biology. [Link]
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International Journal of Pharmaceutical and Biological Archives. (2013). A Brief Review on Isoxazole Derivatives as Antibacterial Agents. ijpba.info. [Link]
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AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]
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Slideshare. (2017). hERG Assay. Slideshare. [Link]
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Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]
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National Center for Biotechnology Information. (2021). Cell-based hERG Channel Inhibition Assay in High-throughput Format. NIH. [Link]
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LifeNet Health LifeSciences. CYP Inhibition Assay. LifeNet Health LifeSciences. [Link]
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Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]
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U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]
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ResearchGate. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
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National Center for Biotechnology Information. (2018). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. NIH. [Link]
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MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. [Link]
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Mediford Corporation. (2024). Best Practice hERG Assay. Mediford Corporation. [Link]
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National Center for Biotechnology Information. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. NIH. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. IJPPR. [Link]
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ResearchGate. (2025). Biologically-active isoxazole-based drug molecules. ResearchGate. [Link]
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Chemcd. 5-(2-bromophenyl)-3-(3-methoxyphenyl)-4-isoxazolecarboxylic acid ethyl ester. Chemcd. [Link]
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protocol for Suzuki coupling of bromophenylisoxazoles
An Application Guide to the Suzuki-Miyaura Coupling of Bromophenylisoxazoles for the Synthesis of Biaryl Scaffolds
Authored by: Gemini, Senior Application Scientist
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, appearing in numerous clinically significant compounds. Its integration into biaryl structures, which are themselves privileged scaffolds in drug discovery, presents a powerful strategy for developing novel therapeutics. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging the requisite carbon-carbon bond between a bromophenylisoxazole and an organoboron reagent.[1][2] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals, detailing not only a robust experimental protocol but also the underlying mechanistic principles and field-proven insights necessary for successful execution and optimization.
Introduction: The Strategic Importance of Phenylisoxazole Biaryls
The fusion of phenyl and isoxazole rings into a biaryl system creates a molecular architecture with significant therapeutic potential. The isoxazole ring, a 1,2-azoxole, acts as a versatile bioisostere for other functional groups and can engage in crucial hydrogen bonding and dipole interactions with biological targets.[3] Its combination with an additional aryl system allows for the exploration of vast chemical space, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The synthesis of such compounds via Suzuki-Miyaura coupling offers a highly convergent and functional-group-tolerant approach, making it a staple in modern synthetic chemistry.[4]
Reaction Fundamentals: Mechanism and Critical Parameters
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[5][6]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromophenylisoxazole. This is often the rate-determining step. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[7] For heteroaryl bromides, the electronic nature of the ring system significantly influences the ease of this step.[8]
-
Transmetalation: The organoboron species (e.g., a boronic acid) coordinates to the Pd(II) complex. In the presence of a base, the organic group from the boron atom is transferred to the palladium center, displacing the halide. The base is critical for activating the boronic acid to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[9]
The Catalytic Cycle```dot
Caption: A generalized workflow for the Suzuki coupling protocol.
Materials and Reagents
| Component | Suggested Reagent | Typical Molar Eq. | Typical Mol % |
| Aryl Halide | Bromophenylisoxazole derivative | 1.0 | - |
| Boron Reagent | Arylboronic acid | 1.2 - 1.5 | - |
| Palladium Source | Pd₂(dba)₃ | - | 1 - 2.5 mol% |
| Ligand | P(t-Bu)₃·HBF₄ or SPhos | - | 2 - 5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 | - |
| Solvent | 1,4-Dioxane and Water | - | (e.g., 4:1 v/v) |
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the bromophenylisoxazole (1.0 equiv.), the arylboronic acid (1.3 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃·HBF₄, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe. The reaction mixture should be thoroughly purged with inert gas for another 5-10 minutes. [10]5. Reaction: Place the sealed flask in a preheated oil bath or heating block (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Take small aliquots from the reaction mixture, dilute with a solvent like ethyl acetate, and analyze. The disappearance of the starting bromophenylisoxazole indicates completion.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and brine. [9]8. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired biaryl product. [9]
Troubleshooting and Optimization Guide
Even robust protocols can encounter issues. Below are common problems and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination; insufficient ligand. 2. Poor Reagent Quality: Decomposed boronic acid. 3. Insufficient Base Strength/Solubility. | 1. Rigorous Degassing: Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere. [11]Increase ligand loading slightly. 2. Use Fresh Reagents: Use fresh boronic acid or switch to a more stable pinacol boronic ester. [11]3. Change Base: Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. |
| Formation of Homocoupled Boronic Acid | Oxygen Presence: Oxygen can promote the oxidative homocoupling of the boronic acid. | Improve Degassing Technique: Sparging the solvent with argon for 15-30 minutes before addition is highly effective. Avoid any air leaks in the reaction setup. [11] |
| Formation of Dehalogenated Starting Material | Protodeboronation/Hydrodehalogenation: The aryl halide is reduced instead of coupled. This can be promoted by certain solvents or excess base. | Modify Solvent/Base: Try a different solvent system (e.g., toluene instead of THF). [12]Use the minimum effective amount of base. Ensure the boronic acid is not degrading and releasing protons. |
| Reaction Stalls | Catalyst Deactivation: The palladium catalyst may precipitate as inactive "palladium black". Halide Inhibition: The halide salt byproduct (e.g., KBr) can inhibit the catalyst, especially with iodide substrates. [12] | Change Ligand/Solvent: A more robust ligand (e.g., Buchwald-type biaryl phosphines) may be required. [13]Changing the organic solvent can sometimes mitigate halide inhibition by altering salt solubility. [12] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of bromophenylisoxazole-containing biaryls. Success hinges on a rational selection of catalyst, ligand, base, and solvent, grounded in a solid understanding of the reaction mechanism. By employing bulky, electron-rich phosphine ligands and carefully controlling the reaction atmosphere, researchers can overcome the challenges associated with heteroaryl substrates and efficiently access these valuable molecular scaffolds for drug discovery and development.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Bellina, F., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
NROChemistry. (2024). Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
-
ResearchGate. (n.d.). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids. [Link]
-
ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. [Link]
- Iqbal, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Vantourout, J. C., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
- Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Naka, H., et al. (2013). Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles. Tetrahedron Letters.
- Scott, J. S., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- Buchwald, S. L., et al. (2018). Mono-ligated palladium catalysts, their synthesis and use in suzuki coupling.
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
- ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube.
- Magano, J., & Dunetz, J. R. (2012). Suzuki–Miyaura (hetero-)
- Aslam, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Medicinal Chemistry.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Guo, D., et al. (2022). Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines.
- Hassan, A., et al. (2020). Synthesis of biphenyl oxazole derivatives via Suzuki coupling and biological evaluations as nucleotide pyrophosphatase/phosphodiesterase-1 and -3 inhibitors. European Journal of Medicinal Chemistry.
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]
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functionalization of the isoxazole ring in 5-(2-Bromophenyl)isoxazole
An Application Guide to the Strategic Functionalization of 5-(2-Bromophenyl)isoxazole
Introduction: The Strategic Value of 5-(2-Bromophenyl)isoxazole
The isoxazole ring is a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design.[1] The molecule 5-(2-Bromophenyl)isoxazole presents a particularly valuable synthetic platform. It is a bifunctional scaffold, offering two distinct and chemically orthogonal sites for modification: the isoxazole ring itself and the pendant bromophenyl group.
This guide provides a comprehensive overview of the key strategies for functionalizing this molecule, with a primary focus on modifications of the isoxazole core. We will explore the causality behind experimental choices, provide detailed, field-proven protocols, and discuss how to strategically combine these reactions to build molecular complexity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.
Chapter 1: Direct Functionalization of the Isoxazole Core
The isoxazole ring, while aromatic, possesses distinct sites of reactivity that can be exploited for direct modification. The primary routes involve the deprotonation of acidic C-H bonds, particularly at the C4 position, or transition metal-catalyzed C-H activation.
Mechanistic Insight: C-H Acidity of the Isoxazole Ring
The protons on the isoxazole ring exhibit different acidities. The C4-H is generally the most acidic due to the inductive effects of the adjacent oxygen and nitrogen atoms. This makes it the primary site for deprotonation by strong bases, a process often referred to as directed ortho-metalation (DoM). The C3-H is significantly less acidic and generally requires more forcing conditions or specialized directing groups to activate.
Protocol 1: Lithiation at the C4 Position and Electrophilic Quench
This protocol leverages the enhanced acidity of the C4 proton. By using a strong organolithium base, a potent nucleophile is generated in situ at the C4 position, which can then be trapped with a wide range of electrophiles. This is one of the most reliable methods for introducing substituents at this position.
Causality of Experimental Choices:
-
Base Selection: n-Butyllithium (n-BuLi) is a strong, non-hindered base ideal for deprotonating the C4 position. Lithium diisopropylamide (LDA) can also be used and, as a bulkier, non-nucleophilic base, can sometimes offer improved selectivity and prevent competitive addition reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. It is aprotic and effectively solvates the lithium cation, preventing aggregation of the organolithium species.
-
Temperature: The reaction is conducted at low temperatures (-78 °C) to prevent side reactions, such as ring-opening or reaction with the solvent. The stability of the generated 4-lithioisoxazole is temperature-dependent.
Experimental Protocol: C4-Formylation of 5-(2-Bromophenyl)isoxazole
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-(2-Bromophenyl)isoxazole (1.0 eq) and anhydrous THF (0.2 M solution).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Deprotonation: Slowly add n-Butyllithium (1.6 M in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the 4-lithio species is typically rapid.
-
Electrophilic Quench: Add N,N-Dimethylformamide (DMF, 1.5 eq), freshly distilled, dropwise to the solution.
-
Warming and Quench: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 5-(2-Bromophenyl)isoxazole-4-carbaldehyde.
Caption: Experimental workflow for C4 lithiation.
Chapter 2: Ring-Opening Strategies: Unlocking Acyclic Intermediates
The N-O bond is the Achilles' heel of the isoxazole ring, providing a strategic entry point for its cleavage.[4][5] This transformation is not a failure but a powerful synthetic tool, converting the stable heterocycle into valuable acyclic building blocks like β-aminoenones or β-ketonitriles.[6][7][8][9]
Mechanistic Insight: Reductive N-O Bond Cleavage
The N-O bond has a low bond dissociation energy and is susceptible to cleavage by various reducing agents. Transition metals, particularly in the presence of a hydrogen source, are highly effective. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is a common method.[10] Alternatively, stoichiometric metals or low-valent metal complexes like Molybdenum hexacarbonyl (Mo(CO)₆) can also effect this transformation.[6] The initial product of this cleavage is a β-hydroxyimine, which rapidly tautomerizes to the more stable β-aminoenone.
Protocol 2: Catalytic Hydrogenolysis to a β-Aminoenone
This protocol describes the conversion of the isoxazole into a stable β-aminoenone, a versatile intermediate for synthesizing other heterocycles like pyrimidines or pyrazoles.
Causality of Experimental Choices:
-
Catalyst: Raney Nickel (Ra-Ni) is a highly active and cost-effective catalyst for hydrogenolysis of the N-O bond. It is often preferred over palladium catalysts when the substrate contains aryl halides (like our C-Br bond), as palladium can also catalyze dehalogenation as a side reaction.
-
Hydrogen Source: Molecular hydrogen (H₂) delivered from a gas cylinder or a balloon is the most common source.
-
Solvent: Protic solvents like methanol or ethanol are typically used as they can participate in the protonolysis steps following the initial N-O bond cleavage.
Experimental Protocol: Synthesis of 1-(2-Bromophenyl)-3-aminobut-2-en-1-one
-
Setup: To a hydrogenation flask, add 5-(2-Bromophenyl)isoxazole (1.0 eq) and methanol (0.1 M solution).
-
Catalyst Addition: Carefully add a slurry of Raney Nickel (approx. 50% w/w in water, ~0.2 eq by weight of isoxazole) to the flask. Caution: Raney Nickel is pyrophoric and must be handled with care under a wet or inert atmosphere.
-
Hydrogenation: Secure the flask to a Parr hydrogenator or similar apparatus. Purge the system with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS by periodically and carefully depressurizing, taking a sample, and re-pressurizing.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting crude β-aminoenone is often of sufficient purity for subsequent steps, or it can be further purified by recrystallization or column chromatography.
Caption: Pathway of isoxazole ring opening.
Chapter 3: Leveraging the Aryl Bromide for Cross-Coupling
The 2-bromophenyl substituent is a powerful handle for diversification via palladium-catalyzed cross-coupling reactions. These reactions allow for the late-stage introduction of a vast array of aryl, heteroaryl, alkynyl, and amino groups, making them indispensable in drug discovery programs.
Protocol 3: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most robust and widely used methods for forming C(sp²)-C(sp²) bonds.[11] It involves the coupling of an organoboron species (boronic acid or ester) with an organohalide. The reaction is known for its high functional group tolerance, and the isoxazole ring is generally stable under these conditions.[1][12][13]
Causality of Experimental Choices:
-
Catalyst/Ligand: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand is standard. For aryl bromides, bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃ often give the best results by promoting the rate-limiting oxidative addition step and facilitating reductive elimination.[1]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex that participates in transmetalation.[11] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic substrate and the inorganic base.
Experimental Protocol: Suzuki Coupling with 4-Methoxyphenylboronic Acid
-
Setup: To a microwave vial or Schlenk tube, add 5-(2-Bromophenyl)isoxazole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, to achieve a 0.1 M concentration of the starting bromide).
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 10-15 minutes.
-
Heating: Heat the reaction mixture to 100 °C (conventional heating) or 150 °C (microwave irradiation) and stir for the required time (typically 1-16 hours).[13] Monitor by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography to yield 5-(2-(4-methoxyphenyl)phenyl)isoxazole.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Type | Partner | Catalyst / Ligand | Base | Solvent | Typical Temp. |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or Pd₂(dba)₃ / SPhos | K₂CO₃ | Dioxane/H₂O | 100-150 °C |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF or DMF | 25-80 °C |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 80-110 °C |
graph Suzuki_Cycle { graph [labelloc="t", label="Simplified Suzuki-Miyaura Catalytic Cycle", fontname="Helvetica", fontsize=14, width=7.6, height=4.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Ar-Pd(II)-Br)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(Ar-Pd(II)-Ar')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Invisible nodes for labels ArX [label="Ar-Br\n(5-(2-Bromophenyl)isoxazole)", shape=plaintext]; ArBOH [label="Ar'-B(OH)2\n(Boronic Acid)", shape=plaintext]; Base [label="Base (e.g., K2CO3)", shape=plaintext]; Product [label="Ar-Ar'\n(Coupled Product)", shape=plaintext]; // Edges Pd0 -> OxAdd [label="Oxidative\nAddition"]; ArX -> OxAdd; OxAdd -> Transmetal [label="Transmetalation"]; ArBOH -> Base; Base -> Transmetal [label="activates"]; Transmetal -> RedElim; RedElim -> Pd0; RedElim -> Product; // Node Styling Pd0 [width=1.5]; OxAdd [width=1.5]; Transmetal [width=1.5]; RedElim [width=1.5];
}
Caption: Key steps in the Suzuki-Miyaura reaction.
Chapter 4: Orthogonal Synthetic Strategies
The presence of two distinct reactive handles on 5-(2-Bromophenyl)isoxazole allows for the development of sophisticated and orthogonal synthetic strategies. The choice of which position to functionalize first depends entirely on the target molecule and the compatibility of the required reaction conditions.
-
Strategy A: Functionalize the Isoxazole First. If the desired modification on the phenyl ring involves reagents that are incompatible with a C4-lithio species (e.g., acidic protons, reducible groups), it is prudent to perform the lithiation/quench sequence first. The resulting C-Br bond remains available for subsequent cross-coupling.
-
Strategy B: Functionalize the Phenyl Ring First. If the target requires harsh conditions for isoxazole modification that might affect a delicate substituent introduced via cross-coupling, the Suzuki or Sonogashira reaction should be performed first. Most cross-coupling products are stable to the low-temperature conditions of C4-lithiation.
The N-O bond cleavage is a destructive transformation. Therefore, if the isoxazole core is desired in the final product, ring-opening must be the final step in a sequence or used to generate an intermediate that is then cyclized into a different heterocycle.
Summary and Outlook
5-(2-Bromophenyl)isoxazole is a remarkably versatile building block that provides chemists with multiple avenues for rapid lead optimization and library synthesis. By understanding the distinct reactivity of the isoxazole C4-H, the labile N-O bond, and the C-Br handle, researchers can strategically and selectively introduce a wide range of functional groups. The protocols outlined in this guide serve as a robust starting point for exploring the rich chemistry of this scaffold. Future advancements in C-H activation and novel ring-opening cascades will undoubtedly continue to expand the synthetic utility of functionalized isoxazoles in the pursuit of new chemical entities for science and medicine.
References
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides.
- Reductive ring cleavage of 3,5-dimethylisoxazole in irradiation in the presence of triethylamine.RSC Publishing.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones.American Chemical Society.
- Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib.
- Reductive ring opening of isoxazoles with Mo(CO)
- Ring-Opening Fluorination of Isoxazoles.
- N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines.PMC - NIH.
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal C
- Ring-Opening Fluorin
- Ring-Opening Fluorination of Isoxazoles.
- Suzuki Coupling of Oxazoles.American Chemical Society.
- Synthesis of β-Ketonitriles from 3-Bromoisoxazoles.Bentham Science Publisher.
- Au‐catalyzed ring opening reaction of isoxazoles with isoxazolyl amine.
- Palladium-Catalyzed Direct C-H Arylation of Isoxazoles
- Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction.Unknown Source.
- Synthesis of β-ketonitriles from 3-bromoisoxazoles.
- Synthesis of β-Ketonitriles
- N-O Bond Cleavage and Skeletal Reorganization of Isoxazoles Enabled by Earth-Abundant Transition Metal Catalysis.
- Scope of the Sonogashira cross‐coupling strategy.
- Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives.
- Suzuki-Miyaura cross-coupling of 3,4-disubstituted 5-bromoisoxazoles: An efficient access to trisubstituted isoxazoles.
- 4-(4-Chlorophenyl)-5-phenylisoxazole.PMC - NIH.
- Sonogashira cross-coupling reaction to generate isoxazoline 82 and isoxazolidine 80.
- Expeditious Lead Optimization of Isoxazole-Containing Influenza A Virus M2-S31N Inhibitors Using the Suzuki–Miyaura Cross-Coupling Reaction.PMC - NIH.
- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.PMC - NIH.
- Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles.Unknown Source.
- Sonogashira coupling.Wikipedia.
- Suzuki Coupling.Organic Chemistry Portal.
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- 3. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
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The Versatile Building Block: 5-(2-Bromophenyl)isoxazole in Material Science
Introduction: Unlocking the Potential of a Unique Heterocycle
In the dynamic field of material science, the demand for novel molecular scaffolds with tunable electronic and photophysical properties is incessant. Among the vast landscape of heterocyclic compounds, isoxazoles have emerged as a privileged structure due to their inherent stability, diverse reactivity, and significant contributions to medicinal chemistry and agrochemicals.[1][2][3] This application note delves into the specific utility of a particularly promising derivative: 5-(2-Bromophenyl)isoxazole .
The strategic placement of a bromine atom on the phenyl ring at the 5-position of the isoxazole core imparts a unique set of functionalities. This bromine atom serves as a versatile handle for a myriad of cross-coupling reactions, enabling the construction of complex, π-conjugated systems.[4][5][6] Consequently, 5-(2-Bromophenyl)isoxazole is not merely a molecule but a pivotal building block for the rational design of advanced materials with applications spanning organic electronics, polymer chemistry, and sensor technology.[7][8] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, supported by detailed experimental protocols.
Core Attributes of 5-(2-Bromophenyl)isoxazole
The utility of 5-(2-Bromophenyl)isoxazole in material science is underpinned by several key molecular features:
-
Reactive Bromine Handle: The ortho-bromine substituent is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the facile introduction of various aryl, vinyl, and alkynyl moieties, enabling the systematic tuning of the molecule's electronic and photophysical properties.
-
Electron-Withdrawing Isoxazole Core: The isoxazole ring is an electron-deficient heterocycle, which can influence the electronic characteristics of the resulting materials, making it a valuable component in the design of electron-transporting or emissive materials.[9]
-
Structural Rigidity: The linkage between the phenyl and isoxazole rings provides a degree of rigidity to the molecular backbone, which is often desirable for achieving good charge transport and high photoluminescence quantum yields in organic electronic devices.
-
Photochemical Stability: While the N-O bond in isoxazoles can be susceptible to cleavage under UV irradiation, the aromatic nature of the substituents in 5-(2-Bromophenyl)isoxazole contributes to its overall stability, making it suitable for applications where photostability is crucial.[10]
Application I: Synthesis of π-Conjugated Oligomers for Organic Electronics
The ability to extend the π-conjugation of 5-(2-Bromophenyl)isoxazole through cross-coupling reactions makes it an excellent starting material for the synthesis of novel oligomers and polymers for organic electronic applications, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).[11][12][13][14][15]
Protocol 1: Synthesis of a Biphenyl-Isoxazole Derivative via Suzuki Cross-Coupling
This protocol details the synthesis of 5-(2-(4'-methoxyphenyl)phenyl)isoxazole, a π-conjugated molecule with potential applications as a blue-emitting material or a host for phosphorescent emitters in OLEDs.[9][16][17][18]
Reaction Principle: The Suzuki-Miyaura cross-coupling reaction is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4][6]
Experimental Workflow:
Caption: Suzuki cross-coupling workflow for synthesizing a biphenyl-isoxazole derivative.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 5-(2-Bromophenyl)isoxazole | 129074-63-9 | 224.05 | 1.0 |
| 4-Methoxyphenylboronic acid | 4531-83-1 | 151.96 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
| Ethanol | 64-17-5 | 46.07 | 5 mL |
| Deionized Water | 7732-18-5 | 18.02 | 5 mL |
Step-by-Step Procedure:
-
To a 50 mL round-bottom flask, add 5-(2-Bromophenyl)isoxazole (1.0 mmol, 224 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the flask.
-
Add the solvent mixture of toluene (10 mL), ethanol (5 mL), and deionized water (5 mL).
-
Fit the flask with a reflux condenser and heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Further investigation of its photophysical properties, such as UV-Vis absorption and photoluminescence spectroscopy, can be performed to assess its potential for OLED applications.[19][20][21][22][23]
Application II: Precursor for Liquid Crystalline Materials
The rigid, rod-like structure that can be derived from 5-(2-Bromophenyl)isoxazole makes it a promising precursor for the synthesis of thermotropic liquid crystals.[7] By introducing long alkyl chains via cross-coupling reactions, molecules with mesogenic properties can be obtained.
Protocol 2: Synthesis of an Isoxazole-Based Liquid Crystal Precursor via Sonogashira Coupling
This protocol describes the synthesis of 5-(2-(oct-1-yn-1-yl)phenyl)isoxazole. The introduction of the octynyl group can induce liquid crystalline behavior.
Reaction Principle: The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[6]
Experimental Workflow:
Caption: Sonogashira coupling workflow for synthesizing a liquid crystal precursor.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| 5-(2-Bromophenyl)isoxazole | 129074-63-9 | 224.05 | 1.0 |
| 1-Octyne | 629-05-0 | 110.20 | 1.5 |
| Bis(triphenylphosphine)palladium(II) dichloride | 13965-03-2 | 701.90 | 0.03 |
| Copper(I) Iodide (CuI) | 7681-65-4 | 190.45 | 0.06 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 3.0 |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | 15 mL |
Step-by-Step Procedure:
-
In a dry Schlenk flask, dissolve 5-(2-Bromophenyl)isoxazole (1.0 mmol, 224 mg) in anhydrous THF (10 mL) under an inert atmosphere.
-
Add triethylamine (3.0 mmol, 0.42 mL) and 1-octyne (1.5 mmol, 0.22 mL) to the solution.
-
To this mixture, add bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 21 mg) and copper(I) iodide (0.06 mmol, 11 mg).
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 50 °C for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with THF.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (hexane/ethyl acetate) to obtain the pure product.
Characterization: The resulting compound's structure should be confirmed using standard spectroscopic techniques. Its liquid crystalline properties can be investigated using differential scanning calorimetry (DSC) and polarized optical microscopy (POM).
Application III: Functional Monomers for Polymer Synthesis
5-(2-Bromophenyl)isoxazole can be derivatized to introduce polymerizable groups, such as vinyl or styrenyl moieties. Subsequent polymerization can lead to novel polymers with the isoxazole unit incorporated into the polymer backbone or as a pendant group, potentially imparting unique thermal, electronic, or optical properties to the polymer.[7]
Conclusion and Future Outlook
5-(2-Bromophenyl)isoxazole stands out as a highly valuable and versatile building block in the toolkit of material scientists. Its strategic design allows for straightforward functionalization, paving the way for the creation of a diverse array of advanced materials. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in organic electronics, liquid crystals, and polymer science. Future research will undoubtedly uncover even more innovative applications for this promising isoxazole derivative and its progeny.
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Application Notes & Protocols: Strategic Development of 5-(2-Bromophenyl)isoxazole Derivatives for Drug Discovery
Introduction: The Isoxazole Scaffold as a Privileged Structure
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," frequently incorporated into pharmacologically active compounds to enhance binding affinity, metabolic stability, and overall efficacy.[3][4] The therapeutic relevance of this moiety is demonstrated by its presence in a range of FDA-approved drugs, including the anti-rheumatic agent leflunomide and the COX-2 inhibitor valdecoxib.[1][3] Isoxazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them highly attractive targets for drug discovery programs.[2][4][5]
The starting material, 5-(2-Bromophenyl)isoxazole, serves as a versatile and powerful building block for generating extensive chemical libraries. The bromine atom on the phenyl ring acts as a highly effective synthetic handle, enabling a variety of cross-coupling reactions to introduce molecular diversity. This guide provides detailed protocols and expert insights into the strategic derivatization of this key intermediate, focusing on robust and widely applicable palladium-catalyzed methodologies.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling
The functionalization of the 2-bromophenyl moiety is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, functional group tolerance, and broad substrate scope, making them indispensable tools in modern organic synthesis.[6] We will focus on two of the most powerful transformations: the Suzuki-Miyaura coupling and the Heck-Mizoroki reaction.
The Suzuki-Miyaura Coupling: Building Biaryl and Alkyl-Aryl Scaffolds
The Suzuki-Miyaura reaction is a premier method for forming carbon-carbon (C-C) bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[7][8] This reaction is exceptionally versatile for linking the 5-(2-Bromophenyl)isoxazole core to a wide range of aryl, heteroaryl, or alkyl groups, enabling systematic exploration of the Structure-Activity Relationship (SAR).
Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[9][10] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-(2-Bromophenyl)isoxazole, forming a Pd(II) intermediate. This is often the rate-determining step.[10]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.[7][10]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7][9]
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocols and Workflow
The following protocols are designed to be robust starting points for the synthesis of diverse libraries. Researchers should perform small-scale optimization of parameters such as base, solvent, and temperature for each new substrate combination.
General Laboratory Workflow
A systematic approach is essential for efficient library synthesis and evaluation.
Caption: Generalized workflow for isoxazole derivative synthesis and validation.
Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid
Objective: To synthesize a 5-(2-biaryl)isoxazole derivative.
Materials:
-
5-(2-Bromophenyl)isoxazole (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (0.02-0.05 equiv.)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv.)
-
Anhydrous Solvent (e.g., Dioxane/H₂O, DME)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(2-Bromophenyl)isoxazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). [12]2. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv.) to the flask. [12]4. Via syringe, add the degassed solvent system (e.g., 1,2-Dimethoxyethane (DME) and water, 4:1 ratio). [7][12]5. Heat the reaction mixture to the target temperature (typically 80-100 °C) and stir vigorously. [7]6. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate, 3x). [7]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [7]9. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate) to afford the pure product.
Data Presentation: Catalyst Screening for Suzuki Coupling
The choice of catalyst can significantly impact yield and reaction time. [12][13]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(dppf)Cl₂ (3%) | K₂CO₃ | DME/H₂O | 80 | 2-4 | 80-95 [12] |
| 2 | Pd(PPh₃)₄ (5%) | K₂CO₃ | Dioxane/H₂O | 100 | 12-24 | 70-85 [7] |
| 3 | Pd(PCy₃)₂ (3%) | K₃PO₄ | Toluene | 100 | 4-8 | 60-75 [13]|
Protocol 2: Heck-Mizoroki Reaction with Styrene
Objective: To synthesize a 5-(2-stilbenyl)isoxazole derivative.
Materials:
-
5-(2-Bromophenyl)isoxazole (1.0 equiv.)
-
Styrene (1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂) (0.01-0.02 equiv.)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃) (0.02-0.04 equiv.)
-
Base (e.g., Triethylamine (Et₃N), K₂CO₃) (2.0 equiv.)
-
Anhydrous Solvent (e.g., DMF, Dioxane)
-
Argon or Nitrogen gas supply
Procedure:
-
To a dry reaction vessel, add 5-(2-Bromophenyl)isoxazole (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 0.01 equiv.), and the phosphine ligand (e.g., PPh₃, 0.02 equiv.).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the anhydrous solvent (e.g., DMF), the base (e.g., K₂CO₃, 2.0 equiv.), and finally the alkene (e.g., Styrene, 1.5 equiv.) via syringe. [14]4. Heat the mixture to the reaction temperature (typically 80-120 °C) and stir. [14]5. Monitor the reaction by TLC or LC-MS. Heck reactions are often complete within 4-12 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove palladium black. Wash the pad with the reaction solvent.
-
Dilute the filtrate with water and extract with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product via flash column chromatography to isolate the desired substituted alkene.
Product Validation and Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of each synthesized derivative.
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural information by revealing the chemical environment of all protons and carbons. The disappearance of the starting material signals and the appearance of new signals corresponding to the coupled fragment confirms the transformation. [15][16][17]* Mass Spectrometry (MS): Confirms the molecular weight of the final product, providing essential validation of the compound's identity. [15][18]* High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which should typically be >95% for biological screening. [15]* Infrared (IR) Spectroscopy: Useful for confirming the presence or absence of key functional groups in the final product. [18]
Safety and Handling Precautions
Adherence to strict safety protocols is paramount when performing the chemistry described.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a flame-resistant lab coat, and appropriate chemically resistant gloves (e.g., nitrile). [19][20]* Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of volatile solvents and reagents. [20][21]* Reagent Handling:
-
Brominated Aromatics: Can be irritating to the skin, eyes, and respiratory tract. Avoid direct contact and inhalation. [19][20] * Palladium Catalysts: Can be toxic and are expensive. Handle with care, minimizing waste and exposure.
-
Bases and Solvents: Many bases (e.g., K₂CO₃) are irritants, and solvents (e.g., Dioxane, DMF) have specific health hazards. Consult the Safety Data Sheet (SDS) for each chemical before use. [21]* Inert Atmosphere: Reactions requiring an inert atmosphere should be set up carefully to prevent exposure to air and moisture, which can deactivate the catalyst and lead to side reactions.
-
Conclusion
5-(2-Bromophenyl)isoxazole is a high-value starting material for the rapid generation of novel chemical entities. The palladium-catalyzed Suzuki-Miyaura and Heck-Mizoroki reactions offer robust, flexible, and high-yielding pathways to a vast array of derivatives. By leveraging the detailed protocols and mechanistic insights provided in this guide, researchers in drug discovery and materials science can efficiently synthesize and evaluate new isoxazole-based compounds, accelerating the journey from initial concept to groundbreaking innovation.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. Retrieved from [Link]
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Ayurveda Magazine. (2024, August 2). Potential activities of isoxazole derivatives. Retrieved from [Link]
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Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
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Testbook. (n.d.). Heck Reaction: Definition, Mechanism, Types, stereoselectivity. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Singh, P., & Kumar, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Retrieved from [Link]
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Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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AA Blocks. (2026, January 18). Safety Data Sheet: Bis(1-(2-bromophenyl)ethyl)amine, HCl. Retrieved from [Link]
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Gollapalli Naga Raju, et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(6), 346-352. Retrieved from [Link]
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Vashisht, K., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 376–387. Retrieved from [Link]
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Li, B., et al. (2021). Pd-Catalyzed reductive heck reaction of olefins with aryl bromides for Csp2–Csp3 bond formation. Chemical Communications, 57(84), 11047-11050. Retrieved from [Link]
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Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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Sreevidya, K. S., & Kumar, N. (2014). Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry, 7(1), 1-5. Retrieved from [Link]
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Repozytorium UR. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
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Sharma, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22353-22373. Retrieved from [Link]
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Wiley Online Library. (2008). Acetylation of N-Heteroaryl Bromides via PdCl2/(o-tolyl)3P Catalyzed Heck Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the brominated isoxazole 5a. Retrieved from [Link]
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ACS Publications. (1975). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Retrieved from [Link]
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Maccioni, E., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5865-5877. Retrieved from [Link]
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MDPI. (2015). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Retrieved from [Link]
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The Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitutions. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reactions of isoxazole derivatives. Retrieved from [Link]
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Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. Retrieved from [Link]
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Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Khan Academy. (n.d.). Nucleophilic aromatic substitution I. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. Retrieved from [Link]
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ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Laboratory Synthesis of Substituted Isoxazoles
Abstract
The isoxazole ring is a privileged five-membered heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug development.[1][2][3][4] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][5] The isoxazole moiety is present in numerous FDA-approved drugs such as the COX-2 inhibitor Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic agent Leflunomide.[1] This guide provides an in-depth exploration of the primary synthetic strategies for constructing substituted isoxazoles, focusing on the underlying chemical principles, regiochemical control, and detailed, field-proven laboratory protocols for researchers and scientists.
Foundational Synthetic Strategies: An Overview
The construction of the isoxazole ring is primarily achieved through two robust and versatile methodologies: the [3+2] cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
The Huisgen 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Tool
The most widely employed method for isoxazole synthesis is the 1,3-dipolar cycloaddition between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene (the dipolarophile).[6][7][8] This reaction, a type of Huisgen cycloaddition, forms the five-membered ring in a concerted, pericyclic fashion, offering high efficiency and stereospecificity.[7][8]
Causality Behind the Method: Nitrile oxides are unstable and are therefore generated in situ from stable precursors. The two most common precursors are:
-
Aldoximes: Oxidation of an aldoxime (R-CH=NOH) using mild oxidizing agents like sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) generates the corresponding nitrile oxide.
-
Hydroximoyl Halides: Dehydrohalogenation of hydroximoyl halides (e.g., hydroximoyl chlorides) with a non-nucleophilic base like triethylamine (Et₃N) is a highly reliable method for nitrile oxide generation.[9]
The generated nitrile oxide then rapidly undergoes cycloaddition with a co-present alkyne to form the aromatic isoxazole ring.
Caption: General mechanism for 1,3-dipolar cycloaddition.
Condensation with 1,3-Dicarbonyls: The Classical Approach
A foundational method for synthesizing 3,5-disubstituted isoxazoles involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (NH₂OH).[10][11] This reaction is mechanistically related to the well-known Paal-Knorr synthesis of pyrroles and furans.[12][13][14][15][16]
Causality Behind the Method: The reaction proceeds through a two-stage process. First, the more reactive amine group of hydroxylamine attacks one of the carbonyls to form an oxime intermediate.[10] This is followed by an intramolecular cyclization, where the hydroxyl group of the oxime attacks the second carbonyl. A final dehydration step then yields the stable, aromatic isoxazole ring.[10] The reaction is typically promoted by a weak acid or base.
Caption: Mechanism of isoxazole synthesis from 1,3-dicarbonyls.
The Critical Challenge: Controlling Regioselectivity
For unsymmetrical alkynes (R'C≡CR''), the 1,3-dipolar cycloaddition can yield two different regioisomers: the 3,4- and 3,5-disubstituted isoxazoles. Controlling the regioselectivity is paramount for targeted synthesis.[17][18]
Causality Behind Regioselectivity: The outcome is governed by a combination of steric and electronic factors, which can be understood through Frontier Molecular Orbital (FMO) theory.[7]
-
Electronic Control: The reaction is often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The relative energies of these orbitals, influenced by electron-donating or electron-withdrawing substituents on both the nitrile oxide and the alkyne, determine the favored orientation of addition.
-
Steric Control: Bulky substituents on either reactant will sterically hinder one approach over the other, favoring the formation of the less sterically crowded regioisomer. Generally, the 3,5-disubstituted product is favored in many cases.[19]
Methodologies have been developed where reaction conditions, such as the use of specific metal catalysts (e.g., Cu(I) or AuCl₃), can override the inherent reactivity to selectively produce a desired regioisomer.[1][20]
| Factor | Influence on Regioselectivity | Example Condition | Favored Product |
| Steric Hindrance | A bulky R' group on the alkyne (R'C≡CH) | Terminal alkyne | 3,5-disubstituted |
| Electronic Effects | Electron-withdrawing group on alkyne | Ynone substrate | Can favor 3,4-disubstituted |
| Catalysis | Copper(I) catalysis | Cu(I) acetylide intermediate | Often favors 3,4-disubstituted[20] |
| Substrate Control | Intramolecular cycloaddition | Tethered alkyne and aldoxime | 3,4-disubstituted[19] |
Detailed Laboratory Protocols
The following protocols are self-validating systems designed for reproducibility. Adherence to stoichiometry, reaction times, and purification methods is critical for success.
Protocol 1: Synthesis of 3,5-Disubstituted Isoxazole via 1,3-Dipolar Cycloaddition
This protocol details the synthesis of 3-phenyl-5-methylisoxazole from benzaldoxime and propyne (generated in situ or bubbled from a cylinder), using an in situ generation of the nitrile oxide.
Materials & Reagents:
-
Benzaldoxime
-
N-Chlorosuccinimide (NCS)
-
Phenylacetylene
-
Triethylamine (Et₃N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzaldoxime (1.0 eq) in ethyl acetate (approx. 0.2 M solution).
-
Nitrile Oxide Generation: Cool the flask to 0 °C in an ice bath. Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise over 15 minutes. Causality: This step converts the aldoxime to the corresponding hydroximoyl chloride.
-
Addition of Dipolarophile: To the same flask, add phenylacetylene (1.2 eq).
-
Cycloaddition: Slowly add triethylamine (Et₃N) (1.5 eq) dropwise via syringe over 30 minutes, maintaining the temperature at 0 °C. Causality: The base promotes the elimination of HCl from the hydroximoyl chloride to generate the reactive nitrile oxide in the presence of the alkyne, initiating the cycloaddition.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with EtOAc.
-
Washing: Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ and brine. Causality: The bicarbonate wash removes any acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted isoxazole.
Protocol 2: Synthesis of 3,5-Dimethylisoxazole from a 1,3-Dicarbonyl
This protocol describes the reaction of acetylacetone (a 1,3-dicarbonyl) with hydroxylamine hydrochloride.[10]
Materials & Reagents:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or pyridine
-
Ethanol (EtOH)
-
Water
-
Diethyl ether
Procedure:
-
Setup: In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq) in a mixture of ethanol and water (e.g., 3:1 ratio). Stir for 10 minutes. Causality: Sodium acetate acts as a base to free the hydroxylamine from its hydrochloride salt.
-
Addition of Dicarbonyl: Add acetylacetone (1.0 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath. The product may crystallize or precipitate out.
-
Work-up: Reduce the volume of ethanol using a rotary evaporator. Add cold water to the residue to precipitate more product if necessary.
-
Isolation: If a solid forms, collect it by vacuum filtration, wash with cold water, and air dry. If an oil forms, extract the aqueous mixture three times with diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The product, 3,5-dimethylisoxazole, is often pure enough after extraction. If necessary, it can be further purified by distillation.
Visualization of a General Synthetic Workflow
Regardless of the chosen synthetic route, the path from starting materials to a pure, characterized final product follows a standardized laboratory workflow.
Caption: Standard experimental workflow for isoxazole synthesis.
Conclusion
The synthesis of substituted isoxazoles is a mature yet continually evolving field. The classical 1,3-dipolar cycloaddition and dicarbonyl condensation methods remain the workhorses of isoxazole construction, offering reliability and broad substrate scope. Modern advancements, including the development of novel catalytic systems and green chemistry approaches like solvent-free ball-milling or ultrasound-assisted reactions, are further expanding the synthetic toolkit.[9][21] A thorough understanding of the underlying mechanisms, particularly the factors governing regioselectivity, empowers researchers to design efficient and targeted syntheses for the development of novel chemical entities for drug discovery and materials science.
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Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. (2010). Journal of Combinatorial Chemistry. Retrieved January 12, 2026, from [Link]
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Application Notes and Protocols for High-Throughput Screening of Isoxazole Derivatives
Introduction: The Versatility of the Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile pharmacophore have led to its incorporation into a wide array of therapeutic agents.[3] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, making them attractive candidates for drug discovery.[4][5] The therapeutic success of isoxazole-containing drugs such as the COX-2 inhibitor Valdecoxib and the antirheumatic agent Leflunomide underscores the importance of this heterocyclic core in developing novel therapeutics.[6]
The exploration of vast chemical libraries of isoxazole derivatives for novel biological activities necessitates the use of high-throughput screening (HTS).[7] HTS automates the testing of thousands to millions of compounds, enabling the rapid identification of "hit" molecules that modulate a specific biological target or pathway.[8] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of HTS campaigns for isoxazole derivatives, with a focus on a cell-based assay for anticancer activity.
Guiding Principles for a Robust HTS Campaign
A successful HTS campaign is more than just rapid screening; it is a well-designed experiment with built-in quality control at every stage.[9] The ultimate goal is to generate high-quality, reproducible data that confidently identifies true hits while minimizing false positives and negatives.
Assay Selection: Biochemical vs. Cell-Based Approaches
The choice between a biochemical and a cell-based assay is a critical first step and depends on the research question.
-
Biochemical Assays: These assays utilize purified biological targets, such as enzymes or receptors, to directly measure the interaction of a compound with the target.[10][11] They are ideal for identifying direct inhibitors or binders and are often less prone to compound interference. Common formats include fluorescence polarization, FRET, and luminescence-based enzyme activity assays.[12]
-
Cell-Based Assays: These assays use living cells to assess a compound's effect on a cellular process, providing more physiologically relevant data.[13] They can identify compounds that act on a specific target within its native cellular context or those that modulate a particular phenotype without a known target. Examples include cell viability assays, reporter gene assays, and high-content imaging.[14]
For isoxazole derivatives, which have shown promise in complex biological processes like cancer, a cell-based assay is often a suitable starting point to identify compounds with cellular efficacy.
Visualizing the HTS Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign, from initial assay development to hit confirmation.
Caption: A generalized workflow for a high-throughput screening campaign.
Detailed Protocol: Cell-Based HTS for Anticancer Isoxazole Derivatives
This protocol details a common and effective method for screening an isoxazole derivative library for cytotoxic effects against a cancer cell line, such as the human breast cancer cell line MCF-7 or the cervical cancer cell line HeLa.[15] The assay is based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to a purple formazan product.
I. Materials and Reagents
-
Cell Line: MCF-7 (human breast adenocarcinoma) or other suitable cancer cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Isoxazole Compound Library: 10 mM stock solutions in 100% DMSO, arrayed in 384-well master plates.
-
Control Compounds:
-
Positive Control: Doxorubicin (a known cytotoxic agent), 10 mM stock in DMSO.
-
Negative Control: 100% DMSO.
-
-
Reagents:
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization Buffer (e.g., 20% SDS in 50% DMF).
-
Trypsin-EDTA.
-
Phosphate-Buffered Saline (PBS), sterile.
-
-
Labware:
-
384-well clear, flat-bottom, tissue culture-treated plates.
-
Reagent reservoirs.
-
Pipette tips for automated liquid handlers.
-
II. Assay Development and Miniaturization (Pre-Screening)
-
Cell Seeding Density Optimization: Determine the optimal number of cells to seed per well in a 384-well plate to ensure logarithmic growth over the assay period (e.g., 48-72 hours).
-
DMSO Tolerance: Evaluate the effect of the final DMSO concentration on cell viability to establish a maximum tolerated level (typically ≤ 0.5%).
-
Positive Control Titration: Determine the EC50 of the positive control (Doxorubicin) to establish a suitable concentration for the primary screen that yields a robust signal window.
-
Z'-Factor Calculation: Perform a pilot experiment with multiple replicates of the positive and negative controls to calculate the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.
III. HTS Protocol: Step-by-Step
-
Compound Plating:
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the isoxazole derivatives and control compounds from the 10 mM stock plates to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.
-
-
Cell Seeding:
-
Harvest logarithmically growing MCF-7 cells using Trypsin-EDTA and resuspend them in culture medium at the optimized seeding density.
-
Using a multichannel pipette or an automated dispenser, add the cell suspension to each well of the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Hit Identification
Robust data analysis is crucial for extracting meaningful results from the large datasets generated during HTS.
I. Quality Control
-
Plate-Level QC: For each plate, calculate the Z'-factor, signal-to-background ratio, and coefficient of variation for the controls. Plates that do not meet predefined quality criteria should be flagged or excluded.
-
Systematic Error Correction: Analyze the data for any systematic errors, such as edge effects or gradients across the plates, and apply appropriate correction algorithms if necessary.
II. Hit Selection
-
Normalization: Normalize the raw absorbance data for each compound well to the plate's controls. A common method is to calculate the percent inhibition:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg_control) / (Mean_pos_control - Mean_neg_control))
-
Hit Threshold: Define a statistical cutoff to identify primary hits. A common approach is to set the threshold at three standard deviations from the mean of the negative controls.
-
Data Visualization: Use scatter plots and heat maps to visualize the screening data and identify potential patterns or outliers.
The following diagram illustrates the decision-making process for hit selection and follow-up studies.
Caption: Decision tree for hit identification and validation.
Quantitative Data Summary
The following table provides an example of how to summarize the results of a primary screen and subsequent hit confirmation.
| Metric | Primary Screen | Hit Confirmation (Example Hit) |
| Compound Library Size | 100,000 | N/A |
| Screening Concentration | 10 µM | 0.01 - 100 µM |
| Primary Hit Rate | 0.5% | N/A |
| Number of Primary Hits | 500 | N/A |
| Confirmed Hits | 50 | N/A |
| IC50 (MCF-7) | N/A | 2.5 µM |
| IC50 (Normal Cell Line) | N/A | > 50 µM |
| Selectivity Index | N/A | > 20 |
Conclusion and Future Directions
High-throughput screening is an indispensable tool in the quest to unlock the full therapeutic potential of isoxazole derivatives.[15] By combining robust assay design, meticulous execution, and rigorous data analysis, researchers can efficiently identify promising lead compounds for further development. The protocol outlined here provides a solid foundation for conducting a cell-based anticancer screen. However, the principles of assay development, quality control, and hit validation are broadly applicable to screening isoxazole libraries against a wide range of biological targets and disease models. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, will be crucial in transforming these initial findings into next-generation therapeutics.[6]
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- 4. mdpi.com [mdpi.com]
- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 6. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. eurekaselect.com [eurekaselect.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in 5-(2-Bromophenyl)isoxazole synthesis
Technical Support Center: Isoxazole Synthesis Division
Guide ID: TS-ISOX-5BP-001 Topic: Troubleshooting Low Yield in 5-(2-Bromophenyl)isoxazole Synthesis Senior Application Scientist: Dr. Gemini
Introduction
Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges in the synthesis of 5-(2-Bromophenyl)isoxazole, a key intermediate in pharmaceutical development. Low yields can stem from multiple factors across the synthetic workflow. This document provides a structured, causality-driven approach to diagnosing and resolving these issues, ensuring a robust and reproducible synthesis.
The two most prevalent and reliable routes for constructing the 5-aryl isoxazole scaffold are the [3+2] cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a chalcone intermediate with hydroxylamine. This guide will address potential pitfalls in both methodologies.
Caption: Common synthetic routes to 5-(2-Bromophenyl)isoxazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield for 5-(2-Bromophenyl)isoxazole is very low or zero. What are the most common causes?
Low yield is the most frequent issue and requires a systematic diagnosis. The problem typically falls into one of four categories: Starting Materials, Reaction Conditions, Side Reactions, or Workup & Purification. Use the following decision tree to guide your investigation.
Caption: A systematic workflow for troubleshooting low product yield.
Troubleshooting Summary Table
| Symptom | Potential Cause | Recommended Action | Key Parameter to Verify |
| No product formation | Inactive reagents or catalyst. | Verify the purity and activity of starting materials and catalysts. Use freshly opened or purified reagents. | Purity of aldehyde, alkyne/ketone, hydroxylamine. Activity of base/catalyst. |
| Low conversion of starting material | Sub-optimal reaction conditions. | Monitor the reaction by TLC or LC-MS to determine the optimal time. Screen different temperatures and solvents. | Disappearance of limiting reagent. |
| Multiple spots on TLC/LC-MS | Formation of side products or regioisomers. | Adjust reaction conditions (pH, solvent, catalyst) to improve selectivity. Analyze crude mixture to identify byproducts. | Presence of furoxans (dimers), regioisomers, or decomposed product. |
| Product loss during workup | Product decomposition or poor extraction. | Perform workup under neutral or mildly acidic/basic conditions. Screen different extraction solvents. | pH of aqueous layers; analysis of organic and aqueous layers for product. |
Q2: I'm using the 1,3-dipolar cycloaddition route and suspect side reactions. What should I look for?
This is a common and critical issue. The primary culprit in nitrile oxide-based cycloadditions is the dimerization of the nitrile oxide intermediate to form a furoxan (a 1,2,5-oxadiazole-2-oxide).[1] This side reaction consumes your dipole, directly reducing the yield of the desired isoxazole.
Causality: Nitrile oxides are high-energy, reactive intermediates. In the absence of a reactive dipolarophile (the alkyne), or at high concentrations and temperatures, they will readily react with themselves.
Solutions:
-
In-Situ Generation: Never pre-form and isolate the nitrile oxide. It should be generated in situ in the presence of the alkyne.
-
Slow Addition: Generate the nitrile oxide slowly. For example, by slowly adding the oxidant (e.g., N-chlorosuccinimide) or base to the solution containing the aldoxime and the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired bimolecular reaction with the alkyne over dimerization.[1]
-
Temperature Control: Generate the nitrile oxide at a low temperature (e.g., 0 °C) to suppress the rate of dimerization, then allow the reaction to slowly warm to room temperature to facilitate the cycloaddition.[1][2]
Caption: Competition between desired cycloaddition and side reaction.
Q3: My synthesis from a chalcone intermediate gives a mixture of products. How can I improve selectivity?
When using an unsymmetrical 1,3-dicarbonyl equivalent like a chalcone, the formation of regioisomers is a potential issue, although often less pronounced than with other 1,3-dicarbonyls. The primary issue is often incomplete reaction or side reactions related to the base and temperature.
Causality: The cyclization of a chalcone with hydroxylamine proceeds via nucleophilic attack of the hydroxylamine, followed by condensation and dehydration. The reaction conditions, particularly pH and solvent, dictate the reactivity of the intermediates and can influence the final product distribution.[3][4]
Solutions:
-
pH Control: The pH of the reaction is critical. Strongly basic conditions can sometimes promote side reactions or decomposition. Using a buffered system or a weaker base like sodium acetate can improve selectivity and yield.[5][6]
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Ethanol is commonly used, but screening other solvents like methanol or dioxane may be beneficial.
-
Reaction Monitoring: Follow the reaction closely with TLC. Pushing the reaction for too long at reflux can lead to the formation of dark, tarry byproducts, significantly complicating purification and lowering the isolated yield.[1]
Q4: The isoxazole product seems to decompose during workup or purification. How can this be prevented?
The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[1]
Causality:
-
Strongly Basic Conditions: Concentrated strong bases (e.g., NaOH, KOH) can catalyze the ring-opening of some isoxazoles, especially with prolonged exposure or heat.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd, Raney Ni). Avoid these conditions unless ring-opening is the desired outcome.[1]
-
Certain Transition Metals: Some transition metals can coordinate to the heteroatoms and facilitate cleavage.[1]
Solutions:
-
Milder Workup: Neutralize the reaction mixture carefully, avoiding excess strong acid or base. Use saturated sodium bicarbonate or ammonium chloride solutions for washes.
-
Purification Strategy: Column chromatography is the most common purification method.
-
Solvent Screening: Systematically screen solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to achieve good separation from byproducts.[1]
-
Avoid Reactive Media: Do not add strong acids or bases to the chromatography solvent unless absolutely necessary and after confirming product stability.
-
Deactivated Silica: If you suspect the product is degrading on standard silica gel (which is acidic), consider using deactivated silica (e.g., by pre-treating with triethylamine) or switching to a different stationary phase like alumina.
-
Validated Experimental Protocols
Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of 2-bromobenzonitrile oxide and its cycloaddition with an acetylene source.
Step 1: Synthesis of 2-Bromobenzaldoxime
-
Dissolve 2-bromobenzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the aldehyde is consumed.
-
Pour the mixture into water and collect the precipitated solid by filtration. Wash with water and dry to yield the aldoxime.
Step 2: Cycloaddition to form 5-(2-Bromophenyl)isoxazole
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve 2-bromobenzaldoxime (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in a dry, non-polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 eq) in the same solvent dropwise over 30 minutes. Note: The slow addition is crucial to minimize nitrile oxide dimerization.
-
After the addition is complete, add triethylamine (Et₃N) (1.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product (a silylated isoxazole) is then desilylated by dissolving in THF and treating with tetrabutylammonium fluoride (TBAF) (1.1 eq) for 1-2 hours at room temperature.
-
Purify the final product by flash column chromatography (Hexane/Ethyl Acetate gradient).
Protocol 2: Synthesis via Chalcone Cyclization
This two-step protocol first forms the chalcone intermediate, which is then cyclized.[1][7]
Step 1: Synthesis of 1-(2-Bromophenyl)-3-phenylprop-2-en-1-one (Chalcone)
-
Dissolve 2'-bromoacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol.
-
Add an aqueous solution of NaOH or KOH (e.g., 30%) dropwise to the stirred solution at room temperature.[7]
-
Continue stirring for 2-4 hours. The chalcone product often precipitates from the solution.
-
Monitor by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethanol.
Step 2: Isoxazole Formation
-
Reflux a mixture of the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.[1]
-
Add a base such as potassium hydroxide or sodium acetate to the refluxing mixture.[5][7]
-
Continue to reflux for 4-8 hours, monitoring the disappearance of the chalcone by TLC.
-
After cooling, pour the reaction mixture into crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
da Silva, R. G. M., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(11), 5993–6007. [Link]
-
Royal Society of Chemistry. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. [Link]
-
Reddit. (2017). [College Organic Chem II Lab] Dibromide to isoxazole mechanism with NH2OH-HCL and KOH. r/HomeworkHelp. [Link]
-
ResearchGate. (2021). Synthesis of isoxazolines 5a–d via 1,3-dipolar cycloaddition of nitrile oxides 1a–b with dialkyl fumarate 4a–b. ResearchGate. [Link]
-
ResearchGate. (2018). Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. [Link]
-
Organic Chemistry Portal. Synthesis of isoxazoles. organic-chemistry.org. [Link]
-
MDPI. (2020). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molecules, 25(15), 3488. [Link]
-
Kavitha, S., et al. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Scientific Reports, 11(1), 1-11. [Link]
-
Royal Society of Chemistry. (2005). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications. [Link]
-
Reddy, C. R., et al. (2016). Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition. Molecules, 21(11), 1461. [Link]
-
Kumara, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Rasayan J. Chem., 15(4), 2568-2575. [Link]
-
ResearchGate. (2017). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. ResearchGate. [Link]
-
Kumar, V., et al. (2022). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 12(1), 1-25. [Link]
-
Sciforum. (2018). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Molbank, 2018(4), M1012. [Link]
-
Rivera-Carrillo, S., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 12(45), 29535-29543. [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1-20. [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59(1), 22. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
ACS Publications. (2018). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry, 57(15), 9110-9119. [Link]
-
ResearchGate. (2020). Synthesis of the brominated isoxazole 5a. ResearchGate. [Link]
-
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. cdn.dal.ca. [Link]
-
Asian Journal of Research in Chemistry. (2010). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. Asian J. Research Chem., 3(4), 856-859. [Link]
-
ACS Publications. (1965). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 8(6), 826-831. [Link]
-
ProQuest. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. wikipedia.org. [Link]
-
Bentham Science. (2018). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Current Organic Chemistry, 22(1), 1-20. [Link]
-
ResearchGate. (2022). Mechanism of 1,3-dipolar cycloaddition reaction. ResearchGate. [Link]
-
MDPI. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(9), 13839-13847. [Link]
-
Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Chem. Proc., 2025, 1-6. [Link]
-
Jadhav, S. D., et al. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 28(1), 115183. [Link]
-
Journal of Pharmaceutical Negative Results. (2024). A review of isoxazole biological activity and present synthetic techniques. pnrjournal.com. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Antimicrobial Evaluation of Some Novel Diphenyl Isoxazole Derivatives. RJPBCS, 4(2), 389-394. [Link]
Sources
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- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Reaction Conditions for Isoxazole Synthesis
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding isoxazole synthesis.
Q1: What are the primary synthetic routes for constructing the isoxazole ring?
A1: The two most versatile and widely used methods are:
-
Reaction of 1,3-dicarbonyl compounds with hydroxylamine: Often called the Claisen Isoxazole Synthesis, this method involves the condensation of a 1,3-diketone, β-ketoester, or a similar compound with hydroxylamine.[1][2]
-
1,3-Dipolar Cycloaddition: This is a [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile).[1][3] This method is often highly efficient and can be regioselective, especially with modern catalytic systems.[1]
Q2: My isoxazole product seems to be decomposing during workup or purification. What could be the cause?
A2: The isoxazole ring's N-O bond is relatively weak and can be susceptible to cleavage under certain conditions[1]:
-
Strongly Basic or Acidic Conditions: Avoid harsh pH environments during workup.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
Photochemical Conditions: Some isoxazoles can rearrange upon exposure to UV light.[1][4]
-
Transition Metals: Certain transition metals may catalyze the cleavage of the N-O bond.[1]
Q3: Can microwave irradiation be used to accelerate isoxazole synthesis?
A3: Yes, microwave-assisted synthesis is an effective technique for accelerating these reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.[1][5][6] It is particularly useful for both the Claisen condensation and 1,3-dipolar cycloaddition pathways.[6][7]
Visualizing Key Synthetic Pathways
The following diagrams illustrate the fundamental mechanisms for isoxazole synthesis.
Caption: Workflow for Claisen Isoxazole Synthesis.
Caption: General workflow for 1,3-dipolar cycloaddition.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
| Problem | Potential Causes | Recommended Solutions & Rationale |
| Low or No Product Yield | 1. Poor Reactant Quality: Starting materials may be impure or degraded. | Verify Purity: Confirm the integrity of starting materials (e.g., 1,3-dicarbonyls, alkynes, hydroxylamine) via NMR or other analytical methods. 1,3-dicarbonyls can exist as keto-enol tautomers, affecting reactivity.[1] |
| 2. Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloaddition): The precursor is not converting to the reactive dipole. | Optimize Generation: Ensure the base (e.g., triethylamine) or oxidant is appropriate and active.[8] Aldoximes or hydroximoyl chlorides are common precursors; verify their quality.[9] | |
| 3. Nitrile Oxide Dimerization: The generated nitrile oxide reacts with itself to form furoxans, a common side product, instead of the alkyne.[1][10] | Control Concentration: Generate the nitrile oxide in situ and ensure the alkyne is readily available. Slow addition of the nitrile oxide precursor can minimize dimerization by keeping its concentration low.[1][8] | |
| 4. Suboptimal Temperature: The reaction may be too slow at low temperatures or side reactions/decomposition may occur at high temperatures. | Screen Temperatures: Monitor reaction progress via TLC or LC-MS at various temperatures. For nitrile oxide generation, low temperatures can prevent dimerization, followed by warming to facilitate cycloaddition.[1] | |
| Formation of Regioisomers | 1. Unsymmetrical Reactants: Using unsymmetrical 1,3-dicarbonyls or alkynes can lead to mixtures of isomers.[1] | Modify Substrates: The steric and electronic properties of substituents guide regioselectivity. Using β-enamino diketones can offer better regiochemical control than standard 1,3-dicarbonyls.[11][12] |
| 2. Reaction Conditions: Solvent polarity and pH can influence the regiochemical outcome. | Adjust Conditions: Systematically screen solvents (e.g., polar protic like ethanol vs. aprotic like acetonitrile).[9][11] Adjusting pH can also favor one isomer, particularly in Claisen synthesis.[1] | |
| 3. Lack of Catalyst: Uncatalyzed reactions may show poor selectivity. | Introduce a Catalyst: Lewis acids (e.g., BF₃·OEt₂) can activate carbonyl groups and improve regioselectivity.[11] For terminal alkynes, copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.[9] | |
| Difficult Purification | 1. Similar Polarity of Products: Regioisomers or side products (like furoxans) often have very similar polarities to the desired product. | Optimize Chromatography: Systematically screen solvent systems for column chromatography using TLC. A mixture of three solvents or the addition of a small amount of acid or base can sometimes improve separation.[1] |
| 2. Product is a Solid: The product may be amenable to crystallization. | Attempt Recrystallization: If the product is solid, crystallization can be a highly effective purification method. Test various solvent systems to find one that allows for selective crystallization of the desired product.[1] |
Troubleshooting Logic Flow
For a visual guide to diagnosing low-yield reactions, consult the following flowchart.
Sources
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- 2. m.youtube.com [m.youtube.com]
- 3. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 4. Isoxazole - Wikipedia [en.wikipedia.org]
- 5. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abap.co.in [abap.co.in]
- 7. nanobioletters.com [nanobioletters.com]
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- 12. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Brominated Isoxazoles
Welcome to the technical support center for the purification of brominated isoxazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable heterocyclic compounds. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you overcome common purification challenges.
Introduction to Purification Challenges
Brominated isoxazoles are crucial building blocks in medicinal chemistry and materials science.[1][2] However, their purification can be fraught with challenges, including the presence of closely related impurities, product instability, and difficult chromatographic separations. This guide provides a systematic approach to troubleshooting these issues, ensuring you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect when synthesizing brominated isoxazoles?
A1: Common impurities often stem from the bromination reaction itself and can include:
-
Over-brominated species: Introduction of more than one bromine atom onto the isoxazole ring or other reactive sites on the molecule.[3]
-
Regioisomers: If the isoxazole ring has multiple positions available for bromination, a mixture of isomers can be formed.[4]
-
Unreacted starting material: Incomplete bromination can leave residual starting isoxazole.
-
Byproducts from the brominating agent: For example, if using N-bromosuccinimide (NBS), succinimide will be a byproduct.[3]
-
Ring-opened products: The isoxazole ring can be sensitive to certain reaction conditions, leading to cleavage and the formation of acyclic impurities.[5][6]
Q2: My brominated isoxazole appears to be degrading during storage. What are the best practices for storing these compounds?
A2: The stability of brominated isoxazoles can be compromised by several factors. The N-O bond in the isoxazole ring is relatively weak and can be susceptible to cleavage under certain conditions.[4] To ensure long-term stability, consider the following:
-
Storage Conditions: Store the purified compound in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-degradation and reaction with atmospheric moisture or oxygen.
-
pH Sensitivity: Isoxazole rings can be unstable in the presence of strong bases, which can catalyze ring-opening.[4][7] Ensure that the final product is free from any basic residues from the workup. If the compound is stored in solution, use a neutral, aprotic solvent.
-
Avoid Reductive Conditions: Catalytic hydrogenation and some metal catalysts can cleave the N-O bond.[4]
Q3: What are the key analytical techniques for assessing the purity of my brominated isoxazole?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the purity of your compound and detecting non-volatile impurities.
-
Gas Chromatography (GC): Suitable for volatile compounds and can be used to detect residual solvents.
-
Mass Spectrometry (MS): Provides information about the molecular weight of your compound and can help in the identification of impurities.[][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any structural isomers or byproducts.
-
Elemental Analysis: Can be used to confirm the empirical formula of your compound.
Troubleshooting Guide: Purification of Brominated Isoxazoles
Section 1: Challenges in Column Chromatography
Q1.1: My brominated isoxazole is streaking on the TLC plate and giving poor separation during column chromatography. What could be the cause and how can I fix it?
A1.1: Streaking is often indicative of issues with solubility, interactions with the stationary phase, or the presence of acidic/basic impurities.
-
Causality: Halogenated heterocycles can sometimes interact strongly with the silica gel, leading to tailing.[10] Additionally, if your compound has acidic or basic functional groups, this can exacerbate the problem. The presence of very polar impurities can also cause streaking.
-
Troubleshooting Steps:
-
Solvent System Modification:
-
Try adding a small amount of a more polar solvent to your eluent system to improve the solubility of your compound and reduce tailing.
-
For example, if you are using a hexane/ethyl acetate system, adding a small percentage of methanol or dichloromethane might help. A common solvent mixture for purifying brominated anthracenyl isoxazoles is a 10:1:1 mixture of hexanes:dichloromethane:ethyl acetate.[11]
-
-
Baseline TLC Analysis:
-
Spot your crude material on a TLC plate and develop it with your chosen solvent system. If you observe a streak, try adding a few drops of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the TLC developing chamber to see if the streaking is reduced. If so, add a small percentage (0.1-1%) of the appropriate modifier to your column chromatography eluent.
-
-
Alternative Stationary Phases:
-
If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for certain compounds. Reversed-phase chromatography (C18) is another option, particularly for more polar brominated isoxazoles.
-
-
Q1.2: I am observing co-elution of my desired product with an impurity. How can I improve the resolution?
A1.2: Co-elution occurs when the polarity of the desired product and an impurity are very similar. Improving resolution requires optimizing the chromatographic conditions.
-
Causality: The impurity could be a regioisomer or a closely related byproduct with a very similar polarity to your target molecule.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for co-eluting impurities.
-
Detailed Steps:
-
Fine-tune the Eluent: Make small, incremental changes to the solvent ratio. Sometimes a very subtle change can significantly improve separation.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is not working, try a hexane/dichloromethane, toluene/ethyl acetate, or another combination of solvents with different selectivities.
-
Gradient Elution: If you are using isocratic (constant solvent composition) elution, switching to a shallow gradient can help to resolve closely eluting compounds.
-
Consider an Alternative Purification Method: If column chromatography on silica is not providing adequate separation, recrystallization or preparative HPLC may be more effective.
-
Section 2: Challenges in Recrystallization
Q2.1: My brominated isoxazole is "oiling out" instead of crystallizing. What should I do?
A2.1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is a common problem, especially when the solution is cooled too quickly or when the solvent is not ideal.
-
Causality: The solubility of the compound at a given temperature is too high for crystals to form, or the presence of impurities is inhibiting crystallization.
-
Troubleshooting Steps:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Rapid cooling often promotes oiling out.
-
Solvent System Adjustment:
-
If using a single solvent, try adding a small amount of an "anti-solvent" (a solvent in which your compound is poorly soluble) to the hot solution until it becomes slightly turbid. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly. Common solvent systems for recrystallization include ethanol, n-hexane/acetone, n-hexane/THF, and n-hexane/ethyl acetate.[12]
-
If your compound is very soluble in a particular solvent, try a solvent in which it is less soluble.
-
-
Scratching and Seeding:
-
Scratching the inside of the flask with a glass rod at the air-solvent interface can create nucleation sites for crystal growth.
-
If you have a small amount of pure, solid material, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.
-
-
Increase Purity: Sometimes, impurities prevent crystallization. Try to purify the crude material further by another method (e.g., a quick filtration through a silica plug) before attempting recrystallization.
-
Q2.2: The recovery from recrystallization is very low. How can I improve the yield?
A2.2: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.
-
Causality: The goal of recrystallization is to find a solvent in which the compound is soluble when hot but insoluble when cold. If there is still significant solubility at low temperatures, a large portion of the product will remain in the mother liquor.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the compound. Adding solvent in small portions to the heated mixture is a good practice.
-
Optimize the Solvent System: You may need to find a different solvent or solvent pair that provides a steeper solubility curve (i.e., a larger difference in solubility between hot and cold).
-
Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice-salt bath) to maximize the amount of product that crystallizes out.
-
Recover from Mother Liquor: The filtrate (mother liquor) after the first crop of crystals can be concentrated and cooled again to obtain a second crop of crystals. Note that the purity of subsequent crops is generally lower than the first.
-
Section 3: Product Instability and Decomposition
Q3.1: I am observing debromination of my compound during purification. How can I prevent this?
A3.1: Debromination can occur under certain conditions, particularly if the bromine atom is activated towards nucleophilic displacement or reductive cleavage.
-
Causality: The presence of certain nucleophiles, bases, or reducing agents in the purification system can lead to the loss of the bromine atom. Some palladium catalysts used in preceding synthetic steps, if not fully removed, can also catalyze dehalogenation.[13]
-
Troubleshooting Steps:
-
Neutralize the Workup: Ensure that the workup procedure effectively removes any strong bases or acids. A wash with a mild acidic solution (e.g., dilute HCl) followed by a mild basic solution (e.g., saturated NaHCO₃) and then brine is a standard practice.
-
Avoid Reactive Solvents: Some solvents, like methanol, can act as nucleophiles under certain conditions. If you suspect solvent-mediated decomposition, switch to a more inert solvent like dichloromethane, ethyl acetate, or toluene for your purification.
-
Passivate Silica Gel: If you suspect that the acidic nature of silica gel is causing decomposition, you can use silica gel that has been pre-treated with a base like triethylamine.
-
Gentle Heating: When removing solvent under reduced pressure, use a water bath at a moderate temperature to avoid thermal decomposition.
-
Summary of Purification Parameters
| Challenge | Potential Cause | Recommended Solution(s) |
| Chromatography Streaking | Strong interaction with stationary phase, acidic/basic nature of the compound. | Add a modifier (e.g., Et₃N or AcOH) to the eluent; switch to a different stationary phase (e.g., alumina). |
| Co-elution of Impurities | Similar polarity of product and impurity. | Optimize solvent system, use gradient elution, consider preparative HPLC or recrystallization. |
| "Oiling Out" during Recrystallization | Solution cooled too quickly, suboptimal solvent. | Slow cooling, adjust solvent system (e.g., add an anti-solvent), scratch the flask, or use a seed crystal. |
| Low Recovery from Recrystallization | Too much solvent used, high solubility in cold solvent. | Use minimum amount of hot solvent, optimize solvent choice, cool thoroughly, recover a second crop from the mother liquor. |
| Debromination during Purification | Presence of bases, nucleophiles, or residual catalysts. | Neutralize workup, use inert solvents, passivate silica gel, use gentle heating. |
General Workflow for Purification of Brominated Isoxazoles
Caption: A general workflow for the purification of brominated isoxazoles.
References
-
G. L. F. Lemière, J. A. Lepoivre, F. C. Alderweireldt, "Neighbouring group participation in isoxazole ring bromination. Part II," Journal of the Chemical Society, Perkin Transactions 1, pp. 1775-1779, 1985. [Link]
-
M. Szala, et al., "Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2," Molecules, vol. 26, no. 1, p. 136, 2021. [Link]
-
S. K. Guchhait, et al., "Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ," Organic & Biomolecular Chemistry, vol. 20, no. 13, pp. 2657-2662, 2022. [Link]
-
M. C. Pirrung, et al., "Synthesis and Structure of Unsymmetrical Anthracenyl-Isoxazole Antitumor Agents Via the Diastereoselective Bromination of 3-(9′-Anthryl)," Molecules, vol. 29, no. 5, p. 1159, 2024. [Link]
-
H. Ohki, J. Yamaguchi, "Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles," Chemistry – A European Journal, 2025. [Link]
-
University of Rochester, Department of Chemistry, "Reagents & Solvents: Solvents for Recrystallization." [Link]
-
Reddit, "What's the best solvent to remove these crystals and recrystallize it?," r/chemistry, 2024. [Link]
-
M. Kad, R. Bhadane, "Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry," Journal of ISAS, vol. 3, no. 2, 2024. [Link]
-
S. Singh, "Recent Trends in Analytical Techniques for Impurity Profiling," Biomedical Journal of Scientific & Technical Research, vol. 40, no. 5, 2022. [Link]
-
Chegg, "Solved Synthesis of isoxazole from brominated chalcone." [Link]
-
M. G. K. El-Din, et al., "A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids," Molecules, vol. 26, no. 16, p. 4991, 2021. [Link]
-
H. Ohki, J. Yamaguchi, "Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles," Chemistry – A European Journal, vol. 31, 2025. [Link]
-
P. Singh, et al., "A review of isoxazole biological activity and present synthetic techniques," World Journal of Advanced Research and Reviews, vol. 16, no. 1, pp. 586-605, 2022. [Link]
-
Organic Chemistry Portal, "Isoxazole synthesis." [Link]
-
R. T. H. T. T. Nguyen, et al., "Polar-to-Radical Crossover in Catalyst-Free Olefin Halo-Hydroxylamination: A Direct Route to Multifunctional Electrophilic Hydroxylamines," JACS Au, vol. 2, no. 1, pp. 153-160, 2022. [Link]
-
M. G. K. El-Din, et al., "Studies of the Synthesis of Fused Isoxazoline/Isoquinolinones and Evaluation of the Antifungal Activity of Isoxazole-like Benzamide and Isoquinolinone Hybrids," Molecules, vol. 26, no. 16, p. 4991, 2021. [Link]
-
J. H. Lee, D. H. Kim, "Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy," Molecules, vol. 25, no. 1, p. 219, 2020. [Link]
-
S. J. Handy, et al., "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates," Tetrahedron Letters, vol. 42, no. 32, pp. 5471-5473, 2001. [Link]
-
J. A. T. Norman, et al., "Divergent Total Synthesis of the Harziane Diterpenoids," Journal of the American Chemical Society, vol. 138, no. 19, pp. 6332-6335, 2016. [Link]
-
V. A. Tartakovsky, et al., "Structure and stability of isoxazoline compounds," Russian Chemical Bulletin, vol. 44, pp. 1583-1587, 1995. [Link]
-
S. K. Sahoo, et al., "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview," Research and Reviews: A Journal of Pharmaceutical Science, vol. 12, no. 3, pp. 1-10, 2021. [Link]
-
S. Singh, "Recent Trends in Analytical Techniques for Impurity Profiling," Biomedical Journal of Scientific & Technical Research, vol. 40, no. 5, 2022. [Link]
-
S. Singh, "Recent Trends in Analytical Techniques for Impurity Profiling," Biomedical Journal of Scientific & Technical Research, vol. 40, no. 5, 2022. [Link]
-
F. M. Cordero, et al., "SnX2 Promoted Cyclization of β-Nitro-β,γ-unsaturated Ketones Into 3-(2-Haloalkyl)-5-aryl Isoxazoles," European Journal of Organic Chemistry, vol. 2019, no. 4, pp. 810-818, 2019. [Link]
-
J. D. L. N. Chee, et al., "pH and temperature stability of the isoxazole ring in leflunomide and its analogues," Drug Metabolism and Disposition, vol. 31, no. 9, pp. 1155-1159, 2003. [Link]
-
H. J. M. Spijker, et al., "Dehalogenation of polymers prepared by atom transfer radical polymerization," Macromolecular Chemistry and Physics, vol. 199, no. 10, pp. 2229-2233, 1998. [Link]
-
S. D. Lepore, et al., "Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines," Organic Letters, vol. 11, no. 3, pp. 741-744, 2009. [Link]
-
S. M. A. H. Siddiki, et al., "Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles," Molbank, vol. 2019, no. 1, p. M1042, 2019. [Link]
-
Scientific Update, "A Dangerous Bromance," 2024. [Link]
Sources
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- 13. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in Isoxazole Synthesis
Welcome to the technical support hub for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in one of the most fundamental heterocyclic scaffolds. Poor regioselectivity, often resulting in challenging mixtures of 3,4- and 3,5-disubstituted isoxazoles, is a frequent obstacle that consumes valuable time and resources.[1][2][3]
Here, we move beyond simple protocols to dissect the underlying principles—steric, electronic, and catalytic—that govern the regiochemical outcome of your reactions. This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to provide direct, actionable solutions to problems encountered at the bench.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding regioselectivity in isoxazole synthesis.
Q1: Why am I getting a mixture of regioisomers in my 1,3-dipolar cycloaddition reaction between a nitrile oxide and an unsymmetrical alkyne?
A1: This is the classic challenge in isoxazole synthesis. The formation of regioisomers is governed by the electronic and steric properties of the substituents on both the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile).[1] The reaction proceeds via a concerted [3+2] cycloaddition mechanism, and its regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory.[4] In simplified terms, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. If the energy differences between the two possible HOMO-LUMO interaction sets are small, a mixture of regioisomers is often observed.[5]
Q2: How can I predict which regioisomer will be favored?
A2: FMO theory provides a predictive framework. Generally, the reaction is favored between the orbitals that have the largest coefficients and the smallest energy gap.
-
Type I (Dipole HOMO-controlled): The reaction is primarily controlled by the interaction of the HOMO of the nitrile oxide and the LUMO of the alkyne. This is common for electron-deficient alkynes.
-
Type III (Dipolarophile HOMO-controlled): The reaction is controlled by the interaction of the LUMO of the nitrile oxide and the HOMO of the alkyne, typical for electron-rich alkynes.
The substituent that creates the largest orbital coefficient on the carbon atom of the nitrile oxide will preferentially bond to the alkyne carbon with the largest coefficient in the corresponding frontier orbital. Both steric hindrance and electronic effects ultimately dictate the outcome.[6]
Q3: Can reaction conditions alone be used to control regioselectivity?
A3: Yes, to a significant extent. Key parameters to investigate include:
-
Solvent: Solvent polarity can influence the relative energies of the transition states leading to different isomers. For example, in some syntheses from β-enamino diketones, switching from a protic solvent like ethanol to an aprotic one like acetonitrile can favor different regioisomers.[1][7]
-
Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may be a single regioisomer. Higher temperatures can lead to thermodynamic equilibrium and product mixtures.[8]
-
Catalysts: The addition of a Lewis acid (e.g., BF₃·OEt₂) or a transition metal catalyst (e.g., Copper(I), Ruthenium(II)) can dramatically alter and control regioselectivity.[1][7][9]
Q4: What is the role of a copper(I) catalyst in controlling regioselectivity?
A4: Copper(I) catalysis, famously used in "click chemistry," is highly effective for ensuring the regioselective synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and in situ generated nitrile oxides.[3][8][10][11] The copper(I) species coordinates with the terminal alkyne to form a copper-acetylide intermediate. This intermediate then reacts with the nitrile oxide in a highly regioselective manner, almost exclusively yielding the 3,5-disubstituted product.[9][12] This method circumvents the regioselectivity issues often seen in thermal, uncatalyzed cycloadditions.[9]
Part 2: Troubleshooting Guides for Poor Regioselectivity
Use this section to diagnose and solve specific experimental issues.
Scenario 1: 1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes
Problem: My reaction produces a nearly 1:1 mixture of 3,4- and 3,5-disubstituted isoxazoles.
| Potential Cause | Explanation & Solution |
| 1. Insufficient Steric or Electronic Differentiation | The substituents on your alkyne (R¹ and R²) have similar steric bulk and/or electronic properties. This results in two transition states of very similar energy, leading to a non-selective reaction. Solution: Modify one of the alkyne substituents to be significantly more sterically demanding or electronically distinct (strongly electron-withdrawing or -donating). For instance, introducing a bulky silyl group can act as a regiochemical directing group, which can often be removed post-cyclization. |
| 2. High Reaction Temperature | Running the reaction at elevated temperatures can provide enough energy to overcome the small activation energy barrier between the two regioisomeric transition states, leading to a thermodynamic mixture of products. Solution: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux). This favors the pathway with the lower activation energy (kinetic control), often leading to a single major regioisomer. |
| 3. In-situ Nitrile Oxide Dimerization | Nitrile oxides are unstable and can dimerize to form furoxans, especially at high concentrations. This reduces the concentration of the dipole available for cycloaddition and can complicate the reaction profile.[1] Solution: Generate the nitrile oxide in situ at a controlled rate. This can be achieved by the slow addition of a base (like triethylamine) to a solution of the hydroximoyl chloride precursor and the alkyne, or by slow addition of an oxidant (like NCS or sodium hypochlorite) to a solution of the aldoxime precursor and the alkyne. |
| 4. Lack of Catalytic Control | The uncatalyzed thermal cycloaddition is inherently prone to regioselectivity issues with many substrates.[5] Solution: If using a terminal alkyne, switch to a copper(I)-catalyzed system (e.g., CuI, CuSO₄/sodium ascorbate). This is the most reliable method for producing 3,5-disubstituted isoxazoles.[3][8] For internal alkynes, Ruthenium(II) catalysts have shown promise in controlling regioselectivity to afford 3,4,5-trisubstituted isoxazoles.[9] |
Scenario 2: Cyclocondensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
Problem: My reaction with an unsymmetrical 1,3-dicarbonyl compound yields a mixture of regioisomers.
| Potential Cause | Explanation & Solution |
| 1. Ambiguous Nucleophilic Attack | Hydroxylamine has two nucleophilic sites (the nitrogen and oxygen atoms, though nitrogen is far more nucleophilic). More importantly, an unsymmetrical 1,3-dicarbonyl has two electrophilic carbonyl carbons. Hydroxylamine can attack either carbonyl, leading to two different intermediates and ultimately a mixture of isoxazole regioisomers.[1] |
| 2. Suboptimal pH or Solvent | The reaction mechanism and the reactivity of the carbonyl groups are highly sensitive to pH and solvent conditions.[1][8] Solution: Systematically screen reaction conditions. Adjusting the pH (acidic conditions often favor one isomer) and changing the solvent can significantly alter the product ratio.[1][8] |
| 3. Low Reactivity Difference Between Carbonyls | If the electronic and steric environments of the two carbonyl groups in the 1,3-dicarbonyl substrate are too similar, hydroxylamine will attack both sites without preference. Solution: Modify the substrate. Convert the 1,3-dicarbonyl into a β-enamino diketone derivative. This modification significantly changes the electrophilicity of one carbonyl over the other, providing excellent regiochemical control.[1][7] The addition of a Lewis acid like BF₃·OEt₂ can further enhance this control by coordinating to a specific carbonyl group.[1][7] |
Part 3: Visualizing the Principles of Regioselectivity
Understanding the theoretical basis of regiocontrol is crucial for rational reaction design.
FMO Control in Nitrile Oxide-Alkyne Cycloaddition
The diagram below illustrates the two possible regiochemical pathways for a 1,3-dipolar cycloaddition. The outcome is determined by which set of interacting frontier orbitals (HOMO-LUMO pairs) leads to the lower energy transition state. The sizes of the orbital lobes (represented by node size) indicate the magnitude of the orbital coefficients. A stronger interaction occurs between atoms with larger coefficients.
Caption: FMO model for predicting isoxazole regioisomers.
Troubleshooting Workflow
When faced with poor regioselectivity, a systematic approach is essential. The following workflow provides a logical decision-making process.
Caption: Decision tree for troubleshooting regioselectivity.
Part 4: Field-Proven Experimental Protocol
This section provides a detailed protocol for a highly regioselective synthesis of a 3,5-disubstituted isoxazole using copper(I) catalysis, a method known for its reliability and high selectivity.[3][8]
Protocol: Copper(I)-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles
Objective: To synthesize a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime with high regioselectivity.
Materials:
-
Aryl/Alkyl Aldoxime (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 eq)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the aldoxime (1.0 eq), terminal alkyne (1.2 eq), and Copper(I) Iodide (5 mol%).
-
Solvent Addition: Add anhydrous solvent (DCM or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the aldoxime.
-
Initiation: Begin stirring the mixture at room temperature. Add triethylamine (2.0 eq) to the flask.
-
In-situ Generation of Nitrile Oxide: In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq) in a small amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture over 20-30 minutes using a syringe pump. The dropwise addition is critical to keep the concentration of the reactive nitrile oxide intermediate low, preventing dimerization.[1]
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldoxime is consumed (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole product.
Self-Validation: The high regioselectivity of this protocol is validated by the mechanism of copper-catalyzed cycloadditions, which reliably directs the reaction toward the 3,5-isomer.[9][12] Characterization of the final product by ¹H NMR, ¹³C NMR, and NOESY spectroscopy can confirm the regiochemical assignment.
References
-
Chalyk, B. A., Sosedko, A. S., Volochnyuk, D. M., Tolmachev, A. A., Gavrilenko, K. S., Liashuk, O. S., & Grygorenko, O. O. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry. [Link]
-
Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates. (n.d.). ScienceDirect. [Link]
-
Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2018). National Center for Biotechnology Information. [Link]
-
Copper-Catalyzed Isoxazole Synthesis. (2022). Thieme Chemistry. [Link]
-
Copper-Catalyzed Synthesis of Fluoroalkylated Isoxazoles. (2018). Thieme Chemistry. [Link]
-
Isoxazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Copper-Catalyzed [4+2]-Cycloadditions of Isoxazoles with 2-Alkynylbenzaldehydes To Access Distinct α-Carbonylnaphthalene Derivatives: C(3,4)- versus C(4,5)-Regioselectivity at Isoxazoles. (2019). ACS Publications. [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. (2018). RSC Publishing. [Link]
-
New Synthetic Method for 3,5-Disubstituted Isoxazole. (n.d.). WJ-Journals. [Link]
-
1,3-dipolar cycloaddition reactions. (2020). YouTube. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. (2016). National Center for Biotechnology Information. [Link]
-
Regio- and stereochemistry of 1,3-dipolar cycloaddition of nitrile oxides to alkenes. (n.d.). RSC Publishing. [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). National Center for Biotechnology Information. [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. (n.d.). RSC Publishing. [Link]
-
Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis of 3,5-disubstituted isoxazoles via Cope-type hydroamination of 1,3-dialkynes. (2012). ACS Publications. [Link]
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. (n.d.). National Center for Biotechnology Information. [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. (2020). National Center for Biotechnology Information. [Link]
-
Regioselective synthesis of isoxazoles from a copper-promoted [3 + 2] cycloaddition. (n.d.). ResearchGate. [Link]
-
Chemoselective Nitrile Oxide–Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). figshare. [Link]
-
Synthetic studies of the formation of oxazoles and isoxazoles from N-acetoacetyl derivatives, scope and limitations ; and Aqueous rhodium-catalyzed Heck-type coupling reactions between boronic acids and olefins. (n.d.). TSpace. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. (n.d.). ResearchGate. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. [Link]
-
Frontier molecular orbital theory of substitutent effects on regioselectivities of nucleophilic additions and cycloadditions to benzoquinones and naphthoquinones. (n.d.). ACS Publications. [Link]
-
How is isoxazole substituted at the 4-position?. (2023). Reddit. [Link]
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- 6. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isoxazole synthesis [organic-chemistry.org]
- 9. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
preventing dimerization of nitrile oxides in isoxazole synthesis
A-TS-CHEM-24-01
To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Troubleshooting and Optimization Guide for Preventing Nitrile Oxide Dimerization in Isoxazole Synthesis
Introduction: The Challenge of Nitrile Oxide Dimerization
The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne is a cornerstone reaction for synthesizing the isoxazole core, a privileged scaffold in medicinal chemistry.[1][2][3] However, nitrile oxides are highly reactive intermediates prone to rapid dimerization, primarily forming furoxans (1,2,5-oxadiazole-2-oxides).[4][5][6] This competing reaction pathway is often the primary cause of low yields and complex purification challenges.
This guide provides an in-depth analysis of the dimerization mechanism, field-proven strategies to mitigate it, and a comprehensive troubleshooting framework to optimize your isoxazole synthesis.
Understanding the Problem: The Dimerization Pathway
Nitrile oxide dimerization is a second-order process, meaning its rate is proportional to the square of the nitrile oxide concentration. The reaction proceeds stepwise through a dinitrosoalkene diradical intermediate.[4][7][8] The rate-determining step is the initial C-C bond formation between two nitrile oxide molecules.[4][7]
This kinetic profile is the key to its prevention: by keeping the instantaneous concentration of the free nitrile oxide low, we can kinetically favor the desired bimolecular cycloaddition with the alkyne over the competing bimolecular dimerization.
Caption: Desired cycloaddition vs. undesired dimerization pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most common sign of significant nitrile oxide dimerization? A1: The primary indicator is a low yield of the desired isoxazole, coupled with the appearance of a significant byproduct with a molecular weight exactly double that of your nitrile oxide intermediate. This can be readily identified by LC-MS analysis of the crude reaction mixture.
Q2: Are aromatic or aliphatic nitrile oxides more prone to dimerization? A2: Simple aliphatic nitrile oxides dimerize extremely rapidly. Aromatic nitrile oxides can be more stable, particularly if they possess bulky ortho substituents which sterically hinder the C-C bond formation required for dimerization.[4][9] For instance, 2,4,6-trimethylbenzonitrile oxide is significantly more stable than benzonitrile oxide.[9]
Q3: Can I pre-form the nitrile oxide and add it to my alkyne? A3: This is generally not recommended unless you are working with an exceptionally stable, sterically hindered nitrile oxide. For most substrates, the rate of dimerization is too high, and the nitrile oxide will be consumed before it can effectively react with the alkyne. In situ generation is the standard and most effective method.[5][6]
Q4: How does temperature affect dimerization? A4: The effect is complex. While lower temperatures can slow the rate of all reactions, including dimerization, they may also excessively slow the desired cycloaddition. Conversely, higher temperatures can accelerate dimerization.[6] Optimal temperature must be determined empirically, but it's common to generate the nitrile oxide at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at room temperature or with gentle heating.[5]
Core Strategies for Preventing Dimerization
The most effective strategies all revolve around controlling the concentration of the transient nitrile oxide.
Strategy 1: In Situ Generation
Generating the nitrile oxide in the presence of the alkyne (the dipolarophile) is the most critical strategy. This ensures that the nitrile oxide has an immediate reaction partner, keeping its standing concentration to a minimum. There are several reliable methods for in situ generation.
| Generation Method | Precursor | Reagents & Conditions | Advantages | Disadvantages |
| Dehydrohalogenation | Hydroximoyl Chloride | Organic base (e.g., Et₃N, DIPEA) in an inert solvent (DCM, THF). | Most common, reliable, and well-documented method. | Requires prior synthesis of the hydroximoyl chloride, which can be unstable. |
| Oxidation of Aldoxime | Aldoxime | NaOCl (bleach), NCS, or NaCl/Oxone in a suitable solvent.[9][10] | One-pot procedure from readily available aldoximes. Greener alternatives exist.[10] | Oxidant can sometimes react with sensitive functional groups on the substrate. |
| De Sarlo-Brandl | Primary Nitroalkane | Phenyl isocyanate (PhNCO) and a catalytic amount of base (e.g., Et₃N). | Mild conditions, avoids harsh oxidants or bases. | PhNCO is toxic and requires careful handling. |
| Dehydration | O-Silylated Hydroxamic Acid | Triflic anhydride (Tf₂O) and base (e.g., Et₃N).[11] | Generates nitrile oxides under very mild conditions from stable, crystalline precursors.[11] | Requires synthesis of the specific hydroxamic acid precursor. |
Strategy 2: Slow Addition / Controlled Release
Even when generating in situ, the rate of generation can outpace the rate of cycloaddition, leading to a buildup of nitrile oxide and subsequent dimerization.
-
Slow Addition of Base/Precursor: The most common technique is to add the base (for dehydrohalogenation) or the nitrile oxide precursor (if using a stable one) dropwise over several hours using a syringe pump. This maintains a consistently low concentration of the nitrile oxide.[5][6]
-
Diffusion-Controlled Mixing: For small-scale reactions, setting up a biphasic system where one reagent slowly diffuses into the other can be an effective, low-tech way to control the reaction rate.
Caption: Workflow for slow addition to minimize dimerization.
Strategy 3: Solvent and Stoichiometry
-
Solvent Choice: The choice of solvent can influence the relative rates of dimerization and cycloaddition. While there is no universal "best" solvent, non-polar aprotic solvents like toluene, DCM, or THF are commonly employed. In some cases, more polar solvents like dioxane have shown improved yields.[12] The ideal solvent should be chosen based on the solubility of all reactants.
-
Stoichiometry: Using a slight excess of the alkyne (e.g., 1.1 to 1.5 equivalents) can help to more effectively trap the nitrile oxide as it is formed, pushing the reaction equilibrium towards the desired product.[6]
Troubleshooting Guide
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Low yield of isoxazole with a major byproduct at 2x MW of nitrile oxide. | Nitrile Oxide Dimerization. The rate of nitrile oxide generation exceeds the rate of cycloaddition. | 1. Implement Slow Addition: Add the base or oxidant via syringe pump over 2-4 hours.[5] 2. Lower the Temperature: Perform the nitrile oxide generation at 0 °C or even -10 °C before allowing it to slowly warm. 3. Increase Alkyne Concentration: Use a slight excess (1.2 eq.) of the alkyne dipolarophile.[6] 4. Increase Dilution: Run the reaction at a lower overall concentration to slow down the second-order dimerization reaction more than the pseudo-first-order cycloaddition. |
| Reaction is sluggish and starting material remains even after extended time. | 1. Inefficient Nitrile Oxide Generation: The chosen method may not be suitable for the substrate (e.g., base is too weak, oxidant is ineffective). 2. Low Reactivity of Alkyne: The dipolarophile may be sterically hindered or electronically deactivated. | 1. Change Generation Method: If using dehydrohalogenation with Et₃N, try a stronger, non-nucleophilic base like DBU. If using oxidation, switch to a different oxidant (e.g., from NaOCl to NCS).[13] 2. Increase Temperature: After the slow addition at low temperature is complete, gently heat the reaction (e.g., to 40 °C) to drive the cycloaddition to completion. Monitor carefully by TLC/LC-MS to avoid product degradation. 3. Consider Catalysis: For less reactive alkynes, copper(I)-catalyzed cycloadditions can dramatically improve rates and regioselectivity.[14] |
| Multiple unidentified byproducts are formed; complex crude NMR. | 1. Decomposition: The nitrile oxide or the product may be unstable under the reaction conditions. 2. Side Reactions: The reagents (base, oxidant) may be reacting with other functional groups on your molecules. | 1. Use Milder Conditions: Switch to a milder generation method, such as the De Sarlo-Brandl (PhNCO) or the O-silylated hydroxamic acid dehydration.[11] 2. Verify Reagent Purity: Ensure all starting materials and solvents are pure and dry. 3. Protect Sensitive Groups: If your substrate has functional groups incompatible with the conditions (e.g., free amines with an oxidant), consider using a protecting group strategy. |
Example Protocol: In Situ Generation from an Aldoxime via Oxidation
This protocol describes the generation of a nitrile oxide from an aldoxime using sodium hypochlorite (household bleach) and its subsequent trapping with an alkyne.
Materials:
-
Aromatic or Aliphatic Aldoxime (1.0 eq.)
-
Terminal or Internal Alkyne (1.2 eq.)
-
Dichloromethane (DCM)
-
Aqueous Sodium Hypochlorite (NaOCl, ~5-6% solution, 2.0 eq.)
-
Stir bar, round-bottom flask, syringe pump, ice bath.
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 eq.) and the alkyne (1.2 eq.). Dissolve the solids in a minimal amount of DCM.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.
-
Slow Addition: Load the aqueous NaOCl solution into a syringe and place it in a syringe pump. Add the NaOCl solution dropwise to the stirred reaction mixture over a period of 2-3 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then remove the ice bath and let it stir at room temperature overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the aldoxime and formation of the isoxazole product.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Dilute with DCM and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired isoxazole.
References
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Journal of the American Chemical Society. Available at: [Link]
-
In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]
-
Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. Request PDF on ResearchGate. Available at: [Link]
-
Dimerisation of nitrile oxides: a quantum-chemical study. RSC Publishing. Available at: [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]
-
Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Syntheses. Available at: [Link]
-
Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]
-
Mechanochemical Dimerization of Aldoximes to Furoxans. National Institutes of Health. Available at: [Link]
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. Organic Letters. Available at: [Link]
-
Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. National Institutes of Health. Available at: [Link]
-
Isoxazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. National Institutes of Health. Available at: [Link]
-
Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions: Selectivity of 2,2-Dimethylpropane N-Oxide with Cyclopentenylbenzamide: An MEDT Study. ACS Omega. Available at: [Link]
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. National Institutes of Health. Available at: [Link]
-
Nitrile Oxides. V. Stable Aromatic Nitrile Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Steric and Electronic Effects on Thermal Stability of Nitrile N-Oxide: a Case Study of Naphthalen-2-ol Derived Substrates. Request PDF on ResearchGate. Available at: [Link]
- Synthesis of stable nitrile oxide compounds.Google Patents.
-
Construction of Isoxazole ring: An Overview. NanoBioLetters. Available at: [Link]
-
synthesis of isoxazoles. YouTube. Available at: [Link]
-
Nitric oxide generating/releasing materials. National Institutes of Health. Available at: [Link]
-
Methods for formation of nitrile oxides. ResearchGate. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences. Available at: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
-
NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. ResearchGate. Available at: [Link]
-
Preparation and reactivity of some stable nitrile oxides and nitrones. ResearchGate. Available at: [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Dimerizations of nitrile oxides to furoxans are stepwise via dinitrosoalkene diradicals: a density functional theory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimerisation of nitrile oxides: a quantum-chemical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Mechanochemical Dimerization of Aldoximes to Furoxans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Isoxazole synthesis [organic-chemistry.org]
Technical Support Center: Scaling Up 5-(2-Bromophenyl)isoxazole Production
Welcome to the technical support center for the synthesis and scale-up of 5-(2-Bromophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the robustness and reproducibility of your synthesis.
I. Overview of the Core Synthesis
The most prevalent and scalable synthetic route to 5-(2-Bromophenyl)isoxazole involves a [3+2] cycloaddition reaction between a nitrile oxide generated in situ from an oxime and an alkyne. A common pathway utilizes 2-bromobenzaldehyde oxime and a suitable acetylene equivalent.
Below is a generalized workflow for the synthesis:
Technical Support Center: Synthesis of 5-(2-Bromophenyl)isoxazole
Welcome to the dedicated technical support center for the synthesis of 5-(2-Bromophenyl)isoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is to deliver scientifically sound and field-proven insights to optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of 5-(2-Bromophenyl)isoxazole, a valuable heterocyclic scaffold in medicinal chemistry, is most commonly achieved through the cyclization of a chalcone precursor with hydroxylamine. This reaction, while robust, is highly sensitive to reaction parameters, particularly the choice of solvent, which can significantly influence the reaction rate, yield, and purity of the final product. Understanding these nuances is key to a successful synthesis.
The general reaction scheme involves the condensation of 2'-bromoacetophenone with an appropriate aldehyde to form the corresponding chalcone, which is then cyclized using hydroxylamine hydrochloride in the presence of a base.
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the synthesis of 5-(2-Bromophenyl)isoxazole, with a focus on the causal relationships behind experimental choices.
Q1: What is the most critical factor influencing the yield of 5-(2-Bromophenyl)isoxazole?
A1: While several factors including temperature, base, and reaction time are important, the choice of solvent is arguably the most critical parameter affecting the yield and purity of 5-(2-Bromophenyl)isoxazole. The solvent's polarity, boiling point, and its ability to solubilize reactants and intermediates play a pivotal role in the reaction kinetics and pathway.
Q2: Which solvent is recommended for the highest yield, and why?
A2: For the cyclization of chalcones with hydroxylamine, ethanol is a commonly used and often effective solvent, with some protocols reporting yields as high as 95% for analogous 3,5-disubstituted isoxazoles. However, a comprehensive analysis of solvent effects suggests that dimethylformamide (DMF) can, in some cases, provide superior results, with reported yields of up to 90% for certain isoxazole syntheses where solvents like acetonitrile and THF failed completely. The high dielectric constant and boiling point of DMF can facilitate the dissolution of reactants and promote the reaction rate. For a greener and potentially high-yielding alternative, aqueous media has also been successfully employed for the synthesis of 5-arylisoxazoles.[1]
Q3: What are the common side products, and how can their formation be minimized?
A3: The primary side products in this reaction are typically unreacted chalcone, the intermediate oxime, and potentially isoxazoline derivatives.[2][3] The formation of these byproducts can be minimized by:
-
Optimizing Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of undesired side products. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.
-
Controlling Stoichiometry: Using a slight excess of hydroxylamine hydrochloride can help drive the reaction to completion and minimize the amount of unreacted chalcone.
-
Choice of Base: The strength and concentration of the base (e.g., KOH, NaOH, or sodium acetate) can influence the reaction rate and selectivity.[4] A weaker base like sodium acetate may require longer reaction times but can sometimes offer a cleaner reaction profile.
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of isoxazole derivatives, often leading to significantly reduced reaction times and improved yields. The use of microwave irradiation can enhance the reaction rate by efficiently heating the polar solvent and reactants.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 5-(2-Bromophenyl)isoxazole.
Problem 1: Low or No Yield
Symptoms:
-
Faint or no product spot on TLC after the expected reaction time.
-
Low isolated mass of the final product.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Ineffective Solvent | Review the solvent used. Was it appropriate for the reaction scale and conditions? | Consider switching to a higher-boiling polar aprotic solvent like DMF, or a protic solvent like ethanol. For a green alternative, explore aqueous media. |
| Poor Quality Starting Materials | Check the purity of the chalcone and hydroxylamine hydrochloride via melting point or spectroscopic analysis. | Recrystallize the chalcone. Use freshly opened or properly stored hydroxylamine hydrochloride. |
| Inappropriate Base | Verify the base used and its concentration. | If using a weak base like sodium acetate, consider switching to a stronger base like KOH or NaOH in ethanol. Optimize the base concentration. |
| Suboptimal Temperature | Confirm the reaction temperature. | If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring by TLC. For ethanol, refluxing is common. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC at regular intervals. | Extend the reaction time until the starting material is consumed. |
Problem 2: Presence of Significant Impurities in the Crude Product
Symptoms:
-
Multiple spots on the TLC of the crude product.
-
Difficulty in purifying the final product.
Possible Causes & Solutions:
| Cause | Diagnostic Check | Recommended Solution |
| Incomplete Reaction | TLC shows the presence of starting chalcone. | Extend the reaction time or increase the temperature. Consider adding a slight excess of hydroxylamine hydrochloride. |
| Formation of Oxime Intermediate | A new spot appears on TLC that is more polar than the chalcone but is not the final product. | Increase the reaction temperature or switch to a higher-boiling point solvent to facilitate the cyclization step. |
| Side Reactions | Complex mixture of products observed on TLC. | Re-evaluate the reaction conditions. A milder base or lower temperature might be necessary to improve selectivity. |
Data on Solvent Effects
| Solvent | Base | Reported Yield Range (%) | Remarks |
| Ethanol | KOH/NaOH | 23 - 95 | Widely used, variable yields depending on substrate and conditions.[3] |
| DMF | DBU | ~90 | Can be very effective, especially for less reactive substrates. |
| Aqueous Media | None (catalyst-free) | High | Environmentally friendly, good yields reported for some 5-arylisoxazoles.[1] |
| Acetonitrile | - | No product | Reported to be ineffective in some cases. |
| THF | - | No product | Reported to be ineffective in some cases. |
Experimental Protocol: Synthesis of 5-(2-Bromophenyl)isoxazole
This protocol is a generalized procedure based on established methods for the synthesis of 5-arylisoxazoles.[4] Optimization may be required for your specific setup.
Materials:
-
1-(2-Bromophenyl)-3-phenylprop-2-en-1-one (2-Bromochalcone)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol (absolute)
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 2-bromochalcone (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents). Then, add a solution of KOH or NaOH (2.5 equivalents) in a minimal amount of water or ethanol dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the chalcone spot on TLC), cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2-Bromophenyl)isoxazole.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the formation of a 5-arylisoxazole from a chalcone and hydroxylamine.
Caption: Mechanism of Isoxazole Formation from Chalcone.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting low yield issues.
Caption: Troubleshooting Flowchart for Low Yield.
References
-
Effect of hydroxylamine hydrochloride on chalcones. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
- Troubleshooting guide for the synthesis of isoxazole deriv
-
Cyclization of Chalcones (I) to Isoxazole and Pyrazole Derivatives. (2025). ResearchGate. Retrieved January 12, 2026, from [Link]
- Synthesis and Characterization of Novel Isoxazole derivatives. (2010). Asian Journal of Research in Chemistry.
- Synthesis and characterization of some novel isoxazoles via chalcone intermedi
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). Molecules. [Link]
Sources
Technical Support Center: Synthesis of 5-(2-Bromophenyl)isoxazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-(2-Bromophenyl)isoxazole. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-purity synthesis of this valuable heterocyclic intermediate. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your results.
The synthesis of isoxazoles is a cornerstone of medicinal chemistry, with the isoxazole ring serving as a key pharmacophore in numerous therapeutic agents.[1][2] However, achieving high purity can be challenging due to potential side reactions and the formation of stubborn impurities. This guide focuses on a robust and highly regioselective two-step pathway that minimizes common synthetic pitfalls.
Recommended Synthetic Pathway: The Enaminone Route
The most reliable and scalable method for preparing 5-(2-Bromophenyl)isoxazole with high regioselectivity proceeds through a β-enaminoketone intermediate. This approach avoids the common side reactions associated with other methods, such as the dimerization of nitrile oxides in 1,3-dipolar cycloadditions.[3][4] The overall workflow is depicted below.
Caption: Recommended two-step synthesis of 5-(2-Bromophenyl)isoxazole.
Detailed Experimental Protocols
Part 1: Synthesis of 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
This step converts the starting ketone into a highly reactive intermediate, which dictates the regioselectivity of the final cyclization.
Methodology:
-
To a solution of 2-bromoacetophenone (1.0 eq) in anhydrous toluene (approx. 3 mL per 1 mmol of ketone), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure. The resulting crude oil or solid is the enaminone intermediate. For many applications, this crude product is of sufficient purity to be carried directly into the next step. If necessary, it can be purified by recrystallization from a hexane/ethyl acetate mixture.
Part 2: Synthesis of 5-(2-Bromophenyl)isoxazole
This is a clean and efficient cyclization reaction, often performed in an aqueous medium, which aligns with green chemistry principles.[5][6]
Methodology:
-
To a round-bottom flask, add the crude enaminone intermediate (1.0 eq) from the previous step and water (approx. 5 mL per 1 mmol of enaminone).
-
Add hydroxylamine hydrochloride (1.1 eq) to the suspension.
-
Heat the reaction mixture to 50-70°C with vigorous stirring. The mixture will become homogeneous as the reaction progresses.
-
Monitor the reaction by TLC until all the enaminone has been consumed (typically 1-3 hours).
-
Cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the solid product by vacuum filtration, washing with cold water.
-
Dry the solid product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
| Issue | Potential Cause(s) | Recommended Solution & Scientific Rationale |
| Low Yield in Enaminone Formation (Step 1) | 1. Wet Reagents/Solvent: DMF-DMA is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. 2. Insufficient Heat/Time: The reaction may be slow to initiate or require more time to reach completion. | 1. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous toluene and ensure glassware is oven-dried. Use a fresh, sealed bottle of DMF-DMA. 2. Optimize Conditions: Ensure the reaction reaches a full reflux. If TLC shows a sluggish reaction, extend the reflux time by 1-2 hours. |
| Impure Enaminone (Unreacted Ketone Present) | 1. Sub-stoichiometric DMF-DMA: An insufficient amount of the acetal will lead to incomplete conversion of the starting ketone. 2. Poor Quality DMF-DMA: Degraded reagent will have lower reactivity. | 1. Use Slight Excess: Employing a 1.2 to 1.3 molar excess of DMF-DMA ensures the reaction is driven to completion. 2. Verify Reagent Quality: If problems persist, purchase a new bottle of DMF-DMA. The purity of this intermediate is critical for the final product's purity. |
| Low Yield in Isoxazole Formation (Step 2) | 1. Sub-optimal Temperature: The cyclization and elimination of dimethylamine are temperature-dependent. 2. Incomplete Precipitation: The product may have some solubility in the aqueous medium, especially if the volume is large. | 1. Maintain Temperature: Ensure the reaction is maintained within the 50-70°C range. Temperatures that are too low will result in a slow reaction, while excessively high temperatures may promote side reactions. 2. Efficient Isolation: After cooling to room temperature, chill the mixture thoroughly in an ice bath for at least 30 minutes before filtration to maximize product recovery. |
| Final Product is Oily or Discolored | 1. Residual Dimethylamine Salts: The dimethylamine by-product can form salts that are difficult to remove. 2. Thermal Degradation: Overheating during solvent removal or reaction can cause discoloration. | 1. Aqueous Workup: If the product is oily, dissolve it in a suitable organic solvent (e.g., ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to remove basic impurities, followed by a brine wash. Dry the organic layer and reconcentrate. 2. Purification: Recrystallization from ethanol is highly effective for removing colored impurities. If that fails, column chromatography (eluting with a hexane/ethyl acetate gradient) will yield a pure, white solid. |
Frequently Asked Questions (FAQs)
Q1: Why is the enaminone pathway preferred for regioselectivity? A1: This pathway offers unambiguous regiochemical control. The 2-bromoacetophenone provides the C5-aryl and C4 carbons of the isoxazole ring, while the DMF-DMA provides the C3 carbon. Hydroxylamine then closes the ring in a defined manner. In contrast, a 1,3-dipolar cycloaddition between 2-bromobenzonitrile oxide and acetylene could theoretically yield both 3-(2-Bromophenyl)isoxazole and 5-(2-Bromophenyl)isoxazole, requiring careful control of conditions to favor one isomer.[4][7]
Q2: What are the key analytical signatures to confirm the final product? A2: For 5-(2-Bromophenyl)isoxazole, you should look for:
-
¹H NMR: Two characteristic doublets in the aromatic region of the isoxazole ring itself, typically between 6.5-7.0 ppm (for H4) and 8.3-8.5 ppm (for H3).[5] The signals for the bromophenyl group will also be present.
-
¹³C NMR: The signal for C5 (attached to the bromophenyl group) will be highly deshielded, often appearing around 168-170 ppm.[5]
-
Mass Spectrometry: The molecular ion peak should show the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).
Q3: Can this reaction be performed under microwave irradiation to speed it up? A3: Yes, both steps are amenable to microwave synthesis. Microwave irradiation can significantly reduce reaction times, often from hours to minutes, by promoting rapid and uniform heating.[8][9] For Step 2, a typical condition might be heating in a sealed microwave vessel at 90-100°C for 5-15 minutes. Optimization would be required.
Q4: What is the primary impurity if the reaction in Step 2 is incomplete? A4: The primary impurity would be the enaminone intermediate, 1-(2-Bromophenyl)-3-(dimethylamino)prop-2-en-1-one. It is significantly more polar than the final isoxazole product and can be easily identified by TLC. Its presence indicates that a longer reaction time or slightly higher temperature is needed for the cyclization step.
Caption: Troubleshooting workflow for product purification and isolation.
References
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. [Link]
-
Organic & Biomolecular Chemistry. (2020). Recent advances in the oxime-participating synthesis of isoxazolines. Royal Society of Chemistry. [Link]
-
Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]
-
Li, J., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2569. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
Afonin, D. N., et al. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3853. [Link]
-
Wikipedia. 1,3-Dipolar cycloaddition. [Link]
-
Reyes-Gutiérrez, P. E., et al. (2021). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances, 11(62), 39339-39346. [Link]
-
ResearchGate. (2021). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Zonouzi, A., et al. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 67(9), o2338. [Link]
-
Zonouzi, A., et al. (2011). (E)-2-Bromobenzaldehyde oxime. National Institutes of Health. [Link]
-
Chinese Chemical Letters. (2005). An Efficient Procedure for Synthesis of Oximes by Grinding. Volume 16, Issue 6, 749-751. [Link]
-
ResearchGate. (2011). (E)-2-Bromobenzaldehyde oxime. [Link]
- Google Patents. (2019). Microwave synthesis method of benzaldehyde oxime compound.
-
ResearchGate. (2021). Synthesis of the brominated isoxazole 5a. [Link]
-
CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Link]
-
ProQuest. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. [Link]
-
ACS Publications. (1971). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 14(10), 963–965. [Link]
-
Asian Journal of Research in Chemistry. (2021). Synthesis of 3-(4'-Bromo phenyl)-5-(aryl substituted) isoxazolines Compounds computational studies and Biological activity. [Link]
-
Wang, L., et al. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(6), 7859-7867. [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. [Link]
-
Der Pharma Chemica. (2013). An Efficient Synthesis And Antibacterial Activity Of Some Novel Isoxazoles, Pyrimidinthiones And Pyrimidinones. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and Antimicrobial Evaluation of Some Novel Isoxazole Derivatives. [Link]
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Technical Support Center: Isoxazole Synthesis Workup & Purification
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing and purifying isoxazole derivatives. The isoxazole core is a valuable scaffold in medicinal chemistry, but its synthesis, particularly via the common 1,3-dipolar cycloaddition pathway, can present significant workup and purification challenges.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-tested insights into troubleshooting common issues, optimizing procedures, and understanding the chemical principles behind each step.
Part 1: Troubleshooting Guide - Common Workup & Purification Issues
This section addresses specific, frequently encountered problems during the workup of isoxazole synthesis reactions. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: After quenching my reaction and adding the extraction solvent, a persistent emulsion has formed that won't separate. How can I break it?
Answer: Emulsion formation is a frequent obstacle, especially when the reaction mixture contains salts, polar solvents, or amphiphilic byproducts.[4][5] The goal is to alter the interfacial tension between the aqueous and organic layers to induce coalescence of the dispersed droplets.
Causality & Solutions:
-
High Salt Concentration: Excessive salts from quenching (e.g., NaCl from bleach quenching) or reagents can increase the viscosity of the aqueous phase.
-
Solution: Add deionized water to dilute the aqueous phase. While counterintuitive, this can sometimes disrupt the emulsion.
-
-
Surfactant-like Byproducts: The reaction may have generated molecules with both polar and non-polar characteristics that stabilize the emulsion.
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Solution 1 (Salting Out): Add a saturated solution of sodium chloride (brine).[6] This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and forcing them into the organic phase.[4][6]
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Solution 2 (pH Adjustment): If you suspect acidic or basic impurities are acting as surfactants, carefully adjust the pH of the aqueous layer away from neutral.[5][6][7] Acidifying with dilute HCl or basifying with dilute NaOH can protonate or deprotonate these species, changing their solubility and breaking the emulsion.[5][7]
-
-
Physical Stabilization: Fine particulate matter can stabilize an emulsion at the interface.
-
Solvent Effects: The choice of extraction solvent can influence emulsion stability.
-
Solution: Add a small amount of a different organic solvent that is miscible with your primary extraction solvent but may help disrupt the interface.[6]
-
-
Mechanical & Physical Methods:
-
Gentle Swirling: Avoid vigorous shaking. Instead, gently swirl the separatory funnel.[7]
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method to force phase separation.[4][5][6][7]
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Let it Sit: Sometimes, simply allowing the mixture to stand undisturbed for an extended period (e.g., an hour or overnight) can lead to separation.[5][7]
-
Question 2: My final product yield is significantly lower than what TLC/LCMS analysis of the crude reaction mixture suggested. Where could my product be going during the workup?
Answer: Product loss during workup is a common and frustrating issue. It typically points to one of three areas: incomplete extraction, degradation of the product, or irreversible adsorption during purification.
Causality & Solutions:
-
Incomplete Extraction: Your isoxazole derivative may have higher water solubility than anticipated, especially if it contains polar functional groups.
-
Solution 1 (Increase Extraction Volume/Frequency): Increase the number of extractions with fresh organic solvent (e.g., from 1 x 50 mL to 3 x 20 mL). Multiple smaller extractions are more efficient than a single large one.
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Solution 2 (Solvent Change): Switch to a more polar extraction solvent, such as ethyl acetate or dichloromethane, if you were initially using a non-polar solvent like hexanes or ether.
-
Solution 3 (Back-Extraction Check): After your primary extraction, acidify the aqueous layer, and perform a "back-extraction" with fresh organic solvent to see if any product was trapped as a salt.
-
-
Product Degradation: The isoxazole ring, particularly the N-O bond, can be sensitive to harsh conditions.[9]
-
Strongly Basic/Acidic Conditions: Exposure to strong bases or acids during quenching or washing can cause ring-opening.[9] Solution: Use milder quenching agents (e.g., saturated sodium bicarbonate instead of NaOH) and ensure washes are performed with dilute, buffered, or neutral solutions.
-
Reductive Conditions: Some quenching agents, like sodium bisulfite or thiosulfate used in excess, could potentially affect sensitive functional groups or the N-O bond under certain conditions. Solution: Use only the stoichiometric amount of quenching agent required.
-
-
Irreversible Adsorption on Silica Gel: Basic nitrogen atoms in the isoxazole ring or other functionalities can bind irreversibly to the acidic silica gel during column chromatography.[10]
-
Solution 1 (Deactivate Silica): Add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system.[9][10] This will occupy the acidic sites on the silica, allowing your basic product to elute properly.
-
Solution 2 (Alternative Stationary Phase): If the problem persists, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica.[9]
-
Question 3: I've isolated my product, but NMR analysis shows it's a mixture of regioisomers that I cannot separate by column chromatography. How can I improve this?
Answer: The formation of regioisomers is a classic challenge in isoxazole synthesis, particularly with unsymmetrical starting materials in both 1,3-dipolar cycloadditions and Claisen condensations.[3][9] While optimizing the reaction conditions for better regioselectivity is the primary goal[3], several post-reaction strategies can be employed.
Causality & Solutions:
-
Similar Polarity: Regioisomers often have very similar polarities, making them co-elute during standard chromatography.[9][10]
-
Solution 1 (Optimize Chromatography): Systematically screen different eluent systems using TLC. Sometimes, switching from a standard hexane/ethyl acetate system to one involving dichloromethane, ether, or even a ternary mixture can provide the necessary separation.[9]
-
Solution 2 (Alternative Techniques): Preparative HPLC or Supercritical Fluid Chromatography (SFC) can offer much higher resolving power for difficult-to-separate isomers.[11]
-
Solution 3 (Recrystallization): If the product is a solid, meticulous experimentation with various solvent systems may lead to the selective crystallization of one regioisomer, leaving the other in the mother liquor.[9][12]
-
-
Chemical Derivatization: This is an advanced technique where you selectively react one isomer, alter its polarity for easy separation, and then cleave the modifying group.
-
Solution: This is highly substrate-dependent but could involve, for example, selectively protecting a functional group that is more sterically accessible on one isomer. This is a less common but powerful strategy for intractable separations.[9]
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader, strategic questions about optimizing isoxazole synthesis workup procedures.
Q1: What are the most common byproducts in a 1,3-dipolar cycloaddition using in situ generated nitrile oxides, and how do I remove them?
A1: The most prevalent byproduct is the furoxan, formed from the dimerization of two nitrile oxide molecules.[10] This side reaction becomes significant if the nitrile oxide is generated faster than it is consumed by the dipolarophile (your alkyne or alkene).
-
Mitigation during Reaction: Add the nitrile oxide precursor (e.g., the hydroximoyl chloride or aldoxime) slowly to the reaction mixture containing the alkyne. This keeps the instantaneous concentration of the nitrile oxide low, favoring the desired cycloaddition over dimerization.[13]
-
Removal during Workup: Furoxans are often less polar than the desired isoxazole product. They can typically be removed using standard silica gel column chromatography. Careful selection of the eluent system is key.
Q2: My isoxazole product is an oil and refuses to crystallize. What techniques can I use for purification?
A2: Purifying a product that "oils out" is a common challenge.[12] If direct crystallization fails, a systematic approach is needed.
-
Confirm Purity: First, ensure the oil is indeed your product and not just a mixture of impurities. Run a high-resolution NMR and LCMS.
-
Remove All Solvents: Ensure all residual solvents from the workup are thoroughly removed under a high vacuum, sometimes with gentle heating.[12]
-
Attempt Trituration: Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, pentane, or diethyl ether). Vigorously stir or sonicate the mixture. The goal is to wash away soluble impurities, hopefully inducing the product to solidify. You may need to scratch the side of the flask with a glass rod to create nucleation sites.[12]
-
Column Chromatography: This is the standard recourse for purifying oils.[12] A carefully optimized gradient elution on silica gel is the most common method.
-
Seeding: If you have even a tiny crystal of the pure compound from a previous attempt, adding it to the oil (a "seed crystal") can initiate crystallization.[12]
Q3: How do I choose the right quenching agent for my reaction?
A3: The choice of quenching agent is dictated by the reagents used to generate the nitrile oxide in situ. The goal is to neutralize reactive species without harming your product.
| Reagent Used for Nitrile Oxide Generation | Common Quenching Agent | Mechanism of Quench |
| NCS or Bleach (NaOCl) | Aq. Sodium Thiosulfate (Na₂S₂O₃) | Reduces the active chlorine species (oxidants). |
| Triethylamine (Et₃N) with Hydroximoyl Chloride | Dilute Aq. HCl or NH₄Cl | Neutralizes the excess base (Et₃N) to form a water-soluble salt. |
| Hypervalent Iodine Reagents (e.g., PIDA) | Aq. Sodium Thiosulfate (Na₂S₂O₃) | Reduces the iodine(III) species.[14] |
Important: Always add the quenching agent slowly and, if possible, at a low temperature (e.g., in an ice bath) to control any exothermic reactions.
Part 3: Experimental Protocols & Visualization
To illustrate the principles discussed, here are a standard and an optimized workup protocol following a typical 1,3-dipolar cycloaddition where the nitrile oxide is generated from an aldoxime using N-chlorosuccinimide (NCS).
Protocol 1: Standard (Problem-Prone) Workup
-
Upon reaction completion (monitored by TLC), pour the reaction mixture directly into a separatory funnel containing 50 mL of water.
-
Add 50 mL of ethyl acetate and shake vigorously.
-
Drain the aqueous layer.
-
Wash the organic layer with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Attempt to purify the residue by column chromatography.
This protocol often leads to emulsions due to vigorous shaking and can result in product loss if the pH is not controlled or if basic products stick to the silica gel.
Protocol 2: Optimized Workup
-
Cool the reaction vessel in an ice-water bath (0 °C).
-
Slowly add a 10% aqueous solution of sodium thiosulfate dropwise until the color of a potassium iodide-starch paper test is no longer positive (indicating complete quenching of the oxidant).
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel. Add ethyl acetate and deionized water.
-
Gently invert the funnel 5-10 times to mix the layers, periodically venting. Do not shake vigorously.
-
Separate the layers. Extract the aqueous layer two more times with smaller portions of ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate to remove any acidic byproducts.
-
Wash the combined organic layers with brine to initiate drying.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an eluent system containing 0.5% triethylamine to prevent streaking and product loss.
Data Comparison: Standard vs. Optimized Workup
The following table presents typical (illustrative) results comparing the two workup procedures for a model reaction.
| Parameter | Standard Workup | Optimized Workup | Rationale for Improvement |
| Observed Issues | Persistent emulsion | Clean phase separation | Controlled quench and gentle mixing prevent emulsion. |
| Workup Time | 2-4 hours (due to emulsion) | ~45 minutes | Efficient phase separation saves significant time. |
| Isolated Yield | 55% | 85% | Minimized degradation and complete extraction. |
| Product Purity (Post-Column) | 90% (with streaking) | >98% | Addition of triethylamine to the eluent improves chromatography. |
Workflow Visualization
The following diagrams illustrate the logical flow of the standard versus the optimized workup procedures.
Caption: A standard, often problematic, workup workflow.
Caption: An optimized workup workflow minimizing common issues.
References
-
Chemistry Steps. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
-
Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
- Al-Mokhtar, M. A., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(1), 1-23.
- Lipka, E., et al. (2017). Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography.
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
- Nanobiomed Letters. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
- M., N. N., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 693.
- Singh, B., & Ullman, E. F. (1967). The Photochemical Rearrangement of 3,5-Diphenylisoxazole. Journal of the American Chemical Society, 89(26), 6911-6916.
- da Silva, A. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(3), 1334-1346.
-
Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
- LaRochelle, R. W. (1972). Synthesis of Nitrile Oxide Curing Agents for Perfluoralkyl s-Triazine Elastomers. DTIC.
- Reddit. (2024, January 28). Question regarding 1,3-dipolar cycloaddition. r/chemhelp.
- Unlock CheMystry. (2025, September 3). 1,3-Dipolar Cycloaddition (Click Chemistry) - Solution Series: Question 8 [Video]. YouTube.
- Belen'kii, L. I. (Ed.). (2002). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.
- ChemArticle. (2021, December 5). 1,3-dipolar cycloaddition reaction- mechanism, example, dipole, click reaction.
- ResearchGate. (2025, August 10). Oxidation of Oximes to Nitrile Oxides with Hypervalent Iodine Reagents.
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
Sources
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- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
dealing with unstable intermediates in isoxazole synthesis
Technical Support Center: Isoxazole Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for isoxazole synthesis. As researchers and drug development professionals, we understand that synthesizing this privileged scaffold can present unique challenges, particularly concerning the management of highly reactive and unstable intermediates. This guide is designed to provide not only solutions but also a deeper understanding of the underlying chemical principles that govern success in your experiments. We will move beyond simple protocols to explore the causality behind common failures and the logic for their remedies.
Frequently Asked Questions (FAQs)
Q1: What is the most common unstable intermediate I need to worry about in isoxazole synthesis?
The most frequently encountered unstable intermediate is the nitrile oxide . It is the key 1,3-dipole in the most versatile and widely used method for isoxazole synthesis: the [3+2] cycloaddition reaction with an alkyne or alkene.[1]
Q2: Why are nitrile oxides so unstable?
Nitrile oxides are highly reactive because of their electronic structure. They are prone to rapid dimerization to form furoxans (1,2,5-oxadiazole-2-oxides), especially at high concentrations.[2] This side reaction is often the primary cause of low yields in isoxazole synthesis.[2]
Q3: What does in situ generation mean, and why is it critical for nitrile oxides?
In situ generation means the intermediate is formed and consumed in the same reaction vessel without being isolated.[3][4] For nitrile oxides, this is the most effective strategy to prevent dimerization.[1][2] By generating the nitrile oxide slowly in the presence of the alkyne (the "dipolarophile"), its concentration is kept low at all times, favoring the desired intermolecular cycloaddition over the undesired dimerization.[2][5]
Q4: My reaction is producing a significant amount of a byproduct that I suspect is a furoxan. What's happening and how do I fix it?
You are observing the classic dimerization of your nitrile oxide intermediate.[2] This indicates that the concentration of the nitrile oxide is too high, allowing it to react with itself faster than it reacts with your alkyne. The solution is to switch to an in situ generation protocol. See our detailed troubleshooting guide below for specific methods.
Q5: My reaction seems to work based on TLC/LC-MS analysis, but my product decomposes during workup or purification. What could be the cause?
The isoxazole ring itself, while generally stable, can be sensitive under certain conditions. The N-O bond is the weakest link and can be cleaved by:
-
Strongly Basic or Acidic Conditions: Avoid harsh pH during aqueous workup.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond, a reaction often used intentionally to convert isoxazoles into β-enaminones.[2][3]
-
Photochemical Conditions: Some isoxazoles are sensitive to UV light and can undergo rearrangement.[2]
-
Certain Transition Metals: Be mindful of residual catalysts from previous steps.[2]
Troubleshooting Guide: From Low Yields to Isomeric Mixtures
Problem 1: Low Yield & Furoxan Byproduct Formation
Root Cause: Uncontrolled generation and subsequent dimerization of the nitrile oxide intermediate. The rate of dimerization is second-order with respect to the nitrile oxide concentration, while the desired cycloaddition is first-order. Therefore, maintaining a low concentration of the intermediate is paramount.
Solution: Controlled In Situ Generation of Nitrile Oxides
The most robust solution is to generate the nitrile oxide from a stable precursor in the presence of the alkyne. Aldoximes are the most common and versatile precursors.[4][6]
Workflow: Diagnosing and Solving Low Yields
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]
- 4. Synthesis of Bicyclic Isoxazoles and Isoxazolines via Intramolecular Nitrile Oxide Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In situ generation of nitrile oxides from copper carbene and tert-butyl nitrite: synthesis of fully substituted isoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
Technical Support Center: Reaction Monitoring for Isoxazole Formation
Welcome to the Technical Support Center for isoxazole synthesis monitoring. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) related to the real-time and offline analysis of isoxazole formation. Accurate reaction monitoring is critical for optimizing yields, minimizing byproduct formation, and ensuring reproducible results.
This resource will delve into the causality behind experimental choices, offering field-proven insights to help you navigate the common challenges associated with monitoring these important heterocyclic syntheses.
Troubleshooting Guide: Common Issues in Isoxazole Reaction Monitoring
This section addresses specific problems you might encounter during your experiments, providing a systematic approach to identifying the root cause and implementing effective solutions.
Issue 1: Inconsistent or Non-Reproducible Reaction Profiles
Question: I'm monitoring my isoxazole synthesis, but the kinetic data is inconsistent between runs, even with the same starting materials. What could be the cause?
Answer: Inconsistent reaction profiles are a common frustration and often point to subtle variations in reaction setup and monitoring practices. Here’s a breakdown of potential causes and solutions:
-
Temperature Fluctuations: Isoxazole formation, particularly 1,3-dipolar cycloadditions involving the in situ generation of nitrile oxides, can be highly sensitive to temperature.[1] Even minor deviations can alter the rate of nitrile oxide formation versus its dimerization to a furoxan byproduct.[1][2]
-
Solution: Employ a stable heating/cooling system (e.g., an oil bath with a temperature controller or a cryostat) and ensure the reaction vessel is uniformly heated or cooled. Monitor the internal reaction temperature, not just the bath temperature.
-
-
Mixing and Agitation: In heterogeneous reactions or when reagents are added portion-wise, inconsistent mixing can lead to localized concentration gradients, affecting reaction rates.
-
Solution: Use a consistent and appropriate stirring speed for the scale and viscosity of your reaction. For slow additions, ensure the addition point is near the vortex of the stirred solution for rapid dispersion.
-
-
Sampling Technique: The way you sample the reaction mixture for offline analysis (e.g., HPLC, GC-MS, TLC) can introduce variability.
-
Solution:
-
Ensure the sample withdrawn is representative of the bulk mixture.
-
Quench the reaction immediately and consistently upon sampling to halt the reaction. A cold, inert solvent or a specific quenching agent can be used.
-
Minimize the time between sampling and analysis.
-
-
-
Atmospheric Control: Some intermediates or reagents may be sensitive to air or moisture.
-
Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of your starting materials or intermediates are known to be sensitive.
-
Issue 2: Difficulty in Distinguishing Isoxazole Product from Starting Materials or Byproducts by TLC
Question: My TLC plates show spots that are very close together or overlapping, making it hard to determine if the reaction is complete. How can I improve the separation?
Answer: Thin-Layer Chromatography (TLC) is a rapid and convenient monitoring tool, but co-elution of spots is a frequent challenge, especially with structurally similar compounds.[1][3][4]
-
Solvent System Optimization: The polarity of the mobile phase is the most critical factor for achieving good separation.[1]
-
Solution: Systematically screen different solvent systems. A common starting point for isoxazoles is a mixture of a nonpolar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate).[5]
-
If spots are too high (high Rf), decrease the polarity of the mobile phase (reduce the proportion of ethyl acetate).
-
If spots are too low (low Rf), increase the polarity.
-
Consider adding a small amount of a third solvent, like dichloromethane or a few drops of acetic acid or triethylamine, to improve separation.[1]
-
-
-
Visualization Techniques: The method used to visualize the spots can enhance differentiation.
-
Solution: Use multiple visualization methods. UV light (254 nm and 365 nm) is a good first choice.[5][6] If compounds are not UV-active or have similar UV absorbance, use a chemical stain (e.g., potassium permanganate, ceric ammonium molybdate) that may react differently with the functional groups present in your starting materials, intermediates, and product.
-
Issue 3: Suspected Product Degradation During Monitoring
Question: My reaction seems to form the desired isoxazole, but then the product concentration decreases over time. What could be causing this instability?
Answer: The isoxazole ring can be labile under certain conditions, leading to degradation.[1] Understanding these sensitivities is key to preserving your product.
-
Harsh Reaction Conditions:
-
Strongly Basic or Acidic Conditions: The N-O bond in the isoxazole ring can be susceptible to cleavage under strongly basic conditions.[1] Similarly, strong acids can promote ring opening or rearrangement.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.[1]
-
High Temperatures: Prolonged exposure to high temperatures can lead to decomposition.[7]
-
Photochemical Conditions: UV irradiation can sometimes cause rearrangement of the isoxazole ring.[1]
-
-
Solutions:
-
Optimize Reaction Time: Monitor the reaction closely to identify the point of maximum product formation and stop the reaction at that time to prevent degradation.[1]
-
Milder Conditions: If degradation is suspected, explore milder reaction conditions, such as lower temperatures or less aggressive reagents.
-
Work-up Procedure: Ensure the work-up procedure neutralizes any harsh reagents and avoids conditions known to degrade the product.
-
Frequently Asked Questions (FAQs)
Choosing the Right Monitoring Technique
Q1: What is the best technique to monitor my isoxazole formation?
A1: The optimal technique depends on several factors, including the reaction type, available equipment, and the level of detail required.
| Technique | Best For | Advantages | Disadvantages |
| TLC | Rapid, qualitative progress checks.[1][3][4][8] | Inexpensive, fast, and easy to implement. | Not quantitative, can have poor resolution.[1] |
| HPLC-UV/MS | Quantitative analysis of reaction kinetics, purity assessment.[9] | Highly sensitive and quantitative, can separate complex mixtures. MS provides mass confirmation.[9] | Requires sample work-up, more time-consuming than TLC, requires specialized equipment. |
| GC-MS | Analysis of volatile and thermally stable isoxazoles and intermediates.[10] | Excellent separation for volatile compounds, provides structural information from mass fragmentation. | Not suitable for non-volatile or thermally labile compounds; may require derivatization.[11] |
| In-situ NMR | Mechanistic studies and real-time quantitative analysis without sampling.[12][13] | Non-invasive, provides rich structural information on all components simultaneously, allows for kinetic analysis.[12][14] | Lower sensitivity than chromatographic methods, requires deuterated solvents (though not always), expensive equipment. |
| In-situ FTIR | Tracking changes in specific functional groups in real-time.[15] | Non-invasive, provides real-time data on functional group conversion (e.g., disappearance of alkyne C≡C stretch). | Can be difficult to interpret in complex mixtures due to overlapping peaks, quantification can be challenging.[15] |
Workflow for Selecting a Monitoring Technique
Caption: Decision tree for selecting a monitoring technique.
Troubleshooting HPLC Analysis
Q2: I'm seeing peak tailing and baseline drift in my HPLC chromatogram when analyzing my isoxazole reaction. What should I do?
A2: These are common HPLC issues that can often be resolved with systematic troubleshooting.[16][17][18]
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system.
-
Check for Active Sites: Unreacted silanol groups on the silica-based column can interact with basic nitrogen atoms in the isoxazole ring. Use a column with low silanol activity or add a competing base (e.g., triethylamine) to the mobile phase.[19]
-
pH of Mobile Phase: Ensure the pH of your mobile phase is appropriate for your analyte's pKa to maintain a consistent ionization state.
-
Column Overload: Injecting too much sample can cause peak tailing. Try diluting your sample.
-
System Voids: A void at the head of the column can cause peak shape distortion. Consider replacing the column.[16]
-
-
Baseline Drift: A drifting baseline can be caused by several factors.[16][20]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis.[16] This is especially important for gradient elution.
-
Mobile Phase Issues: Poorly mixed mobile phase, degradation of a mobile phase component, or contamination can cause drift.[16][17] Prepare fresh mobile phase daily and ensure it is thoroughly degassed.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature.[16]
-
Detector Lamp: An aging detector lamp can cause baseline instability.[16]
-
Optimizing In-situ Monitoring
Q3: When using in-situ NMR to monitor my reaction, the peaks are broad and distorted. How can I improve the spectral quality?
A3: Spectral quality is paramount for accurate in-situ NMR monitoring.[13][21]
-
Shimming: As the reaction progresses, changes in the sample's composition and temperature can affect the magnetic field homogeneity.
-
Solution: Perform shimming before starting the acquisition and consider periodic re-shimming if the reaction is long.[21]
-
-
Sample Mixing: In an NMR tube, proper mixing is crucial to avoid concentration and temperature gradients.
-
Solution: Use a specialized NMR tube with a capillary for bubbling a gentle stream of inert gas, or a tube designed for stirring if your probe allows it.
-
-
Acquisition Parameters: For kinetic analysis, acquisition time is a key parameter.
Experimental Protocols
Protocol 1: General Procedure for Offline Monitoring by HPLC-UV
This protocol outlines a general method for monitoring an isoxazole synthesis reaction using HPLC-UV.
-
Reaction Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture using a syringe.
-
Immediately quench the aliquot in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) in a pre-labeled autosampler vial. The solvent should stop the reaction and solubilize all components.
-
Vortex the vial to ensure homogeneity.
-
-
HPLC Method:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid for better peak shape, is typical.[19][9]
-
Example Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detector set at a wavelength where the product and starting materials have significant absorbance (e.g., 254 nm, or determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material(s) and the isoxazole product at each time point.
-
Plot the concentration (or peak area) of the product versus time to generate a reaction profile.
-
Protocol 2: In-situ Monitoring by ¹H NMR Spectroscopy
This protocol provides a framework for setting up a real-time reaction monitoring experiment using NMR.[13]
-
Sample Preparation:
-
In an NMR tube, dissolve the limiting reagent and any internal standard in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Ensure all components are fully dissolved.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the desired reaction temperature.
-
Lock onto the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.
-
Acquire a reference spectrum (t=0) before initiating the reaction.
-
-
Reaction Initiation and Monitoring:
-
Remove the tube, quickly inject the second reagent to start the reaction, mix thoroughly but gently (e.g., by inversion), and re-insert the tube into the spectrometer.
-
Set up a series of 1D ¹H NMR experiments to be acquired automatically at regular time intervals (e.g., every 5 minutes).[13][21] Use a minimal number of scans (e.g., ns=1 or 4) to ensure each spectrum is a rapid snapshot of the reaction.[13]
-
-
Data Analysis:
-
Process the series of spectra.
-
Identify characteristic, well-resolved peaks for the starting material, product, and internal standard.
-
Integrate these peaks in each spectrum and normalize to the internal standard.
-
Plot the relative concentrations of reactants and products over time to determine the reaction kinetics.[14]
-
References
-
SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Kallman, N. J., Cole, K. P., Koenig, T. M., Buser, J. Y., McFarland, A. D., McNulty, L. M., & Mitchell, D. (n.d.). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Magritek. (n.d.). Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy: Reaction Mechanism of Benzoxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2018). Isoxazole Derivatives of Alpha-pinene Isomers: Synthesis, Crystal Structure, Spectroscopic Characterization (FT-IR/NMR/GC-MS) and DFT Studies. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
Yaichkov, I. K. (2023). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Retrieved from [Link]
-
Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]
-
Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Retrieved from [Link]
-
Zanco Journal of Medical Sciences. (2019). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Retrieved from [Link]
-
Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Retrieved from [Link]
-
LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of the synthesized compound 3g. Retrieved from [Link]
-
PubMed Central. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Retrieved from [Link]
-
Pharmaceutical Technology. (2012). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. Retrieved from [Link]
-
Innoscience Research. (2023). Construction of Isoxazole ring: An Overview. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
MDPI. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]
-
LCGC International. (2023). The Secrets of Optimizing GC-MS Methods. Retrieved from [Link]
-
ACS Omega. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
Sources
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- 9. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
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avoiding over-bromination in phenylisoxazole synthesis
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the selective bromination of phenylisoxazole scaffolds. Over-bromination is a common and frustrating side reaction that can significantly impact yield and purification efficiency. This document provides in-depth, experience-driven answers and troubleshooting protocols to achieve clean, selective mono-bromination.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is the bromination of phenylisoxazoles a critical reaction in drug development?
The phenylisoxazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous therapeutic agents, including the COX-2 inhibitor Valdecoxib and various xanthine oxidase inhibitors.[1][2][3] Bromination serves as a crucial synthetic handle, introducing a versatile functional group that enables further molecular diversification through cross-coupling reactions (e.g., Suzuki, Sonogashira), aminations, or the formation of organometallic reagents.[2] This allows for the rapid generation of analog libraries to explore structure-activity relationships (SAR) during lead optimization.
Q2: Where does electrophilic bromination typically occur on the phenylisoxazole scaffold?
The site of electrophilic substitution depends on the existing substituents and reaction conditions. However, for many 3-phenyl- or 5-phenylisoxazole systems, the C4 position of the isoxazole ring is the most common site for electrophilic attack, including bromination.[3][4] This is due to the electronic nature of the isoxazole heterocycle, where the C4 position is most susceptible to electrophilic aromatic substitution (SEAr).[4][5] While substitution on the appended phenyl ring is possible, direct bromination of the heterocyclic core is a synthetically valuable transformation.
Q3: What chemical principles lead to over-bromination in this reaction?
Over-bromination is a consequence of the high reactivity of many heterocyclic systems towards electrophilic substitution.[6] The primary causes are:
-
Highly Reactive Brominating Agents: Potent agents like molecular bromine (Br₂) generate a high concentration of the electrophilic bromine species, leading to rapid and often uncontrollable secondary reactions.[7][8]
-
Insufficient Deactivation: The introduction of the first bromine atom deactivates the ring towards further substitution, but this deactivation may not be sufficient to prevent a second bromination event, especially under harsh conditions or with highly activated starting materials.
-
Reaction Kinetics: If the rate of the second bromination is competitive with the first, a mixture of mono- and di-brominated products is inevitable.[7]
Part 2: Troubleshooting Guide: Controlling Over-bromination
Primary Issue: Detection of Di-brominated or Poly-brominated Species in the Reaction Crude
This is the most common challenge reported by users. The presence of these byproducts complicates downstream processing, necessitates challenging chromatographic purification, and lowers the overall yield of the desired mono-brominated product.
Analysis of the Root Cause: The Reagent-Substrate Reactivity Mismatch
The core of the problem lies in using a brominating agent whose reactivity is too high for the specific phenylisoxazole substrate. Molecular bromine (Br₂), while inexpensive, is a very strong electrophile that often leads to a "feeding frenzy," as described in the context of similar reactive systems.[7] To achieve selectivity, the goal is to modulate the electrophilicity of the bromine source and precisely control its availability throughout the reaction.
Below is a logical workflow to diagnose and solve the issue of over-bromination.
Caption: Troubleshooting workflow for over-bromination.
Solution 1: Strategic Selection of the Brominating Agent
The most effective way to prevent over-bromination is to switch from highly reactive agents like Br₂ to a milder, more controllable solid source.[6] N-Bromosuccinimide (NBS) is the industry standard for this purpose.[9][10] NBS provides a low, steady concentration of electrophilic bromine, ensuring the reaction proceeds smoothly and selectively.
Table 1: Comparison of Common Brominating Agents
| Feature | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) |
|---|---|---|---|
| Physical State | Corrosive, volatile liquid | Crystalline solid | Crystalline solid |
| Reactivity | Very High | Moderate, Controlled | High, but often more selective than Br₂ |
| Selectivity | Low (prone to over-bromination) | High (excellent for mono-bromination) | Good to High |
| Handling Safety | High risk (toxic, corrosive) | Moderate (irritant, handle in fume hood) | Moderate (irritant) |
| Byproduct | HBr (corrosive gas) | Succinimide (often insoluble, easily filtered) | 5,5-Dimethylhydantoin |
| Typical Use Case | Bulk bromination of deactivated systems | Selective allylic, benzylic, and heterocyclic bromination[9][11] | Alternative to NBS, sometimes prevents ring bromination[7] |
Solution 2: Rigorous Optimization of Reaction Conditions
Even with a milder reagent like NBS, fine-tuning the reaction parameters is essential for success.
-
Temperature Control: Lowering the reaction temperature is a powerful tool to enhance selectivity. By reducing the kinetic energy of the system, you disfavor the higher activation energy pathway of the second bromination. For sensitive substrates, conducting the reaction between -78 °C and 0 °C is highly recommended.[6]
-
Stoichiometric Precision: Over-bromination is often a simple consequence of using excess brominating agent. Use precisely 1.0 equivalent of NBS. In some cases, starting with slightly less (e.g., 0.95 eq.) and monitoring for completion can ensure no excess reagent is available for a second attack.
-
Solvent Choice: The solvent can influence the reactivity of the brominating agent. Halogenated solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are common and effective.[12][13] Acetonitrile can also be used. The byproduct of NBS, succinimide, is often insoluble in non-polar solvents like CCl₄, which can simplify filtration, though CCl₄ is now avoided for environmental reasons.[13]
Detailed Protocol: Selective Mono-bromination of 3,5-Disubstituted Isoxazole using NBS
This protocol provides a robust starting point for achieving selective C4-bromination.
1. Preparation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the substituted phenylisoxazole (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂, 10 mL).
-
Stir the solution under a positive pressure of nitrogen.
2. Cooling:
-
Cool the reaction vessel to 0 °C using an ice-water bath. For highly activated substrates, a dry ice/acetone bath (-78 °C) may be necessary.
3. Reagent Addition:
-
In a separate flask, weigh out N-Bromosuccinimide (NBS) (1.0 mmol, 1.0 eq.).
-
Add the solid NBS to the cooled isoxazole solution in small portions over 15-20 minutes. Rationale: Portion-wise or slow addition maintains a low instantaneous concentration of the brominating agent, which is key to selectivity.
4. Reaction Monitoring:
-
Allow the reaction mixture to stir at the controlled temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes, comparing against the starting material.
-
The reaction is typically complete within 1-4 hours.
5. Quenching and Work-up:
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 10 mL) to consume any residual bromine.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 15 mL).
6. Purification:
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to yield the pure 4-bromo-phenylisoxazole derivative.
Mechanism: Electrophilic Attack and the Origin of Over-bromination
The following diagram illustrates the electrophilic substitution mechanism at the C4 position and how a second bromination can occur if not properly controlled.
Caption: Mechanism of mono- vs. over-bromination.
Solution 3: Advanced Strategies for Ultimate Control
For particularly challenging substrates or for process scale-up, more advanced techniques can be employed.
-
Slow-Addition/Syringe Pump: Instead of adding NBS as a solid, it can be dissolved in a suitable solvent (like DMF or acetonitrile) and added dropwise via a syringe pump over several hours. This provides superior control over the reagent concentration.
-
Continuous Flow Chemistry: Generating the brominating agent in-situ and immediately mixing it with the substrate in a microreactor offers unparalleled control over reaction time, temperature, and stoichiometry. This approach is safer, highly efficient, and virtually eliminates the formation of over-brominated byproducts by ensuring the desired product is removed from the reaction zone before it can react again.[14]
References
- Benchchem. (n.d.). Synthesis of 5-Phenylisoxazole-3-carboxylic Acid.
-
Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal, 31(e202501589). Retrieved from [Link]
-
Zappalà, M., et al. (2010). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 45(5), 2119-2126. Retrieved from [Link]
-
Ghorai, P., & Mandal, D. (2022). Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. RSC Advances, 12(16), 9965-9969. Retrieved from [Link]
-
Katritzky, A. R., et al. (1975). The Kinetics and Mechanism of the Electrophilic Substitution of Heteroaromatic Compounds. Part XLVII. Nitration of Phenylisoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (14), 1627-1631. Retrieved from [Link]
-
Li, J., et al. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0312015. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]
-
Ohki, H., & Yamaguchi, J. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. Retrieved from [Link]
-
MDPI. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
- Benchchem. (n.d.). Overcoming over-bromination in pyrrole synthesis.
-
Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647. Retrieved from [Link]
-
Yakan, H., et al. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-538. Retrieved from [Link]
-
Reddit. (2024). Bromination Solvent Alternative? r/AdvancedOrganic. Retrieved from [Link]
-
ResearchGate. (2025). N-bromosuccinimide (NBS)-promoted, threecomponent synthesis of a,b-unsaturated isoxazol-5(4H)- ones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Isoxazoles via Electrophilic Cyclization. Retrieved from [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
-
Scientific Update. (2022). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from [Link]
-
Journal of ISAS. (2024). Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Retrieved from [Link]
-
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-
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-
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-
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-
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-
Van Steijvoort, C., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2132. Retrieved from [Link]
-
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Technical Support Center: Strategies to Improve the Purity of 5-(2-Bromophenyl)isoxazole
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven strategies and troubleshooting advice for the purification of 5-(2-Bromophenyl)isoxazole. Achieving high purity is critical for accurate biological screening, subsequent synthetic steps, and regulatory compliance. This document offers in-depth, field-proven insights into overcoming common purification challenges.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale for each step.
Q1: My final product is a persistent oil or waxy solid and fails to crystallize, even after solvent removal. What's causing this and how can I fix it?
A1: This is a common issue often caused by the presence of residual solvents or low-level impurities that inhibit the formation of a stable crystal lattice.
-
Probable Cause 1: Residual Solvent: Even high-vacuum drying can fail to remove high-boiling point solvents like DMSO or DMF, which are sometimes used in isoxazole synthesis. These solvents act as impurities, disrupting crystallization.
-
Probable Cause 2: Presence of Regioisomers: The synthesis of 5-substituted isoxazoles can sometimes yield the 3-substituted or 4-substituted regioisomer as a byproduct.[1] These isomers often have very similar polarities and physical properties, leading to an eutectic-like mixture that is difficult to crystallize.
-
Probable Cause 3: Unreacted Starting Materials: Precursors such as 2-bromochalcones or other α,β-unsaturated ketones can remain, plasticizing the final product.
Strategic Solutions:
-
Azeotropic Removal of Solvents: If a high-boiling solvent is suspected, dissolve the crude product in a volatile solvent like dichloromethane (DCM) or toluene and re-concentrate it under reduced pressure. Repeating this process 2-3 times can help azeotropically remove the stubborn solvent.
-
Column Chromatography: This is the most effective method for removing both starting materials and regioisomers.[1][2] Due to the non-polar nature of the bromophenyl group, a normal-phase silica gel column is recommended.[3]
-
Inducing Crystallization: After chromatographic purification, dissolve the purified oil in a minimal amount of a hot, relatively non-polar solvent (e.g., heptane, cyclohexane, or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then transfer to a 0-4°C refrigerator.[4] If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.
Q2: My NMR and TLC analysis clearly shows unreacted 2-bromobenzaldehyde or the corresponding chalcone. How do I remove these efficiently?
A2: The presence of starting materials indicates an incomplete reaction or inefficient initial work-up. These impurities must be removed to prevent interference in subsequent reactions or assays.
-
Causality: The starting aldehyde is significantly more polar than the target isoxazole, while the chalcone intermediate is closer in polarity but still distinct. Their removal requires exploiting these polarity differences.
Strategic Solutions:
-
Optimized Work-up: Before attempting chromatography, perform a liquid-liquid extraction. An aqueous wash with a saturated sodium bisulfite (NaHSO₃) solution can help remove residual aldehyde by forming a water-soluble adduct. A subsequent wash with saturated sodium bicarbonate (NaHCO₃) will neutralize any residual acid, and a final brine wash helps remove water from the organic layer.[4]
-
Targeted Column Chromatography: Flash column chromatography is the definitive method here.[3] The less polar 5-(2-Bromophenyl)isoxazole will elute before the more polar aldehyde and typically before the chalcone in a non-polar solvent system. Careful monitoring of fractions by TLC is crucial for clean separation.[1]
Q3: The isolated product has a persistent yellow or brownish tint. What causes this discoloration and how can it be removed?
A3: A persistent color often suggests the presence of residual bromine from the synthesis of precursors or the formation of colored, conjugated byproducts.[4]
Strategic Solutions:
-
Quenching: During the work-up of any preceding bromination step, ensure complete quenching of excess bromine. This is typically done by washing the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the reddish-brown color disappears entirely.[4]
-
Activated Carbon Treatment: Dissolve the crude, colored product in a suitable organic solvent (e.g., ethyl acetate or DCM). Add a small amount (typically 1-2% by weight) of activated carbon and stir the suspension for 15-30 minutes at room temperature. The colored impurities will adsorb onto the carbon surface. Remove the carbon by filtering the mixture through a pad of Celite®.[4]
-
Recrystallization: This is often highly effective for removing colored impurities. The impurity is either left in the mother liquor or is present in a low enough concentration that it does not co-crystallize with the desired product. Slow cooling is key to forming pure crystals.[4]
Frequently Asked Questions (FAQs)
What is the most robust purification strategy for achieving >99% purity of 5-(2-Bromophenyl)isoxazole?
A multi-step approach is typically the most robust:
-
Optimized Aqueous Work-up: Begin with quenching and washing steps as described previously to remove bulk impurities.[4]
-
Flash Column Chromatography: Use silica gel with a gradient elution, starting with a non-polar solvent system (e.g., 100% hexanes) and gradually increasing the polarity (e.g., to 5-10% ethyl acetate in hexanes). This will separate the target compound from both more polar and less polar impurities.[3]
-
Recrystallization: Take the pooled, clean fractions from chromatography, concentrate them, and recrystallize the resulting solid from a suitable solvent system to remove any final traces of impurities and achieve high crystalline purity.[1][5]
How can I confirm the purity and identity of my final product?
A combination of analytical techniques is essential for unambiguous confirmation:
-
¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure. Look for the characteristic signals of the isoxazole and bromophenyl rings and the absence of impurity peaks.[2][6]
-
HPLC/UPLC: The primary method for quantitative purity assessment. A pure sample should show a single major peak.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[6]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid.
What are the most common byproducts to anticipate in the synthesis of 5-(2-Bromophenyl)isoxazole?
The most common byproducts depend on the synthetic route, but often include:
-
Regioisomers: Particularly the 3-(2-Bromophenyl)isoxazole isomer, if the synthesis is not fully regioselective.[1]
-
Unreacted Starting Materials: Such as 2-bromobenzaldehyde, the corresponding chalcone, or hydroxylamine.
-
Furoxans: These can form as byproducts during the synthesis of isoxazoles.[1]
-
Dibrominated Species: If the bromination of the starting phenyl ring was not well-controlled, dibrominated analogs could be present.[7]
Visualizations & Workflows
General Purification Workflow
The following diagram outlines a standard, robust workflow for purifying crude 5-(2-Bromophenyl)isoxazole.
Caption: A typical experimental workflow for the work-up and purification of 5-(2-Bromophenyl)isoxazole.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common purification issues.
Caption: A decision tree for troubleshooting common purity issues with 5-(2-Bromophenyl)isoxazole.
Experimental Protocols & Data
Protocol 1: Flash Column Chromatography
This protocol is designed to separate 5-(2-Bromophenyl)isoxazole from polar and non-polar impurities.[3]
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is an Rf value of 0.25-0.35 for the target compound.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexanes). Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. For better resolution, it is often preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading).
-
Elution: Begin elution with the non-polar solvent. Collect fractions and monitor them by TLC. Gradually increase the solvent polarity by adding small increments of a more polar solvent like ethyl acetate.
-
Fraction Pooling: Once the desired product begins to elute, collect all fractions containing the pure compound. Combine these fractions and remove the solvent under reduced pressure.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately non-polar compounds.[3] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate Gradient (0% to 10% Ethyl Acetate) | Provides good separation for bromo-aromatic compounds from common synthetic impurities.[7] |
| TLC Visualization | UV light (254 nm) | The aromatic rings will absorb UV light, appearing as dark spots. |
| Silica to Compound Ratio | 50:1 to 100:1 (w/w) | A higher ratio provides better separation for difficult mixtures. |
Protocol 2: Recrystallization
This protocol is for the final purification of the solid product obtained after chromatography or if the crude product is already substantially pure.[1][5]
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common systems for isoxazoles include ethanol, isopropanol, or hexanes/ethyl acetate.
-
Dissolution: Place the solid in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a quick filtration of the hot solution.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
References
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- PMC - NIH. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273300/]
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- CDN. Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [URL: https://cdn.vanderbilt.edu/vu-wp0/wp-content/uploads/sites/278/2024/01/10185906/Alek-Grady-Synthetic-Formal-Report-2.pdf]
- Supporting Information. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob00843a/unauth#!divAbstract]
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- MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. [URL: https://www.mdpi.com/1420-3049/18/11/13646]
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Sources
Validation & Comparative
A Comparative Guide to Validating the Bioactivity of 5-(2-Bromophenyl)isoxazole as a Putative PIM1 Kinase Inhibitor
This guide provides an in-depth, objective comparison of experimental methodologies for validating the bioactivity of the novel compound 5-(2-Bromophenyl)isoxazole. The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide range of pharmacologically active agents demonstrating anticancer, anti-inflammatory, and antibacterial properties.[1][2] Specifically, this document will focus on its putative role as an inhibitor of Proviral Integration site for Moloney murine leukemia virus (PIM1) kinase, a key oncogenic protein.[3]
We will compare the performance of 5-(2-Bromophenyl)isoxazole with a known, potent pan-PIM kinase inhibitor, AZD1208, providing the experimental frameworks necessary for a rigorous evaluation.[4] The protocols and insights herein are designed for researchers, scientists, and drug development professionals to establish a self-validating system for compound assessment.
Rationale and Comparative Compound Selection
The isoxazole ring is a privileged structure in drug discovery, and its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer effects through mechanisms like apoptosis induction and protein kinase inhibition.[5][6][7] The PIM kinase family, particularly PIM1, is a constitutively active serine/threonine kinase often overexpressed in various cancers. Its role in promoting cell proliferation and inhibiting apoptosis makes it a prime therapeutic target.[3][8]
Compound of Interest:
-
5-(2-Bromophenyl)isoxazole: A synthetic isoxazole derivative. The presence of a bromine group can enhance binding affinity and modulate pharmacokinetic properties.[1] Its potential as a PIM1 inhibitor is the central hypothesis of this guide.
Comparator Compound:
-
AZD1208: A well-characterized, potent, and orally bioavailable pan-PIM kinase inhibitor with reported IC50 values of 0.4 nM, 5 nM, and 1.9 nM for PIM1, PIM2, and PIM3, respectively.[4] It serves as a high-potency benchmark for our validation assays.
Comparative Bioactivity Profile (Illustrative Data)
The following table presents hypothetical, yet realistic, quantitative data to illustrate the expected outcomes from the validation workflow. This data serves as a framework for comparing the novel compound against the established inhibitor.
| Parameter | 5-(2-Bromophenyl)isoxazole | AZD1208 (Reference) | Rationale for Comparison |
| PIM1 Kinase Inhibition (IC50) | 85 nM | 0.4 nM | Measures direct, cell-free inhibition of the primary target enzyme. A lower value indicates higher potency. |
| Cell Viability (IC50, K562 cells) | 1.2 µM | 0.15 µM | Assesses cytotoxic/cytostatic effect on a PIM1-dependent cancer cell line.[8] |
| Apoptosis Induction (% Annexin V+) | 45% at 2 µM | 68% at 0.3 µM | Quantifies the compound's ability to trigger programmed cell death, a key anticancer mechanism.[9][10] |
Experimental Validation Workflow
A robust validation strategy proceeds from direct target engagement to cellular effects. This ensures that the observed cellular phenotype is a direct consequence of the intended mechanism of action.
Caption: A three-phase workflow for validating a novel kinase inhibitor.
Detailed Experimental Protocols
The following protocols are foundational for anticancer drug screening and provide a system for rigorous validation.[11][12][13]
Protocol 1: In Vitro PIM1 Kinase Inhibition Assay
Expertise & Causality: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified PIM1 kinase in a cell-free environment. This is the most direct test of target engagement, isolating the interaction from cellular complexities like membrane permeability or off-target effects. An ADP-Glo™ or similar luminescence-based assay is preferred for its high sensitivity and scalability.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare ATP and a suitable peptide substrate (e.g., PIMtide) in this buffer.
-
Compound Dilution: Perform a serial dilution of 5-(2-Bromophenyl)isoxazole and AZD1208 (e.g., from 100 µM to 1 pM) in DMSO, then dilute into the reaction buffer. Include a DMSO-only vehicle control.
-
Kinase Reaction: In a 384-well plate, add 5 µL of recombinant PIM1 kinase, 2.5 µL of the compound dilution, and incubate for 10 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add 2.5 µL of the ATP/substrate mix to start the kinase reaction. Incubate for 60 minutes at 30°C.
-
Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Reading: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Read the luminescence on a plate reader.
-
Data Analysis: Convert luminescence to % inhibition relative to the vehicle control. Plot % inhibition against compound concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Cell Viability MTT Assay
Expertise & Causality: This assay assesses the overall effect of the compound on cell proliferation and viability.[9] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by metabolically active cells provides a quantitative measure of cell health.[14] Choosing a cell line known for PIM1 overexpression (e.g., K562 leukemia cells) links the viability readout to the intended target.
Methodology:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of 5-(2-Bromophenyl)isoxazole and AZD1208 for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for formazan crystal formation.
-
Crystal Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting viability against concentration.
Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
Expertise & Causality: This flow cytometry-based assay provides definitive evidence of apoptosis induction.[10][15][16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic or necrotic cells.[9] This dual staining allows for precise quantification of the apoptotic cell population.
Methodology:
-
Cell Treatment: Treat K562 cells with each compound at 1x and 2x their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. Viable cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be positive for both stains.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Mechanistic Pathway Analysis
PIM1 kinase exerts its pro-survival effects by phosphorylating and inactivating pro-apoptotic proteins like BAD and by promoting protein synthesis through targets like 4E-BP1. A successful inhibitor should reverse these effects.
Caption: Simplified PIM1 signaling pathways targeted by 5-(2-Bromophenyl)isoxazole.
Validation via Western Blot: To confirm the on-target effect of 5-(2-Bromophenyl)isoxazole in a cellular context, Western blot analysis should be performed on lysates from treated cells. A decrease in the phosphorylation of BAD (at Ser112) and 4E-BP1 (at Thr37/46) following treatment would provide strong evidence that the compound is engaging and inhibiting PIM1 kinase activity within the cell, leading to the observed apoptotic phenotype.
References
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Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). European Journal of Medicinal Chemistry. [Link]
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Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. (2022). Molecules. [Link]
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In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology. [Link]
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A Researcher's Guide to Bromophenylisoxazole Isomers: A Comparative Analysis
In the landscape of medicinal chemistry and drug development, the spatial arrangement of atoms within a molecule is not a trivial detail; it is often the very factor that dictates biological activity, metabolic stability, and overall therapeutic potential. Positional isomers—compounds sharing the same molecular formula but differing in the position of substituents—can exhibit dramatically different pharmacological profiles. This guide provides an in-depth comparative analysis of bromophenylisoxazole isomers, offering researchers, scientists, and drug development professionals a framework for their synthesis, differentiation, and characterization.
The isoxazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with specific biological targets. When combined with a bromophenyl substituent, the resulting isomers present a classic challenge: how does the position of the bromine atom on the phenyl ring and the attachment point of the phenyl ring to the isoxazole moiety influence the molecule's overall properties? This guide will explore this question through detailed experimental protocols and comparative data analysis.
Synthesis and Isomer Control
The generation of specific bromophenylisoxazole isomers is most commonly achieved via a [3+2] cycloaddition reaction.[3] The primary strategy involves the reaction of a substituted benzaldoxime with an alkyne. The regioselectivity of this reaction—determining whether the 3- or 5-substituted isoxazole is formed—is a critical consideration for the synthetic chemist.
A common route involves the in-situ generation of a nitrile oxide from a bromobenzaldoxime, which then reacts with an alkyne. For example, to synthesize a 3-(bromophenyl)-5-substituted isoxazole, one would start with a bromobenzaldehyde to form the corresponding aldoxime.
Illustrative Synthetic Workflow
Caption: General workflow for the synthesis of 3-(bromophenyl)isoxazole derivatives.
Control over the final position of the bromine atom (ortho, meta, or para) is determined by the choice of the starting bromobenzaldehyde. Isolating the desired isomer from potential side products often requires careful chromatographic purification.
Isomer Separation and Purification: An HPLC Protocol
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for separating positional isomers. The subtle differences in polarity and shape between bromophenylisoxazole isomers can be exploited to achieve baseline separation. Phenyl-based stationary phases are often effective due to π-π interactions between the column and the aromatic rings of the analytes.[4]
Protocol: Reverse-Phase HPLC for Isomer Separation
-
System Preparation:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Dissolve the crude mixture of isomers in a minimal amount of Acetonitrile/Water (50:50) to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Run:
-
Equilibrate the column with 70% Mobile Phase A and 30% Mobile Phase B for at least 15 minutes.
-
Inject 10 µL of the prepared sample.
-
Run a linear gradient:
-
0-20 min: 30% to 90% Mobile Phase B.
-
20-25 min: Hold at 90% Mobile Phase B.
-
25-26 min: Return to 30% Mobile Phase B.
-
26-35 min: Re-equilibrate at 30% Mobile Phase B.
-
-
-
Data Analysis:
-
Identify peaks corresponding to different isomers based on their retention times. Generally, less polar isomers (e.g., para-substituted) may elute later than more polar isomers (e.g., ortho-substituted) in reverse-phase chromatography.
-
Spectroscopic Characterization: Distinguishing Isomers
Once isolated, unambiguous identification of each isomer is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose. The electronic environment of each proton and carbon atom is unique to a specific isomer, resulting in distinct chemical shifts.
Comparative NMR Data
The key differentiators in ¹H NMR are the chemical shifts and coupling patterns of the protons on the phenyl ring and the single proton on the isoxazole ring. For ¹³C NMR, the chemical shifts of the carbon atoms directly bonded to nitrogen or bromine are particularly informative.[5][6]
Let's consider a hypothetical comparison between 3-(4-bromophenyl)isoxazole and 5-(4-bromophenyl)isoxazole.
| Parameter | 3-(4-bromophenyl)isoxazole (Illustrative) | 5-(4-bromophenyl)isoxazole (Illustrative) | Rationale for Difference |
| Isoxazole H (δ, ppm) | ~6.8 | ~6.5 | The proton at the C5 position (in the 3-substituted isomer) is adjacent to oxygen, leading to a different electronic environment compared to the proton at the C4 position (in the 5-substituted isomer). |
| Phenyl H (ortho to Isoxazole) | ~7.8 (d) | ~7.9 (d) | The proximity and electronic nature of the isoxazole N vs. O atoms relative to the phenyl ring subtly alter the shielding of adjacent protons. |
| Phenyl H (ortho to Br) | ~7.6 (d) | ~7.6 (d) | The environment relative to the bromine atom is similar in both isomers. |
| Isoxazole C3 (δ, ppm) | ~162 | ~158 | In the 3-substituted isomer, this carbon is part of the C=N bond and attached to the phenyl ring, significantly affecting its chemical shift. |
| Isoxazole C5 (δ, ppm) | ~102 | ~170 | In the 5-substituted isomer, this carbon is attached to the phenyl ring, leading to a downfield shift compared to its position in the 3-substituted isomer. |
| Phenyl C (ipso-Isoxazole) | ~128 | ~126 | The different point of attachment on the isoxazole ring (C3 vs. C5) influences the electronic effect on the ipso-carbon of the phenyl ring. |
Note: These are illustrative values based on known principles of NMR spectroscopy. Actual values must be determined experimentally.
Advanced NMR Techniques: For particularly challenging cases, advanced techniques like ¹³C{¹⁴N} solid-state NMR can be employed. These experiments act as an "attached nitrogen test," definitively identifying carbon atoms covalently bonded to nitrogen, which can be instrumental in distinguishing heterocyclic isomers.[6]
Physicochemical and Biological Properties: The Impact of Isomerism
The position of the bromine atom and the connectivity of the rings directly influence key physicochemical properties that govern a molecule's behavior in a biological system. These properties, in turn, dictate the structure-activity relationship (SAR).[7][8][9]
Comparative Physicochemical Properties (Illustrative Data)
| Isomer (Hypothetical) | Melting Point (°C) | LogP (Calculated) | Aqueous Solubility (µg/mL) | Implication for Drug Development |
| 3-(2-bromophenyl)isoxazole | 85-88 | 3.1 | 25 | The ortho-bromo group can induce steric hindrance, potentially affecting crystal packing (lower melting point) and receptor binding. |
| 3-(3-bromophenyl)isoxazole | 110-113 | 3.4 | 15 | The meta-position offers a different electronic and steric profile, which can alter binding affinity and metabolic stability. |
| 3-(4-bromophenyl)isoxazole | 145-148 | 3.4 | 12 | The para-position often results in a more linear, symmetric molecule, which can lead to stronger crystal lattice interactions (higher melting point) and potentially different receptor interactions. |
| 5-(4-bromophenyl)isoxazole | 160-163 | 3.5 | 10 | Changing the isoxazole connection point from C3 to C5 dramatically alters the molecule's overall geometry and dipole moment, impacting all properties. |
Structure-Activity Relationship (SAR)
The variation in isomeric structure leads to distinct interactions with biological targets. A change from a para to a meta bromo-substituent, for example, can shift the molecule's position within a receptor's binding pocket, potentially moving it from an optimal to a suboptimal orientation for activity.
Hypothetical Biological Pathway Interaction
Caption: Isomeric differences in kinase inhibition due to binding pocket fit.
In this hypothetical example, the linear shape of the para-isomer allows for an optimal fit into the kinase binding pocket, leading to potent inhibition. In contrast, the steric bulk of the ortho-bromo group prevents proper binding, resulting in a significant loss of activity. This underscores the critical need for precise isomeric characterization in any drug discovery campaign.
Conclusion
The comparative analysis of bromophenylisoxazole isomers is a clear illustration of a fundamental principle in medicinal chemistry: structure dictates function. Subtle changes in the placement of a single bromine atom or the orientation of a phenyl ring can have profound consequences on a compound's synthesis, physicochemical characteristics, and ultimately, its biological activity. The ability to synthesize, separate, and definitively characterize these isomers using techniques like HPLC and NMR is a core competency for any research team in the field. The protocols and comparative data presented in this guide offer a robust starting point for scientists working to unlock the therapeutic potential of this versatile chemical scaffold.
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Navigating Isomeric Nuances: A Comparative Guide to the Biological Activities of 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the subtle shift of a single atom within a molecule can profoundly alter its biological profile. This guide delves into the comparative analysis of two such positional isomers: 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole. While both compounds share the same molecular formula, the ortho versus para positioning of the bromine atom on the phenyl ring is predicted to significantly influence their interaction with biological targets, thereby dictating their potential therapeutic efficacy and toxicity. This document provides a framework for the synthesis and comparative evaluation of these isomers, drawing upon established experimental protocols and structure-activity relationship (SAR) principles to offer a predictive analysis of their activities.
The Significance of Positional Isomerism
The isoxazole ring is a well-established pharmacophore present in numerous clinically approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions.[1] When substituted with a bromophenyl group, the resulting molecule's biological activity is heavily influenced by the position of the bromine atom.
-
5-(2-Bromophenyl)isoxazole (ortho-isomer): The bromine atom is in close proximity to the isoxazole ring. This can lead to steric hindrance, potentially influencing the molecule's ability to bind to a target protein. It may also alter the electronic properties of the phenyl ring differently compared to the para-isomer.
-
5-(4-Bromophenyl)isoxazole (para-isomer): The bromine atom is positioned opposite to the isoxazole ring, minimizing steric clash. This arrangement allows for different electronic effects and potential interactions with the target that are not possible for the ortho-isomer.
Understanding these differences is crucial for rational drug design and the development of more potent and selective therapeutic agents.[2]
Synthesis of Bromophenylisoxazole Isomers
The synthesis of 5-aryl-isoxazoles is typically achieved through the cyclization of a chalcone derivative with hydroxylamine hydrochloride.[3] The following is a generalized protocol for the synthesis of the title compounds.
Experimental Protocol: Synthesis of 5-(Bromophenyl)isoxazoles
Step 1: Synthesis of Bromochalcone Intermediate
-
To a solution of the appropriately substituted bromoacetophenone (para-bromoacetophenone or ortho-bromoacetophenone) (1 equivalent) in ethanol, add the desired aromatic aldehyde (1 equivalent).
-
Stir the mixture and add an aqueous solution of a base, such as sodium hydroxide, dropwise.
-
Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure bromochalcone.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the synthesized bromochalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add hydroxylamine hydrochloride (a slight excess, e.g., 1.2 equivalents) and a base, such as sodium acetate or potassium hydroxide.[3]
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water to precipitate the isoxazole product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography to yield the final 5-(bromophenyl)isoxazole isomer.
Causality Behind Experimental Choices: The Claisen-Schmidt condensation in Step 1 is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The choice of base is critical to facilitate the initial deprotonation of the acetophenone. The subsequent cyclization with hydroxylamine hydrochloride is a classic method for isoxazole synthesis. The base in this step is necessary to neutralize the HCl salt of hydroxylamine and to promote the cyclization reaction.
Diagram of Synthetic Workflow:
Caption: Generalized workflow for the synthesis of 5-(Bromophenyl)isoxazole isomers.
Comparative Biological Activity Evaluation
While direct comparative experimental data for 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole is not extensively available in the public domain, we can propose a framework for their evaluation based on the known biological activities of isoxazole derivatives, which include antimicrobial and anticancer effects.[4][5]
Antimicrobial Activity
Isoxazole derivatives have been reported to possess significant antibacterial and antifungal properties.[6] The difference in the bromine position is expected to influence their antimicrobial spectrum and potency.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]
-
Preparation of Compounds: Prepare stock solutions of 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microbe and medium) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Predicted Outcome and SAR Insights:
Based on studies of other isomeric antimicrobial compounds, the para-isomer, 5-(4-Bromophenyl)isoxazole, may exhibit broader and more potent antimicrobial activity.[2] The less sterically hindered para position might allow for more favorable interactions with the active site of microbial enzymes or other cellular targets. Conversely, the ortho-isomer's activity might be more specific to certain microbial species where the steric bulk is tolerated or even beneficial for binding.
| Compound | Predicted MIC Range (µg/mL) | Rationale |
| 5-(2-Bromophenyl)isoxazole | Higher MIC | Potential steric hindrance at the target site. |
| 5-(4-Bromophenyl)isoxazole | Lower MIC | Less steric hindrance, potentially allowing for better target engagement. |
Anticancer Activity
Many isoxazole-containing compounds have been investigated for their cytotoxic activity against various cancer cell lines.[5] The MTT assay is a widely used colorimetric assay to assess cell viability and, by extension, the cytotoxic potential of a compound.[8][9]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Predicted Outcome and SAR Insights:
The position of the bromine atom can influence the compound's ability to induce apoptosis or interfere with signaling pathways crucial for cancer cell survival. The electronic effects of the bromine in the para position might enhance interactions with key residues in a target protein, leading to greater cytotoxic activity for 5-(4-Bromophenyl)isoxazole.
| Compound | Predicted IC50 Range (µM) | Potential Mechanism |
| 5-(2-Bromophenyl)isoxazole | Higher IC50 | Steric hindrance may reduce binding affinity to pro-apoptotic targets. |
| 5-(4-Bromophenyl)isoxazole | Lower IC50 | Favorable electronic and steric properties for interaction with anticancer targets. |
Diagram of Postulated Apoptotic Pathway:
Caption: A simplified postulated pathway for isoxazole-induced apoptosis.
Conclusion
This guide provides a comprehensive framework for the synthesis and comparative biological evaluation of 5-(2-Bromophenyl)isoxazole and 5-(4-Bromophenyl)isoxazole. While direct experimental data comparing these two specific isomers is limited, established principles of structure-activity relationships suggest that the para-substituted isomer may exhibit more potent and broader biological activities due to reduced steric hindrance and favorable electronic properties. The detailed experimental protocols provided herein offer a self-validating system for researchers to empirically test these hypotheses. Further investigation into the precise mechanisms of action and the exploration of a wider range of biological targets will be crucial in elucidating the full therapeutic potential of these and related isoxazole derivatives.
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A Comparative Guide to the Synthesis of Substituted Isoxazoles for Researchers and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs, such as the anti-inflammatory celecoxib and the antibiotic sulfamethoxazole, underscores its significance as a privileged scaffold. The isoxazole moiety's ability to engage in hydrogen bonding and π-stacking interactions, coupled with its metabolic stability, makes it an attractive component in the design of novel therapeutics.[1][2][3] This guide provides an in-depth comparison of the most prevalent and effective methods for synthesizing substituted isoxazoles, offering practical insights and experimental data to inform your research and development endeavors.
The Strategic Importance of Synthesis Method Selection
The choice of a synthetic route to a target isoxazole is a critical decision that impacts not only the overall yield and purity but also the accessibility of specific substitution patterns (regioisomers). Key factors to consider include the availability of starting materials, the desired regioselectivity, functional group tolerance, and scalability. This guide will dissect the two primary strategies for isoxazole ring construction: the [3+2] cycloaddition of nitrile oxides and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. We will also explore other notable methods that offer unique advantages for specific applications.
Method 1: The Versatility of [3+2] Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and widely employed method for isoxazole synthesis.[4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, typically an alkyne or an alkene, to furnish an isoxazole or isoxazoline, respectively.[4][5][6][7] The high degree of functional group tolerance and the generally mild reaction conditions make this approach exceptionally versatile.
A critical aspect of this methodology is the generation of the nitrile oxide, which is often too reactive to be isolated and is therefore generated in situ. Several methods exist for this purpose, each with its own set of advantages and limitations.
In Situ Generation of Nitrile Oxides
-
From Aldoximes: The oxidation of aldoximes is a very common method for generating nitrile oxides.[8] A variety of oxidizing agents can be employed, including N-chlorosuccinimide (NCS), hypervalent iodine reagents, and even household bleach.[6][9][10]
-
From Hydroximoyl Chlorides: The dehydrohalogenation of hydroximoyl chlorides using a base is another classic route to nitrile oxides.[1][8]
-
From Nitroalkanes: Primary nitroalkanes can be dehydrated to form nitrile oxides, a method that is particularly useful for constructing carbocycle-fused isoxazoles.[2][8]
The choice of nitrile oxide generation method can influence the overall efficiency and substrate scope of the reaction. For instance, the use of hypervalent iodine reagents offers a metal-free approach with high yields and regioselectivity.[6][9]
Regioselectivity in [3+2] Cycloadditions
A significant challenge in the synthesis of 3,5-disubstituted isoxazoles from terminal alkynes is controlling the regioselectivity. The reaction can potentially yield two regioisomers. However, copper(I)-catalyzed cycloadditions have been shown to proceed with high regioselectivity, favoring the formation of the 3,5-disubstituted product.[11] Metal-free approaches have also been developed to achieve high regioselectivity.[12]
Caption: General workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Method 2: The Classical Condensation Approach
The reaction of a 1,3-dicarbonyl compound with hydroxylamine is a long-established method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis.[13] This method is straightforward and often utilizes readily available starting materials. However, a significant drawback is the potential for the formation of a mixture of regioisomers when unsymmetrical 1,3-diketones are used, which can complicate purification and reduce the yield of the desired product.[13]
Recent advancements have focused on controlling the regioselectivity of this condensation reaction. By employing β-enamino diketones as substrates and carefully selecting the reaction conditions (e.g., solvent, Lewis acids), it is possible to achieve highly regioselective synthesis of various substituted isoxazoles.[13][14] This modified approach significantly enhances the utility of the classical condensation method.
Caption: Condensation pathway for isoxazole synthesis.
Performance Comparison of Synthesis Methods
| Feature | [3+2] Dipolar Cycloaddition | Condensation of 1,3-Dicarbonyls |
| Versatility | High; wide range of alkynes and nitrile oxide precursors can be used.[6][7] | Moderate; primarily relies on the availability of 1,3-dicarbonyl compounds.[13] |
| Regioselectivity | Can be an issue, but often controllable with catalysts (e.g., Cu(I)) or specific reagents.[11] | Often poor with unsymmetrical diketones, but can be controlled with modified substrates and conditions.[13][14] |
| Functional Group Tolerance | Generally high, with mild reaction conditions.[9][11] | Can be limited by the harsh acidic or basic conditions sometimes required.[13] |
| Scalability | Generally good, with many one-pot procedures available.[1] | Can be challenging due to potential for side reactions and purification issues. |
| Typical Yields | Moderate to excellent, often >80%.[1][5] | Variable, can be low to excellent depending on the substrate and conditions.[13] |
Other Noteworthy Synthesis Methods
While the two methods detailed above are the most common, other strategies offer unique advantages for specific synthetic challenges.
-
Cycloisomerization of α,β-Acetylenic Oximes: This method, often catalyzed by gold, provides a direct route to substituted isoxazoles and can be highly regioselective.[11]
-
Synthesis from Ynones: The reaction of ynones with N-transfer reagents can provide access to isoxazoles with regioselectivity opposite to that of other methods.[15]
-
Van Leusen Reaction: While primarily used for oxazoles and imidazoles, variations of the Van Leusen reaction using tosylmethyl isocyanide (TosMIC) can be adapted for the synthesis of certain nitrogen-containing heterocycles.[16][17][18][19][20] However, its application for direct isoxazole synthesis is less common.
Experimental Protocols
Representative Protocol for [3+2] Dipolar Cycloaddition (Copper(I)-Catalyzed)
This protocol is adapted from a procedure for the regioselective synthesis of 3,5-disubstituted isoxazoles.[11]
Materials:
-
Terminal alkyne (1.0 mmol)
-
Aldoxime (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Tert-butyl nitrite (1.5 mmol)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
To a stirred solution of the terminal alkyne (1.0 mmol), aldoxime (1.2 mmol), and CuI (0.05 mmol) in DCM (5 mL) at room temperature, add tert-butyl nitrite (1.5 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Representative Protocol for Regioselective Condensation of a β-Enamino Diketone
This protocol is based on the regioselective synthesis of isoxazoles from β-enamino diketones.[13]
Materials:
-
β-enamino diketone (1.0 mmol)
-
Hydroxylamine hydrochloride (1.2 mmol)
-
Pyridine (2.0 mmol)
-
Ethanol (10 mL)
Procedure:
-
Dissolve the β-enamino diketone (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Add pyridine (2.0 mmol) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired substituted isoxazole.
Conclusion
The synthesis of substituted isoxazoles is a well-developed field with a variety of reliable methods at the disposal of the modern chemist. The [3+2] dipolar cycloaddition of nitrile oxides with alkynes stands out for its versatility, high yields, and, with the use of catalysts, excellent regiocontrol. The classical condensation of 1,3-dicarbonyls with hydroxylamine, particularly with recent improvements in regioselectivity, remains a valuable and straightforward approach. The selection of the optimal synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired substitution pattern. This guide provides the foundational knowledge and practical data to empower researchers to make informed decisions in their pursuit of novel isoxazole-containing compounds with therapeutic potential.
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Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). (n.d.). Sciforum.net. Retrieved January 12, 2026, from [Link]
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Van Leusen Reaction. (n.d.). NROChemistry. Retrieved January 12, 2026, from [Link]
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Van Leusen reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Phenylisoxazoles
In the landscape of medicinal chemistry, the isoxazole scaffold holds a privileged position as a versatile building block for designing novel therapeutic agents. When fused with a phenyl ring, the resulting phenylisoxazole core offers a unique combination of electronic and steric properties that can be finely tuned to achieve desired biological activity. The introduction of halogen atoms to the phenyl ring is a particularly powerful strategy in this tuning process, often leading to significant improvements in potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of halogenated phenylisoxazoles, offering a comparative overview supported by experimental data to aid researchers in the rational design of next-generation therapeutics.
The Strategic Role of Halogenation in Phenylisoxazole Drug Design
Halogenation is a fundamental tool in the medicinal chemist's arsenal for lead optimization. The introduction of fluorine, chlorine, bromine, or iodine to a phenylisoxazole core can profoundly influence its interaction with biological targets through a variety of mechanisms:
-
Modulation of Electronic Properties: Halogens are electronegative atoms that can alter the electron density of the aromatic ring, influencing pKa and the potential for hydrogen bonding or other electrostatic interactions.
-
Steric Effects and Conformational Control: The size of the halogen atom (F < Cl < Br < I) can be strategically employed to control the conformation of the molecule, promoting a bioactive conformation that fits optimally into a target's binding pocket.
-
Lipophilicity and Pharmacokinetic Profile: Halogenation generally increases the lipophilicity of a compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. This can be a double-edged sword, potentially improving membrane permeability while also increasing metabolic susceptibility.
-
Halogen Bonding: A less intuitive but increasingly recognized interaction is the halogen bond, where a halogen atom acts as an electrophilic Lewis acid, forming a non-covalent interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom) in the target protein. This can significantly contribute to binding affinity and selectivity.[1]
The following sections will delve into specific examples of how these principles are applied in the design of halogenated phenylisoxazole derivatives for various therapeutic targets.
Comparative SAR Analysis: Case Studies of Halogenated Phenylisoxazoles
The true impact of halogenation on the biological activity of phenylisoxazoles is best understood through direct comparison of experimental data. Here, we present case studies from the literature, summarizing key findings in a tabular format for easy reference.
Case Study 1: Phenylisoxazole-based Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression and are important targets in cancer therapy. A recent study explored a series of 3-phenylisoxazole derivatives as HDAC1 inhibitors.[2][3][4] The structure-activity relationship of these compounds highlights the importance of substitutions on the phenyl ring.
While the provided study focuses more on the linker and capping group, the principle of substitution on the phenyl ring is a key aspect of SAR studies. For the purpose of this guide, we will extrapolate the general principles of halogenation seen in other scaffolds to illustrate a hypothetical SAR for halogenated phenylisoxazoles as HDAC inhibitors.
Table 1: Hypothetical SAR of Halogenated 3-Phenylisoxazole HDAC1 Inhibitors
| Compound | Halogen Substitution (R) | HDAC1 IC50 (nM) | Key Insights |
| 1a | H | 500 | Parent compound with moderate activity. |
| 1b | 4-Fluoro | 250 | Introduction of a small, electronegative fluorine atom at the para position doubles the potency, potentially through favorable electronic interactions or improved binding site occupancy. |
| 1c | 4-Chloro | 150 | The larger chlorine atom further enhances activity, suggesting a favorable steric interaction or the formation of a halogen bond within the binding pocket. |
| 1d | 4-Bromo | 120 | Bromine substitution provides the highest potency in this series, indicating that the size and polarizability of the halogen are critical for optimal interaction with the target. |
| 1e | 4-Iodo | 200 | The bulky iodine atom leads to a slight decrease in activity, possibly due to a steric clash or a less favorable orientation in the binding site. |
| 1f | 2-Chloro | 800 | Moving the chlorine to the ortho position significantly reduces activity, highlighting the importance of the substitution pattern for proper ligand-receptor recognition. |
Mechanistic Insights: The Power of Halogen Bonding
The concept of halogen bonding has emerged as a critical factor in rational drug design. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site on a partner molecule.[1] The strength of this interaction increases with the polarizability of the halogen (I > Br > Cl > F).
In the context of halogenated phenylisoxazoles, the halogen atom on the phenyl ring can form a stabilizing halogen bond with a Lewis basic residue (e.g., the backbone carbonyl of an amino acid) in the active site of a protein. This can lock the molecule into a favorable binding conformation and contribute significantly to the overall binding affinity.
Caption: Schematic of a halogen bond between a halogenated ligand and a protein.
Experimental Protocols for Biological Evaluation
To ensure the reliability and reproducibility of SAR data, standardized experimental protocols are essential. Below are representative protocols for key assays used to evaluate the biological activity of halogenated phenylisoxazoles.
In Vitro HDAC1 Inhibition Assay
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against HDAC1.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trichostatin A (TSA) as a positive control
-
Test compounds (halogenated phenylisoxazoles) dissolved in DMSO
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 25 µL of the diluted compounds or control (TSA or buffer for no-inhibition control) to the wells of the microplate.
-
Add 50 µL of recombinant HDAC1 enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 100 µL of a developer solution containing a trypsin inhibitor and TSA.
-
Measure the fluorescence intensity using a plate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percentage of inhibition for each compound concentration relative to the no-inhibition control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro HDAC1 inhibition assay.
Conclusion and Future Directions
The strategic incorporation of halogens into the phenylisoxazole scaffold is a proven and effective strategy for modulating biological activity. As demonstrated through the comparative analysis, the nature, position, and size of the halogen atom can have a profound impact on the potency and selectivity of these compounds. The increasing appreciation for the role of halogen bonding in ligand-receptor interactions provides a new avenue for the rational design of highly specific and potent inhibitors.
Future research in this area should focus on a more systematic exploration of di- and tri-halogenated phenylisoxazoles to probe more complex SARs. Additionally, the use of computational modeling and structural biology will be invaluable in elucidating the precise molecular interactions that drive the observed biological effects, paving the way for the development of novel and effective therapeutic agents based on the versatile halogenated phenylisoxazole scaffold.
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Scott, D. E., & Jones, G. (2010). The role of halogen bonding in medicinal chemistry and drug design. Journal of Medicinal Chemistry, 53(18), 6706-6719. [Link]
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Qin, X., Han, M., Hu, P., Que, H., Shao, Z., & Yan, D. (2025). Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. PLOS ONE, 20(11), e0334632. [Link]
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A Comparative Guide to the In Vitro Evaluation of 5-(2-Bromophenyl)isoxazole Derivatives
Introduction: The Therapeutic Promise of the Isoxazole Scaffold
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and structural rigidity allow it to serve as a versatile scaffold, capable of engaging with a wide range of biological targets through various non-covalent interactions.[3] This has led to the development of numerous isoxazole-containing compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][4]
The incorporation of a halogenated phenyl ring, such as a 2-bromophenyl group, can significantly modulate a molecule's physicochemical properties. The bromine atom can enhance membrane permeability, influence metabolic stability, and introduce a key interaction point (halogen bonding) for binding to biological targets, potentially increasing potency and selectivity.[1] This guide provides an in-depth comparison of standard in vitro testing methodologies crucial for characterizing the biological activity of novel 5-(2-bromophenyl)isoxazole derivatives and their analogues. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data from published studies on structurally related isoxazole compounds to establish a framework for evaluation.
Part 1: Assessment of Anticancer Activity
A primary focus in the development of novel isoxazole derivatives is their potential as anticancer agents.[5][6] Preliminary in vitro screening is essential to identify lead compounds and elucidate their mechanism of action. The initial and most fundamental step is to assess a compound's ability to inhibit cancer cell proliferation or induce cell death.
Core Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay
The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The principle is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases in living, metabolically active cells into a purple formazan product.[8] The quantity of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic effects.[8]
Caption: Workflow for assessing cytotoxicity using the MTT assay.
This protocol is a synthesis of established methodologies.[7][9][10]
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well flat-bottom plate at a density of 2.6 x 10⁴ cells/well in 100 µL of complete culture medium.[4] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of the 5-(2-bromophenyl)isoxazole derivative in DMSO. Create a series of dilutions in serum-free culture medium to achieve final desired concentrations (e.g., ranging from 1 to 500 µg/mL).[4] Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a positive control (e.g., Doxorubicin).
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells.[9]
-
Incubation: Incubate the plate for a specified duration, typically 24 to 72 hours, depending on the cell line and expected mechanism of action.[4]
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[8] Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[9]
-
Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.[7][10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability using the formula: (% Viability) = (OD_Sample / OD_VehicleControl) * 100. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound Class | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| Isoxazole-carboxamide (2d) | HeLa (Cervical) | 15.48 | [4][11] |
| Isoxazole-carboxamide (2e) | Hep3B (Liver) | ~23 | [4][11] |
| Isoxazole-carboxamide (2a) | MCF-7 (Breast) | > 63.10 | [4] |
| Chloro-fluorophenyl-isoxazole (2b) | HeLa (Cervical) | 0.11 | [12] |
| Chloro-fluorophenyl-isoxazole (2c) | MCF-7 (Breast) | 1.59 | [12] |
| 3,4-isoxazolediamide (2) | K562 (Leukemia) | 0.018 (18.01 nM) | [13] |
This table illustrates the potent anticancer activity of various isoxazole derivatives, highlighting that substitutions on the phenyl and isoxazole rings significantly influence cytotoxicity and cell-line specificity.
Part 2: Assessment of Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with antibacterial and antifungal properties. Isoxazole derivatives have been widely investigated for this purpose.[3][14] A fundamental and widely adopted method for initial screening of antimicrobial activity is the Kirby-Bauer disk diffusion test.
Core Assay: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a microorganism to a specific antimicrobial agent.[15] A filter paper disk impregnated with the test compound is placed on an agar plate uniformly inoculated with the target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[16][17] The diameter of this zone is proportional to the compound's antimicrobial activity.
Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.
This protocol is based on standard microbiological procedures.[16][18][19]
-
Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) from a fresh agar plate. Suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[17]
-
Plate Inoculation: Dip a sterile cotton swab into the adjusted inoculum, removing excess fluid by pressing it against the inside of the tube.[18] Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn. Rotate the plate approximately 60 degrees and repeat the streaking two more times to ensure complete coverage.[16]
-
Plate Drying: Allow the plate to dry for 5 to 15 minutes with the lid slightly ajar.[18]
-
Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the 5-(2-bromophenyl)isoxazole derivative onto the surface of the agar. Also include a negative control (disk with solvent only) and a positive control (disk with a standard antibiotic like Amoxicillin).[20] Gently press each disk to ensure complete contact with the agar.[17]
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[17][19]
-
Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm). Compare the results to standardized charts or the positive control to determine the relative susceptibility.[19]
| Compound Class | Microorganism | Activity Measurement | Result | Reference |
| 3-aryl-5-furyl-isoxazole (5e) | S. aureus (Gram +) | Zone of Inhibition | 22 mm | [20] |
| 3-aryl-5-furyl-isoxazole (5f) | S. aureus (Gram +) | Zone of Inhibition | 23 mm | [20] |
| 3-aryl-5-furyl-isoxazole (5e) | E. coli (Gram -) | Zone of Inhibition | 19 mm | [20] |
| Isoxazole-carboxamide (2c) | C. albicans (Fungus) | MIC | 2.0 mg/mL | [12] |
| 5-amino-3-methyl-isoxazole (PUB9) | S. aureus | MIC | <0.00025 mg/mL | [14] |
| 5-amino-3-methyl-isoxazole (PUB9) | P. aeruginosa | Biofilm Reduction | >90% | [14] |
This table demonstrates the variable but often significant antimicrobial activity of isoxazole derivatives against a range of pathogens, including bacteria and fungi.
Part 3: Assessment of Enzyme Inhibitory Activity
Beyond general cytotoxicity or antimicrobial effects, it is crucial to investigate specific molecular targets. Many isoxazole derivatives exert their effects by inhibiting key enzymes involved in disease pathways.[5] Acetylcholinesterase (AChE), cyclooxygenases (COX), and 5-lipoxygenase (5-LOX) are common targets.[21][22]
Core Assay: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This assay is used to screen for compounds that inhibit AChE, an enzyme that breaks down the neurotransmitter acetylcholine.[23] Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease. The method, developed by Ellman, is a simple and reliable colorimetric assay.[24] AChE hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 405-412 nm.[23][24] An inhibitor will reduce the rate of this color formation.
Caption: Principle and protocol for the AChE inhibition assay.
This protocol is adapted from standard enzymatic assay procedures.[24][25][26]
-
Reagent Preparation: All solutions are typically prepared in a 0.1 M phosphate buffer (pH 8.0). Prepare solutions of:
-
Assay Setup (96-well plate):
-
Blank: 500 µL DTNB, 100 µL ATCI, 275 µL buffer, 100 µL test compound solution.[24]
-
Control (100% Activity): 25 µL AChE solution, buffer, DTNB, and solvent (without inhibitor).
-
Test Wells: 25 µL AChE solution, buffer, DTNB, and test compound solution.
-
-
Pre-incubation: Add the enzyme, buffer, DTNB, and inhibitor (or solvent for control) to the wells. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[25]
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over 5-10 minutes, taking readings every minute.[24][25]
-
Data Analysis: Calculate the rate of reaction (velocity) for each well. Determine the percent inhibition using the formula: (% Inhibition) = [(V_control - V_sample) / V_control] * 100. Plot the percent inhibition against the compound concentration to calculate the IC₅₀ value.
| Compound Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Ethyl butyrylacetate-isoxazole (AC2) | Carbonic Anhydrase | 112.3 | [27] |
| Ethyl butyrylacetate-isoxazole (AC3) | Carbonic Anhydrase | 228.4 | [27] |
| Chloro-fluorophenyl-isoxazole (2b) | COX-1 | 0.391 (µg/mL) | [12] |
| Chalcone-isoxazole (C6) | COX-2 | Potent Activity | [21][28] |
| Chalcone-isoxazole (C5) | COX-2 | Potent Activity | [21][28] |
| Chalcone-isoxazole (C6) | 5-LOX | Potent Activity | [22] |
| Chalcone-isoxazole (C3) | 5-LOX | 8.47 | [22] |
This table shows the versatility of the isoxazole scaffold in targeting different enzymes, with substitutions greatly affecting potency and selectivity (e.g., against COX-1 vs. COX-2).
Conclusion
The in vitro evaluation of 5-(2-bromophenyl)isoxazole derivatives requires a multi-assay approach to build a comprehensive biological activity profile. This guide outlines three fundamental pillars of preliminary screening: assessing anticancer, antimicrobial, and specific enzyme inhibitory activities. The MTT assay provides a robust measure of cytotoxicity, the Kirby-Bauer method offers a rapid screen for antimicrobial potential, and enzyme inhibition assays like the Ellman's method allow for the investigation of specific molecular targets. The comparative data presented for various isoxazole analogues underscore the chemical tractability of this scaffold; minor structural modifications can lead to significant changes in biological function and potency. For researchers in drug development, these methodologies provide a validated and logical workflow to identify and characterize promising new therapeutic agents based on the versatile isoxazole core.
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A Methodological Guide to Assessing the Cross-Reactivity of 5-(2-Bromophenyl)isoxazole and Related Scaffolds
Introduction: The Isoxazole Scaffold and the Imperative of Selectivity
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties.[1][2] Its unique electronic and structural characteristics allow for versatile interactions with biological targets.[3] The compound 5-(2-Bromophenyl)isoxazole represents a specific instantiation of this scaffold; however, like many novel chemical entities, its biological targets and potential for off-target interactions are not well-documented in public literature.[4][5]
In drug discovery, establishing the selectivity of a lead compound is as critical as determining its potency. Off-target interactions can lead to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action, ultimately derailing a development program.[6] This guide, therefore, provides a comprehensive, technically-grounded framework for characterizing the cross-reactivity of 5-(2-Bromophenyl)isoxazole or any novel isoxazole-based analogue. We will move from broad, high-throughput screening to specific, cell-based target validation, explaining the rationale behind each experimental choice and providing actionable protocols for implementation in a research setting.
Part 1: A Tiered Strategy for Comprehensive Selectivity Profiling
A robust assessment of cross-reactivity is not a single experiment but a multi-stage campaign. The goal is to efficiently identify potential off-targets from a wide pool and then rigorously validate these interactions in a physiologically relevant context. Our approach is a tiered system: beginning with broad biochemical screening to cast a wide net, followed by biophysical and cell-based assays to confirm direct engagement in a complex biological environment. This strategy minimizes resource expenditure while maximizing confidence in the final selectivity profile.
The following diagram illustrates the logical workflow for this tiered approach.
Part 2: Experimental Methodologies and Protocols
Here we detail the core experimental protocols that form the foundation of our cross-reactivity investigation.
Kinase Selectivity Profiling (Biochemical Assay)
Rationale: The protein kinase family is one of the largest and most frequently implicated sources of off-target effects for small molecule inhibitors.[7] Large-scale profiling is a cost-effective first step to identify potential kinase liabilities.[6] The most efficient strategy involves an initial screen at a single high concentration to identify potential hits, followed by full dose-response curves (IC50 determination) for those hits.[6]
Protocol: Two-Tier Kinase Profiling
-
Primary Screen (Single-Dose):
-
Submit the test compound to a commercial kinase profiling service (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
Request a broad panel screen (e.g., >300 kinases) at a single high concentration, typically 10 µM.[6]
-
The assay format can be activity-based (measuring phosphorylation) or binding-based (measuring displacement of a known ligand).[7][8]
-
Identify any kinase showing significant inhibition (e.g., >70%) as a preliminary "hit".
-
-
Secondary Screen (IC50 Determination):
-
For each "hit" identified in the primary screen, perform a full 10-point dose-response assay.
-
Prepare serial dilutions of the test compound (e.g., from 100 µM down to 1 nM).
-
The kinase activity is measured at each concentration.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
This should be performed for the intended primary target as well as all identified off-targets.
-
Cellular Thermal Shift Assay (CETSA®)
Rationale: Biochemical assays using purified, often truncated, kinase domains may not fully represent the protein's conformation or accessibility within a living cell.[7][9] CETSA provides definitive evidence of target engagement in an unperturbed cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[10][11][12] An increase in the protein's aggregation temperature (Tagg) upon compound treatment is a direct indicator of binding.[13]
Protocol: CETSA for Target Engagement in Intact Cells
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., one that endogenously expresses the target proteins of interest) to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension. Treat aliquots with the test compound at a desired concentration (e.g., 10x the biochemical IC50) and a corresponding volume of vehicle (e.g., DMSO) as a control. Incubate at 37°C for a defined period (e.g., 1 hour) to allow for cell penetration and binding.[10]
-
-
Thermal Challenge:
-
Transfer the treated cell suspensions into separate PCR tubes or a PCR plate.
-
Heat the samples across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[11]
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature). This preserves protein structure without detergents.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.[11]
-
-
Detection and Analysis:
-
Carefully collect the supernatant, which contains the soluble, non-aggregated protein fraction.
-
Analyze the amount of the specific target protein remaining in the supernatant using a quantitative detection method like Western Blot or an immunoassay such as AlphaScreen® or HTRF®.[10][12]
-
Plot the percentage of soluble protein remaining against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement. The magnitude of this shift (ΔTagg) can be used to rank compound binding.[13]
-
Part 3: Data Presentation and Interpretation
Illustrative Data: The following table presents hypothetical data for 5-(2-Bromophenyl)isoxazole against a primary target (Hypothetical Kinase 1, HK1) and several off-targets identified through a screening cascade. This demonstrates how to structure and compare results from different assays.
| Target | Biochemical IC50 (nM) | Selectivity Index (vs. HK1) | Cellular Tagg (°C) (Vehicle) | Cellular Tagg (°C) (1 µM Compound) | Thermal Shift (ΔTagg, °C) |
| HK1 (Primary) | 50 | 1x | 52.1 | 58.4 | +6.3 |
| Kinase X | 800 | 16x | 55.3 | 57.1 | +1.8 |
| Kinase Y | 150 | 3x | 49.8 | 54.2 | +4.4 |
| Kinase Z | >10,000 | >200x | 61.2 | 61.3 | +0.1 |
Interpretation:
-
Potency and Selectivity: The compound is most potent against its primary target, HK1 (IC50 = 50 nM). It shows a 16-fold selectivity over Kinase X but only a 3-fold selectivity over Kinase Y, suggesting Kinase Y is a significant off-target. Kinase Z is not meaningfully inhibited.
-
Cellular Engagement: The CETSA data corroborates the biochemical findings. A robust thermal shift of +6.3°C is observed for HK1, confirming strong target engagement in cells.[13] The significant shift for Kinase Y (+4.4°C) validates it as a cellular off-target, while the minimal shifts for Kinase X and Z suggest weaker or non-existent engagement in the cellular milieu at this concentration. This highlights a potential discrepancy for Kinase X between biochemical and cellular assays, which is a known phenomenon.[7][9]
Part 4: Implications of Off-Target Activity
Identifying off-target interactions is crucial for predicting potential side effects. For instance, if Kinase Y (our hypothetical off-target) is known to be involved in a critical signaling pathway, its inhibition could lead to unintended biological consequences.
The diagram below illustrates how an off-target effect on "Kinase Y" could disrupt a separate, vital cellular pathway, leading to a potential adverse outcome.
Conclusion
This guide provides a robust, multi-tiered framework for the systematic evaluation of cross-reactivity for novel compounds like 5-(2-Bromophenyl)isoxazole. By integrating broad biochemical profiling with rigorous, cell-based target engagement assays like CETSA, researchers can build a comprehensive and physiologically relevant selectivity profile. This approach not only de-risks preclinical development by identifying potential liabilities early but also builds a deeper, more accurate understanding of a compound's true mechanism of action, paving the way for the development of safer and more effective therapeutics.
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A Comparative Benchmarking Guide: Evaluating 5-(2-Bromophenyl)isoxazole as a Potential Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitor
This guide provides a comprehensive framework for benchmarking 5-(2-Bromophenyl)isoxazole, a novel compound from the versatile isoxazole class, against established inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). The isoxazole scaffold is a prominent feature in numerous pharmacologically active agents, demonstrating a wide spectrum of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3] Given the significant role of immunomodulation in cancer therapy, we propose IDO1 as a primary target for evaluation. IDO1 is a critical immune checkpoint enzyme that facilitates tumor immune escape, making it a highly attractive target for therapeutic intervention.[4][5]
This document is intended for researchers, medicinal chemists, and drug development professionals. It offers a detailed narrative on the experimental rationale, presents methodologies for direct comparison, and provides a template for data interpretation, thereby guiding the early-stage evaluation of novel chemical entities.
The Strategic Target: Indoleamine 2,3-dioxygenase 1 (IDO1) in Immuno-Oncology
IDO1 is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4] In the tumor microenvironment (TME), the upregulation of IDO1 by cancer cells or antigen-presenting cells leads to two primary immunosuppressive effects:
-
Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability, and induces their anergy or apoptosis.[6]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and triggers apoptosis in effector T cells, further dampening the anti-tumor immune response.
This dual mechanism allows tumor cells to evade immune surveillance and destruction.[5] Consequently, inhibiting IDO1 is a validated therapeutic strategy aimed at restoring T-cell function and enhancing anti-tumor immunity, often in combination with other immunotherapies like PD-1/PD-L1 checkpoint inhibitors.[7]
The Benchmarks: Established IDO1 Inhibitors for Comparison
To accurately assess the potential of 5-(2-Bromophenyl)isoxazole, it is crucial to benchmark it against inhibitors with well-defined properties. We have selected two compounds that represent different milestones in IDO1 inhibitor development.
-
Epacadostat (INCB24360): A highly potent and selective inhibitor of IDO1 (IC₅₀ ≈ 10 nM) that advanced to Phase III clinical trials.[7][8][9] It acts as a competitive inhibitor with respect to tryptophan and provides a benchmark for a best-in-class, clinically evaluated compound.[5] Despite the negative outcome of its pivotal trial in melanoma, its well-characterized preclinical and clinical profile makes it an essential reference.[7][9]
-
1-Methyl-L-tryptophan (L1MT, Indoximod): One of the earliest identified IDO1 inhibitors.[8] It is a tryptophan analog with significantly lower potency (Kᵢ ≈ 19–53 μM).[8] L1MT is not a direct enzyme inhibitor but acts downstream as a tryptophan mimetic.[5] It serves as a valuable low-potency control and represents an alternative mechanism of action.
Experimental Design: A Validated Workflow for Inhibitor Profiling
Our experimental approach is designed as a self-validating system, progressing from direct enzymatic interaction to a more complex cellular environment. This tiered strategy allows for a clear interpretation of results at each stage, explaining not just if the compound works, but how.
Causality Behind the Workflow:
-
Primary Screen (Enzymatic Assay): The initial step is to determine if 5-(2-Bromophenyl)isoxazole directly inhibits the catalytic activity of purified, recombinant IDO1 enzyme. A positive result here confirms direct target engagement, independent of cellular factors like membrane transport or metabolism.
-
Secondary Screen (Cellular Assay): This assay assesses the compound's ability to inhibit IDO1 activity within a relevant human cancer cell line. Success in this assay demonstrates that the compound is cell-permeable and can engage its target in a physiological context. Comparing the IC₅₀ values from the enzymatic and cellular assays provides crucial insights into the compound's drug-like properties.
-
Counter Screen (Cytotoxicity Assay): Performed concurrently with the cellular assay, this step is critical to ensure that the observed reduction in kynurenine is due to specific IDO1 inhibition and not simply a result of compound-induced cell death.
Comparative Performance Data
The following tables present a template with illustrative data for benchmarking 5-(2-Bromophenyl)isoxazole. This data is hypothetical and serves to demonstrate how results should be structured for clear comparison.
Table 1: In Vitro Enzymatic Inhibition of Recombinant Human IDO1
| Compound | Enzymatic IC₅₀ (nM) | Kᵢ (nM) | Mechanism of Inhibition |
|---|---|---|---|
| 5-(2-Bromophenyl)isoxazole | 150 | 85 | Competitive (vs. L-Trp) |
| Epacadostat | 12 | 7 | Competitive (vs. L-Trp) |
| 1-Methyl-L-tryptophan | 45,000 | 25,000 | Competitive (vs. L-Trp) |
Table 2: Cellular IDO1 Inhibition and Cytotoxicity in SKOV-3 Cells
| Compound | Cellular IC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/Cellular IC₅₀) |
|---|---|---|---|
| 5-(2-Bromophenyl)isoxazole | 420 | > 50 | > 119 |
| Epacadostat | 75 | > 100 | > 1333 |
| 1-Methyl-L-tryptophan | > 50,000 | > 100 | N/A |
Detailed Experimental Protocols
The following protocols are based on established methodologies and commercially available assay kits to ensure reproducibility and trustworthiness.[6][10][11]
Protocol 1: Recombinant Human IDO1 Enzymatic Assay
This assay quantifies the direct inhibitory effect of a compound on purified IDO1 enzyme by measuring the production of its catalytic product, kynurenine, which absorbs light at 320-325 nm.
Materials:
-
Recombinant Human IDO1 His-Tag (e.g., BPS Bioscience, #71182)[11]
-
IDO1 Reaction Solution (containing L-Tryptophan, Methylene Blue, Ascorbic Acid, Catalase)[11]
-
1x IDO1 Assay Buffer
-
Test compounds and controls (dissolved in DMSO)
-
UV-transparent 96-well plate
Procedure:
-
Prepare a serial dilution of the test compounds and controls in 1x IDO1 Assay Buffer. The final DMSO concentration in the assay should not exceed 0.5%.[12]
-
To a UV-transparent 96-well plate, add 180 µL of pre-warmed IDO1 Reaction Solution to each well.
-
Add 10 µL of the diluted test compound, positive control (Epacadostat), or vehicle control (buffer with DMSO) to the appropriate wells.
-
To initiate the reaction, add 10 µL of diluted recombinant IDO1 enzyme to all wells except the "Blank" wells. For "Blank" wells, add 10 µL of 1x IDO1 Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
Measure the absorbance at 321 nm using a spectrophotometer.
-
Data Analysis: Subtract the absorbance of the "Blank" from all other wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Protocol 2: IFNγ-Induced Cellular IDO1 Assay
This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. The SKOV-3 ovarian cancer cell line is used as it expresses high levels of IDO1 upon stimulation with interferon-gamma (IFNγ).[6]
Materials:
-
SKOV-3 cells (ATCC® HTB-77™)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
Recombinant Human IFNγ
-
Test compounds and controls (dissolved in DMSO)
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well tissue culture plates
Procedure:
-
Seed SKOV-3 cells in a 96-well plate at a density of 3 x 10⁴ cells/well and allow them to adhere overnight.[6]
-
The next day, add IFNγ to the culture medium to a final concentration of 100 ng/mL to induce IDO1 expression.
-
Simultaneously, add serial dilutions of the test compounds and controls to the wells. Include "No IFNγ" wells as a negative control and "IFNγ + Vehicle" wells as a positive control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect 100 µL of the cell culture supernatant from each well.
-
To measure kynurenine, add 50 µL of 30% TCA to the supernatant to precipitate proteins. Centrifuge the plate to pellet the precipitate.
-
Transfer 100 µL of the cleared supernatant to a new 96-well plate and add 100 µL of Ehrlich's Reagent.
-
Incubate at room temperature for 10 minutes. The reaction of kynurenine with the reagent produces a yellow color.
-
Measure the absorbance at 480 nm using a microplate reader.[6]
-
Data Analysis: Create a kynurenine standard curve to quantify its concentration in the samples. Calculate the percent inhibition of kynurenine production for each compound concentration relative to the "IFNγ + Vehicle" control. Determine the cellular IC₅₀ value using non-linear regression.
Interpretation and Future Directions
Analysis of Illustrative Data:
-
The hypothetical data shows that 5-(2-Bromophenyl)isoxazole is a direct inhibitor of IDO1 with an enzymatic IC₅₀ of 150 nM. While less potent than the clinical benchmark Epacadostat (12 nM), it is significantly more potent than the early-stage inhibitor 1-Methyl-L-tryptophan (>45,000 nM).
-
In the cellular assay, the compound's potency drops approximately 3-fold (420 nM). This shift is common and can be attributed to factors like cell membrane permeability or intracellular protein binding. The ratio between cellular and enzymatic IC₅₀ is a key parameter to optimize in lead development.
-
Crucially, the compound shows no cytotoxicity at concentrations up to 50 µM, resulting in a favorable selectivity index (>119). This indicates that the observed inhibition of kynurenine production is specific to its effect on the IDO1 pathway and not due to general toxicity.
Recommended Next Steps:
-
Selectivity Profiling: Assess the inhibitory activity of 5-(2-Bromophenyl)isoxazole against the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO) to determine its selectivity.
-
In Vivo Pharmacokinetics: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties in an animal model to assess its potential for systemic delivery.
-
In Vivo Efficacy Studies: Test the compound's ability to inhibit tumor growth in a syngeneic mouse tumor model, both as a monotherapy and in combination with an immune checkpoint inhibitor like anti-PD-1.
This guide provides a robust, scientifically-grounded framework for the initial evaluation of 5-(2-Bromophenyl)isoxazole. By following this structured benchmarking process, researchers can generate reliable and interpretable data to make informed decisions on the continued development of this and other novel inhibitor candidates.
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Zhai, L., et al. (2018). List of Clinical Trials investigating IDO inhibitors and NAMPT inhibitors. ResearchGate. [Link]
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Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]
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Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. PubMed. [Link]
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Schaper, K. J., et al. (2012). Inhibition of DNA gyrase and DNA topoisomerase IV of Staphylococcus aureus and Escherichia coli by aminocoumarin antibiotics. Journal of Antimicrobial Chemotherapy, Oxford Academic. [Link]
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Van den Eynde, B. J., et al. (2020). Is There a Clinical Future for IDO1 Inhibitors After the Failure of Epacadostat in Melanoma?. Frontiers in Immunology. [Link]
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Chan, B. K., et al. (2021). Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, ACS Publications. [Link]
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McKean, W. (2021). Combination Immunotherapy With IDO Inhibitors: Defining a Future Through Biomarker-Guided Patient Selection. HMP Global. [Link]
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Zhai, L., et al. (2020). What is the prospect of indoleamine 2,3-dioxygenase 1 inhibition in cancer? Extrapolation from the past. PubMed Central. [Link]
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Maxwell, A., & Lawson, D. M. (2003). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]
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Zogovic, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed. [Link]
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Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]
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Zogovic, B., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PMC, NIH. [Link]
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Sun, H., et al. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, RSC Publishing. [Link]
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Gao, G., et al. (2022). Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Medicinal Chemistry Letters, ACS Publications. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit Data Sheet. [Link]
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BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. [Link]
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Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Inorganic and Nano-Metal Chemistry. [Link]
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Kumar, M., et al. (2023). A review of isoxazole biological activity and present synthetic techniques. Taylor & Francis Online. [Link]
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Kano, H., et al. (1968). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, ACS Publications. [Link]
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Ali, M., et al. (2024). Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. ProQuest. [Link]
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Kumar, M., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]
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Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC, NIH. [Link]
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Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
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Kumar, A., et al. (2013). Synthesis and Anti-Inflammatory Activity of some Novel Substituted Diphenyl Isoxazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of Bromophenyl Isoxazoles
This guide provides an in-depth comparative analysis of the molecular docking of bromophenyl isoxazole derivatives against various therapeutically relevant protein targets. We will explore the rationale behind experimental choices, present comparative data, and provide detailed protocols to empower researchers in their drug discovery endeavors.
Introduction: The Convergence of a Privileged Scaffold and a Powerful Technique
The isoxazole ring is a prominent five-membered heterocyclic motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its versatile chemical nature allows for structural modifications to modulate pharmacological activity, making it a "privileged scaffold" in medicinal chemistry.[1] The incorporation of a bromophenyl group can further enhance binding affinities and introduce specific interactions with target proteins.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3] In drug discovery, it is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. This guide will focus on the comparative docking studies of various bromophenyl isoxazole derivatives against key protein targets implicated in diseases like cancer and inflammation.
Comparative Docking Analysis of Bromophenyl Isoxazoles
The following sections provide a comparative overview of docking studies of bromophenyl isoxazole derivatives against several important protein targets. The data is synthesized from various independent studies to offer a broader perspective.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. A study on novel bromo isatin incorporated isoxazole derivatives identified compounds with significant inhibitory potential against VEGFR-2.[4][5]
| Compound ID | Key Interacting Residues | Docking Score/Fitness | In Vitro Activity (VEGFR-2 Assay) |
| 6a | Cys919, Asp1046, Glu885 | High Fitness Score | >70% inhibition at 5µM |
| 6b | Cys919, Asp1046, Glu885 | High Fitness Score | >70% inhibition at 5µM |
| 6d | Cys919, Asp1046, Glu885 | High Fitness Score | >70% inhibition at 5µM |
| 6e | Cys919, Asp1046, Glu885 | High Fitness Score | >70% inhibition at 5µM |
Data synthesized from a study on bromoisatin incorporated isoxazole derivatives as VEGFR-2 inhibitors.[4][5]
The docking studies for these compounds were performed using the GOLD 3.1 program. The high fitness scores and significant in vitro inhibition highlight the potential of these bromophenyl isoxazole-containing scaffolds as VEGFR-2 inhibitors.
Cyclooxygenase-2 (COX-2)
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[6] A study on novel isoxazole derivatives synthesized from 3-methoxy substituted chalcone explored their anti-inflammatory activity and docking against the COX-2 receptor (PDB ID not specified).[7]
| Compound ID | Substitution on Phenyl Ring | Binding Affinity (kcal/mol) | In Vivo Anti-inflammatory Activity (% inhibition) |
| 4g | 3-Bromo | - | Moderate |
| 4f | 3-Nitro | - | 61.99% (2 hours) |
| 4n | 4-Nitro | - | 62.24% (3 hours) |
| 4a | 4-Dimethylamine | - | 63.69% (3 hours) |
| Parecoxib (Standard) | - | - | - |
Data synthesized from a study on isoxazole derivatives as anti-inflammatory agents.[7]
This study demonstrates that isoxazole derivatives, including a 3-bromophenyl substituted compound (4g), exhibit favorable binding affinities and anti-inflammatory effects.
Topoisomerase II
Topoisomerase II is a crucial enzyme in DNA replication and a target for several anticancer drugs. Novel isoxazole analogues were designed and subjected to molecular docking studies against topoisomerase II, with Adriamycin as a reference standard.[8]
| Compound ID | Substitution on Phenyl Ring | Docking Energy (kcal/mol) | In Vitro Cytotoxicity (IC50 against MCF-7) |
| OX5 | Chloro-benzene | -9.0 | 26.32 µg/mL |
| OX6 | Hydroxy-benzene | -9.0 | 29.57 µg/mL |
| OX1 | Methyl | -9.0 | - |
| OX3 | Methylbenzene | -9.0 | - |
| Adriamycin (Standard) | - | -12.76 | - |
Data synthesized from a study on novel isoxazole analogues as anticancer and antioxidant agents.[8]
The docking was performed using PyRx 0.9, and the results indicated good binding affinities of the designed compounds towards topoisomerase II, with some compounds showing promising cytotoxic activity against MCF-7 breast cancer cell lines.[8]
Epidermal Growth Factor Receptor (EGFR) Kinase
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and its kinase domain is a hotspot for inhibitor development.[9] A computational study focused on 5-(4-bromophenyl)-N-ethyl-1,3,4-thiadiazol-2-amine derivatives targeting the EGFR kinase domain, with Erlotinib as a standard.[10] Although not isoxazoles, this study on a related bromophenyl-containing heterocycle provides valuable comparative insights.
| Compound ID | Docking Score | Key Interacting Residues |
| SP22-SP26, SP28-SP30, SP32, SP33 | Higher than Erlotinib | Not specified |
| Erlotinib (Standard) | - | - |
Data synthesized from a study on thiadiazole derivatives targeting EGFR kinase.[10]
The docking was conducted using PyRx software (version 0.8), and several designed compounds exhibited higher docking scores than the standard drug Erlotinib, suggesting their potential as EGFR inhibitors.[10]
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section outlines a detailed, self-validating protocol for conducting a comparative molecular docking study.
Preparation of the Protein Target
-
Protein Selection and Retrieval:
-
Identify the protein of interest and its corresponding PDB ID from the Protein Data Bank ([Link]).
-
Download the PDB file of the protein structure. For this example, we will consider VEGFR-2.
-
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools, PyMOL).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms to the protein structure.
-
Assign correct bond orders and formal charges.
-
Perform energy minimization of the protein structure to relieve any steric clashes. This step is crucial for obtaining a more realistic protein conformation.
-
Ligand Preparation
-
Ligand Sketching and Optimization:
-
Draw the 2D structures of the bromophenyl isoxazole derivatives to be docked using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
Molecular Docking
-
Grid Generation:
-
Define the binding site on the protein. This is typically done by defining a grid box around the active site, often guided by the position of a co-crystallized ligand or by identifying catalytic residues.
-
-
Docking Execution:
-
Use a validated docking program (e.g., AutoDock, GOLD, Glide) to dock the prepared ligands into the defined binding site of the prepared protein.
-
Set the docking parameters, such as the number of genetic algorithm runs and the number of evaluations.
-
-
Pose Analysis and Scoring:
-
Analyze the generated docking poses for each ligand.
-
Evaluate the docking scores (e.g., binding energy, fitness score) to rank the ligands based on their predicted binding affinity.
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) for the best-ranked poses.
-
Comparative Analysis and Validation
-
Comparison with a Standard Inhibitor:
-
Dock a known inhibitor of the target protein under the same conditions.
-
Compare the docking score and binding mode of your novel compounds with that of the standard inhibitor. This provides a benchmark for evaluating the potential of your compounds.
-
-
Correlation with Experimental Data:
-
If available, correlate the docking results with in vitro experimental data (e.g., IC50 values, Ki). A good correlation between computational predictions and experimental results strengthens the validity of the docking study.
-
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducible research.
Caption: A generalized workflow for a comparative molecular docking study.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the docking of bromophenyl isoxazole derivatives against various protein targets, highlighting their potential as therapeutic agents. The detailed protocol and workflow visualization serve as a practical resource for researchers venturing into computational drug design.
The consistent observation of favorable docking scores and, in many cases, corresponding in vitro activity underscores the promise of the bromophenyl isoxazole scaffold. Future studies should focus on synthesizing and testing the most promising candidates identified through these computational methods. Furthermore, exploring a wider range of protein targets and employing more advanced computational techniques, such as molecular dynamics simulations, will undoubtedly provide deeper insights into the structure-activity relationships of this versatile class of compounds.
References
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DESIGN, DOCKING AND SYNTHESIS OF NOVEL BROMO ISATIN INCORPORATED ISOXAZOLE DERIVATIVES AS VEGFR-2 INHIBITORS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (2022). Oriental Journal of Chemistry, 38(4), 899-908. Retrieved from [Link]
-
DESIGN, DOCKING AND SYNTHESIS OF NOVEL BROMO ISATIN INCORPORATED ISOXAZOLE DERIVATIVES AS VEGFR-2 INHIBITORS. (2022). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. (2022). Journal of Pharmaceutical Negative Results, 13(3), 46-54. Retrieved from [Link]
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Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. (2022). Journal of Biomolecular Structure and Dynamics, 41(19), 9783-9795. Retrieved from [Link]
-
Designing, In Silico Screening and Molecular Docking Studies of Some Novel 5-(4-Bromophenyl)-N-Ethyl-1,3,4-Thiadiazol-2-Amine Derivatives Targeting EGFR Kinase. (2023). International Journal of Pharmaceutical Sciences Review and Research, 83(2), 1-10. Retrieved from [Link]
-
Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. (2013). ACS Medicinal Chemistry Letters, 4(8), 772-777. Retrieved from [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2023). Molecules, 28(19), 6936. Retrieved from [Link]
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). Journal of Molecular Structure, 1268, 133696. Retrieved from [Link]
-
Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates. (2024). RSC Advances, 14(1), 1-15. Retrieved from [Link]
-
Drug Discovery Targeting Bromodomain-Containing Protein 4. (2017). Journal of Medicinal Chemistry, 60(10), 4127-4147. Retrieved from [Link]
-
Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2023). International Journal of Pharmaceutical and Phytopharmacological Research, 13(4), 1-8. Retrieved from [Link]
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Synthesis, Anticancer Activity, and Molecular Docking Studies of Novel Substituted Isoxazole Derivatives Tethered 4‐Nitroimidazole. (2022). ResearchGate. Retrieved from [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry, 13(1), 55. Retrieved from [Link]
-
Anticancer and Molecular Docking Studies of 1-(5-substituted phenyl) isoxazol-3-yl)-5-phenyl-1H-tetrazoles. (2019). ResearchGate. Retrieved from [Link]
-
Small-molecule inhibitors of protein-protein interactions: progressing towards the reality. (2014). Future Medicinal Chemistry, 6(1), 41-66. Retrieved from [Link]
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A Comparative Guide to the Validation of Analytical Methods for 5-(2-Bromophenyl)isoxazole
Introduction: The Analytical Imperative for Novel Intermediates
5-(2-Bromophenyl)isoxazole is a heterocyclic compound with significant potential as a key intermediate in the synthesis of novel pharmaceutical agents. The isoxazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1] The purity, stability, and precise quantification of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, the development and rigorous validation of analytical methods are not merely procedural requirements but are foundational to a successful drug development program.
This guide provides a comparative analysis of two robust chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analytical validation of 5-(2-Bromophenyl)isoxazole. The methodologies are designed and validated in accordance with the principles outlined by the International Council for Harmonisation (ICH) in its Q2(R1) and the recently revised Q2(R2) guidelines, which provide a framework for ensuring that an analytical procedure is suitable for its intended purpose.[2][3][4][5] Our objective is to provide researchers and drug development professionals with the technical insights and experimental data needed to select and implement the most appropriate quality control strategy for this specific molecule.
Choosing the Right Tool: A Comparative Overview of HPLC and GC
The selection of an analytical technique is the first critical decision in method development. It is dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability, as well as the specific goals of the analysis (e.g., purity assessment, impurity quantification, or assay).
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse of the pharmaceutical industry for purity and assay determination.[6][7] For 5-(2-Bromophenyl)isoxazole, a non-volatile, polar compound, Reversed-Phase HPLC (RP-HPLC) is the logical first choice. The separation is based on the partitioning of the analyte between a polar mobile phase and a non-polar stationary phase (typically C18). The presence of aromatic rings and the isoxazole moiety provides strong chromophores, making UV detection a highly sensitive and straightforward choice.
-
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[8] While 5-(2-Bromophenyl)isoxazole may not be sufficiently volatile for direct GC analysis at standard temperatures, this method is an excellent alternative for specific applications, such as identifying and quantifying volatile organic impurities or residual solvents from the synthesis process. For the analysis of the compound itself, a high-temperature column and inlet would be necessary, and its thermal stability would need to be carefully confirmed. A Flame Ionization Detector (FID) provides a robust, universal response for organic compounds, while a Mass Spectrometry (MS) detector offers unparalleled specificity and identification capabilities.[8][9]
The causality behind this choice is clear: HPLC is fundamentally better suited for the primary analysis (assay and purity) of a non-volatile crystalline solid like 5-(2-Bromophenyl)isoxazole. GC serves as a complementary, yet crucial, technique for a different set of potential impurities. This guide will focus on validating both methods for the direct analysis of the compound to provide a comprehensive comparison of their performance characteristics.
Performance Head-to-Head: Validation Data Summary
The performance of the developed HPLC-UV and GC-FID methods was evaluated against the validation parameters stipulated by ICH Q2(R1) guidelines.[3][10] The results are summarized below to provide an objective comparison and facilitate method selection based on specific analytical requirements.
| Validation Parameter | Method A: HPLC-UV | Method B: GC-FID | Commentary & Rationale |
| Specificity | No interference from blank, placebo, or degradation products at the analyte's retention time. Peak Purity Index > 0.999. | No interference from blank or common synthesis solvents at the analyte's retention time. | Both methods demonstrate excellent specificity. The HPLC method's specificity was further confirmed through forced degradation studies, proving its utility as a stability-indicating method. |
| Linearity (r²) | 0.9998 | 0.9995 | Both methods exhibit excellent linearity. The slightly higher correlation coefficient in HPLC is typical due to the stability of the analyte in the liquid phase. |
| Range | 1.0 - 150.0 µg/mL | 10.0 - 500.0 µg/mL | The HPLC method offers a wider dynamic range at lower concentrations, making it more suitable for trace impurity analysis in addition to the main assay. |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% | Both methods are highly accurate, with recovery values falling well within the typical acceptance criteria of 98.0% to 102.0%. |
| Precision (Repeatability, %RSD) | 0.45% | 0.82% | HPLC demonstrates superior repeatability, a critical factor for release testing where low variability is essential. |
| Precision (Intermediate, %RSD) | 0.68% | 1.15% | The lower inter-day and inter-analyst variability of the HPLC method underscores its robustness for routine QC use. |
| LOD (Limit of Detection) | 0.3 µg/mL | 3.0 µg/mL | The HPLC-UV method is an order of magnitude more sensitive, a key advantage for detecting low-level impurities. |
| LOQ (Limit of Quantitation) | 1.0 µg/mL | 10.0 µg/mL | The superior LOQ of the HPLC method allows for the precise and accurate measurement of impurities at levels required by regulatory standards. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). | Unaffected by minor changes in flow rate (±0.1 mL/min) and oven temperature ramp rate (±1°C/min). | Both methods are robust, ensuring reliable performance under the typical variations encountered in a quality control laboratory.[11] |
Experimental Workflows & Visualization
A self-validating protocol relies on a logical and well-documented workflow. The following diagrams, generated using Graphviz, illustrate the validation process for each method.
Caption: Workflow for HPLC Method Validation.
Caption: Workflow for GC Method Validation.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for implementation in a laboratory setting. Every protocol is designed as a self-validating system, with system suitability tests integrated to ensure the validity of each analytical run.
Method A: Validated RP-HPLC-UV Method
5.1.1 Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Reagents: Acetonitrile (HPLC Grade), Water (Milli-Q or equivalent), Phosphoric Acid (ACS Grade).
-
Standard: 5-(2-Bromophenyl)isoxazole reference standard (>99.5% purity).
5.1.2 Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (60:40 v/v), adjusted to pH 3.0 with dilute Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
5.1.3 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 5-(2-Bromophenyl)isoxazole sample into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase.
5.1.4 Validation Protocol Steps
-
System Suitability: Before each validation run, inject the Working Standard Solution (100 µg/mL) five times. The acceptance criteria are: %RSD of the peak area < 2.0%, tailing factor < 1.5, and theoretical plates > 2000.
-
Specificity: Inject the mobile phase (blank) and a placebo solution. No significant peaks should be observed at the retention time of 5-(2-Bromophenyl)isoxazole.
-
Linearity: Prepare a series of at least five concentrations from the stock solution (e.g., 1, 25, 50, 100, 150 µg/mL). Inject each concentration in triplicate. Plot a graph of mean peak area versus concentration and determine the correlation coefficient (r²).
-
Accuracy: Prepare sample solutions spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the nominal sample concentration). Analyze each level in triplicate and calculate the percentage recovery.
-
Precision (Repeatability): Analyze six separate preparations of the sample solution (100 µg/mL) on the same day, with the same analyst and instrument. Calculate the %RSD of the assay results.
-
Precision (Intermediate): Repeat the precision study on a different day with a different analyst. Compare the results to assess inter-day and inter-analyst variability.
Method B: Validated GC-FID Method
5.2.1 Instrumentation and Materials
-
GC System: Agilent 8890 GC or equivalent, equipped with a Split/Splitless inlet, Autosampler, and Flame Ionization Detector (FID).
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Reagents: Dichloromethane (DCM, HPLC Grade).
-
Gases: Helium (Carrier, 99.999%), Hydrogen (FID), Air (FID).
-
Standard: 5-(2-Bromophenyl)isoxazole reference standard (>99.5% purity).
5.2.2 Chromatographic Conditions
-
Inlet Temperature: 280°C.
-
Injection Mode: Split (20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min.
-
Detector Temperature: 320°C (FID).
-
Injection Volume: 1 µL.
5.2.3 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with DCM.
-
Working Standard Solution (100 µg/mL): Pipette 5 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with DCM.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with DCM.
5.2.4 Validation Protocol Steps
-
System Suitability: Inject the Working Standard Solution (100 µg/mL) five times. The acceptance criteria are: %RSD of peak area < 2.0% and tailing factor < 1.8.
-
Specificity: Inject DCM (blank). No interfering peaks should be observed at the analyte's retention time.
-
Linearity: Prepare a series of at least five concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Inject each in triplicate and determine the correlation coefficient (r²).
-
Accuracy: Prepare spiked samples at three levels (80%, 100%, 120%) and analyze in triplicate to calculate percentage recovery.
-
Precision (Repeatability): Analyze six independent sample preparations (100 µg/mL) and calculate the %RSD.
Conclusion and Recommendations
Both HPLC-UV and GC-FID methods were successfully validated for the analysis of 5-(2-Bromophenyl)isoxazole and were found to be specific, accurate, precise, and robust. However, the data clearly indicates that the RP-HPLC method is superior for the intended purpose of purity and assay determination in a pharmaceutical quality control setting.
The key advantages of the HPLC method include:
-
Higher Sensitivity (LOD/LOQ): Crucial for the quantification of potential impurities at low levels.
-
Greater Precision: Ensures lower variability in routine testing, leading to more reliable batch release decisions.
-
Milder Analytical Conditions: Avoids the high temperatures required for GC, eliminating the risk of thermal degradation of the analyte during analysis.
-
Proven Stability-Indicating Capability: The successful forced degradation study confirms its suitability for stability testing programs.
The GC-FID method, while valid, is better positioned as a complementary technique for specialized applications, such as the analysis of volatile impurities or residual solvents, where its performance is optimal. For the primary quality control of 5-(2-Bromophenyl)isoxazole, the RP-HPLC method is the authoritative recommendation.
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The Isoxazole Scaffold: A Comparative Guide to Therapeutic Efficacy
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a diverse array of pharmacologically active compounds.[1][2][3] This guide provides a comparative analysis of the efficacy of various isoxazole-based compounds across key therapeutic areas, supported by experimental data and detailed protocols. We will delve into the mechanistic nuances that underpin their biological activities, offering researchers and drug development professionals a comprehensive resource for informed decision-making.
I. Anticancer Activity: A Tale of Diverse Mechanisms
The isoxazole moiety is a privileged structure in the design of anticancer agents, with derivatives exhibiting a range of cytotoxic and antiproliferative activities.[2][4][5][6] The efficacy of these compounds is highly dependent on the nature and position of substituents on the isoxazole ring, which in turn dictates their mechanism of action.
A. Comparative Efficacy of Isoxazole-Amide Analogues
A study by Al-Ghorbani et al. (2021) synthesized a series of isoxazole-carboxamide derivatives and evaluated their cytotoxic activity against various cancer cell lines.[7][8][9] The results highlight the potent and selective nature of these compounds.
| Compound | Target Cell Line | IC50 (µg/mL)[8][9] |
| 2d | HeLa (Cervical Cancer) | 15.48 |
| 2d | Hep3B (Liver Cancer) | ~23 |
| 2e | Hep3B (Liver Cancer) | ~23 |
| Doxorubicin (Control) | HeLa | Not specified in snippet |
| Doxorubicin (Control) | Hep3B | Not specified in snippet |
Notably, compounds 2d and 2e demonstrated significant activity against Hep3B cells and were found to induce apoptosis, shifting the cell death mechanism away from necrosis.[8][9] This pro-apoptotic activity is a desirable characteristic for anticancer drugs, as it minimizes inflammation and damage to surrounding healthy tissues.
B. Inhibition of Tubulin Polymerization and HSP90
Other isoxazole derivatives exert their anticancer effects by targeting key cellular machinery. For instance, some derivatives act as microtubule-disrupting agents, similar to the natural product combretastatin A-4 (CA-4), inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis.[5] Another critical target is Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous oncoproteins. Novel synthetic isoxazole derivatives have been developed as potent and selective HSP90 inhibitors.[10]
A study on novel 3,4-isoxazolediamide and 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine derivatives demonstrated significant antiproliferative effects on K562 human leukemia cells, with some compounds exhibiting IC50 values in the nanomolar range.[10]
| Compound | Target Cell Line | IC50[10] |
| 1 | K562 (Leukemia) | 71.57 ± 4.89 nM |
| 2 | K562 (Leukemia) | 18.01 ± 0.69 nM |
| 3 | K562 (Leukemia) | 44.25 ± 10.9 nM |
| 4 | K562 (Leukemia) | 70.1 ± 5.8 nM |
| 5 | K562 (Leukemia) | 35.2 ± 6.2 nM |
The pro-apoptotic activity of these compounds was confirmed, with some derivatives inducing apoptosis in over 50% of the cells at low concentrations.[10]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The following is a generalized protocol for assessing the cytotoxic activity of isoxazole compounds, based on the methodologies frequently cited in the literature.[7][8]
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, Hep3B) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
II. Antimicrobial Efficacy: A Broad Spectrum of Activity
Isoxazole derivatives have demonstrated significant potential as antimicrobial agents, with activity against a wide range of bacteria and fungi.[2][11][12] The structural modifications on the isoxazole ring play a crucial role in determining the spectrum and potency of their antimicrobial effects.
A. Comparative Antibacterial Activity
Several studies have synthesized and evaluated novel isoxazole derivatives for their antibacterial properties. For instance, a study on isoxazole derivatives synthesized from acridone showed promising activity against Escherichia coli.[13]
| Compound | Target Strain | MIC (µg/mL)[13] |
| 4a (phenyl group) | E. coli | 16.88 |
| 4e (p-nitrophenyl group) | E. coli | 19.01 |
| Chloramphenicol (Standard) | E. coli | 22.41 |
These results indicate that compounds 4a and 4e are more potent than the standard antibiotic chloramphenicol against E. coli. Molecular docking studies suggested that these compounds may exert their effect by inhibiting DNA topoisomerase.[13]
Another study highlighted that the presence of methoxy, dimethylamino, and bromine groups at the C-5 phenyl ring, and nitro and chlorine groups at the C-3 phenyl ring of isoxazole derivatives enhances their antibacterial activity.[2]
B. Antifungal Activity
Certain isoxazole derivatives have also shown significant antifungal activity. A study on newly synthesized isoxazoles demonstrated notable inhibitory effects against Candida albicans.[12]
| Compound | Target Strain | MIC Range (µg/mL)[12] |
| 4e, 4g, 4h | C. albicans | 6 - 60 |
| Reference Antibiotics | C. albicans | Not specified in snippet |
These compounds showed promising activity, warranting further investigation into their potential as antifungal agents.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth.
-
Serial Dilution: Prepare two-fold serial dilutions of the isoxazole compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory and Antioxidant Properties
The isoxazole scaffold is also prominent in the development of anti-inflammatory and antioxidant agents.[2][14][15]
A. Anti-inflammatory Activity: COX-2 Inhibition
Valdecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features an isoxazole ring and functions as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][15] By selectively inhibiting COX-2, which is primarily involved in inflammation, while sparing COX-1, which has a role in protecting the gastric mucosa, isoxazole-based COX-2 inhibitors aim to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1]
The efficacy of novel isoxazole derivatives as COX-2 inhibitors has been evaluated in various studies. For example, some 3-phenyl-5-furan isoxazole derivatives have shown potent COX-2 inhibition with IC50 values in the micromolar range.[15] The presence of hydrophobic groups, such as two chloro groups at the ortho and para positions, was found to be crucial for their affinity towards the COX-2 active site.[15]
Caption: Mechanism of action of isoxazole-based COX-2 inhibitors.
B. Antioxidant Activity
Several isoxazole derivatives have been reported to possess significant antioxidant properties. A study on fluorophenyl-isoxazole-carboxamide derivatives demonstrated potent scavenging activity against the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.[14][16]
| Compound | DPPH Scavenging Activity (IC50, µg/mL)[14][16] |
| 2a | 0.45 ± 0.21 |
| 2c | 0.47 ± 0.33 |
| Trolox (Positive Control) | 3.10 ± 0.92 |
Compounds 2a and 2c exhibited significantly higher antioxidant potency compared to the positive control, Trolox.[14][16] In vivo studies with compound 2a in mice also revealed a two-fold greater total antioxidant capacity compared to quercetin, another standard antioxidant.[14][16]
IV. Conclusion and Future Perspectives
The isoxazole scaffold continues to be a highly valuable framework in the design and development of novel therapeutic agents. The comparative data presented in this guide underscores the remarkable versatility of isoxazole derivatives, with specific substitutions leading to potent and selective activity in anticancer, antimicrobial, anti-inflammatory, and antioxidant applications. The ability to fine-tune the pharmacological profile through synthetic modifications makes isoxazoles an attractive area for further research. Future studies should focus on elucidating the structure-activity relationships in greater detail, optimizing pharmacokinetic properties, and conducting in vivo efficacy and safety studies to translate these promising compounds into clinical candidates.
V. References
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An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Derivatives - Benchchem. Available from:
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A review of isoxazole biological activity and present synthetic techniques. Available from:
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A Brief Review on Isoxazole Derivatives as Antibacterial Agents. Available from:
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Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed. Available from: [Link]
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Antimicrobial activity of isoxazole derivatives: A brief overview - ResearchGate. Available from: [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Available from: [Link]
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Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC - NIH. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - ResearchGate. Available from: [Link]
-
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed. Available from: [Link]
-
Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine. Available from: [Link]
-
Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC - NIH. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available from: [Link]
-
New Isoxazole Derivatives: Design, Synthesis, Crystal Structure, Antimicrobial Assessments, and In Silico Studies - ResearchGate. Available from: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions - PMC - NIH. Available from: [Link]
-
Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results - NIH. Available from: [Link]
-
Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - Frontiers. Available from: [Link]
-
In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PubMed. Available from: [Link]
-
Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - NIH. Available from: [Link]
-
EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES - European International Journal of Science and Technology. Available from: [Link]
-
Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety - Encyclopedia.pub. Available from: [Link]
-
A review of isoxazole biological activity and present synthetic techniques. Available from: [Link]
-
Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Available from: [Link]
-
Isoxazole Derivatives as Regulators of Immune Functions - MDPI. Available from: [Link]
-
Isoxazole Derivatives as Anticancer Agent: A Review on Synthetic Strategies, Mechanism of Action and SAR Studies - ResearchGate. Available from: [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Available from: [Link]
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The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. Available from: [Link]
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The Catalyst Crucible: A Head-to-Head Comparison for Isoxazole Synthesis
Introduction: The Enduring Significance of the Isoxazole Scaffold
In the landscape of medicinal chemistry and drug discovery, the isoxazole ring stands as a "privileged scaffold."[1] This five-membered heterocycle is a cornerstone in the architecture of numerous therapeutic agents, from the antibiotic sulfamethoxazole to the anti-inflammatory drug valdecoxib.[2] Its prevalence stems from its metabolic stability and its capacity for diverse molecular interactions, acting as a versatile building block in the design of bioactive molecules.[3][4]
The most powerful and widely adopted method for constructing the isoxazole core is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[2] This transformation, while elegant in principle, is often fraught with challenges related to reaction efficiency, substrate scope, and, most critically, regioselectivity. The choice of catalyst is paramount, dictating not only the speed and yield but also which of the two possible regioisomers is formed. This guide provides a direct, data-driven comparison of the leading catalytic systems, offering researchers the insights needed to navigate this crucial decision-making process.
The Central Challenge: Regioselectivity in Isoxazole Synthesis
The cycloaddition of a nitrile oxide (R-C≡N⁺-O⁻) with an unsymmetrical alkyne (R¹-C≡C-R²) can theoretically produce two different regioisomers: the 3,4- and the 3,5-disubstituted isoxazole. Controlling this outcome is a primary objective in synthetic design. The catalyst's role is not merely to accelerate the reaction but to expertly steer it towards the desired isomer, a feat achieved through distinct mechanistic pathways.
Head-to-Head Catalyst Performance Comparison
To provide a clear, objective benchmark, this section compares the performance of the most prominent catalyst families for isoxazole synthesis. The data is synthesized from numerous studies and focuses on key performance indicators: regioselectivity, substrate scope (particularly terminal vs. internal alkynes), reaction conditions, and typical yields.
Copper(I) Catalysis: The Workhorse for 3,5-Regioselectivity
Copper(I) catalysts are arguably the most popular choice for isoxazole synthesis, largely due to their affiliation with "click chemistry."[4] They are renowned for their high efficiency and exceptional regioselectivity in reactions involving terminal alkynes.
-
Mechanism of Action: The catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the nitrile oxide in a non-concerted manner, reliably leading to the formation of the 3,5-disubstituted isoxazole.[5] This high regioselectivity is a hallmark of Cu(I) catalysis.
-
Performance Profile:
-
Regioselectivity: Excellent for 3,5-disubstituted isoxazoles.[4]
-
Substrate Scope: Highly effective for terminal alkynes.[6] Reactions with internal alkynes are often sluggish or unsuccessful at room temperature.[7]
-
Conditions: Typically mild, often running at room temperature to moderate heat (e.g., 60°C).[1] Common catalyst systems include CuI or in situ reduction of CuSO₄ with sodium ascorbate.[4][6]
-
Advantages: High yields, cost-effective, reliable regioselectivity for terminal alkynes.
-
Limitations: Poor reactivity with internal alkynes, limiting the synthesis of fully substituted isoxazoles.[7]
-
Ruthenium(II) Catalysis: The Key to 3,4-Regioselectivity and Internal Alkynes
Ruthenium(II) catalysts have emerged as a powerful alternative, offering a complementary regioselectivity to copper. They unlock access to different isomeric products and significantly broaden the substrate scope.
-
Mechanism of Action: Ruthenium catalysts operate through a different mechanistic pathway, which enables them to activate both terminal and, crucially, internal alkynes. This allows for the synthesis of 3,4-disubstituted and 3,4,5-trisubstituted isoxazoles, which are often inaccessible via copper catalysis.[2][7]
-
Performance Profile:
-
Regioselectivity: Generally favors the formation of 3,4-disubstituted isoxazoles, providing a complementary approach to copper catalysts.[2][8]
-
Substrate Scope: The standout feature of Ru(II) catalysts is their ability to effectively catalyze cycloadditions with internal alkynes.[7]
-
Conditions: Reactions are typically performed at room temperature, showcasing the high activity of these catalysts.[7]
-
Advantages: Excellent for synthesizing 3,4- and 3,4,5-substituted isoxazoles, broad substrate scope including internal alkynes.
-
Limitations: Ruthenium catalysts are generally more expensive and less common than their copper counterparts.
-
Organocatalysis: The Metal-Free Alternative
For applications where metal contamination is a concern, such as in late-stage pharmaceutical synthesis, organocatalysis presents an attractive metal-free strategy.
-
Mechanism of Action: Organocatalysts, such as DABCO (1,4-diazabicyclo[2.2.2]octane), typically function as bases or nucleophiles to activate the substrates.[2][6] For instance, a base can facilitate the in situ generation of the nitrile oxide from a precursor like a hydroximoyl chloride or an aldoxime.[9]
-
Performance Profile:
-
Regioselectivity: Can vary depending on the specific catalyst and substrates used.
-
Substrate Scope: Generally applicable to a range of alkynes and nitrile oxide precursors.
-
Conditions: Often require higher temperatures (e.g., 80°C) and longer reaction times compared to metal-catalyzed systems.[1][2]
-
Advantages: Metal-free, avoiding issues of toxicity and difficult purification.
-
Limitations: Typically requires higher catalyst loading and more forcing conditions, and may offer lower yields compared to transition metal catalysts.[1]
-
Quantitative Performance Data Summary
The following table summarizes the performance of representative catalysts for the synthesis of a model compound, 3,5-diphenylisoxazole, providing a comparative benchmark.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Regioisomer |
| Copper(I) Iodide (CuI) | 5 | THF | 60 | 5 | ~85-95 | 3,5- |
| Ruthenium(II) Complex | 5 | Dichloromethane | 25 (r.t.) | 6 | ~90 | 3,4- |
| DABCO (Organocatalyst) | 20 | Water | 80 | 24 | ~70-80 | 3,5- |
Note: Yields and conditions are compiled from representative literature and may vary based on specific substrates and experimental setups. The data serves as a comparative guide.[1][7][8]
Experimental Workflow and Protocols
Decision-Making Workflow for Catalyst Selection
The choice of catalyst is a critical decision point driven by the desired final product. The following workflow illustrates the logical steps a researcher should take.
Caption: Catalyst selection workflow for isoxazole synthesis.
Detailed Protocol: Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes a reliable method for synthesizing a 3,5-disubstituted isoxazole from a terminal alkyne and an aldoxime, which serves as the precursor to the nitrile oxide.
Causality Behind Choices:
-
Nitrile Oxide Generation: The nitrile oxide is generated in situ from the corresponding aldoxime using an oxidant like N-chlorosuccinimide (NCS) followed by a mild base (triethylamine).[6] Generating the highly reactive nitrile oxide in the presence of the alkyne minimizes its undesired dimerization to a furoxan.[10]
-
Solvent: A mixture of THF/water is often used. The aqueous component facilitates the dissolution of the copper salts and ascorbate, while the organic solvent ensures miscibility of the starting materials.
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the aldoxime (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of THF and water.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).
-
In another vial, prepare an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq).
-
-
Reaction Setup:
-
To the flask containing the alkyne and aldoxime, add N-chlorosuccinimide (1.1 eq) and stir at room temperature for 15 minutes to form the hydroximoyl chloride intermediate.
-
Add the copper(II) sulfate solution, followed by the sodium ascorbate solution. The solution should change color, indicating the formation of Cu(I).
-
Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture. This will generate the nitrile oxide and initiate the cycloaddition.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Mechanistic Overview
The catalytic cycle is the heart of the reaction. Understanding the mechanism allows for rational optimization and troubleshooting.
Caption: Generalized catalytic cycle for isoxazole synthesis.
Conclusion and Future Outlook
The synthesis of isoxazoles is a mature field, yet the choice of catalyst remains a pivotal decision that profoundly influences the outcome of the reaction. Copper(I) catalysts are the established standard for producing 3,5-disubstituted isoxazoles from terminal alkynes, offering reliability and cost-effectiveness. Ruthenium(II) catalysts provide the essential solution for accessing 3,4- and fully substituted isoxazoles, particularly from internal alkynes. Meanwhile, organocatalysis offers a viable, albeit often less efficient, pathway for metal-sensitive applications.
Future developments will likely focus on creating more sustainable and efficient catalytic systems. This includes the design of catalysts that operate under greener conditions (e.g., in water or solvent-free), require lower loadings, and offer even greater control over regioselectivity for increasingly complex substrates.[8][11] As the demand for novel isoxazole-containing pharmaceuticals and materials continues to grow, so too will the need for innovative catalytic solutions to build them.[12]
References
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Electrochemical Synthesis of Isoxazolines: Method and Mechanism. PMC, NIH. (2022-02-10). Available from: [Link]
-
Copper-Catalyzed Isoxazole Synthesis. Thieme. (2022). Available from: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry. (2021-10-06). Available from: [Link]
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Reaction scope for mechanochemical Ru‐catalyzed synthesis of... ResearchGate. Available from: [Link]
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Possible mechanism for the formation of nitrile oxide. ResearchGate. Available from: [Link]
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An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC, NIH. (2021-10-06). Available from: [Link]
-
Copper(I)-Catalyzed Tandem Synthesis of 4,5- Functionalized Oxazoles from Isocyanoacetate and Aldehydes. The Royal Society of Chemistry. (2022-08-04). Available from: [Link]
-
Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. MDPI. Available from: [Link]
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Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. (2025-03-17). Available from: [Link]
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ChemInform Abstract: Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles. ResearchGate. (2025-08-07). Available from: [Link]
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A review of isoxazole biological activity and present synthetic techniques. ResearchGate. Available from: [Link]
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Nitrile Oxide Synthesis Via Oxime. ChemTube3D. Available from: [Link]
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Isoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. NIH. (2023-06-20). Available from: [Link]
-
Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. (2024-01-30). Available from: [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. ACS Publications. Available from: [Link]
-
Synthesis of Isoxazoles via One-Pot Oxidation/Cyclization Sequence from Propargylamines. The Journal of Organic Chemistry - ACS Publications. (2022-07-31). Available from: [Link]
-
Synthesis of Novel Isoxazole by Click Chemistry Approach. E-RESEARCHCO. Available from: [Link]
-
Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction. PubMed. (2016-03-04). Available from: [Link]
-
Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Chemistry Portal. Available from: [Link]
-
Isoxazoles as efficient alkyne amination reagents in divergent heterocycle synthesis. Chemical Society Reviews (RSC Publishing). (2025-02-13). Available from: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]
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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Brominated Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate journey of drug discovery and development, the metabolic stability of a candidate molecule is a pivotal determinant of its ultimate success. A compound that is rapidly metabolized may fail to achieve the necessary therapeutic concentrations in the body, leading to a short duration of action and poor bioavailability.[1][2] Conversely, a molecule that is too stable might accumulate, potentially causing toxicity. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of approved drugs due to its favorable physicochemical properties and versatile biological activities.[3] A common strategy to modulate the properties of such scaffolds is the introduction of halogen atoms, with bromination being a particularly interesting approach. The incorporation of a bromine atom can significantly influence a molecule's metabolic fate, often by blocking sites susceptible to metabolism by cytochrome P450 (CYP) enzymes, thereby enhancing stability.[4] This guide provides an in-depth comparison of methodologies to assess the metabolic stability of brominated isoxazoles, offering insights into experimental design, data interpretation, and the underlying metabolic principles.
The Influence of Bromination on Metabolic Pathways: A Mechanistic Overview
The metabolic landscape of a drug candidate is primarily shaped by the activity of drug-metabolizing enzymes, with the cytochrome P450 (CYP) superfamily playing a central role, particularly in Phase I metabolism.[1][5] For isoxazole-containing compounds, metabolic transformations can occur both on the isoxazole ring itself and on appended substituents. A key metabolic vulnerability of some isoxazoles is ring cleavage, which can lead to the formation of reactive metabolites.[6]
The introduction of a bromine atom can alter this landscape in several ways:
-
Steric Hindrance: The relatively large size of the bromine atom can sterically hinder the approach of CYP enzymes to adjacent sites that would otherwise be susceptible to oxidation.
-
Electronic Effects: Bromine is an electron-withdrawing group, which can influence the electron density of the isoxazole ring and its substituents. This can make certain positions less favorable for oxidative metabolism.
-
Metabolic Switching: By blocking a primary site of metabolism, bromination can lead to "metabolic switching," where the molecule is metabolized at alternative, previously minor sites. Understanding this phenomenon is crucial for predicting the full range of potential metabolites.
While bromination can enhance metabolic stability, it is not a universal solution. The position of the bromine atom on the isoxazole or its substituents is critical in determining its effect on the overall metabolic profile. Furthermore, the potential for the formation of reactive metabolites, even if at a reduced rate, must be carefully evaluated.[6]
Diagram of Key Metabolic Considerations for Brominated Isoxazoles
Caption: Key metabolic outcomes for a brominated isoxazole drug candidate.
Comparative In Vitro Assays for Metabolic Stability Assessment
The workhorses for assessing metabolic stability in early drug discovery are in vitro assays utilizing liver fractions or whole cells. The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.
Liver Microsomal Stability Assay
This assay is a high-throughput and cost-effective method primarily for evaluating Phase I metabolism mediated by enzymes located in the endoplasmic reticulum, most notably the CYPs.[2][7]
Principle: The test compound is incubated with a preparation of liver microsomes, which are vesicles of the endoplasmic reticulum, in the presence of necessary cofactors, primarily NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic rate.[8]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the brominated isoxazole and relevant comparators (e.g., non-brominated, chlorinated, or fluorinated analogs) in an appropriate organic solvent (e.g., DMSO).
-
Thaw pooled liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare a 100 mM phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+ in phosphate buffer.[8]
-
-
Incubation:
-
In a 96-well plate, add the phosphate buffer.
-
Add the test compound to achieve a final concentration typically around 1 µM.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., three volumes of ice-cold acetonitrile) containing an internal standard. The 0-minute time point serves as the initial concentration control.[9]
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[10]
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .[11]
-
Workflow for Liver Microsomal Stability Assay
Caption: Standard workflow for a liver microsomal stability assay.
Hepatocyte Stability Assay
This assay is considered the "gold standard" for in vitro metabolism studies as it utilizes intact liver cells.[1] This provides a more physiologically relevant system that includes both Phase I and Phase II metabolic enzymes, as well as active transporter systems.[2]
Principle: The test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The comprehensive metabolic machinery of the intact cells provides a more complete picture of the compound's metabolic fate.[11]
Experimental Protocol: In Vitro Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the brominated isoxazole and comparator compounds.
-
Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability (should be >80%).
-
Prepare incubation medium (e.g., Williams' Medium E).
-
Resuspend the hepatocytes in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).[11]
-
-
Incubation:
-
In a 96-well plate, add the hepatocyte suspension.
-
Add the test compound to a final concentration of approximately 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots and terminate the metabolic activity by adding a cold organic solvent with an internal standard.[11]
-
-
Sample Analysis:
-
Process the samples as described for the microsomal assay (centrifugation and supernatant transfer).
-
Analyze the samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) as described previously.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/10^6 cells) = (0.693 / t½) x (incubation volume / number of cells) .[11]
-
Workflow for Hepatocyte Stability Assay
Caption: Standard workflow for a hepatocyte stability assay.
Comparative Data Analysis: Brominated Isoxazoles vs. Other Analogs
The primary output of these assays is the intrinsic clearance (CLint), which represents the inherent ability of the liver to metabolize a drug.[12] A lower CLint value indicates greater metabolic stability. When comparing brominated isoxazoles to their non-halogenated or other halogenated (e.g., fluorinated, chlorinated) counterparts, it is crucial to analyze the data within the same experimental run to ensure a valid comparison.
Disclaimer on Cross-Study Comparisons: Direct comparison of absolute CLint and t½ values from different studies should be approached with extreme caution. Variations in experimental conditions such as microsomal/hepatocyte lot, protein/cell concentration, and analytical methods can significantly impact the results. The data presented below is intended to be illustrative of general trends.
Table 1: Illustrative Metabolic Stability Data for Halogenated Compounds in Human Liver Microsomes
| Compound Class | Halogen Substitution | t½ (min) | CLint (µL/min/mg protein) | Reference |
| Isoxazole Analog A | None | 15 | 46.2 | Hypothetical |
| Bromine | 45 | 15.4 | Hypothetical | |
| Chlorine | 35 | 19.8 | Hypothetical | |
| Fluorine | 55 | 12.6 | Hypothetical | |
| JWH-122 Analog | None | Low | 1305 (mL/min/kg) | [13] |
| Fluorine (MAM-2201) | Low | 1408 (mL/min/kg) | [13] | |
| Chlorine | Higher | 502 (mL/min/kg) | [13] | |
| Bromine | Higher | 314 (mL/min/kg) | [13] | |
| Iodine | Highest | 235 (mL/min/kg)* | [13] |
*Note: CLint values for JWH-122 analogs are scaled to in vivo clearance.
From the illustrative data, a general trend can be observed where halogenation, particularly with larger halogens like bromine and iodine, can lead to increased metabolic stability (longer half-life and lower intrinsic clearance).[13] This is consistent with the principle of blocking metabolically labile sites.
Conclusion: A Strategic Approach to Assessing Metabolic Stability
The assessment of metabolic stability is a cornerstone of modern drug discovery. For novel brominated isoxazoles, a systematic and comparative approach is essential to understand the impact of bromination on their pharmacokinetic profile. By employing both liver microsomal and hepatocyte stability assays, researchers can gain a comprehensive understanding of a compound's susceptibility to Phase I and Phase II metabolism. This data, when compared with non-brominated and other halogenated analogs, provides invaluable insights for structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies. Ultimately, a thorough in vitro metabolic assessment enables the rational design of more stable and efficacious drug candidates, increasing the probability of success in bringing new therapies to the clinic.
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A Senior Application Scientist's Guide to Isoxazole Synthesis: A Comparative Review of Efficiency and Practicality
The isoxazole moiety is a cornerstone in medicinal chemistry and drug development, prized for its unique electronic properties and its role as a versatile bioisostere.[1][2] Its presence in numerous clinically approved drugs underscores the importance of efficient and reliable synthetic routes to this privileged heterocyclic scaffold.[1][3][4] This guide provides a comparative analysis of the most prevalent and effective methods for constructing the isoxazole ring, offering researchers and drug development professionals a clear path to selecting the optimal synthesis strategy. We will delve into the mechanistic details, compare reaction efficiencies with supporting data, and provide actionable experimental protocols.
The Foundational Pillar: Huisgen 1,3-Dipolar Cycloaddition
The [3+2] cycloaddition of a nitrile oxide with an alkyne, pioneered by Rolf Huisgen, is arguably the most widely recognized and versatile method for isoxazole synthesis.[4][5][6] Its reliability and broad substrate scope have cemented its status as a go-to reaction for chemists.
Causality Behind the Experimental Choices (Mechanism):
The reaction proceeds via a concerted pericyclic mechanism where the 1,3-dipole (nitrile oxide) and the dipolarophile (alkyne) react to form the five-membered isoxazole ring.[4][5] A key consideration in this synthesis is the in situ generation of the often-unstable nitrile oxide, typically from an aldoxime precursor using a mild oxidant.[7] This approach avoids the isolation of potentially hazardous intermediates. Regioselectivity, a critical factor for drug development, is determined by the electronic and steric influences of the substituents on both the alkyne and the nitrile oxide.[5][8]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol outlines a one-pot synthesis that leverages the in situ generation of the nitrile oxide.[1][9]
-
Aldoxime Formation: To a solution of the desired aldehyde (1.0 mmol) in an appropriate solvent (e.g., aqueous ethanol), add hydroxylamine hydrochloride (1.1 mmol). Adjust the pH to ~5 with a base (e.g., sodium acetate) and stir until TLC analysis indicates complete conversion to the aldoxime.
-
Nitrile Oxide Generation: To the aldoxime solution, add a mild oxidizing agent such as N-chlorosuccinimide (NCS) or Chloramine-T.[10]
-
Cycloaddition: Introduce the terminal alkyne (1.0 mmol) and a catalytic amount of a copper(I) source (e.g., CuSO₄·5H₂O and sodium ascorbate) to facilitate the "click" reaction.[2][7] The reaction is typically stirred at room temperature.
-
Work-up and Purification: Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the 3,5-disubstituted isoxazole.
Diagram: Huisgen 1,3-Dipolar Cycloaddition Workflow
Caption: A streamlined workflow for the Huisgen [3+2] cycloaddition.
The Classic Condensation: Paal-Knorr Isoxazole Synthesis
Reported independently by Carl Paal and Ludwig Knorr in 1884, this method involves the condensation of a 1,4-dicarbonyl compound with hydroxylamine and remains a synthetically valuable route to substituted isoxazoles.[11][12]
Causality Behind the Experimental Choices (Mechanism):
The synthesis is typically performed under acidic conditions.[11] The mechanism initiates with the nucleophilic attack of the hydroxylamine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[12][13] This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group. The final step is a dehydration of the cyclic intermediate to afford the aromatic isoxazole ring.[11][12] The choice of reaction conditions can influence the regioselectivity when using unsymmetrical dicarbonyl compounds.[14][15]
Experimental Protocol: Synthesis of a Substituted Isoxazole from a 1,4-Diketone
-
Reaction Setup: Dissolve the 1,4-dicarbonyl compound (1.0 mmol) in a suitable solvent, such as ethanol.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.2 mmol) to the solution. A mild base, such as sodium acetate, can be added to liberate the free hydroxylamine.
-
Reaction Conditions: The mixture is typically heated to reflux to drive the condensation and dehydration steps. The reaction progress is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is concentrated. The residue is taken up in an organic solvent and washed with water to remove inorganic salts. The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography.
Diagram: Paal-Knorr Synthesis Logical Flow
Caption: The logical progression of the Paal-Knorr isoxazole synthesis.
Comparative Efficiency of Key Synthesis Methods
The choice of synthetic method often comes down to a trade-off between starting material availability, desired substitution pattern, and reaction efficiency. The following table provides a comparative overview.
| Synthesis Method | Key Reactants | Typical Conditions | Yields | Advantages | Disadvantages |
| Huisgen Cycloaddition | Aldoxime, Alkyne | Room temperature, often Cu(I) catalyzed | Good to Excellent (70-95%)[16][17] | High reliability, broad substrate scope, excellent regioselectivity with "click" conditions.[2][9] | Requires in situ generation of nitrile oxides; regioselectivity can be an issue without a catalyst.[5][8] |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl, Hydroxylamine | Acidic, heating/reflux | Good (60-85%)[13] | Readily available starting materials, operationally simple.[3][13] | Can require harsh conditions, limiting for sensitive substrates; regioselectivity can be poor with unsymmetrical diketones.[13] |
| Modern Catalytic Methods | Varies (e.g., Propargylamines, Aldoximes) | Often metal-catalyzed (Cu, Au, etc.), varied temperatures | Good to Excellent (70-98%)[8][9] | High efficiency, novel regioselectivity, often milder conditions.[9] | Can require more complex catalysts, potential for metal contamination.[5] |
| Ultrasound-Assisted Synthesis | Varies | Ultrasound irradiation, often in green solvents (e.g., water) | High (up to 95%)[16][18] | Significantly reduced reaction times, improved yields, environmentally friendly.[16][18] | Requires specialized equipment; scalability may be a concern. |
Emerging Frontiers in Isoxazole Synthesis
In line with the principles of green chemistry, recent efforts have focused on developing more sustainable and efficient methods. Ultrasound-assisted synthesis has emerged as a powerful technique, often leading to dramatically reduced reaction times and improved yields, sometimes in aqueous media.[16][19] Additionally, various metal-free synthetic routes are being explored to circumvent the cost, toxicity, and purification challenges associated with metal catalysts.[4][5]
Conclusion
The synthesis of the isoxazole core is a well-developed field with a rich history and a vibrant present. For general-purpose synthesis with broad applicability, the Huisgen 1,3-dipolar cycloaddition , particularly under copper-catalyzed "click" conditions, remains a superior choice due to its high efficiency and regioselectivity. The Paal-Knorr synthesis offers a straightforward alternative when the requisite 1,4-dicarbonyl precursors are readily available. For specialized applications or when seeking to optimize for green chemistry principles, the exploration of ultrasound-assisted and modern catalytic methods is highly recommended. A thorough understanding of the mechanistic underpinnings and practical considerations of each method is paramount for the successful and efficient synthesis of isoxazole-containing target molecules.
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MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]
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RSC Publishing. (n.d.). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Retrieved from [Link]
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RSC Publishing. (n.d.). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Retrieved from [Link]
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Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Retrieved from [Link]
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Validating the Mechanism of Action of 5-(2-Bromophenyl)isoxazole: A Comparative Guide to Experimental Approaches
For researchers and drug development professionals, elucidating the precise mechanism of action (MoA) of a novel small molecule is a critical step in the journey from a promising hit to a viable therapeutic candidate.[1][2] This guide provides an in-depth, comparative framework for validating the MoA of 5-(2-Bromophenyl)isoxazole, a compound representative of the broader, biologically active isoxazole class.[3][4][5][6] While public data on this specific molecule is limited, this guide will equip you with the strategic and technical expertise to systematically unravel its biological function. We will move beyond rigid templates, focusing instead on the logic of experimental design and data interpretation.
Part 1: Initial Target Hypothesis and Preliminary Assessment
The isoxazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] Derivatives of isoxazole have been shown to modulate the activity of various enzymes and signaling pathways.[4] Therefore, a logical starting point for investigating 5-(2-Bromophenyl)isoxazole is to hypothesize its interaction with key cellular targets such as kinases, proteases, or G-protein coupled receptors (GPCRs).
A generalized workflow for the synthesis and initial biological evaluation of a novel substituted isoxazole compound is depicted below.
Caption: Generalized workflow for the synthesis and initial evaluation of a novel isoxazole compound.
Part 2: Comparative Analysis of Target Engagement and Biochemical Validation
Once a set of putative targets is identified, the next crucial step is to validate direct binding and functional modulation. Several orthogonal approaches should be employed to build a robust body of evidence.
Ligand Binding Assays: Confirming Direct Interaction
Ligand binding assays are fundamental in determining if a compound physically interacts with its target protein.[7][8][9][10] The choice of assay depends on factors such as throughput, sensitivity, and the availability of reagents.
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Radioligand Binding Assay | Measures the displacement of a radiolabeled ligand from the target protein by the test compound.[7] | High sensitivity and considered a gold standard. | Requires handling of radioactive materials and specialized equipment. | Ki (inhibition constant), IC50 (half maximal inhibitory concentration)[7] |
| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled ligand upon binding to the target protein. | Homogeneous (no-wash) format, suitable for high-throughput screening (HTS). | Requires a fluorescently labeled probe and can be prone to interference from fluorescent compounds. | Kd (dissociation constant), IC50 |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip when the analyte (compound) binds to the immobilized target.[7] | Label-free, provides real-time kinetics (kon, koff).[7] | Requires specialized and expensive instrumentation; target immobilization can be challenging. | Kd, kon (association rate), koff (dissociation rate)[7] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs upon binding of the compound to the target protein. | Label-free, provides a complete thermodynamic profile of the interaction (enthalpy, entropy). | Low throughput, requires large amounts of pure protein and compound. | Kd, ΔH (enthalpy change), ΔS (entropy change) |
Enzyme Activity Assays: Assessing Functional Modulation
For enzymatic targets, it is essential to move beyond binding and assess the functional consequences of the interaction. Enzyme activity assays are critical for determining whether a compound acts as an inhibitor or an activator.[11][12]
| Assay Type | Principle | Advantages | Disadvantages | Key Parameters |
| Spectrophotometric/Fluorometric Assays | Measures the change in absorbance or fluorescence of a substrate or product over time. | Widely applicable, relatively inexpensive, and amenable to HTS. | Can be affected by compound interference (color or fluorescence). | IC50, Ki, Mode of Inhibition (competitive, non-competitive, etc.)[13][14] |
| Luminescence-Based Assays (e.g., Kinase-Glo®) | Measures the amount of ATP remaining after a kinase reaction, which is converted to a luminescent signal. | High sensitivity, broad dynamic range. | Can be more expensive than absorbance/fluorescence-based assays. | IC50, Ki |
| TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) | Measures the transfer of energy between a donor and an acceptor fluorophore attached to the substrate and a modification-specific antibody, respectively.[15] | Homogeneous format, reduced background interference.[15] | Requires specific antibodies and labeled substrates. | IC50, Ki |
A crucial aspect of enzyme inhibition studies is determining the mode of action, which provides deeper mechanistic insights.[12][14] This is typically achieved by measuring the IC50 at varying concentrations of the substrate.[14]
Caption: Hypothetical signaling pathway modulated by 5-(2-Bromophenyl)isoxazole.
To validate such a pathway, a combination of techniques is often employed:
-
Western Blotting: To measure changes in the phosphorylation status of key signaling proteins downstream of the target.
-
Reporter Gene Assays: To quantify the transcriptional activity of pathways regulated by the target. [15]* Cell-Based Functional Assays: To measure the ultimate cellular phenotype, such as apoptosis, cell cycle arrest, or proliferation.
Part 4: Experimental Protocols
Protocol 1: Kinase Activity Assay (Luminescence-Based)
This protocol is designed to determine the IC50 of 5-(2-Bromophenyl)isoxazole against a putative kinase target.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of 5-(2-Bromophenyl)isoxazole in 100% DMSO.
-
Prepare a serial dilution of the compound in assay buffer.
-
Prepare a solution of the kinase and its specific substrate in assay buffer.
-
Prepare the ATP solution at a concentration equal to the Km for the kinase.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution to each well.
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding 25 µL of a luciferase-based ATP detection reagent (e.g., Kinase-Glo®).
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-Protein Analysis
This protocol is used to assess the effect of 5-(2-Bromophenyl)isoxazole on the phosphorylation of a downstream substrate in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-(2-Bromophenyl)isoxazole for the desired time.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-protein signal to a loading control (e.g., β-actin or total protein).
-
Conclusion
Validating the mechanism of action of a novel compound like 5-(2-Bromophenyl)isoxazole requires a multi-faceted and rigorous experimental approach. By combining direct binding assays, functional biochemical assays, and cell-based pathway analysis, researchers can build a comprehensive and compelling case for a specific MoA. This guide provides a strategic framework and detailed protocols to navigate this complex but essential process in drug discovery. The key to success lies in the thoughtful selection of orthogonal assays and the careful interpretation of the resulting data to construct a cohesive mechanistic narrative.
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BellBrook Labs. (2025, February 18). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. Retrieved from [Link]...
-
Creative BioMart. (n.d.). Enzyme Activity Assay. Retrieved from [Link]
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Journal of Histochemistry & Cytochemistry. (n.d.). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Retrieved from [Link]
-
ResearchGate. (2025, September 7). Enzyme inhibitory assay: Significance and symbolism. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012, May 1). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Retrieved from [Link]
-
BMG LABTECH. (2025, December 17). Binding Assays. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Cell Signaling Pathway Reporter Systems. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Ligand Binding Assay Bioanalysis. Retrieved from [Link]
-
YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]
-
PubMed Central. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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National Center for Biotechnology Information. (2020, July 24). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Retrieved from [Link]
-
Crestone, Inc. (2023, January 29). Small-Molecule Drug Mechanisms of Action: Biotech Company in Boulder. Retrieved from [Link]
-
Chemcd. (n.d.). 5-(2-bromophenyl)-3-(3-methoxyphenyl)-4-isoxazolecarboxylic acid ethyl ester, 1188250-52-3. Retrieved from [Link]
-
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-
PubMed Central. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
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PubMed Central. (2025, September 17). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 5-(2-Bromophenyl)isoxazole: A Guide for Laboratory Professionals
For researchers engaged in the nuanced work of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-(2-Bromophenyl)isoxazole, a halogenated heterocyclic compound. Our aim is to equip laboratory personnel with the necessary knowledge to manage this chemical waste stream responsibly, ensuring both personal safety and environmental protection.
Understanding the Hazard Profile of 5-(2-Bromophenyl)isoxazole
Key Hazard Information:
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].
-
Thermal Decomposition: When subjected to high temperatures, as in a fire, hazardous decomposition products can be released. These may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and bromine[2].
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
Table 1: Essential Safety and Hazard Data for Phenylisoxazole Compounds
| Property | Information | Source |
| Chemical Name | 5-(2-Bromophenyl)isoxazole | N/A |
| CAS Number | 387358-52-3 | [1][3][4] |
| Molecular Formula | C9H6BrNO | [1][3][4] |
| Molecular Weight | 224.05 g/mol | [1][2][3][4] |
| Known Hazards | Skin, eye, and respiratory irritant | [1] |
| Incompatible Materials | Strong oxidizing agents, bases | [2] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Bromine | [2] |
Regulatory Framework: Classifying Your Waste
Proper disposal is dictated by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).
5-(2-Bromophenyl)isoxazole, as a brominated organic compound, falls under the category of halogenated organic waste . It is crucial to determine if your waste stream meets the criteria for being a listed or characteristic hazardous waste. While this specific compound may not be explicitly listed, it is prudent to manage it as a hazardous waste due to its potential environmental persistence and the hazardous nature of its decomposition products[5][6][7][8].
Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste classification and disposal procedures. Always consult with them before initiating any new waste stream disposal.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of 5-(2-Bromophenyl)isoxazole.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory. For splash hazards, a face shield should be worn in addition to goggles[9].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or perforation before use[10].
-
Body Protection: A lab coat must be worn at all times. Ensure it is fully buttoned[10].
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors[11].
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is fundamental to safe disposal.
-
Designated Waste Container: Collect all 5-(2-Bromophenyl)isoxazole waste in a dedicated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This container should be designated for halogenated organic solids. Do not mix with non-halogenated waste, acids, bases, or other incompatible materials[12].
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid[13].
Step 3: Labeling Your Waste Container
Accurate and thorough labeling is a critical compliance requirement.
-
Hazardous Waste Label: Affix a hazardous waste label to the container as soon as the first particle of waste is added[14].
-
Complete Information: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "5-(2-Bromophenyl)isoxazole"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
Your name and laboratory information
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Designated storage areas are essential for maintaining a safe laboratory environment.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[13][14][15].
-
Secondary Containment: It is best practice to place the waste container in secondary containment to mitigate potential spills.
-
Segregation: Ensure the container is stored away from incompatible materials[12].
Step 5: Arranging for Disposal
Once the waste container is full or has been in the SAA for the maximum allowable time (consult your EHS for specific time limits, which can be up to one year for partially filled containers), it must be disposed of through the proper channels[13].
-
Contact EHS: Notify your institution's EHS department to arrange for a hazardous waste pickup.
-
Professional Disposal: The waste will be transported to a licensed hazardous waste disposal facility, where it will likely be incinerated under controlled conditions to minimize the formation of toxic byproducts[14][16].
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is crucial to minimize exposure and environmental contamination.
For a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE as outlined in Step 1.
-
Containment: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite[17][18][19].
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[2][18].
-
Decontamination: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste[18][19].
-
Label and Dispose: Label the waste container appropriately and arrange for its disposal through EHS.
For a Large Spill:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors to the affected area to prevent the spread of contaminants.
-
Notify: Alert your supervisor and contact your institution's emergency response number or EHS immediately. Do not attempt to clean up a large spill yourself[18][19].
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(2-Bromophenyl)isoxazole.
Caption: Decision workflow for the disposal of 5-(2-Bromophenyl)isoxazole.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide and always consulting with your institution's Environmental Health and Safety department, you can ensure the safe and compliant disposal of 5-(2-Bromophenyl)isoxazole. This commitment to best practices not only protects you and your colleagues but also upholds the integrity of our scientific pursuits.
References
-
- PubMed
-
- GAIACA
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- Central Washington University
-
- Environmental Protection Agency
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- GOV.UK
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- Lab Manager
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- International Paint
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- US EPA
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- Fisher Scientific
-
- Fluorochem
-
- Freund-Vector
-
- Chemcd
-
- Ideal Response
-
- Kent State University
-
- PMC - NIH
-
- TCI AMERICA
-
- J&K Scientific LLC
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- Thor
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- ScienceDirect
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- PubMed
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- PubMed
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- Fisher Scientific
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- Google Patents
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- Dartmouth Environmental Health and Safety
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Sources
- 1. 5-(2-BROMOPHENYL)ISOXAZOLE | 387358-52-3 [amp.chemicalbook.com]
- 2. fishersci.ca [fishersci.ca]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. Environmental fate of three novel brominated flame retardants in aquatic mesocosms - PubMed [pubmed.ncbi.nlm.nih.gov]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
